molecular formula C9H15FN3O13P3 B14858095 5-fluoro-dCTP

5-fluoro-dCTP

Katalognummer: B14858095
Molekulargewicht: 485.15 g/mol
InChI-Schlüssel: YXBCZHAEVSTXFP-RRKCRQDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-fluoro-dCTP is a useful research compound. Its molecular formula is C9H15FN3O13P3 and its molecular weight is 485.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H15FN3O13P3

Molekulargewicht

485.15 g/mol

IUPAC-Name

[[(2R,3S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H15FN3O13P3/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI-Schlüssel

YXBCZHAEVSTXFP-RRKCRQDMSA-N

Isomerische SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Kanonische SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-fluoro-dCTP: Structure, Chemical Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP), a critical molecule in biomedical research and drug development. We will delve into its chemical structure, detail established methods for its chemical synthesis, and explore its applications, particularly in the context of DNA replication and therapeutic intervention.

Chemical Structure and Physicochemical Properties

This compound is a synthetic analog of the natural deoxynucleotide, 2'-deoxycytidine-5'-triphosphate (dCTP). The key structural modification is the substitution of a hydrogen atom with a fluorine atom at the 5th position of the cytosine base. This seemingly minor alteration has profound effects on its biological activity.

The presence of the highly electronegative fluorine atom at the C5 position of the pyrimidine ring alters the electron distribution of the base, which can influence its base-pairing properties and its interaction with various enzymes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C9H15FN3O13P3[1]
Molecular Weight 485.15 g/mol [1]
CAS Number 79671-09-3[1]
Appearance White to off-white powder-
Solubility Soluble in water[1]
SMILES O[C@H]1C--INVALID-LINK--O[C@@H]1COP(OP(OP(O)(O)=O)(O)=O)(O)=O[1]

Chemical Synthesis of this compound

The chemical synthesis of this compound typically starts from the corresponding nucleoside, 5-fluoro-2'-deoxycytidine. The primary challenge in the synthesis of any nucleoside triphosphate is the selective phosphorylation of the 5'-hydroxyl group without affecting the other reactive groups on the sugar and the base. Two classical and widely employed methods for this transformation are the Yoshikawa protocol and the Ludwig-Eckstein method.

Yoshikawa Protocol

The Yoshikawa protocol is a one-pot method that utilizes phosphorus oxychloride (POCl3) in a trialkyl phosphate solvent to selectively phosphorylate the 5'-hydroxyl group of an unprotected nucleoside.

Yoshikawa_Protocol 5-fluoro-2'-deoxycytidine 5-fluoro-2'-deoxycytidine Intermediate_1 5'-O-dichlorophosphoryl- 5-fluoro-2'-deoxycytidine 5-fluoro-2'-deoxycytidine->Intermediate_1 POCl3, (RO)3PO Intermediate_2 Cyclic triphosphate intermediate Intermediate_1->Intermediate_2 Pyrophosphate This compound This compound Intermediate_2->this compound Hydrolysis

A simplified workflow of the Yoshikawa protocol for this compound synthesis.

Experimental Protocol (Yoshikawa Method - General Procedure):

  • Dissolution: 5-fluoro-2'-deoxycytidine is dissolved in a dry trialkyl phosphate (e.g., trimethyl phosphate).

  • Phosphorylation: The solution is cooled, and phosphorus oxychloride (POCl3) is added dropwise with stirring. The reaction is typically carried out at a low temperature (e.g., 0°C) to enhance the selectivity for the 5'-hydroxyl group.

  • Quenching and Cyclization: After the initial phosphorylation, the reaction is quenched by the addition of a solution of pyrophosphate (as a salt, e.g., tributylammonium pyrophosphate) in a polar aprotic solvent like dimethylformamide (DMF). This leads to the formation of a cyclic triphosphate intermediate.

  • Hydrolysis: The cyclic intermediate is then hydrolyzed by the addition of an aqueous buffer (e.g., triethylammonium bicarbonate buffer) to yield the final product, this compound.

  • Purification: The crude product is purified by anion-exchange chromatography, followed by desalting to obtain pure this compound.

Ludwig-Eckstein Method

The Ludwig-Eckstein method is another popular one-pot synthesis that often provides higher yields and fewer byproducts compared to the Yoshikawa protocol. This method involves the use of a phosphitylating agent, 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by oxidation and reaction with pyrophosphate.

Ludwig_Eckstein_Method 5-fluoro-2'-deoxycytidine 5-fluoro-2'-deoxycytidine Intermediate_A 5'-O-(2-oxo-4H-1,3,2-benzodioxa- phosphorinyl)-5-fluoro-2'-deoxycytidine 5-fluoro-2'-deoxycytidine->Intermediate_A 2-chloro-4H-1,3,2-benzodioxa- phosphorin-4-one, Pyridine Intermediate_B Cyclic phosphite intermediate Intermediate_A->Intermediate_B Pyrophosphate This compound This compound Intermediate_B->this compound Oxidation (e.g., I2, H2O)

A simplified workflow of the Ludwig-Eckstein method for this compound synthesis.

Experimental Protocol (Ludwig-Eckstein Method - General Procedure):

  • Phosphitylation: 5-fluoro-2'-deoxycytidine is reacted with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one in the presence of a base (e.g., pyridine) to form a 5'-O-phosphitylated intermediate.

  • Reaction with Pyrophosphate: A solution of pyrophosphate is added to the reaction mixture, which displaces the salicylic group and forms a cyclic phosphite intermediate.

  • Oxidation: The phosphite is then oxidized to phosphate using an oxidizing agent, typically iodine in the presence of water. This step also leads to the opening of the cyclic intermediate to form the triphosphate.

  • Purification: Similar to the Yoshikawa protocol, the final product is purified by anion-exchange chromatography.

Table 2: Comparison of Chemical Synthesis Methods

FeatureYoshikawa ProtocolLudwig-Eckstein Method
Starting Material Unprotected nucleosideUnprotected or protected nucleoside
Phosphorylating Agent Phosphorus oxychloride (POCl3)2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one
Key Intermediates 5'-O-dichlorophosphoryl derivative, cyclic triphosphate5'-O-phosphitylated derivative, cyclic phosphite
Typical Yields ModerateModerate to high
Byproducts Can be significant, requiring careful purificationGenerally fewer byproducts
Reaction Conditions Low temperature for phosphorylationMild conditions

Intracellular Metabolism and Mechanism of Action

In a biological context, this compound is not typically administered directly to cells. Instead, its nucleoside precursor, 5-fluoro-2'-deoxycytidine, is used. This prodrug is transported into the cell and then enzymatically converted to the active triphosphate form through a series of phosphorylation steps.

Metabolic_Pathway FdCyd_ext 5-fluoro-2'-deoxycytidine (extracellular) FdCyd_int 5-fluoro-2'-deoxycytidine (intracellular) FdCyd_ext->FdCyd_int Nucleoside Transporter FdCMP 5-fluoro-dCMP FdCyd_int->FdCMP Deoxycytidine Kinase FdCDP 5-fluoro-dCDP FdCMP->FdCDP dCMP Kinase FdUMP FdUMP FdCMP->FdUMP dCMP Deaminase FdCTP This compound FdCDP->FdCTP Nucleoside Diphosphate Kinase DNA DNA FdCTP->DNA DNA Polymerase Inhibition Inhibition of Thymidylate Synthase dTMP dTMP dUMP dUMP dUMP->dTMP Thymidylate Synthase FdUMP->Inhibition

Intracellular metabolic activation of 5-fluoro-2'-deoxycytidine.

Once formed, this compound can be incorporated into DNA by DNA polymerases during replication. The presence of the fluorine atom can disrupt the normal function of DNA. Furthermore, a key mechanism of its cytotoxic effect involves the inhibition of thymidylate synthase. The monophosphate form, 5-fluoro-dCMP, can be deaminated to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase, an enzyme crucial for the synthesis of thymidine and thus DNA replication.

Applications in Research and Drug Development

This compound and its precursor are valuable tools in various research and clinical applications.

Probing DNA-Protein Interactions

The fluorine atom serves as a sensitive NMR probe. Incorporating this compound into specific DNA sequences allows for the study of DNA structure and its interactions with proteins using 19F NMR spectroscopy.

DNA Sequencing and PCR

Modified nucleotides, including this compound, can be used in specialized PCR and DNA sequencing applications. Their incorporation can be detected, providing a means for labeling and tracking DNA strands.

Anticancer Drug Development

5-fluoro-2'-deoxycytidine is an antimetabolite that has been investigated for its potential as an anticancer agent. Its mechanism of action, primarily through the inhibition of DNA synthesis, makes it a candidate for cancer chemotherapy.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_application Research Application Start 5-fluoro-2'-deoxycytidine Synthesis Chemical Synthesis (e.g., Yoshikawa or Ludwig-Eckstein) Start->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Product Pure this compound Characterization->Product Application Application in Molecular Biology Assay (e.g., PCR, Sequencing, NMR) Product->Application Incorporation Enzymatic Incorporation into DNA Application->Incorporation Analysis Data Analysis Incorporation->Analysis Results Biological Insights Analysis->Results

A logical workflow for the synthesis and application of this compound in research.

Conclusion

This compound is a powerful molecule with significant implications for both basic research and clinical applications. Its unique chemical properties, stemming from the C5-fluorine substitution, make it an invaluable tool for studying DNA structure and function. The established chemical synthesis routes, while requiring careful execution and purification, provide access to this important compound for the scientific community. As our understanding of its biological effects continues to grow, so too will its applications in the development of novel therapeutics and advanced molecular biology techniques.

References

The Genesis and Evolution of Fluorinated Deoxynucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Moment in Chemotherapy

The journey into the therapeutic potential of fluorinated deoxynucleotides began in the mid-20th century, marking a paradigm shift in the fields of oncology and virology. The strategic incorporation of fluorine, the most electronegative element, into the deoxyribose sugar or the nucleobase of deoxynucleotides has led to the development of potent drugs that can selectively disrupt DNA and RNA synthesis in rapidly proliferating cancer cells and virus-infected cells.[1][2] This guide provides an in-depth exploration of the discovery, development, mechanisms of action, and experimental evaluation of these critical therapeutic agents.

The introduction of a fluorine atom, with a van der Waals radius similar to that of a hydrogen atom, can dramatically alter the electronic properties and metabolic stability of the parent molecule with minimal steric hindrance.[2] This modification can enhance the binding affinity of the nucleotide analog to target enzymes, increase its resistance to degradation, and ultimately improve its therapeutic index. Key milestones in this field include the synthesis of 5-fluorouracil (5-FU) and its derivatives, which paved the way for a new class of antimetabolites.[3][4] Subsequent discoveries, such as gemcitabine and sofosbuvir, have further solidified the importance of fluorinated deoxynucleotides in modern medicine.

Mechanisms of Action: Disrupting Cellular Machinery

Fluorinated deoxynucleotides exert their therapeutic effects by targeting key enzymes involved in nucleic acid synthesis and metabolism. Upon administration, these compounds are typically inactive prodrugs that require intracellular phosphorylation to their active mono-, di-, and triphosphate forms. These active metabolites then interfere with critical cellular processes through several primary mechanisms: inhibition of DNA polymerases, ribonucleotide reductase, and thymidylate synthase.

Metabolic Activation of Fluorinated Deoxynucleosides

The journey of a fluorinated deoxynucleoside from a prodrug to an active cytotoxic agent is a multi-step intracellular process. This workflow is crucial for the efficacy of drugs like gemcitabine.

Metabolic Activation Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Prodrug Transported_Prodrug Fluorinated Deoxynucleoside Prodrug->Transported_Prodrug Nucleoside Transporters dFdCMP Monophosphate (e.g., dFdCMP) Transported_Prodrug->dFdCMP Deoxycytidine Kinase (dCK) Inactive_Metabolite Inactive Metabolite (e.g., dFdU) Transported_Prodrug->Inactive_Metabolite Cytidine Deaminase (CDA) dFdCDP Diphosphate (e.g., dFdCDP) dFdCMP->dFdCDP Nucleoside Monophosphate Kinase dFdCTP Triphosphate (e.g., dFdCTP) dFdCDP->dFdCTP Nucleoside Diphosphate Kinase

Metabolic activation of a fluorinated deoxynucleoside.
Inhibition of Ribonucleotide Reductase by Gemcitabine

Gemcitabine, a cornerstone in the treatment of various solid tumors, undergoes intracellular phosphorylation to its diphosphate form, dFdCDP. This active metabolite is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, gemcitabine depletes the intracellular pool of deoxyribonucleotides, thereby halting DNA synthesis and repair.

RNR_Inhibition Gemcitabine Gemcitabine dFdCDP Gemcitabine Diphosphate (dFdCDP) Gemcitabine->dFdCDP Intracellular Phosphorylation RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition Deoxyribonucleotides Deoxyribonucleotides Ribonucleotides Ribonucleotides Ribonucleotides->Deoxyribonucleotides Catalysis DNA_Synthesis DNA Synthesis & Repair Deoxyribonucleotides->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest

Inhibition of Ribonucleotide Reductase by Gemcitabine.
Inhibition of DNA Synthesis and Apoptosis Induction

The triphosphate form of fluorinated deoxynucleotides, such as gemcitabine triphosphate (dFdCTP) and the active form of 5-fluorouracil, fluorodeoxyuridine monophosphate (FdUMP), directly interferes with DNA synthesis. These analogs are incorporated into the growing DNA strand by DNA polymerases. Once incorporated, they can terminate chain elongation or, in the case of gemcitabine, allow for the addition of one more nucleotide before termination, a process known as "masked chain termination." This disruption of DNA integrity triggers a cascade of signaling events leading to programmed cell death, or apoptosis.

Apoptosis_Induction dFdCTP Fluorinated dNTP (e.g., dFdCTP) DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Substrate Mimicry DNA_Strand Growing DNA Strand DNA_Polymerase->DNA_Strand Incorporation DNA_Damage DNA Damage & Chain Termination DNA_Strand->DNA_Damage Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) DNA_Damage->Bcl2_Family Upregulation of pro-apoptotic proteins Mitochondria Mitochondria Bcl2_Family->Mitochondria Mitochondrial Outer Membrane Permeabilization Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Induction of apoptosis by fluorinated deoxynucleotides.

Experimental Protocols

Synthesis of 2'-Deoxy-2'-fluorouridine

This protocol outlines a general synthetic route for 2'-deoxy-2'-fluorouridine, a precursor for many fluorinated deoxynucleotide analogs. The synthesis involves the fluorination of a protected arabinofuranosyluracil derivative.

Materials:

  • 1-β-D-Arabinofuranosyluracil (ara-U)

  • Protecting group reagents (e.g., acetic anhydride, benzoyl chloride)

  • Trifluoromethanesulfonylating agent (e.g., triflic anhydride)

  • Organic base (e.g., pyridine, triethylamine)

  • Fluorinating agent (e.g., a salt or complex of an organic base and hydrofluoric acid)

  • Deprotection agent (e.g., ammonia in methanol)

  • Solvents (e.g., pyridine, dichloromethane, acetonitrile)

Procedure:

  • Protection of Hydroxyl Groups: Protect the 3' and 5' hydroxyl groups of ara-U using a suitable protecting group, such as acetyl or benzoyl groups, by reacting with the corresponding anhydride or chloride in the presence of an organic base.

  • Triflation: Convert the 2'-hydroxyl group to a triflate, a good leaving group, by reacting the protected ara-U with a trifluoromethanesulfonylating agent in the presence of an organic base.

  • Fluorination: Introduce the fluorine atom at the 2' position via an SN2 reaction by treating the 2'-triflate compound with a fluorinating agent.

  • Deprotection: Remove the protecting groups from the 3' and 5' positions using a suitable deprotection agent to yield 2'-deoxy-2'-fluorouridine.

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

Ribonucleotide Reductase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a compound against ribonucleotide reductase using a radioactive substrate.

Materials:

  • Purified ribonucleotide reductase (R1 and R2 subunits)

  • Radioactively labeled substrate (e.g., [¹⁴C]CDP or [³H]CDP)

  • ATP (allosteric activator)

  • Dithiothreitol (DTT) or other reducing agent

  • Magnesium acetate

  • Buffer (e.g., HEPES)

  • Test inhibitor compound

  • DNA polymerase

  • Unlabeled dNTPs

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, ATP, magnesium acetate, DTT, and the R1 and R2 subunits of RNR.

  • Inhibitor Incubation: Add the test inhibitor at various concentrations to the reaction mixture and incubate for a specified time.

  • Initiate Reaction: Start the enzymatic reaction by adding the radioactively labeled substrate.

  • Coupling to DNA Synthesis: After a set incubation period, add DNA polymerase and unlabeled dNTPs to incorporate the newly formed radioactive deoxyribonucleotides into DNA.

  • Precipitation and Washing: Stop the reaction by adding cold TCA to precipitate the DNA. Collect the precipitated DNA on glass fiber filters and wash to remove unincorporated radioactive substrate.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor and determine the IC₅₀ value.

Thymidylate Synthase Inhibition Assay

This spectrophotometric assay measures the activity of thymidylate synthase by monitoring the change in absorbance that occurs during the conversion of dUMP to dTMP.

Materials:

  • Purified thymidylate synthase

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-Methylenetetrahydrofolate (CH₂-THF)

  • Buffer (e.g., Tris-HCl)

  • Test inhibitor compound

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing buffer, dUMP, and CH₂-THF.

  • Inhibitor Incubation: Add the test inhibitor at various concentrations to the reaction mixture and incubate.

  • Initiate Reaction: Start the reaction by adding thymidylate synthase to the cuvette.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate, a byproduct of the reaction.

  • Data Analysis: Determine the initial reaction velocity from the linear portion of the absorbance versus time plot. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ and/or Kᵢ values.

Quantitative Data on Fluorinated Deoxynucleotides

The efficacy of fluorinated deoxynucleotides is quantified by various parameters, including their half-maximal inhibitory concentration (IC₅₀) against target enzymes and their half-maximal effective concentration (EC₅₀) against viral replication or cancer cell proliferation.

Table 1: Inhibitory Activity against Target Enzymes

CompoundTarget EnzymeOrganism/Cell LineIC₅₀/KᵢReference
Gemcitabine (dFdCTP)DNA PolymeraseEukaryoticKᵢ ≈ 2 µM
Gemcitabine (dFdCDP)Ribonucleotide ReductaseHuman-
Sofosbuvir (triphosphate)HCV NS5B PolymeraseHepatitis C VirusKᵢ = 0.42 µM
3'-Fluoroapionucleoside (triphosphate)HBV PolymeraseHepatitis B VirusIC₅₀ = 0.12 µM

Table 2: Antiviral and Anticancer Activity

CompoundTarget Virus/CancerCell LineEC₅₀/IC₅₀Reference
GemcitabineHIVU373-MAGI-CXCR4CEMEC₅₀ = 16.3 nM
GemcitabinePancreatic Cancer-IC₅₀ = 30-100 nM
SofosbuvirHepatitis C Virus (HCV)HCV RepliconEC₅₀ = 0.014-0.11 µM
Emtricitabine (FTC)HIV-1Lymphoblastoid, MAGI-CCR5EC₅₀ = 0.009–1.5 µM
Clevudine (L-FMAU)Hepatitis B Virus (HBV)2.2.15 cellsEC₅₀ = 0.1 µM
2'-Fd4CHepatitis B Virus (HBV)HepG2-2.2.15EC₅₀ = 0.002 µM
L-2'-Fd4FCHepatitis B Virus (HBV)HepG2-2.2.15EC₅₀ = 0.004 µM
2'-Deoxy-2'-fluorocytidine (2'-FdC)HCVHCV RepliconEC₉₀ = 5.0 µM
4'-Ethynyl-2-fluoroadenosineHIV-1-EC₅₀ = 0.9 nM
2'-Fluoro-2',3'-didehydro-5-fluorocytidineHIVPBM cellsEC₅₀ = 0.17 µM
2'-Fluoro-2',3'-didehydrocytidineHIVPBM cellsEC₅₀ = 0.51 µM
L-FMAUEpstein-Barr Virus (EBV)H1 cellsEC₅₀ = 5.0 µM

Note: The reported values can vary depending on the specific experimental conditions, cell lines, and viral strains used.

Conclusion

The discovery and development of fluorinated deoxynucleotides represent a landmark achievement in medicinal chemistry. From the early days of 5-fluorouracil to the latest generation of targeted antiviral agents, the strategic use of fluorine has consistently yielded compounds with enhanced therapeutic properties. The mechanisms of action, primarily centered on the disruption of nucleic acid synthesis, have been elucidated through decades of research, providing a solid foundation for the rational design of new and improved drugs. The experimental protocols outlined in this guide serve as a starting point for researchers in the field, enabling the continued exploration and evaluation of novel fluorinated deoxynucleotide analogs. As our understanding of the intricate cellular pathways deepens, so too will our ability to harness the unique properties of fluorine to combat cancer and viral diseases with greater efficacy and precision.

References

Biophysical Characteristics of DNA Containing 5-Fluorocytosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC) is a synthetic analogue of the nucleobase cytosine, where the hydrogen atom at the 5th position is replaced by a fluorine atom. While primarily known as an antifungal prodrug, its incorporation into DNA has significant implications for the biophysical properties and biological function of the nucleic acid. Understanding these changes is critical for researchers in drug development, molecular biology, and oncology, as 5-FC and its metabolites can serve as chemotherapeutic agents. This guide provides a comprehensive overview of the structural, thermodynamic, and biological consequences of 5-fluorocytosine incorporation into the DNA duplex.

I. Structural Impact of 5-Fluorocytosine on the DNA Duplex

The introduction of a highly electronegative fluorine atom at the C5 position of cytosine can induce local and global changes in DNA structure. While single substitutions of 5-fluoropyrimidines in DNA duplexes have been observed to result in comparable thermodynamic stabilities to their unmodified counterparts, more significant structural perturbations have been noted with related modifications like 5-formylcytosine (5fC)[1].

Studies on 5fC, a structurally related modified base, have revealed that it can alter the geometry of the grooves and base pairs, leading to helical under-winding[2]. While direct crystallographic or high-resolution NMR structures of DNA duplexes containing multiple 5-FC residues are not abundantly available in the public domain, the known effects of halogenation at the C5 position of pyrimidines suggest potential alterations in base stacking and sugar-phosphate backbone conformation. The fluorine atom's size and electronegativity can influence the local electronic environment and hydration patterns of the DNA grooves.

II. Thermodynamic Stability of 5-Fluorocytosine-Containing DNA

The stability of a DNA duplex is a critical determinant of its biological function. The incorporation of modified bases can either stabilize or destabilize the double helix.

A. Melting Temperature (Tm)

UV spectroscopic melting experiments have indicated that single 5-fluoro substitutions in DNA double helices lead to comparable thermodynamic stabilities when compared to unmodified DNA[1]. However, studies on the related modified base, 5-formylcytosine (5fC), have demonstrated a destabilizing effect. For instance, the incorporation of 5fC at symmetrically positioned CpG sites was found to decrease the melting temperature by approximately 2°C[3][4]. This suggests that the impact of a C5 modification on Tm is context-dependent and may be influenced by the specific modification and the surrounding sequence.

B. Thermodynamic Parameters (ΔH, ΔS, ΔG)

Table 1: Comparative Thermodynamic Data for DNA Duplexes with C5-Modified Cytosine

ModificationChange in Melting Temperature (ΔTm)Change in Gibbs Free Energy (ΔΔG°)Reference
5-Fluorocytosine (single substitution)Comparable to unmodifiedNot specified
5-Formylcytosine~ -2°C5-10 kJ/mol decrease

Note: The data for 5-fluorocytosine is qualitative, highlighting the need for further quantitative studies. The data for 5-formylcytosine is provided for comparative purposes.

III. Interaction with DNA-Modifying Enzymes

The presence of 5-fluorocytosine within a DNA sequence can significantly impact its recognition and processing by various enzymes. For instance, 5-fluorodeoxycytidine has been shown to be a mechanism-based inhibitor of HhaI methylase. The enzyme forms a covalent complex with the 5-FC-containing DNA in the presence of the methyl donor S-adenosylmethionine, leading to irreversible inactivation of the enzyme. This highlights a critical mechanism by which 5-FC can disrupt normal cellular processes that rely on DNA modification.

IV. Cellular Response to 5-Fluorocytosine in DNA

The incorporation of 5-fluorouracil (a metabolite of 5-FC) into DNA is a known mechanism of its cytotoxic effect, leading to DNA damage. This damage triggers a cellular cascade known as the DNA Damage Response (DDR).

A. DNA Damage and Apoptosis

The presence of 5-FC metabolites in DNA can lead to the inhibition of DNA synthesis and the induction of apoptosis. This is a key mechanism of its anticancer activity. The damaged DNA is recognized by the cell's surveillance machinery, which can initiate programmed cell death if the damage is too extensive to be repaired.

B. The DNA Damage Response (DDR) Pathway

The DDR is primarily orchestrated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases. ATM is typically activated by DNA double-strand breaks, while ATR responds to a wider array of DNA lesions that cause replication stress, including bulky adducts. The incorporation of 5-FC can be viewed as a form of DNA damage that can stall replication forks, thereby activating the ATR-Chk1 signaling cascade. This leads to cell cycle arrest to allow for DNA repair, or if the damage is irreparable, the initiation of apoptosis.

DNA_Damage_Response_5FC cluster_0 Cellular Processes cluster_1 DNA Damage Response (DDR) DNA_Replication DNA Replication DNA_with_5FC DNA containing 5-Fluorocytosine DNA_Replication->DNA_with_5FC Incorporation of 5-FCdUTP Replication_Stall Replication Fork Stalling DNA_with_5FC->Replication_Stall ATR ATR Kinase Replication_Stall->ATR Activation Chk1 Chk1 Kinase ATR->Chk1 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1->Cell_Cycle_Arrest Initiation DNA_Repair DNA Repair Pathways Chk1->DNA_Repair Activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If repair fails

Figure 1: Simplified signaling pathway of the DNA damage response to 5-FC incorporation.

V. Experimental Protocols

A. Synthesis of 5-Fluorocytosine-Modified Oligonucleotides

The chemical synthesis of oligonucleotides containing 5-fluorocytosine is typically achieved using standard phosphoramidite chemistry on a solid support. The 5-fluoro-2'-deoxycytidine phosphoramidite is incorporated at the desired positions in the sequence.

Protocol:

  • Phosphoramidite Chemistry: Utilize an automated DNA synthesizer with standard coupling, capping, oxidation, and detritylation cycles.

  • Modified Base Incorporation: Use the 5-fluoro-2'-deoxycytidine phosphoramidite in the appropriate cycle for its placement in the sequence.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using a standard ammonium hydroxide or AMA (ammonium hydroxide/methylamine) treatment.

  • Purification: Purify the crude oligonucleotide using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain a product of high purity.

B. Thermal Denaturation (UV Melting)

Thermal denaturation is used to determine the melting temperature (Tm) and thermodynamic parameters of DNA duplexes.

Protocol:

  • Sample Preparation: Dissolve the purified 5-FC-containing oligonucleotide and its complementary strand in a buffer of desired ionic strength and pH (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Prepare a series of samples with varying concentrations if a full thermodynamic analysis is desired.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Data Acquisition: Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5-1.0 °C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, determined from the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the concentration dependence of Tm (van't Hoff analysis).

UV_Melting_Workflow cluster_workflow UV Melting Experimental Workflow Prep Prepare DNA duplex in buffer Spectro Place in UV-Vis spectrophotometer Prep->Spectro Heat Increase temperature at a constant rate Spectro->Heat Measure Monitor absorbance at 260 nm Heat->Measure Plot Plot absorbance vs. temperature Measure->Plot Analyze Calculate Tm and thermodynamic parameters Plot->Analyze

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vivo Stability and Metabolism of 5-Fluoro-dCTP

This technical guide provides a comprehensive overview of the in vivo stability and metabolism of 5-fluoro-2'-deoxycytidine 5'-triphosphate (this compound). As this compound is an intracellular metabolite, this document focuses on the metabolic pathways of its precursor, 5-fluoro-2'-deoxycytidine (FdCyd), its subsequent anabolic activation to this compound, and its catabolic degradation. The information is synthesized from studies on related fluoropyrimidine compounds, including 5-fluorouracil (5-FU), to provide a predictive model of its in vivo behavior.

Introduction

This compound is a fluorinated pyrimidine deoxyribonucleoside triphosphate, an analog of the natural deoxycytidine triphosphate.[1][2][3] It is primarily of interest in cancer research and drug development for its potential to be incorporated into DNA, thereby inducing DNA damage and cell death.[4][5] In a therapeutic context, the direct administration of a triphosphate form like this compound is not feasible due to its charge and instability in the bloodstream. Instead, its nucleoside precursor, 5-fluoro-2'-deoxycytidine (FdCyd), is administered. FdCyd is transported into cells and then intracellularly phosphorylated to its active triphosphate form.

However, the therapeutic efficacy of this pathway is significantly challenged by the rapid in vivo metabolism of FdCyd. The primary metabolic liability is its deamination by cytidine deaminase, which converts it into 5-fluoro-2'-deoxyuridine (FdUrd), shunting it away from the desired dCTP pathway and towards the metabolic fate of 5-fluorouracil (5-FU). Understanding these competing anabolic and catabolic pathways is critical for the development of strategies to enhance the therapeutic window of fluoropyrimidine-based drugs.

Metabolic Pathways of this compound Precursors

The in vivo fate of this compound is intrinsically linked to the metabolism of its precursor, FdCyd. This metabolism can be divided into two main branches: the desired anabolic (activation) pathway and the dominant catabolic (degradation) pathway.

Anabolic Pathway (Activation)

The activation of FdCyd to its pharmacologically active triphosphate form occurs intracellularly through a sequential phosphorylation cascade, catalyzed by cellular kinases.

  • FdCyd to 5-fluoro-dCMP: FdCyd is first phosphorylated by deoxycytidine kinase (DCK) to form 5-fluoro-2'-deoxycytidine 5'-monophosphate (5-fluoro-dCMP).

  • 5-fluoro-dCMP to 5-fluoro-dCDP: The monophosphate is then further phosphorylated by cytidylate kinase (CMPK) to the diphosphate form, 5-fluoro-dCDP.

  • 5-fluoro-dCDP to this compound: Finally, nucleoside diphosphate kinase (NME) catalyzes the formation of the active triphosphate, this compound.

Once formed, this compound can be incorporated into elongating DNA strands by DNA polymerases, leading to DNA damage and cell cycle arrest.

Catabolic Pathway (Degradation)

The primary route of FdCyd metabolism in vivo is rapid deamination, which significantly limits the amount of precursor available for the anabolic pathway.

  • Deamination of FdCyd: In vivo, FdCyd is a substrate for cytidine deaminase (CDA), which rapidly converts it to 5-fluoro-2'-deoxyuridine (FdUrd). This step is a major determinant of FdCyd's short half-life. The co-administration of a CDA inhibitor, such as tetrahydrouridine (THU), has been explored to block this metabolic step and increase the bioavailability of FdCyd.

  • Conversion to 5-Fluorouracil (5-FU): FdUrd can be cleaved by thymidine phosphorylase (TP) to release the base, 5-fluorouracil (5-FU).

  • 5-FU Catabolism: The vast majority (over 80%) of administered 5-FU is catabolized, primarily in the liver, by the enzyme dihydropyrimidine dehydrogenase (DPD). This is the rate-limiting step in 5-FU degradation. The catabolic cascade proceeds as follows:

    • 5-FU → DHFU: DPD reduces 5-FU to 5,6-dihydrofluorouracil (DHFU).

    • DHFU → FUPA: Dihydropyrimidinase hydrolyzes DHFU to α-fluoro-β-ureidopropionic acid (FUPA).

    • FUPA → FBAL: β-ureidopropionase cleaves FUPA to the final major catabolite, α-fluoro-β-alanine (FBAL), which is then excreted in the urine.

This extensive catabolism means that only a small fraction of the initial precursor is converted to the desired active this compound.

G cluster_anabolic Anabolic Pathway (Intracellular Activation) cluster_catabolic Catabolic Pathway (Degradation) FdCyd 5-Fluoro-2'-deoxycytidine (FdCyd) FdCMP 5-Fluoro-dCMP FdCyd->FdCMP DCK FdUrd 5-Fluoro-2'-deoxyuridine (FdUrd) FdCyd->FdUrd Cytidine Deaminase (CDA) FdCDP 5-Fluoro-dCDP FdCMP->FdCDP CMPK FdCTP This compound FdCDP->FdCTP NME DNA Incorporation into DNA FdCTP->DNA DNA Polymerase FU 5-Fluorouracil (5-FU) FdUrd->FU TP DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD (rate-limiting) FUPA α-Fluoro-β-ureidopropionic acid (FUPA) DHFU->FUPA Dihydropyrimidinase FBAL α-Fluoro-β-alanine (FBAL) FUPA->FBAL β-ureidopropionase Excretion Excretion FBAL->Excretion

Figure 1. Competing anabolic and catabolic pathways of 5-fluoro-2'-deoxycytidine (FdCyd).

Quantitative Data on Stability and Metabolism

Direct pharmacokinetic data for this compound is not available as it is an intracellular metabolite. However, data from studies on 5-FU provide insight into the rapid clearance of the core fluoropyrimidine structure in vivo.

Table 1: Summary of Pharmacokinetic Parameters for 5-Fluorouracil (5-FU)
ParameterValueSpeciesNotesSource
Plasma Half-life (t½) 8 - 20 minutesHumanDemonstrates very rapid systemic clearance, primarily due to hepatic catabolism by DPD.
Catabolism Rate ~80-90%HumanThe majority of an administered dose is rapidly degraded by DPD.
Primary Catabolite α-fluoro-β-alanine (FBAL)HumanFBAL is the major end-product of 5-FU catabolism found in urine.
Table 2: Intracellular Concentrations of Related Fluoropyrimidine Nucleotides
CompoundConcentration RangeCell TypeConditionSource
FUTP Human PBMCsCapecitabine Treatment
FUTP 0.64 - 14 µM (Day 14)Human PBMCsCapecitabine Treatment
FdUMP & FdUTP Below Limit of DetectionHuman PBMCsCapecitabine Treatment

Note: The data in Table 2 are for metabolites of capecitabine, an oral prodrug of 5-FU. It illustrates that intracellular accumulation of fluorinated nucleotides can be achieved but also highlights significant inter-individual variation. The inability to detect FdUMP and FdUTP in PBMCs suggests that concentrations of deoxyribonucleotide metabolites may be lower than ribonucleotide counterparts in these cells under these conditions.

Experimental Protocols

To empirically determine the in vivo stability and metabolism of this compound precursors, a combination of pharmacokinetic studies in animal models and intracellular metabolite analysis is required.

Protocol: In Vivo Pharmacokinetic Analysis of FdCyd

This protocol outlines a typical study in a rodent model to determine the plasma half-life of FdCyd.

Objective: To quantify the concentration of FdCyd in plasma over time following administration.

Materials:

  • 5-fluoro-2'-deoxycytidine (FdCyd)

  • Suitable vehicle (e.g., saline, PBS)

  • Laboratory animals (e.g., mice or rats)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge, -80°C freezer

  • LC-MS/MS system

Procedure:

  • Dose Preparation: Prepare a sterile solution of FdCyd in the chosen vehicle at a precise concentration.

  • Animal Dosing: Administer a single bolus dose of FdCyd to a cohort of animals via intravenous (IV) injection for direct bioavailability assessment.

  • Blood Sampling: Collect blood samples (~50-100 µL) at specified time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-administration.

  • Plasma Isolation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Preparation: Precipitate plasma proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the protein.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of FdCyd and its major metabolite FdUrd using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time and calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).

Protocol: Intracellular this compound Analysis

This protocol describes the extraction and quantification of this compound from cultured cells or tissue samples.

Objective: To measure the concentration of intracellular this compound after treatment with FdCyd.

Materials:

  • Cell culture flasks or tissue samples

  • FdCyd for treatment

  • Cold PBS, Trypsin (for adherent cells)

  • Cell scraper/lifter

  • Extraction Solvent: Cold 80% Methanol

  • Centrifuge, -80°C freezer, Lyophilizer

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Treat cultured cells with a known concentration of FdCyd for a specified duration.

  • Cell Harvesting:

    • For suspension cells, count and pellet a known number of cells.

    • For adherent cells, wash with cold PBS, detach, and count.

  • Metabolite Extraction: Resuspend the cell pellet in ice-cold 80% methanol. Vortex vigorously and incubate on dry ice for 20 minutes to quench metabolism and lyse cells.

  • Clarification: Centrifuge at maximum speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Sample Concentration: Transfer the supernatant (containing metabolites) to a new tube and dry completely using a lyophilizer or vacuum concentrator.

  • Reconstitution & Analysis: Reconstitute the dried metabolite extract in a suitable buffer for LC-MS/MS analysis. Use a method optimized for polar, phosphorylated compounds, such as HILIC or ion-pair chromatography.

  • Quantification: Calculate the intracellular concentration by normalizing the absolute amount of this compound to the initial cell number (e.g., reported as pmol/10⁶ cells).

G cluster_invivo In Vivo PK Study Workflow cluster_invitro Intracellular Metabolite Workflow Dosing 1. Animal Dosing (IV administration of FdCyd) Sampling 2. Serial Blood Sampling Dosing->Sampling Plasma 3. Plasma Isolation (Centrifugation) Sampling->Plasma Extraction_PK 4. Protein Precipitation (Acetonitrile) Plasma->Extraction_PK Analysis_PK 5. LC-MS/MS Analysis Extraction_PK->Analysis_PK Data_PK 6. Pharmacokinetic Modeling (t½, AUC, CL) Analysis_PK->Data_PK Treatment 1. Cell Treatment (Incubate with FdCyd) Harvest 2. Cell Harvesting & Counting Treatment->Harvest Extraction_Meta 3. Metabolite Extraction (Cold 80% Methanol) Harvest->Extraction_Meta Analysis_Meta 4. LC-MS/MS Analysis Extraction_Meta->Analysis_Meta Data_Meta 5. Data Normalization (pmol / 10^6 cells) Analysis_Meta->Data_Meta

Figure 2. Experimental workflows for in vivo and intracellular analysis.

Conclusion

The in vivo stability of this compound is entirely dependent on the metabolic fate of its administered precursor, 5-fluoro-2'-deoxycytidine. The clinical utility of FdCyd is severely limited by its rapid conversion to FdUrd by cytidine deaminase, which shunts the molecule into the 5-FU catabolic pathway. Over 80% of the resulting 5-FU is quickly eliminated by DPD, primarily in the liver. Consequently, only a very small fraction of the initial drug is available for the intracellular anabolic pathway to form the active this compound. Strategies for improving the therapeutic efficacy of this class of compounds must focus on overcoming this metabolic instability, for instance, through the co-administration of enzyme inhibitors like tetrahydrouridine to protect the precursor from degradation. The experimental protocols provided herein offer a framework for researchers to quantitatively assess these metabolic pathways and evaluate the effectiveness of such strategies.

References

Enzymatic Incorporation of 5-Fluoro-dCTP into DNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-2'-deoxycytidine 5'-triphosphate (5-fluoro-dCTP) is a synthetic analog of the natural deoxynucleotide, 2'-deoxycytidine 5'-triphosphate (dCTP). The substitution of a fluorine atom at the 5th position of the cytosine base introduces unique chemical properties that make this compound a valuable tool in various molecular biology applications and a key metabolite in certain anticancer therapies. Its incorporation into DNA can be catalyzed by a variety of DNA polymerases, a process that is fundamental to its utility and mechanism of action.

This technical guide provides an in-depth overview of the enzymatic incorporation of this compound into DNA. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying kinetics, detailed experimental protocols for its study, and the cellular consequences of its genomic integration.

Data Presentation: Quantitative Analysis of Modified dCTP Incorporation

Table 1: Apparent Michaelis-Menten Constants (Km) for this compound Incorporation by Calf Thymus DNA Polymerases [1]

DNA PolymeraseSubstrateApparent Km (µM)
DNA Polymerase αThis compound7.7
DNA Polymerase βThis compound8.8

These values are comparable to the Km for the natural substrate, dCTP, suggesting that these polymerases can efficiently utilize this compound.

Table 2: Kinetic Parameters for 5-Aza-dCTP Incorporation by Mammalian DNA Polymerase α

SubstrateApparent Km (µM)Relative Vmax (compared to dCTP)Ki (µM)
5-Aza-dCTP3.0Slightly lower4.3 (competitive inhibitor with respect to dCTP)
dCTP2.01.0-

This data on a different C5-modified dCTP analog further illustrates that modifications at this position can be well-tolerated by DNA polymerases.

Experimental Protocols

The following are detailed methodologies for key experiments to study the enzymatic incorporation of this compound into DNA. These protocols are based on established methods for analyzing DNA polymerase kinetics and can be adapted for specific research needs.

Protocol 1: Steady-State Kinetic Analysis of this compound Incorporation

This protocol determines the Michaelis-Menten constants (Km and Vmax) for the incorporation of this compound by a DNA polymerase.

Materials:

  • Purified DNA polymerase (e.g., Taq, Pfu, Klenow fragment)

  • This compound solution of known concentration

  • dATP, dGTP, dTTP solutions

  • Primer-template DNA substrate with a single site for dC incorporation

  • 5'-radiolabeled primer (e.g., with 32P) or fluorescently labeled primer

  • Reaction buffer appropriate for the chosen DNA polymerase

  • Quenching solution (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Phosphorimager or fluorescence scanner

  • Kinetic analysis software

Methodology:

  • Primer-Template Preparation: Anneal the 5'-labeled primer to the complementary template DNA by heating to 95°C for 5 minutes and slowly cooling to room temperature.

  • Reaction Setup: Prepare a series of reaction mixtures, each containing a fixed concentration of the DNA polymerase and the primer-template substrate. Vary the concentration of this compound across a range that brackets the expected Km. Include the other three dNTPs at a saturating concentration.

  • Initiation and Quenching: Initiate the reactions by adding the DNA polymerase. Allow the reactions to proceed for a time course that ensures initial velocity conditions (less than 20% of the primer is extended). Quench the reactions by adding the quenching solution.

  • Gel Electrophoresis: Separate the reaction products (extended and unextended primers) on a denaturing polyacrylamide gel.

  • Data Acquisition and Analysis: Visualize and quantify the amount of extended primer using a phosphorimager or fluorescence scanner. Plot the initial velocity of the reaction (amount of product formed per unit time) against the concentration of this compound. Fit the data to the Michaelis-Menten equation to determine the Vmax and Km.

Protocol 2: Fluorescence-Based Primer Extension Assay

This is a non-radioactive method for quantifying the incorporation of this compound.

Materials:

  • Purified DNA polymerase

  • This compound and natural dNTPs

  • 5'-fluorescently labeled primer and complementary template DNA

  • Appropriate reaction buffer

  • Stop solution (e.g., EDTA)

  • Capillary electrophoresis instrument or high-resolution gel scanner

Methodology:

  • Reaction Setup: Assemble primer extension reactions containing the fluorescently labeled primer-template, a specific concentration of this compound, the other three natural dNTPs, and the DNA polymerase in its optimal buffer.

  • Thermal Cycling: Perform a single cycle of denaturation, annealing, and extension in a thermocycler. The extension time should be optimized to allow for incorporation but minimize non-specific products.

  • Product Analysis: Analyze the reaction products by capillary electrophoresis or on a high-resolution denaturing polyacrylamide gel with a fluorescence scanner.

  • Quantification: The amount of extended primer, detected by its fluorescence, is a measure of the incorporation of this compound. This can be used for comparative studies or to determine relative incorporation efficiencies.

Mandatory Visualization

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for studying this compound incorporation and the cellular signaling pathway activated upon its integration into DNA.

experimental_workflow Workflow for Steady-State Kinetic Analysis of this compound Incorporation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_pt Prepare Primer-Template (5'-labeled primer) prep_reagents Prepare Reaction Mixes (Varying [5-F-dCTP]) initiate Initiate Reaction (Add DNA Polymerase) prep_reagents->initiate incubate Incubate (Time course) initiate->incubate quench Quench Reaction (EDTA/Formamide) incubate->quench gel Denaturing PAGE quench->gel quantify Quantify Bands (Phosphorimager/Scanner) gel->quantify kinetics Kinetic Analysis (Michaelis-Menten Plot) quantify->kinetics dna_damage_response DNA Damage Response to 5-Fluorocytosine Incorporation cluster_incorporation Initiating Event cluster_stress Cellular Stress cluster_signaling ATR Signaling Pathway cluster_outcome Cellular Outcomes incorp This compound Incorporation into DNA rep_stress Replication Stress (Stalled Forks) incorp->rep_stress dna_damage DNA Damage (SSBs, DSBs) rep_stress->dna_damage atr ATR Activation dna_damage->atr chk1 Chk1 Phosphorylation atr->chk1 arrest Cell Cycle Arrest chk1->arrest repair DNA Repair chk1->repair apoptosis Apoptosis chk1->apoptosis

References

5-Fluoro-dCTP as a Substrate for Pwo Polymerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 5-fluoro-2'-deoxycytidine triphosphate (5-fluoro-dCTP) as a substrate for Pyrococcus woesei (Pwo) DNA polymerase. Pwo polymerase is a thermostable enzyme known for its high fidelity, making it a valuable tool for applications requiring accurate incorporation of modified nucleotides. This document details the properties of Pwo polymerase, offers a detailed protocol for primer extension reactions with this compound, and discusses the implications of using this modified nucleotide in various research and development contexts.

Introduction to Pwo DNA Polymerase

Pwo DNA polymerase, isolated from the hyperthermophilic archaeon Pyrococcus woesei, is a highly processive 5'-3' DNA polymerase with a 3'-5' exonuclease activity.[1] This proofreading capability results in an approximately 18-fold higher fidelity of DNA synthesis compared to Taq DNA polymerase.[2] The enzyme has a molecular weight of approximately 90 kDa and exhibits high thermal stability, with a half-life of greater than 2 hours at 100°C. These properties make Pwo polymerase an excellent choice for applications demanding high accuracy, such as cloning, sequencing, and site-directed mutagenesis.

Pwo polymerase is also known to accept a variety of modified nucleotides as substrates, including digoxigenin-dUTP, biotin-dUTP, and fluorescein-dUTP. This guide focuses on its utility with this compound, a fluorinated pyrimidine analog.

This compound as a Substrate

This compound is a modified deoxynucleoside triphosphate where the hydrogen at position 5 of the cytosine base is replaced by a fluorine atom. This modification can introduce unique properties into the resulting DNA, such as altered protein-DNA interactions and modified susceptibility to enzymatic cleavage. Commercial suppliers have indicated that this compound can be used as a substrate for primer extension reactions catalyzed by Pwo polymerase.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the kinetic parameters (Km, kcat, and kcat/Km) for the incorporation of this compound by Pwo polymerase. Similarly, specific fidelity measurements for Pwo polymerase with this particular modified nucleotide have not been reported. However, the general performance characteristics of Pwo polymerase provide a baseline for expected performance.

PropertyPwo DNA PolymeraseTaq DNA PolymeraseReference
Fidelity (vs. Taq) ~18-fold higher1x
3'-5' Exonuclease Activity YesNo
Thermal Stability Half-life > 2 hours at 100°CHalf-life < 5 minutes at 95°C
Generated Ends Blunt3'-A overhangs

Experimental Protocols

The following section provides a detailed protocol for a primer extension reaction using Pwo polymerase to incorporate this compound. This protocol is a starting point and may require optimization depending on the specific template, primers, and desired product.

Primer Extension Reaction with this compound

This protocol is designed for the enzymatic incorporation of this compound into a specific DNA sequence via primer extension.

Materials:

  • Pwo DNA Polymerase (e.g., 2.5 U/µL)

  • 10x Pwo Reaction Buffer (with MgSO₄)

  • This compound (e.g., 1 mM stock solution)

  • dNTP mix (containing dATP, dGTP, dTTP; e.g., 10 mM each)

  • dCTP (e.g., 10 mM stock solution, if partial substitution is desired)

  • Template DNA (e.g., plasmid, PCR product)

  • Forward and Reverse Primers

  • Nuclease-free water

Reaction Setup:

It is recommended to prepare a master mix to ensure consistency across multiple reactions. The final concentration of this compound and the ratio to the natural dCTP should be optimized for each application. For complete substitution, dCTP is omitted. For partial incorporation, a specific ratio of this compound to dCTP should be used.

ComponentVolume (for 50 µL reaction)Final Concentration
Nuclease-free waterto 50 µL-
10x Pwo Reaction Buffer5 µL1x
dNTP mix (dATP, dGTP, dTTP)1 µL200 µM each
This compound (1 mM)2.5 µL50 µM
Template DNAX µL1-250 ng
Forward Primer (10 µM)1 µL0.2 µM
Reverse Primer (10 µM)1 µL0.2 µM
Pwo DNA Polymerase (2.5 U/µL)1 µL2.5 U

Notes on Reaction Components:

  • Magnesium Concentration: Pwo polymerase activity is dependent on Mg²⁺ concentration, with MgSO₄ being preferred over MgCl₂. The standard 1x Pwo buffer typically contains 2 mM MgSO₄. Optimization of the Mg²⁺ concentration (from 2 to 5 mM) may be necessary, especially when using modified nucleotides.

  • dNTP and this compound Concentration: A starting concentration of 50 µM for this compound is recommended, based on general guidelines for modified nucleotides with Pwo polymerase. The concentration of natural dNTPs should be maintained at around 200 µM each to ensure efficient polymerization and minimize the exonucleolytic degradation of primers.

  • Enzyme Concentration: Typically, 1 to 2.5 units of Pwo polymerase are sufficient for a 50 µL reaction.

Thermal Cycling Conditions:

The following cycling parameters are a general guideline and should be optimized for the specific primer-template system.

StepTemperatureTimeCycles
Initial Denaturation95°C2 minutes1
Denaturation95°C30 seconds25-30
Annealing55-65°C30 seconds
Extension72°C1 min/kb
Final Extension72°C5-10 minutes1
Hold4°C

Notes on Thermal Cycling:

  • Annealing Temperature: The optimal annealing temperature is typically 5°C below the melting temperature (Tₘ) of the primers.

  • Extension Time: The extension time depends on the length of the target DNA, with a general rule of 1 minute per kilobase.

Analysis of Incorporation

The successful incorporation of this compound can be verified by various methods, including:

  • Gel Electrophoresis: The size of the primer extension product can be analyzed by agarose or polyacrylamide gel electrophoresis.

  • Restriction Enzyme Digestion: The presence of 5-fluorocytosine within a restriction enzyme recognition site may alter the enzyme's cleavage activity, which can be used as an indirect method of confirming incorporation.

  • Mass Spectrometry: For precise confirmation and to determine the extent of incorporation, mass spectrometry analysis of the purified DNA product can be performed.

Visualizations

Workflow for Primer Extension with this compound

PrimerExtensionWorkflow cluster_prep Reaction Preparation cluster_pcr Thermal Cycling cluster_analysis Analysis prep_mix Prepare Master Mix (Buffer, dNTPs, this compound) add_template Add Template & Primers prep_mix->add_template add_pol Add Pwo Polymerase add_template->add_pol denature Denaturation (95°C) add_pol->denature anneal Annealing (55-65°C) denature->anneal 25-30 cycles extend Extension (72°C) anneal->extend 25-30 cycles extend->denature 25-30 cycles gel Gel Electrophoresis extend->gel analysis Further Analysis (e.g., MS, Restriction Digest) gel->analysis ProofreadingMechanism cluster_synthesis DNA Synthesis cluster_proofreading Proofreading Pwo Pwo Polymerase dNTP Correct dNTP Pwo->dNTP selects mismatch Incorrect dNTP Pwo->mismatch selects Template Template Strand Primer Primer Strand ExoSite 3'-5' Exonuclease Site Primer->ExoSite translocation dNTP->Primer incorporated mismatch->Primer misincorporated Removal Excision of Mismatch ExoSite->Removal activates Removal->Primer corrects

References

An In-depth Technical Guide to 5-fluoro-dCTP for Studying DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-dCTP (5-F-dCTP) is a synthetic analog of deoxycytidine triphosphate (dCTP) where the hydrogen atom at the 5th position of the cytosine base is replaced by a fluorine atom. This modification introduces a sensitive biophysical probe into DNA without significantly altering its overall structure. The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) isotope, its high natural abundance, and the absence of fluorine in native biological systems make this compound an invaluable tool for investigating the intricacies of DNA-protein interactions. This guide provides a comprehensive overview of the synthesis, incorporation, and application of this compound in various biophysical techniques, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic routes.

Chemical Synthesis: A common chemical synthesis approach involves the conversion of 5-fluoro-2'-deoxyuridine (FdU) to 5-fluoro-2'-deoxycytidine (5-FdC), followed by phosphorylation to the triphosphate form. One method proceeds through a fully protected phosphoramidite of 5-fluoro-2'-deoxycytidine, which can then be used in automated oligonucleotide synthesis.[1]

Enzymatic Synthesis: Enzymatic synthesis offers a "one-pot" reaction with high yields. This method often utilizes a cascade of kinase enzymes to phosphorylate 5-fluorocytidine to its triphosphate form. For instance, a kinase cascade can produce 5-fluoro-CTP from 5-fluorocytidine with a 78% yield over 72 hours.[2]

Properties of this compound Incorporated DNA

The incorporation of 5-fluorocytosine into a DNA duplex introduces minimal structural perturbation. The fluorine atom is small and does not significantly disrupt the Watson-Crick base pairing or the overall B-form DNA structure. However, the high electronegativity of fluorine can subtly influence the local electronic environment and stacking interactions within the DNA helix.

While specific thermodynamic data for 5-fluorocytosine-containing DNA is not abundant in the literature, studies on other 5-position cytosine modifications can provide some insight. For instance, 5-methylcytosine has been shown to increase the melting temperature (Tm) of DNA duplexes, with consecutive methylations leading to a cumulative stabilizing effect.[3][4] In contrast, 5-formylcytosine has been observed to destabilize the DNA duplex, causing a decrease in the melting temperature.[5] The effect of the highly electronegative fluorine at the 5-position on DNA stability is an area that warrants further investigation.

Enzymatic Incorporation of this compound into DNA

This compound can be enzymatically incorporated into DNA strands using various DNA polymerases. This is a crucial step for preparing site-specifically labeled DNA substrates for subsequent biophysical studies.

Quantitative Data for Polymerase Incorporation

The efficiency of incorporation can be quantified by determining the Michaelis constant (Km) of the DNA polymerase for this compound. A lower Km value indicates a higher affinity of the polymerase for the modified nucleotide.

DNA PolymeraseApparent Km for this compound (µM)Natural Substrate (dCTP) Km (µM)
Calf Thymus DNA Polymerase α7.7Comparable to natural substrate
Calf Thymus DNA Polymerase β8.8Comparable to natural substrate

Data sourced from a study on the utilization of this compound by calf thymus DNA polymerases.

Experimental Protocol: Primer Extension with this compound

This protocol describes the site-specific incorporation of a 5-fluorocytosine residue into a DNA oligonucleotide using a primer extension reaction.

Materials:

  • Template DNA oligonucleotide

  • Primer DNA oligonucleotide (complementary to the 3' end of the template)

  • This compound

  • dATP, dGTP, dTTP

  • DNA Polymerase (e.g., Pwo polymerase)

  • 10x Polymerase Buffer

  • Nuclease-free water

  • Denaturing polyacrylamide gel

  • Urea

  • TBE buffer

  • Loading dye (containing formamide)

Procedure:

  • Annealing:

    • In a PCR tube, mix the template DNA (1 µM) and the primer DNA (1.2 µM) in 1x polymerase buffer.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing.

  • Primer Extension Reaction:

    • To the annealed template-primer duplex, add the dNTP mix (dATP, dGTP, dTTP at a final concentration of 100 µM each) and this compound (at a final concentration of 100 µM).

    • Add the DNA polymerase to the recommended concentration.

    • Bring the final reaction volume to 50 µL with nuclease-free water.

    • Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 72°C for Pwo polymerase) for 1-2 hours.

  • Purification of the Labeled DNA:

    • Stop the reaction by adding an equal volume of loading dye containing formamide.

    • Heat the sample at 95°C for 5 minutes to denature the DNA.

    • Load the sample onto a denaturing polyacrylamide gel containing urea.

    • Run the gel until the desired separation of the full-length product from the shorter primer is achieved.

    • Excise the band corresponding to the full-length, 5-fluorocytosine-containing DNA.

    • Elute the DNA from the gel slice using a crush and soak method or an electroelution apparatus.

    • Precipitate the DNA with ethanol and resuspend it in a suitable buffer.

G Primer Extension Workflow for 5-F-dCTP Incorporation cluster_prep 1. Template-Primer Annealing cluster_reaction 2. Enzymatic Reaction cluster_purification 3. Purification Template Template DNA Annealing Heat & Cool Template->Annealing Primer Primer DNA Primer->Annealing ReactionMix Add Polymerase, dNTPs, & 5-F-dCTP Annealing->ReactionMix Incubation Incubate at Optimal Temp. ReactionMix->Incubation Denature Denature DNA Incubation->Denature PAGE Denaturing PAGE Denature->PAGE Excise Excise Band PAGE->Excise Elute Elute & Precipitate Excise->Elute Purified 5-F-DNA Purified 5-F-DNA Elute->Purified 5-F-DNA

Workflow for incorporating this compound into DNA via primer extension.

Applications in Studying DNA-Protein Interactions

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique to probe the local environment of the fluorine label within the DNA. The chemical shift of the ¹⁹F nucleus is highly sensitive to changes in its surroundings, making it an excellent reporter of conformational changes in the DNA upon protein binding.

Key Advantages:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in strong NMR signals.

  • No Background Signal: Fluorine is not naturally present in biological macromolecules, eliminating background noise.

  • Large Chemical Shift Dispersion: The ¹⁹F chemical shift is very sensitive to the local electronic environment, providing detailed structural information.

Experimental Protocol: 1D ¹⁹F NMR of a DNA-Protein Complex

Materials:

  • Purified 5-fluorocytosine labeled DNA

  • Purified DNA-binding protein

  • NMR buffer (e.g., 20 mM phosphate buffer, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a sample of the 5-fluorocytosine labeled DNA at a concentration of 20-100 µM in the NMR buffer.

    • Prepare a concentrated stock solution of the DNA-binding protein in the same NMR buffer.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum of the free DNA sample. This will serve as the reference spectrum.

    • Titrate the protein into the DNA sample in incremental steps.

    • After each addition of protein, acquire a 1D ¹⁹F NMR spectrum.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Monitor the changes in the ¹⁹F chemical shift, line width, and signal intensity as a function of protein concentration.

    • These changes can be used to determine the binding affinity (Kd) and to map the binding interface.

G 19F NMR Titration Workflow cluster_sample 1. Sample Preparation cluster_nmr 2. NMR Titration cluster_analysis 3. Data Analysis DNA 5-F-DNA in NMR Buffer FreeDNA Acquire 1D 19F Spectrum of Free DNA DNA->FreeDNA Protein Protein Stock in Same Buffer Titrate Add Protein Incrementally Protein->Titrate FreeDNA->Titrate BoundDNA Acquire 1D 19F Spectrum after each addition Titrate->BoundDNA BoundDNA->Titrate Process Process Spectra BoundDNA->Process Analyze Analyze Chemical Shift, Linewidth, and Intensity Process->Analyze Determine Determine Kd and Map Binding Site Analyze->Determine

Workflow for studying DNA-protein interactions using 19F NMR titration.

X-ray Crystallography

Incorporating 5-fluorocytosine into DNA can aid in the crystallization and structure determination of DNA-protein complexes. The fluorine atom can provide an additional anomalous scattering signal, which can be useful for phasing in X-ray crystallography.

Experimental Protocol: Crystallization of a 5-F-DNA-Protein Complex

Materials:

  • Purified 5-fluorocytosine labeled DNA

  • Purified DNA-binding protein

  • Crystallization screening kits

  • Cryoprotectant

Procedure:

  • Complex Formation:

    • Mix the purified protein and 5-F-DNA in a slight molar excess of the DNA (e.g., 1:1.2 protein to DNA ratio).

    • The final concentration of the complex should be in the range of 5-15 mg/mL.

  • Crystallization Screening:

    • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.

    • Screen a wide range of conditions (precipitants, pH, salts, and additives) using commercial crystallization screens.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Optimization and Harvesting:

    • Once initial crystals are obtained, optimize the crystallization conditions to improve crystal size and quality.

    • Harvest the crystals and flash-cool them in a cryoprotectant solution before data collection.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement or anomalous scattering methods.

G X-ray Crystallography Workflow cluster_complex 1. Complex Formation cluster_cryst 2. Crystallization cluster_data 3. Data Collection & Structure Solution Mix Mix Protein and 5-F-DNA Concentrate Concentrate Complex Mix->Concentrate Screen Screen Crystallization Conditions Concentrate->Screen Optimize Optimize Crystal Growth Screen->Optimize Harvest Harvest & Cryo-cool Crystals Optimize->Harvest Collect Collect X-ray Diffraction Data Harvest->Collect Solve Solve & Refine Structure Collect->Solve 3D Structure 3D Structure Solve->3D Structure

Workflow for determining the structure of a DNA-protein complex using X-ray crystallography.

Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique for measuring the binding affinity of a protein to a DNA molecule in solution. While 5-fluorocytosine itself is not fluorescent, a fluorescent dye can be attached to the 5' or 3' end of the DNA strand containing the 5-fluorocytosine. The binding of a protein to this labeled DNA will cause a change in the rotational diffusion of the DNA, which can be detected as a change in fluorescence anisotropy.

Experimental Protocol: Fluorescence Anisotropy Binding Assay

Materials:

  • 5-fluorocytosine containing DNA labeled with a fluorescent dye (e.g., FAM)

  • Purified DNA-binding protein

  • Binding buffer (e.g., 20 mM Tris-HCl, 150 mM KCl, 5 mM MgCl₂, pH 7.5)

  • Fluorometer with polarization filters

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorescently labeled 5-F-DNA at a low nanomolar concentration (e.g., 1-10 nM) in the binding buffer.

    • Prepare a series of dilutions of the protein in the same binding buffer.

  • Binding Reaction:

    • In a multi-well plate, mix the labeled DNA with increasing concentrations of the protein.

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

  • Anisotropy Measurement:

    • Measure the fluorescence anisotropy of each well using a fluorometer. Excite the sample with vertically polarized light and measure the emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.

    • Calculate the anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the G-factor of the instrument.

  • Data Analysis:

    • Plot the change in anisotropy as a function of the protein concentration.

    • Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

G Fluorescence Anisotropy Workflow cluster_prep 1. Sample Preparation cluster_binding 2. Binding Reaction cluster_measure 3. Anisotropy Measurement & Analysis LabeledDNA Fluorescently Labeled 5-F-DNA Mix Mix DNA and Protein LabeledDNA->Mix ProteinDilutions Protein Dilution Series ProteinDilutions->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Fluorescence Anisotropy Incubate->Measure Plot Plot Anisotropy vs. [Protein] Measure->Plot Fit Fit Data to Binding Isotherm Plot->Fit Determine Kd Determine Kd Fit->Determine Kd

Workflow for determining DNA-protein binding affinity using fluorescence anisotropy.

Conclusion

This compound is a versatile and powerful tool for the study of DNA-protein interactions. Its minimal structural perturbation to the DNA duplex, combined with the exceptional sensitivity of ¹⁹F NMR, provides a unique window into the subtle conformational changes that occur upon protein binding. Furthermore, its application in X-ray crystallography and fluorescence-based assays expands the toolkit available to researchers for a comprehensive biophysical characterization of these fundamental biological interactions. The detailed protocols and workflows provided in this guide serve as a starting point for researchers to design and execute experiments that will further unravel the complexities of DNA recognition and binding by proteins.

References

A Technical Guide to Fluorinated Pyrimidine dNTPs in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorinated pyrimidine deoxynucleoside triphosphates (dNTPs) represent a cornerstone in the development of therapeutic agents and molecular biology tools. The strategic incorporation of a fluorine atom into the pyrimidine base (uracil or cytosine) or the deoxyribose sugar moiety dramatically alters the molecule's electronic properties, metabolic stability, and biological activity.[1][2] This modification enhances lipophilicity and can improve pharmacokinetic and pharmacodynamic profiles, making these analogs potent anticancer and antiviral drugs.[1][3] In research, fluorinated dNTPs serve as probes for studying DNA-protein interactions, as substrates for DNA polymerases in various applications, and for the enzymatic synthesis of modified nucleic acids.[4] This guide provides an in-depth review of their synthesis, biochemical properties, and applications, complete with quantitative data, experimental methodologies, and pathway visualizations.

Synthesis of Fluorinated Pyrimidine Nucleosides

The synthesis of fluorinated pyrimidine nucleosides, the precursors to dNTPs, generally follows two primary strategies: direct fluorination of a preformed nucleoside or a convergent approach involving the coupling of a fluorinated sugar with a heterocyclic base.

  • Direct Fluorination: This is a linear strategy where a fluorine atom is introduced directly onto an existing nucleoside. While it preserves the original configuration, it can be challenging to achieve selectivity and may result in low yields.

  • Convergent Synthesis: This method involves preparing the fluorinated sugar and the pyrimidine base separately before coupling them in a glycosylation reaction. This approach is often more versatile and allows for diverse modifications to the sugar moiety, though it may face challenges with stereoselectivity during the N-glycosylation step.

Commonly used fluorinating reagents include nucleophilic sources like potassium bifluoride (KHF₂) and electrophilic reagents such as Selectfluor. The choice of reagent and strategy depends on the desired position of the fluorine atom (e.g., C5 of the base or C2' of the sugar).

G cluster_0 Direct Fluorination (Linear) cluster_1 Convergent Synthesis A0 Preformed Nucleoside A2 Fluorinated Nucleoside A0->A2 Fluorination A1 Fluorinating Reagent A1->A2 B0 Fluorinated Sugar B2 Fluorinated Nucleoside B0->B2 N-Glycosylation (Coupling) B1 Pyrimidine Base B1->B2

Caption: Key strategies for the synthesis of fluorinated nucleosides.

Mechanism of Action and Cellular Pathways

The biological activity of fluorinated pyrimidines is primarily exerted after their intracellular conversion to nucleotide forms. The archetypal example, 5-Fluorouracil (5-FU), undergoes a process of "lethal synthesis" to become active.

Once inside the cell, 5-FU is metabolized into three active nucleotides:

  • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the enzyme, blocking the synthesis of thymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), which in turn depletes the cellular pool of dTTP and halts DNA synthesis. The strength of the carbon-fluorine bond is critical, as it prevents dehalogenation and leads to what is effectively irreversible inhibition.

  • Fluorouridine triphosphate (FUTP): This nucleotide is incorporated into RNA, disrupting RNA processing and function.

  • Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be misincorporated into DNA, leading to DNA damage and the poisoning of enzymes like DNA topoisomerase 1 (Top1).

G cluster_TS TS Catalytic Cycle 5-FU 5-FU FUTP FUTP 5-FU->FUTP Metabolism FdUMP FdUMP 5-FU->FdUMP Metabolism FdUTP FdUTP 5-FU->FdUTP Metabolism RNA RNA FUTP->RNA Incorporation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition DNA DNA FdUTP->DNA Incorporation RNA Dysfunction RNA Dysfunction RNA->RNA Dysfunction DNA Damage &\nTop1 Poisoning DNA Damage & Top1 Poisoning DNA->DNA Damage &\nTop1 Poisoning dUMP dUMP dTMP dTMP dUMP->dTMP Conversion

Caption: Metabolic activation and primary cellular targets of 5-Fluorouracil (5-FU).

Biochemical Properties and Enzymatic Incorporation

A critical aspect of fluorinated dNTPs is their ability to act as substrates for DNA polymerases. This property is harnessed in various molecular biology techniques and is central to the mechanism of some antiviral drugs. The efficiency of incorporation varies significantly depending on the specific modification, the type of DNA polymerase, and the sequence context.

Generally, modifications at the C5 position of pyrimidines are well-tolerated by many polymerases as this position lies in the major groove of the DNA double helix and does not interfere with Watson-Crick base pairing. However, bulky modifications or changes to the sugar, such as a 2'-fluoro substitution, can impact polymerase fidelity and processivity.

Quantitative Data on Enzymatic Incorporation

The substrate efficiency of modified dNTPs is often evaluated using steady-state kinetics to determine the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat). The ratio kcat/KM provides a measure of incorporation efficiency.

Modified dNTPDNA PolymeraseKM (µM)kcat (s⁻¹)Efficiency (kcat/KM)Natural dNTP for ComparisonReference
5-Formyl-dUTP (dUfTP)Vent (exo-)Data not specifiedData not specifiedDiscrimination Rate*: ~0.95dTTP
5-Hydroxymethyl-dUTP (dUhmTP)KOD XLData not specifiedData not specifiedMax Incorporation**: 42%dTTP
5-Ethynyl-dUTP (EtU)RBpol16 ± 20.038 ± 0.0020.0024dATP (opposite T)
5-Ethynyl-dUTP (EtU)Pol β1.1 ± 0.20.0044 ± 0.00010.0040dATP (opposite T)

Note: Data for many specific fluorinated pyrimidine dNTPs are sparse in generally accessible literature. The table includes related modified pyrimidines to illustrate typical quantitative analysis. *Discrimination rate = (kcat/KM)modified / (kcat/KM)natural. A value near 1 indicates comparable incorporation efficiency. **Maximum incorporation percentage in a competitive primer extension experiment.

Applications in Research and Drug Development

The unique properties of fluorinated pyrimidine dNTPs have led to their widespread use.

  • Anticancer Therapy: 5-Fluorouracil and its prodrugs (e.g., Capecitabine) are mainstays in the treatment of solid tumors, particularly colorectal cancer. Gemcitabine (2',2'-difluorodeoxycytidine) is another critical drug used for various cancers.

  • Antiviral Agents: Fluorine substitution can enhance the metabolic stability of the glycosidic bond, a key feature in antiviral nucleoside analogs. Sofosbuvir, a drug for Hepatitis C, contains a 2'-fluoro-2'-C-methyluridine core structure.

  • Molecular Probes: The ¹⁹F nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. Incorporating 5-fluorouracil into RNA allows for detailed studies of RNA structure and dynamics.

  • PCR and Sequencing: Fluorescently labeled dNTPs, including those based on pyrimidines, are used for labeling DNA during PCR for subsequent detection and analysis. While not always fluorine-based, the principles of modifying the pyrimidine base are the same.

Key Experimental Protocols

General Protocol for Primer Extension Assay to Assess dNTP Incorporation

This method is used to determine if a modified dNTP can be incorporated by a DNA polymerase.

  • Reaction Setup: Prepare a reaction mixture on ice containing:

    • Template DNA (e.g., 16-nt oligonucleotide)

    • Primer (e.g., 15-nt, often fluorescently labeled for detection)

    • DNA Polymerase (e.g., Vent(exo-), KOD XL)

    • Reaction Buffer (specific to the polymerase)

    • The modified dNTP of interest and/or its natural counterpart for competition assays.

  • Initiation and Incubation: Initiate the reaction by adding the polymerase or by transferring the mixture to a pre-heated block (e.g., 60-72°C, depending on the polymerase). Incubate for a defined period (e.g., 5-30 minutes).

  • Termination: Stop the reaction by adding a quench buffer containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).

  • Analysis: Denature the products by heating (e.g., 95°C for 5 minutes). Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE). The extension of the primer by one or more nucleotides indicates successful incorporation. Quantify the bands if a fluorescent primer was used.

G A 1. Prepare Reaction Mix (Template, Primer, Buffer, Modified dNTP, Polymerase) B 2. Incubate at Optimal Temperature A->B C 3. Quench Reaction with EDTA/Formamide B->C D 4. Denature Products (Heat at 95°C) C->D E 5. Analyze by Denaturing PAGE D->E F 6. Visualize & Quantify (e.g., Fluorescence Scan) E->F

Caption: Standard workflow for a primer extension assay to test modified dNTPs.
General Protocol for PCR with Modified dNTPs

This protocol outlines the use of modified pyrimidine dNTPs in a standard Polymerase Chain Reaction.

  • Reaction Setup: In a PCR tube, combine the following components:

    • DNA Template (e.g., 1-10 ng of plasmid DNA)

    • Forward and Reverse Primers (e.g., 10-20 pmol each)

    • Thermostable DNA Polymerase (e.g., Taq, Pfu, Vent). Note: Polymerase choice is critical, as some are more tolerant of modified substrates.

    • PCR Buffer with MgCl₂

    • Natural dNTPs (dATP, dGTP)

    • A mix of the natural pyrimidine dNTP (dCTP or dTTP) and its fluorinated analog. The ratio must be optimized empirically, often starting with a high ratio of natural to modified dNTP (e.g., 10:1 or higher).

  • Thermal Cycling: Perform PCR in a thermal cycler with optimized parameters, for example:

    • Initial Denaturation: 95°C for 2 minutes.

    • 25-35 Cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds.

      • Extension: 72°C for 1 minute per kb of product length.

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of the correct-sized fragment. Further analysis (e.g., sequencing, restriction digest) can confirm the incorporation of the modified nucleotide.

References

An In-depth Technical Guide to the Safe Handling and Application of 5-fluoro-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP), a critical fluorinated pyrimidine analog used in various molecular biology and drug development applications. This document outlines the necessary safety and handling procedures, summarizes its physicochemical properties, details its mechanism of action, and provides protocols for its experimental use.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is not consistently available from all suppliers, data from structurally related fluorinated pyrimidines, such as 5-fluoro-2'-deoxyuridine, indicate that this class of compounds should be handled with caution. 5-Fluoro-2'-deoxyuridine is classified as toxic if swallowed, a skin and eye irritant, and a suspected mutagen. Therefore, it is prudent to handle this compound with the same level of care.

1.1. Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound in either powder or solution form. This includes:

  • Gloves: Nitrile or other appropriate chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.

  • Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.

1.2. Engineering Controls

Work with this compound powder should be conducted in a chemical fume hood to avoid inhalation of dust particles.

1.3. Storage and Stability

This compound is typically supplied as a solution or a lyophilized powder. For long-term storage, it is recommended to keep the compound at -20°C.[1] Product datasheets often indicate that it is shipped on gel packs for short-term transport.[2] The stability of the related nucleoside, 5-fluoro-2'-deoxycytidine, has been shown to be pH-dependent, with degradation being acid-catalyzed.[3][4] It is therefore advisable to maintain solutions of this compound at a neutral or slightly basic pH (around 7.5) to ensure stability.[2]

1.4. Spill and Disposal Procedures

In case of a spill, decontaminate the area with an appropriate cleaning agent. All waste containing this compound, including contaminated consumables, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Physicochemical and Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables include information on the closely related nucleoside, 5-fluoro-2'-deoxycytidine, and general properties for similar fluorinated deoxynucleotide solutions.

Table 1: Physicochemical Properties of 5-fluoro-2'-deoxycytidine

PropertyValueSource
Molecular FormulaC₉H₁₂FN₃O₄
Molecular Weight245.21 g/mol
AppearanceFine white powder

Table 2: General Properties of 5-fluoro-dUTP Solutions (as an analogue)

PropertyValueSource
FormSolution in water
Concentration100 mM - 110 mM
pH7.5 ±0.5
Spectroscopic Propertiesλabs 267 nm

Mechanism of Action and Metabolic Pathway

This compound acts as a substrate for DNA polymerases and can be incorporated into DNA during replication. However, its primary mechanism of cytotoxic action is through its metabolites, which are potent inhibitors of thymidylate synthase. This enzyme is crucial for the de novo synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of thymidylate synthase leads to a depletion of dTTP pools and an accumulation of dUTP, ultimately causing DNA damage and cell death.

The metabolic pathway of fluoropyrimidines, such as 5-fluorouracil (a related compound), provides insight into the action of this compound.

metabolic_pathway 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Conversion FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibition RNA_Incorp RNA Incorporation FUTP->RNA_Incorp DNA_Incorp DNA Incorporation FdUTP->DNA_Incorp DNA_Damage DNA Damage TS->DNA_Damage RNA_Dysfunction RNA Dysfunction RNA_Incorp->RNA_Dysfunction DNA_Incorp->DNA_Damage

Caption: Metabolic pathway of 5-fluorouracil (5-FU).

Experimental Protocols

The primary experimental application of this compound is its enzymatic incorporation into DNA using DNA polymerases. This can be achieved through methods such as primer extension assays or polymerase chain reaction (PCR).

4.1. Primer Extension Assay for Incorporation of this compound

This protocol outlines a general method for assessing the incorporation of this compound by a DNA polymerase.

Materials:

  • Template DNA (single-stranded or denatured double-stranded)

  • Primer (complementary to a region of the template)

  • DNA Polymerase (e.g., Taq, Pwo, or a high-fidelity polymerase)

  • 10X Polymerase Buffer

  • dNTP mix (dATP, dGTP, dTTP)

  • This compound solution

  • Nuclease-free water

  • Thermocycler

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Loading dye (containing formamide)

Procedure:

  • Reaction Setup: On ice, prepare the following reaction mixture in a PCR tube:

    • 10X Polymerase Buffer: 2 µL

    • Template DNA (100 ng/µL): 1 µL

    • Primer (10 µM): 1 µL

    • dNTP mix (10 mM each of dATP, dGTP, dTTP): 0.5 µL

    • This compound (10 mM): 0.5 µL

    • DNA Polymerase (1-5 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2 minutes

    • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

    • Extension: 72°C for 1-5 minutes (depending on the expected product length)

  • Reaction Termination: Stop the reaction by adding an equal volume of loading dye.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes and then place them on ice. Analyze the products by denaturing PAGE to determine the size of the extended primer.

primer_extension_workflow cluster_prep Reaction Preparation cluster_thermocycling Thermal Cycling cluster_analysis Analysis Prep_Mix Prepare Reaction Mix (Buffer, Template, Primer, dNTPs, this compound) Add_Polymerase Add DNA Polymerase Prep_Mix->Add_Polymerase Denaturation Denaturation (95°C) Add_Polymerase->Denaturation Annealing Annealing (55-65°C) Denaturation->Annealing Extension Extension (72°C) Annealing->Extension Add_Dye Add Loading Dye Extension->Add_Dye Denature_Sample Denature Sample (95°C) Add_Dye->Denature_Sample Run_PAGE Denaturing PAGE Denature_Sample->Run_PAGE Visualize Visualize Results Run_PAGE->Visualize

Caption: Experimental workflow for a primer extension assay.

4.2. Troubleshooting PCR with Modified Nucleotides

Incorporating modified nucleotides like this compound into a PCR can sometimes be challenging. The following table provides guidance on common issues and potential solutions.

Table 3: PCR Troubleshooting with this compound

ObservationPossible CauseSolutionSource
No or low product yield Inefficient incorporation by polymeraseTest different DNA polymerases; some have higher tolerance for modified nucleotides.
Suboptimal Mg²⁺ concentrationOptimize Mg²⁺ concentration as modified dNTPs can chelate these ions.
Incorrect annealing temperaturePerform a temperature gradient PCR to find the optimal annealing temperature.
Non-specific products MisprimingIncrease annealing temperature; use a hot-start polymerase.
Sequence errors Low fidelity of polymerase with modified nucleotideUse a high-fidelity proofreading polymerase known to work with modified dNTPs.

Conclusion

This compound is a valuable tool for researchers in molecular biology and drug development. Its ability to be incorporated into DNA allows for the synthesis of modified nucleic acids with potential applications in diagnostics and therapeutics. However, due to its classification as a fluorinated pyrimidine analog, it must be handled with appropriate safety precautions. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound in their experimental workflows.

References

An In-Depth Technical Guide to 5-fluoro-dCTP for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to 5-fluoro-dCTP: A Powerful Tool in Molecular Biology and Drug Discovery

5-fluoro-2'-deoxycytidine-5'-triphosphate (this compound) is a chemically modified nucleoside triphosphate that serves as a valuable substrate in a variety of molecular biology applications. As an analogue of deoxycytidine triphosphate (dCTP), it can be enzymatically incorporated into DNA, introducing a fluorine atom at the 5-position of the cytosine base. This modification imparts unique properties to the resulting DNA, making this compound a crucial reagent for researchers in fields ranging from diagnostics to therapeutic development.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in primer extension and SELEX, and an exploration of the cellular signaling pathways activated in response to its incorporation into DNA.

Core Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for its effective application in experimental design. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 79671-09-3[1][2][3][4]
Molecular Weight 485.15 g/mol [5]
Molecular Formula C₉H₁₅FN₃O₁₃P₃

Experimental Protocols Utilizing this compound

This compound is primarily employed in enzymatic DNA synthesis for the generation of modified nucleic acids. Two prominent applications are primer extension assays and the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for aptamer development.

Primer Extension with this compound using Pwo DNA Polymerase

Primer extension is a technique to synthesize a DNA strand complementary to a given template, starting from a specific primer. The incorporation of this compound in this process allows for the site-specific introduction of a fluorine modification. Pwo DNA Polymerase is a proofreading enzyme known to accept modified nucleotides, making it suitable for this application.

Materials:

  • Template DNA

  • Primer (complementary to the 3' end of the template)

  • Pwo DNA Polymerase

  • 10x Pwo Polymerase Buffer with MgSO₄

  • dNTP mix (dATP, dGTP, dTTP)

  • This compound solution

  • Nuclease-free water

Protocol:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine the following components:

ComponentVolume/Concentration
10x Pwo Polymerase Buffer5 µL
dNTP mix (10 mM each of dATP, dGTP, dTTP)1 µL
This compound (10 mM)1 µL
Template DNA (10-100 ng)X µL
Primer (10 µM)1 µL
Pwo DNA Polymerase (2.5 U/µL)1 µL
Nuclease-free waterto 50 µL
  • Thermal Cycling: Perform the primer extension reaction using a thermal cycler with the following parameters:

StepTemperatureTime
Initial Denaturation95°C2 minutes
25-30 Cycles:
   Denaturation95°C30 seconds
   Annealing55-65°C*30 seconds
   Extension72°C1 minute/kb
Final Extension72°C5 minutes
Hold4°C

* The annealing temperature should be optimized based on the melting temperature (Tm) of the primer.

  • Analysis: The resulting fluorinated DNA can be purified and analyzed using methods such as gel electrophoresis or sequencing.

Primer_Extension_Workflow cluster_prep Reaction Preparation cluster_thermocycling Thermal Cycling cluster_analysis Post-Reaction MasterMix Prepare Master Mix (Buffer, dNTPs, this compound) TemplatePrimer Add Template DNA and Primer MasterMix->TemplatePrimer Combine Enzyme Add Pwo DNA Polymerase TemplatePrimer->Enzyme Combine InitialDenaturation Initial Denaturation (95°C) Enzyme->InitialDenaturation Place in thermocycler Cycling 25-30 Cycles: Denaturation (95°C) Annealing (55-65°C) Extension (72°C) InitialDenaturation->Cycling FinalExtension Final Extension (72°C) Cycling->FinalExtension Purification Purify DNA Product FinalExtension->Purification Reaction complete Analysis Analyze by Gel Electrophoresis or Sequencing Purification->Analysis

Workflow for primer extension incorporating this compound.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) with this compound

SELEX is an in vitro selection process used to isolate nucleic acid sequences (aptamers) with high affinity and specificity for a target molecule from a large random library. The inclusion of modified nucleotides like this compound can enhance the stability and binding properties of the resulting aptamers.

Materials:

  • Single-stranded DNA (ssDNA) library with random region flanked by primer binding sites

  • Target molecule (e.g., protein) immobilized on a solid support (e.g., magnetic beads)

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • PCR reagents (including Pwo DNA Polymerase and primers)

  • dNTP mix (dATP, dGTP, dTTP)

  • This compound solution

Protocol:

  • Library Preparation: Synthesize a ssDNA library containing a central randomized region of 20-80 nucleotides flanked by constant regions for PCR amplification.

  • Binding: Incubate the ssDNA library with the immobilized target in the binding buffer to allow for aptamer-target interaction.

  • Partitioning: Wash the solid support with wash buffer to remove unbound and weakly bound sequences.

  • Elution: Elute the bound ssDNA sequences from the target using an appropriate elution buffer or by denaturing the target.

  • Amplification: Amplify the eluted ssDNA using PCR with Pwo DNA Polymerase. The dNTP mix should contain dATP, dGTP, dTTP, and this compound to generate a new library of fluorinated ssDNA for the next round of selection.

  • ssDNA Generation: Separate the strands of the double-stranded PCR product to obtain the enriched ssDNA library for the next round.

  • Iterative Rounds: Repeat steps 2-6 for several rounds (typically 8-15), increasing the stringency of the selection in each round to enrich for high-affinity aptamers.

  • Sequencing and Characterization: After the final round, clone and sequence the enriched aptamer pool to identify individual aptamer candidates. Characterize the binding affinity and specificity of the selected aptamers.

SELEX_Cycle ssDNA_Library ssDNA Library (with 5-fluoro-dC) Binding Binding ssDNA_Library->Binding Target Immobilized Target Target->Binding Washing Washing (Remove non-binders) Binding->Washing Elution Elution (Collect binders) Washing->Elution PCR PCR Amplification (with this compound) Elution->PCR ssDNA_Generation ssDNA Generation PCR->ssDNA_Generation ssDNA_Generation->ssDNA_Library Next Round

The iterative cycle of the SELEX process for aptamer selection.

Cellular Response to DNA Containing 5-Fluorocytosine

The incorporation of 5-fluorocytosine into DNA, either through the administration of prodrugs like 5-fluorocytosine or through the direct introduction of DNA containing this modified base, can trigger cellular signaling pathways, primarily related to DNA damage and repair. The cell recognizes the fluorinated base as an anomaly, initiating a cascade of events to maintain genomic integrity.

The primary response involves the Base Excision Repair (BER) and Mismatch Repair (MMR) pathways. These pathways are crucial for identifying and correcting base lesions and mismatches in the DNA.

Signaling Pathway Overview:

  • Recognition of Damage: The presence of 5-fluorouracil (which can be derived from 5-fluorocytosine) in the DNA is recognized by DNA glycosylases, such as uracil-DNA glycosylase (UNG).

  • Initiation of Base Excision Repair: UNG cleaves the N-glycosidic bond between the fluorinated base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.

  • AP Site Processing: An AP endonuclease cleaves the phosphodiester backbone at the AP site.

  • DNA Synthesis and Ligation: DNA polymerase fills the gap, and DNA ligase seals the nick, completing the repair process.

  • Mismatch Repair Involvement: The MMR system can also recognize the distortion caused by the fluorinated base, leading to the excision of a larger patch of DNA containing the lesion and subsequent resynthesis.

Failure to properly repair this damage can lead to DNA strand breaks, stalled replication forks, and ultimately, cell cycle arrest and apoptosis.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_ber Base Excision Repair (BER) cluster_mmr Mismatch Repair (MMR) cluster_outcome Cellular Outcomes DNA_5FC DNA containing 5-Fluorocytosine UNG UNG Glycosylase recognizes 5-FU DNA_5FC->UNG initiates MMR_Recognition MMR Proteins recognize distortion DNA_5FC->MMR_Recognition initiates Apoptosis Apoptosis / Cell Cycle Arrest DNA_5FC->Apoptosis if repair fails AP_Site AP Site Creation UNG->AP_Site AP_Endonuclease AP Endonuclease cleaves backbone AP_Site->AP_Endonuclease Polymerase_Ligase_BER DNA Polymerase & Ligase repair the gap AP_Endonuclease->Polymerase_Ligase_BER DNA_Repair DNA Repair Polymerase_Ligase_BER->DNA_Repair Excision Excision of DNA patch MMR_Recognition->Excision Polymerase_Ligase_MMR DNA Polymerase & Ligase resynthesize strand Excision->Polymerase_Ligase_MMR Polymerase_Ligase_MMR->DNA_Repair

Cellular response to DNA containing 5-fluorocytosine.

References

Commercial Suppliers and Research Applications of 5-fluoro-dCTP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial sources for 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) for research applications. It includes a comparative summary of product specifications from various suppliers, detailed experimental protocols for its use, and visualizations of relevant biochemical pathways and experimental workflows. This guide is intended to assist researchers in sourcing this critical reagent and effectively incorporating it into their experimental designs.

Introduction to this compound

This compound is a chemically modified nucleoside triphosphate, a fluorinated pyrimidine analog of deoxycytidine triphosphate (dCTP). The fluorine atom at the 5-position of the cytosine base imparts unique chemical and biological properties. In molecular biology research, this compound serves as a valuable tool for various applications, including the enzymatic synthesis of modified DNA, aptamer selection, and as a probe for studying DNA-protein interactions. Its incorporation into DNA can enhance thermal stability and resistance to nuclease degradation, making it particularly useful in the development of therapeutic and diagnostic oligonucleotides.

Commercial Suppliers of this compound

A variety of commercial suppliers offer this compound for research purposes. The following table summarizes key quantitative data from several prominent vendors to facilitate comparison. Researchers are advised to consult the most recent certificate of analysis from the supplier for lot-specific information.

SupplierCatalog Number (Example)PurityConcentrationFormulationSalt FormStorage Temperature
MedChemExpress HY-155869≥95% (HPLC)Not specifiedLyophilized powderNot specified-20°C
Immunomart HY-155869 / HY-155869ANot specifiedNot specifiedLyophilized powderNot specified / Sodium saltRoom temperature (shipping)
AbMole M9307≥98% (HPLC)Not specifiedLyophilized powderNot specified-20°C (3 years)
Jena Bioscience NU-1214S≥95% (HPLC)100 mM - 110 mMSolution in waterSodium salt-20°C
BLD Pharm BD140456Not specifiedNot specifiedNot specifiedSodiumNot specified

Experimental Protocols

The following sections provide detailed methodologies for common research applications of this compound.

Enzymatic Incorporation of this compound into DNA via Primer Extension

Primer extension is a common technique to synthesize a DNA strand complementary to an RNA or DNA template, starting from a specific primer. The incorporation of modified nucleotides like this compound can be achieved using various DNA polymerases.

Materials:

  • Template DNA (single-stranded or denatured double-stranded)

  • Primer (complementary to the template)

  • This compound solution

  • Natural dNTPs (dATP, dGTP, dTTP)

  • DNA Polymerase (e.g., Pwo Polymerase, Klenow fragment, Taq Polymerase)[1][2][3]

  • 10x Polymerase Buffer

  • Nuclease-free water

  • Stop solution (e.g., formamide with EDTA and loading dyes)

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the primer extension reaction mix on ice. For a typical 20 µL reaction, the components are added in the following order:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Polymerase Buffer: 2 µL

    • Template DNA: 1-10 ng

    • Primer: 10-20 pmol

    • dNTP mix (dATP, dGTP, dTTP): 200 µM final concentration each

    • This compound: 200 µM final concentration

    • DNA Polymerase: 1-2 units

  • Annealing: Gently mix the components, and centrifuge briefly. To anneal the primer to the template, incubate the reaction mixture at a temperature appropriate for the primer-template duplex. A common starting point is to heat the mixture to 95°C for 2 minutes, then cool to the annealing temperature (typically 55-65°C) for 30 seconds.

  • Extension: Transfer the tube to the optimal temperature for the DNA polymerase (e.g., 72°C for Taq polymerase). Incubate for a duration dependent on the desired product length (typically 1 minute per kilobase).

  • Termination: Stop the reaction by adding an equal volume of stop solution.

  • Analysis: Denature the product by heating at 95°C for 5 minutes, then rapidly cool on ice. The products can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography (if using radiolabeled primers) or fluorescence imaging (if using fluorescently labeled primers).

SELEX Protocol for Aptamer Selection using this compound

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a technique used to isolate nucleic acid aptamers that bind to a specific target. The inclusion of modified nucleotides like this compound can lead to aptamers with enhanced stability and binding properties.

Materials:

  • Target molecule (e.g., protein, small molecule) immobilized on a solid support (e.g., magnetic beads, agarose resin)

  • ssDNA library with randomized region flanked by constant primer binding sites

  • Forward and Reverse Primers (the reverse primer may be biotinylated for strand separation)

  • This compound and other dNTPs

  • DNA Polymerase (a high-fidelity enzyme is recommended)

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • Streptavidin-coated magnetic beads (if using a biotinylated reverse primer)

Procedure:

  • Incubation: Incubate the ssDNA library with the immobilized target in the binding buffer to allow for binding. The incubation time and temperature should be optimized for the specific target.

  • Partitioning: Remove the unbound sequences by washing the solid support with wash buffer. The stringency of the washing steps can be increased in later rounds of selection to isolate high-affinity binders.

  • Elution: Elute the bound ssDNA sequences from the target using an appropriate elution buffer (e.g., high salt, change in pH, or a denaturant).

  • Amplification: Amplify the eluted ssDNA pool by PCR. In this step, this compound is included in the dNTP mix to generate a library of modified DNA for the next round of selection. A typical PCR reaction would contain the eluted ssDNA, forward and reverse primers, dNTPs (with this compound replacing or partially replacing dCTP), and a DNA polymerase.

  • Strand Separation: If a biotinylated reverse primer is used, the PCR product will have one biotinylated strand. This allows for the separation of the non-biotinylated (sense) strand using streptavidin-coated magnetic beads. The non-biotinylated strand is then used as the input for the next round of selection.

  • Iteration: Repeat the cycle of incubation, partitioning, elution, and amplification for several rounds (typically 8-15 rounds) to enrich the pool in sequences that bind to the target with high affinity and specificity.

  • Sequencing and Characterization: After the final round of selection, the enriched pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity and specificity of the selected aptamers are then characterized using various biochemical and biophysical methods.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.

Metabolic Pathway of 5-Fluorouracil

5-Fluorouracil (5-FU), a related compound to 5-fluorocytosine, is a widely used chemotherapeutic agent. Its mechanism of action involves its conversion to fluorinated nucleotides that inhibit DNA synthesis and RNA function. While not a direct pathway for this compound, this illustrates the biological relevance of fluorinated pyrimidines.

Caption: Metabolic activation of 5-Fluorouracil (5-FU) and its sites of action.

Experimental Workflow for Primer Extension

This diagram outlines the key steps involved in a primer extension experiment for the enzymatic incorporation of this compound.

Primer_Extension_Workflow cluster_prep Reaction Preparation cluster_reaction Thermocycling cluster_analysis Product Analysis Mix Prepare Reaction Mix (Template, Primer, dNTPs, 5-F-dCTP, Buffer) Polymerase Add DNA Polymerase Mix->Polymerase Anneal Anneal Primer to Template Polymerase->Anneal Extend Extend with Polymerase Anneal->Extend Terminate Terminate Reaction Extend->Terminate Denature Denature Product Terminate->Denature Electrophoresis Denaturing PAGE Denature->Electrophoresis Visualize Visualize Bands Electrophoresis->Visualize

Caption: A generalized workflow for a primer extension experiment.

Logical Relationship in the SELEX Process

This diagram illustrates the iterative nature of the SELEX process for the selection of aptamers incorporating this compound.

SELEX_Cycle Start Start Incubate Incubate Library with Target Start->Incubate Partition Wash away Unbound Sequences Incubate->Partition Elute Elute Bound Sequences Partition->Elute Amplify PCR with 5-F-dCTP Elute->Amplify Separate Strand Separation Amplify->Separate NextRound Next Round of Selection Separate->NextRound NextRound->Incubate Iterate End End NextRound->End After sufficient enrichment

Caption: The iterative cycle of the SELEX process for aptamer selection.

References

The Theoretical Basis for Using Fluorine-Modified Nucleotides: A Technical Guide for Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and molecular biology, the strategic modification of nucleic acids has emerged as a powerful tool for developing novel therapeutics and research agents. Among the various chemical modifications, the introduction of fluorine into nucleotide structures holds a privileged position. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant and advantageous changes to the biological and biophysical characteristics of nucleotides and oligonucleotides.[1][2][3] This technical guide provides an in-depth exploration of the theoretical principles underpinning the use of fluorine-modified nucleotides, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Fluorine's utility stems from its ability to act as a bioisostere of a hydroxyl group or a hydrogen atom, profoundly influencing sugar pucker, metabolic stability against nucleases, and the thermodynamics of duplex formation.[1][4] These modifications have proven instrumental in advancing therapeutic modalities such as antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers, enhancing their stability, binding affinity, and overall efficacy. This guide will serve as a comprehensive resource for researchers aiming to leverage the power of fluorine chemistry in their work.

Core Principles: The Physicochemical Impact of Fluorine

The substitution of hydrogen or a hydroxyl group with fluorine introduces profound, albeit localized, changes to the nucleotide structure. These changes are rooted in the fundamental properties of the fluorine atom.

  • Electronegativity and the Gauche Effect: Fluorine is the most electronegative element, leading to a highly polarized C-F bond. This strong electron-withdrawing effect influences the conformation of the ribose sugar ring. Specifically, at the 2' position, the fluorine atom favors a C3'-endo (North) sugar pucker, which is characteristic of A-form helices like those found in RNA duplexes. This "conformational preorganization" is a key factor in the enhanced binding affinity of fluorine-modified oligonucleotides to RNA targets.

  • Steric Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å) and smaller than a hydroxyl group. This minimal steric footprint allows it to be incorporated into nucleic acid structures without causing significant distortion, making it an excellent mimic of natural nucleotides for polymerases and other enzymes.

  • Bond Strength and Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen or carbon-oxygen bond. This inherent strength contributes to the increased metabolic stability of fluorinated nucleosides by making them more resistant to enzymatic cleavage, particularly by nucleases that target the sugar-phosphate backbone. This enhanced stability is crucial for in vivo applications where rapid degradation can limit therapeutic efficacy.

Quantitative Effects of Fluorine Modification

The theoretical advantages of fluorine modification translate into measurable improvements in the properties of nucleotides and oligonucleotides. The following tables summarize key quantitative data from the literature.

Table 1: Thermodynamic Stability of Fluorine-Modified Oligonucleotide Duplexes

The introduction of 2'-fluoro modifications generally increases the thermal stability (melting temperature, Tm) of nucleic acid duplexes, particularly when binding to RNA targets. This is attributed to the fluorine-induced C3'-endo sugar pucker, which preorganizes the oligonucleotide into an A-form helical geometry.

Modification TypeDuplex PartnerΔTm per Modification (°C)Reference
2'-Fluoro-RNARNA+1.8
2'-Fluoro-RNADNA+0.5
Single 2'-Fluoro-RNA in DNADNA+1.2Glen Research
Multiple 2'-Fluoro-RNA in DNADNA-1.3 (for 2-4 mods)Glen Research
Fully 2'-Fluoro-RNADNA+0.5Glen Research

Note: ΔTm values can be sequence- and context-dependent.

Table 2: Nuclease Resistance and Serum Stability

A primary driver for using fluorine-modified nucleotides is to enhance their resistance to degradation by nucleases present in serum and intracellularly.

Oligonucleotide CompositionSerum TypeHalf-life (t1/2)Reference
2'-Fluoro RNA (fYrR)Mouse Serum~2.2 hours
2'-Fluoro RNA (fYrR) with 3' inv dTFresh Human Serum~12 hours
DNA with 3' inv dTMouse Serum~1.8 hours
Unmodified RNASerumSeconds to minutes
L-aptamer (fluoride modified)25% Human Serum> 24 hours (intact)
D-aptamer (fluoride modified)25% Human Serum< 16 hours (degraded)
Table 3: Enzymatic Incorporation Kinetics (T7 RNA Polymerase)

Fluorine-modified nucleotides can serve as substrates for various DNA and RNA polymerases, which is essential for techniques like SELEX and enzymatic synthesis of modified nucleic acids. The efficiency of incorporation can be quantified by Michaelis-Menten kinetics.

Nucleotide AnalogPolymeraseKm (µM)Vmax (relative to UTP)Reference
2'-Fluoro-2'-deoxyuridine 5'-triphosphateT7 RNA Polymerase5400.13
2'-Fluoro-2'-deoxycytidine 5'-triphosphateT7 RNA Polymerase2400.23
2'-Amino-2'-deoxyuridine 5'-triphosphateT7 RNA Polymerase2300.38
Uridine 5'-triphosphate (UTP)T7 RNA Polymerase1301.00

Note: Kinetic parameters are highly dependent on the specific polymerase, template sequence, and reaction conditions.

Key Methodologies and Experimental Protocols

The application of fluorine-modified nucleotides relies on a set of core experimental techniques. Detailed protocols for several key experiments are provided below.

Protocol 1: Serum Stability Assay

This protocol assesses the stability of a modified oligonucleotide in the presence of serum nucleases.

Materials:

  • Fluorine-modified oligonucleotide (e.g., 5'-labeled with a fluorescent dye)

  • Human or Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Methanol and Chloroform for extraction

  • Urea-Polyacrylamide Gel Electrophoresis (PAGE) supplies

  • Gel imaging system

Procedure:

  • Dilute the labeled oligonucleotide to a final concentration of 2.5 µM in 90 µL of serum. Prepare a time-zero control by adding the oligonucleotide to serum and immediately proceeding to the extraction step.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove a 10 µL aliquot of the serum/oligonucleotide mixture.

  • Recover the oligonucleotide using a methanol-chloroform extraction method:

    • Dilute the 10 µL serum sample in 50 µL PBS.

    • Add 100 µL of methanol and 50 µL of chloroform; vortex thoroughly.

    • Add 50 µL of water and 50 µL of chloroform; vortex again and centrifuge to separate the phases.

    • Carefully collect the upper aqueous phase containing the oligonucleotide.

  • Dry the recovered samples in a vacuum centrifuge.

  • Resuspend the pellets in a formamide-based loading buffer.

  • Analyze the samples by denaturing urea-PAGE.

  • Visualize the gel using a fluorescence imager and quantify the band intensity of the full-length oligonucleotide at each time point.

  • Calculate the percentage of intact oligonucleotide remaining relative to the time-zero sample and determine the stability half-life.

Protocol 2: RNase H Cleavage Assay

This assay is used to determine if a fluorine-modified antisense oligonucleotide (ASO), typically a "gapmer," can guide the cleavage of a target RNA by RNase H.

Materials:

  • Fluorine-modified ASO (gapmer design: modified wings, DNA gap)

  • Target RNA, 5'-end labeled (e.g., with 32P or a fluorescent dye)

  • Annealing buffer (e.g., 200 mM KCl, 2 mM EDTA, pH 7.5)

  • Recombinant human RNase H1 enzyme and corresponding reaction buffer (e.g., 750 mM KCl, 500 mM Tris-HCl, 30 mM MgCl2, 100 mM DTT, pH 8.3)

  • EDTA solution (0.25 M) for quenching

  • Urea-PAGE supplies

Procedure:

  • In a reaction tube, mix the ASO (e.g., 15 pmol) and the 5'-labeled target RNA (e.g., 45 pmol) in water.

  • Add annealing buffer and heat the mixture to 90°C for 2 minutes, then allow it to cool slowly to room temperature to form the ASO:RNA duplex.

  • Initiate the cleavage reaction by adding RNase H1 enzyme diluted in its reaction buffer.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding EDTA solution to chelate the Mg2+ ions essential for enzyme activity.

  • Add formamide loading buffer and analyze the reaction products by denaturing urea-PAGE.

  • Visualize the gel by autoradiography or fluorescence imaging. The appearance of smaller cleavage products indicates successful RNase H-mediated degradation of the target RNA.

Protocol 3: SELEX with a 2'-Fluoro-Modified RNA Library

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is used to isolate high-affinity aptamers. Using a 2'-fluoro-modified library enhances the nuclease resistance of the resulting aptamers.

Materials:

  • ssDNA library containing a randomized region flanked by constant primer binding sites

  • Primers for PCR amplification

  • Taq DNA polymerase and dNTPs

  • Mutant T7 RNA Polymerase (e.g., Y639F variant) capable of incorporating modified nucleotides

  • NTP mix: 2'-F-CTP, 2'-F-UTP, natural ATP, natural GTP

  • Target molecule (e.g., protein) immobilized on a solid support (e.g., magnetic beads)

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl2)

  • Wash and elution buffers

  • Reverse transcriptase

Procedure:

  • Initial Library Preparation: Synthesize a double-stranded DNA template from the initial ssDNA library via PCR.

  • In Vitro Transcription: Use the dsDNA template for in vitro transcription with the mutant T7 RNA polymerase and the 2'-F pyrimidine NTP mix to generate the initial 2'-fluoro-modified RNA pool. Purify the RNA pool by PAGE.

  • Binding: Resuspend the purified RNA pool (~200 pmol) in binding buffer, denature by heating to 65°C, and then cool on ice. Incubate the folded RNA pool with the immobilized target molecule to allow binding.

  • Partitioning: Wash the solid support with binding buffer to remove unbound RNA sequences.

  • Elution: Elute the bound RNA sequences, typically by changing buffer conditions (e.g., high salt, heat, or a chelating agent).

  • Reverse Transcription and PCR: Reverse transcribe the eluted RNA to cDNA. Amplify the cDNA via PCR to generate the dsDNA template for the next round of selection.

  • Iteration: Repeat steps 2-6 for multiple rounds (typically 8-15), often with increasing selection stringency (e.g., lower target concentration, more stringent washing) to enrich for high-affinity binders.

  • Sequencing and Analysis: After the final round, clone and sequence the enriched DNA pool (or use high-throughput sequencing) to identify individual aptamer sequences.

Visualizing Core Concepts and Workflows

Diagrams created using the DOT language help to illustrate the fundamental principles and processes discussed.

Effect of 2'-Fluorine on Sugar Pucker

The electronegativity of the 2'-fluorine substituent strongly influences the conformational equilibrium of the ribose ring, favoring the C3'-endo (North) pucker, which is characteristic of A-form RNA helices. This pre-organization enhances binding to RNA targets.

G cluster_0 Deoxyribose (B-form DNA) cluster_1 Ribose (A-form RNA) cluster_2 2'-Fluoro-ribose (A-form like) Deoxy C2'-endo (South) Pucker H at 2' position Ribo C3'-endo (North) Pucker OH at 2' position Fluoro C3'-endo (North) Pucker F at 2' position Favored Conformation Equilibrium Conformational Equilibrium Equilibrium->Deoxy C2'-endo favored Equilibrium->Ribo Equilibrium shifts Equilibrium->Fluoro C3'-endo strongly favored G start Initial DNA Library (Randomized Region) transcription In Vitro Transcription (Mutant T7 Pol, 2'-F NTPs) start->transcription pool 2'-Fluoro RNA Pool transcription->pool binding Incubation with Immobilized Target pool->binding wash Partitioning: Wash away unbound RNA binding->wash Binding Step elution Elution of Bound RNA wash->elution rt Reverse Transcription elution->rt Recovery pcr PCR Amplification rt->pcr enrich Enriched DNA Pool for Next Round pcr->enrich enrich->transcription Iterate 8-15 Rounds seq Cloning & Sequencing enrich->seq Final Round aptamer Identified Aptamers seq->aptamer G cluster_0 Intracellular Activation cluster_1 Inhibition of DNA Synthesis dFdC Gemcitabine (dFdC) dFdCMP dFdCMP dFdC->dFdCMP Phosphorylation dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP (Active) dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA_Pol DNA Polymerase dFdCTP->DNA_Pol Incorporation into DNA dCK dCK dCK->dFdCMP UMP_CMPK UMP-CMPK UMP_CMPK->dFdCDP NDPK NDPK NDPK->dFdCTP dNTP_pool Reduced dNTP Pool RNR->dNTP_pool Depletion DNA_Strand DNA Strand DNA_Pol->DNA_Strand Chain_Termination Masked Chain Termination DNA_Strand->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Site-Specific Incorporation of 5-Fluoro-dCTP via Primer Extension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic incorporation of 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) into a specific site within a DNA template using a primer extension reaction. This technique is a valuable tool for introducing a fluorine-modified base into DNA, enabling a variety of applications in biomedical research and drug development, including the study of DNA-protein interactions, DNA repair mechanisms, and the development of novel therapeutic oligonucleotides.

Introduction

This compound is a synthetic analog of deoxycytidine triphosphate (dCTP) where the hydrogen atom at the 5th position of the cytosine base is replaced by a fluorine atom. This modification can alter the chemical and biological properties of the DNA strand into which it is incorporated. The enzymatic incorporation of this compound allows for the precise placement of this modified nucleotide, facilitating studies on its effects on DNA structure, stability, and enzymatic processing. Primer extension is a robust and versatile method for achieving this site-specific modification.

Data Presentation

The efficiency of this compound incorporation can vary depending on the DNA polymerase used. The following table summarizes the reported kinetic parameters for the incorporation of this compound by different DNA polymerases compared to the natural dCTP.

DNA PolymeraseSubstrateApparent Km (µM)Reference
DNA Polymerase α (calf thymus)dCTPNot specified[1]
This compound7.7[1]
DNA Polymerase β (calf thymus)dCTPNot specified[1]
This compound8.8[1]

Lower Km values indicate a higher affinity of the polymerase for the substrate.

Experimental Protocols

This section provides a detailed protocol for a primer extension reaction to incorporate a single this compound nucleotide. This protocol is a general guideline and may require optimization depending on the specific template-primer sequence and the DNA polymerase used.

Materials
  • Single-stranded DNA template containing a guanine (G) base at the desired incorporation site for the complementary this compound.

  • DNA primer complementary to the 3' end of the template, with its 5' end positioned to allow for extension to the target site.

  • This compound solution (10 mM).

  • Standard dNTP solution mix (dATP, dGTP, dTTP at 10 mM each).

  • DNA Polymerase (e.g., Klenow Fragment (3'→5' exo-), Taq DNA Polymerase, or Pwo DNA Polymerase).

  • 10X DNA Polymerase Reaction Buffer.

  • Nuclease-free water.

  • Optional: [γ-32P]ATP for radiolabeling the primer and T4 Polynucleotide Kinase.

  • Denaturing polyacrylamide gel (e.g., 12-20%) with urea.

  • 1X TBE buffer.

  • Loading dye (e.g., formamide-based).

  • Phosphorimager or other suitable gel imaging system.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Primer Extension Reaction cluster_analysis Analysis Template_Primer_Design 1. Design Template and Primer Primer_Labeling 2. (Optional) 5' End-Label Primer Template_Primer_Design->Primer_Labeling Annealing 3. Anneal Primer to Template Primer_Labeling->Annealing Reaction_Setup 4. Set up Reaction Mix Annealing->Reaction_Setup Incorporation 5. Perform Primer Extension Reaction_Setup->Incorporation Denaturing_PAGE 6. Denaturing PAGE Incorporation->Denaturing_PAGE Visualization 7. Visualize Extended Product Denaturing_PAGE->Visualization

Caption: Workflow for site-specific incorporation of this compound.

Step-by-Step Protocol

1. Template and Primer Design:

  • Design a single-stranded DNA template with a guanine (G) at the position where 5-fluoro-cytosine is to be incorporated.

  • Design a DNA primer (typically 18-25 nucleotides) that is complementary to the 3' region of the template. The 3' end of the annealed primer should be positioned at least one nucleotide upstream of the target incorporation site.

2. (Optional) 5' End-Labeling of the Primer:

  • For visualization by autoradiography, label the 5' end of the primer using [γ-32P]ATP and T4 Polynucleotide Kinase according to the manufacturer's instructions.

  • Purify the labeled primer to remove unincorporated nucleotides.

3. Annealing of Primer and Template:

  • In a PCR tube, mix the template DNA and the (labeled) primer in a 1:1.5 molar ratio in nuclease-free water or annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 8.0).

  • Heat the mixture to 95°C for 3 minutes.

  • Allow the mixture to cool slowly to room temperature to facilitate annealing.

4. Primer Extension Reaction Setup:

  • On ice, prepare the following reaction mixture in a total volume of 20 µL:

    • Annealed template-primer: x µL (e.g., 100 nM final concentration)
    • 10X DNA Polymerase Reaction Buffer: 2 µL
    • dNTP mix (dATP, dGTP, dTTP): to a final concentration of 100 µM each
    • This compound: to a final concentration of 100 µM
    • DNA Polymerase (e.g., 1-2 units of Klenow Fragment): 1 µL
    • Nuclease-free water: to 20 µL

  • Note: To incorporate only a single this compound, the standard dCTP should be omitted from the reaction. If subsequent extension is desired, a chase with all four standard dNTPs can be performed.

5. Primer Extension Reaction:

  • Incubate the reaction at the optimal temperature for the chosen DNA polymerase (e.g., 37°C for Klenow Fragment, 72°C for Taq polymerase).

  • The incubation time will depend on the processivity of the polymerase and the length of the desired extension product (e.g., 15-60 minutes).

6. Reaction Termination and Product Analysis:

  • Stop the reaction by adding an equal volume of loading dye containing formamide and EDTA.

  • Heat the sample at 95°C for 5 minutes to denature the DNA.

  • Load the samples onto a denaturing polyacrylamide gel.

  • Run the gel until the desired resolution is achieved.

  • Visualize the extended DNA product. For radiolabeled primers, this is done by exposing the gel to a phosphor screen followed by imaging. For non-labeled products, staining with a fluorescent dye compatible with single-stranded DNA may be necessary. The size of the extended product will confirm the incorporation of the nucleotide(s).

Signaling Pathway and Application Context

The site-specific incorporation of this compound is not typically part of a natural signaling pathway but is a tool used to investigate various cellular processes. One key application is in the study of DNA repair mechanisms, particularly Base Excision Repair (BER).

Base Excision Repair (BER) Pathway Interaction

5-Fluorouracil (5-FU), a related compound, can be incorporated into DNA and is recognized by DNA glycosylases, initiating the BER pathway. The site-specific incorporation of this compound allows researchers to create a DNA substrate with a defined lesion to study the kinetics and mechanism of its recognition and repair by the BER machinery.

G cluster_workflow Investigating BER with 5-FC-DNA DNA_mod Site-specific incorporation of 5-FC Glycosylase Recognition by DNA Glycosylase (e.g., UNG, TDG) DNA_mod->Glycosylase Introduces lesion AP_site Creation of an AP site Glycosylase->AP_site Excises 5-FC AP_Endonuclease Cleavage by AP Endonuclease AP_site->AP_Endonuclease Synthesis Gap filling by DNA Polymerase AP_Endonuclease->Synthesis Ligation Ligation by DNA Ligase Synthesis->Ligation Repaired DNA

References

Application Notes and Protocols for Site-Specific DNA Labeling Using 5-fluoro-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) for the site-specific labeling of DNA. This modified nucleotide serves as a valuable tool for introducing a stable fluorine-19 (¹⁹F) isotope into DNA for various biochemical and biophysical studies, particularly those involving Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below cover several enzymatic methods for incorporating this compound into DNA, along with relevant quantitative data and considerations for downstream applications.

Introduction to this compound Labeling

This compound is a fluorinated pyrimidine deoxynucleoside triphosphate that can be enzymatically incorporated into DNA strands by various DNA polymerases.[1][2] The fluorine atom at the C5 position of the cytosine base has a minimal steric impact, often allowing for efficient incorporation without significantly disrupting DNA structure or enzyme-DNA interactions.[3] This makes it an effective probe for studying DNA conformation and its interactions with other molecules. The primary application of this compound labeling is to introduce a ¹⁹F NMR-active nucleus into a specific location within a DNA molecule, enabling detailed structural and dynamic studies.[3][4]

Key Applications

  • ¹⁹F NMR Spectroscopy: Labeled DNA can be analyzed by ¹⁹F NMR to probe local DNA structure, conformational changes, and binding events with proteins or small molecules.

  • Enzyme-DNA Interaction Studies: The fluorine label can serve as a reporter to investigate the binding and activity of DNA-modifying enzymes such as polymerases, restriction enzymes, and methyltransferases.

  • DNA Probe Development: Fluorine-labeled oligonucleotides can be used as probes in various hybridization-based assays.

Quantitative Data Summary

The incorporation of this compound and its effect on subsequent enzymatic reactions have been characterized to some extent. The following tables summarize key quantitative findings from the literature.

Table 1: Enzymatic Incorporation of Modified dNTPs

DNA PolymeraseModified NucleotideObservationReference
Pwo PolymeraseThis compoundSubstrate for incorporation via primer extension.
Klenow FragmentVarious fluorescent dCTP analogsCan efficiently incorporate modified dNTPs. Active site is flexible enough to tolerate larger modifications.
Taq PolymeraseFluorescently labeled dCTPCan incorporate labeled nucleotides directly via PCR.

Table 2: Effect of 5-fluorocytosine on Restriction Endonuclease Activity

Restriction EnzymeRecognition SiteEffect of 5-fluorocytosineReference
MspIC↓CGGCleavage is only subtly affected.
HpaIIC↓CGGCleavage rate is reduced compared to unmodified DNA.
Other Enzymes with C in recognition siteVariesCleavage may be inhibited or unaffected depending on the enzyme and the position of the modification.

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below.

Protocol 1: PCR-Based Incorporation of this compound

This protocol describes the incorporation of this compound into a specific DNA fragment during PCR amplification.

Materials:

  • DNA template containing the target sequence

  • Forward and reverse primers

  • Taq DNA Polymerase or other suitable polymerase

  • 10X PCR buffer

  • dNTP mix (dATP, dGTP, dTTP, dCTP)

  • This compound solution

  • Nuclease-free water

  • Thermocycler

  • DNA purification kit

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix for the desired number of reactions. The final concentration of reagents in a typical 50 µL reaction should be as follows:

      • 1X PCR Buffer

      • 200 µM each of dATP, dGTP, dTTP

      • 150 µM dCTP

      • 50 µM this compound (This 3:1 ratio of dCTP to this compound is a starting point and may require optimization).

      • 0.2-0.5 µM of each primer

      • 1-2.5 units of Taq DNA Polymerase

      • Template DNA (1-100 ng)

      • Nuclease-free water to a final volume of 50 µL.

    • Note: The optimal ratio of this compound to dCTP can vary depending on the polymerase used and the sequence context. A titration experiment is recommended to determine the optimal ratio for your specific application. For some fluorescently labeled dNTPs, a ratio of labeled to unlabeled dNTP of 1:4 has been shown to not adversely affect PCR efficiency.

  • PCR Cycling:

    • Perform PCR using the following general cycling conditions, adjusting the annealing temperature and extension time as needed for your specific primers and amplicon length.

      • Initial Denaturation: 95°C for 2-5 minutes

      • 25-35 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds

        • Extension: 72°C for 1 minute per kb of amplicon length

      • Final Extension: 72°C for 5-10 minutes

      • Hold: 4°C

  • Purification:

    • Purify the PCR product using a standard PCR clean-up kit to remove unincorporated nucleotides, primers, and enzyme.

  • Verification of Incorporation:

    • Analyze the purified PCR product by agarose gel electrophoresis to confirm the correct size.

    • Quantify the incorporation of this compound using ¹⁹F NMR spectroscopy or by digesting the DNA into nucleosides and analyzing by HPLC or mass spectrometry.

Protocol 2: Nick Translation-Based Labeling

This protocol allows for the incorporation of this compound at random nicks created in a double-stranded DNA molecule.

Materials:

  • Double-stranded DNA (e.g., plasmid, genomic DNA)

  • DNase I

  • DNA Polymerase I

  • 10X Nick Translation Buffer

  • dNTP mix (dATP, dGTP, dTTP)

  • dCTP

  • This compound

  • Nuclease-free water

  • DNA purification kit

Procedure:

  • Reaction Setup:

    • In a microfuge tube, combine the following components:

      • 1 µg of dsDNA

      • 5 µL of 10X Nick Translation Buffer

      • 5 µL of dNTP mix (containing dATP, dGTP, dTTP at 0.2 mM each)

      • A mixture of dCTP and this compound. A starting molar ratio of 1:3 to 1:5 of normal dCTP to this compound is recommended for non-radioactive labeling.

      • Diluted DNase I (concentration to be optimized to create a suitable number of nicks)

      • 10 units of DNA Polymerase I

      • Nuclease-free water to a final volume of 50 µL.

  • Incubation:

    • Incubate the reaction at 15°C for 1-2 hours.

  • Termination and Purification:

    • Stop the reaction by adding 2 µL of 0.5 M EDTA.

    • Purify the labeled DNA using a spin column-based purification kit to remove unincorporated nucleotides.

Protocol 3: Primer Extension Labeling with Pwo Polymerase

This method is suitable for labeling the 5' end of a DNA strand.

Materials:

  • Single-stranded DNA template

  • Primer

  • Pwo DNA Polymerase

  • 10X Pwo Polymerase Buffer with MgSO₄

  • dNTP mix (dATP, dGTP, dTTP)

  • This compound

  • Nuclease-free water

Procedure:

  • Annealing:

    • In a PCR tube, mix the template DNA and a molar excess of the primer.

    • Heat to 95°C for 5 minutes and then cool slowly to room temperature to allow for annealing.

  • Extension Reaction:

    • To the annealed template-primer, add the following:

      • 10X Pwo Polymerase Buffer to a final concentration of 1X.

      • dNTPs (dATP, dGTP, dTTP) to a final concentration of 200 µM each.

      • This compound to a final concentration of 200 µM (to completely replace dCTP in the extended region).

      • 1-2.5 units of Pwo DNA Polymerase.

      • Nuclease-free water to the desired final volume.

  • Incubation:

    • Incubate at 72°C for 15-30 minutes.

  • Purification:

    • Purify the labeled DNA product using a suitable DNA purification kit.

Protocol 4: ¹⁹F NMR Sample Preparation and Analysis

This protocol provides general guidelines for preparing a this compound labeled DNA sample for ¹⁹F NMR analysis.

Materials:

  • Purified this compound labeled DNA

  • NMR buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 in 90% H₂O/10% D₂O)

  • Internal reference standard (e.g., trifluoroacetic acid - TFA)

  • NMR tube

Procedure:

  • Sample Preparation:

    • Lyophilize the purified labeled DNA to dryness.

    • Resuspend the DNA in the NMR buffer to the desired concentration (typically in the µM to mM range).

    • Add a known concentration of an internal reference standard if quantitative analysis is required.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹⁹F NMR spectra on a spectrometer equipped with a fluorine probe.

    • Typical parameters may include:

      • Proton decoupling to simplify the spectrum.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

      • Use of an appropriate relaxation delay.

    • Reference the spectra to an external or internal standard.

Visualizations

experimental_workflow_pcr cluster_setup 1. Reaction Setup cluster_pcr 2. PCR Amplification cluster_purification 3. Purification cluster_analysis 4. Analysis setup_details Master Mix: - DNA Template - Primers - Polymerase - Buffer - dNTPs - this compound pcr_cycle Thermocycling: - Denaturation - Annealing - Extension purify Spin Column Purification gel Agarose Gel Electrophoresis nmr 19F NMR Spectroscopy cluster_setup cluster_setup cluster_pcr cluster_pcr cluster_setup->cluster_pcr cluster_purification cluster_purification cluster_pcr->cluster_purification cluster_analysis cluster_analysis cluster_purification->cluster_analysis

Caption: PCR-based incorporation of this compound workflow.

nick_translation_workflow dsDNA Double-Stranded DNA nicking DNase I (Create Nicks) dsDNA->nicking labeling DNA Polymerase I + dNTPs + this compound nicking->labeling labeled_dna Labeled DNA labeling->labeled_dna purification Purification labeled_dna->purification

Caption: Nick translation labeling workflow.

logical_relationship modified_dntp This compound enzymatic_method Enzymatic Incorporation (PCR, Nick Translation, Primer Extension) modified_dntp->enzymatic_method labeled_dna Site-Specifically Labeled DNA enzymatic_method->labeled_dna application Applications labeled_dna->application nmr_app 19F NMR Studies application->nmr_app interaction_app Enzyme-DNA Interaction Analysis application->interaction_app probe_app Hybridization Probes application->probe_app

Caption: Logical relationship of this compound labeling.

Concluding Remarks

The use of this compound provides a powerful method for site-specific DNA labeling, enabling detailed biophysical studies that are not easily accessible with other techniques. The protocols provided here offer a starting point for researchers to incorporate this valuable tool into their studies. Optimization of the reaction conditions, particularly the ratio of modified to unmodified dCTP and the choice of DNA polymerase, will be crucial for achieving high labeling efficiency and yield. The resulting fluorine-labeled DNA can provide unique insights into DNA structure, dynamics, and interactions, furthering our understanding of fundamental biological processes and aiding in the development of new therapeutic agents.

References

Application Notes and Protocols for 5-fluoro-dCTP in Polymerase Chain Reaction (PCR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-fluoro-2'-deoxycytidine 5'-triphosphate (5-fluoro-dCTP) in polymerase chain reaction (PCR) protocols. This modified nucleotide serves as a valuable tool for the site-specific introduction of fluorine into a DNA sequence, enabling a variety of applications in research and drug development.

Introduction

This compound is a synthetic analog of the natural deoxynucleotide, dCTP. The substitution of a hydrogen atom with fluorine at the 5th position of the cytosine base introduces unique chemical properties into the DNA strand without significantly distorting its overall structure. This modification allows for the investigation of DNA-protein interactions, the development of therapeutic oligonucleotides, and the creation of novel molecular probes. The enzymatic incorporation of this compound into a growing DNA chain is catalyzed by various DNA polymerases, with high-fidelity enzymes like Pwo polymerase demonstrating notable efficiency.

Applications

The incorporation of this compound into PCR products opens up a range of downstream applications:

  • Nucleic Acid Labeling and Detection: The fluorine atom can serve as a sensitive probe for ¹⁹F NMR spectroscopy, allowing for the structural and dynamic analysis of DNA in solution.[1]

  • Drug Development: Fluoropyrimidines, including 5-fluorouracil (5-FU) and its derivatives, are a class of anticancer drugs that function by inhibiting DNA synthesis.[2][3] PCR with this compound can be used to synthesize model DNA substrates to study the mechanisms of action of these drugs and the cellular responses to them.

  • Probing DNA-Enzyme Interactions: The fluorine atom can alter the electronic properties of the nucleobase, influencing its interaction with DNA-binding proteins, such as restriction enzymes and DNA methyltransferases. This allows for the detailed study of enzyme-substrate recognition and catalysis.

Data Presentation

While specific quantitative data on the incorporation efficiency of this compound in PCR is not extensively available in the public domain, the following table provides a general overview of key parameters for PCR with modified nucleotides. These values should be used as a starting point for optimization.

ParameterRecommended RangeNotes
This compound Concentration 20-200 µMThe optimal concentration depends on the DNA polymerase and the desired level of incorporation. A partial substitution of dCTP is often recommended.
Ratio of this compound to dCTP 1:4 to 1:1 (modified:natural)Complete substitution may inhibit the PCR reaction. Titration is necessary to find the optimal ratio for a specific application.
DNA Polymerase Pwo, Phusion, or other high-fidelity polymerasesHigh-fidelity polymerases with proofreading activity are generally more accommodating of modified nucleotides.
Magnesium Concentration (Mg²⁺) 1.5 - 2.5 mMOptimization may be required as modified nucleotides can chelate Mg²⁺ ions differently than natural dNTPs.
Annealing Temperature 55 - 68 °CShould be optimized based on the primer melting temperature (Tm).
Extension Time 30 - 60 seconds per kbMay need to be increased to compensate for potentially slower incorporation of the modified nucleotide.

Experimental Protocols

Protocol 1: General PCR with Partial Substitution of dCTP with this compound using Pwo Polymerase

This protocol provides a starting point for amplifying a DNA fragment with the incorporation of this compound. Optimization of the this compound to dCTP ratio and annealing temperature is recommended.

Materials:

  • Pwo DNA Polymerase

  • 10x Pwo Buffer with MgSO₄

  • dNTP mix (10 mM each of dATP, dGTP, dTTP)

  • dCTP (10 mM)

  • This compound (10 mM)

  • Forward and Reverse Primers (10 µM each)

  • Template DNA (1-10 ng/µL)

  • Nuclease-free water

Procedure:

  • Prepare a dNTP/5-fluoro-dCTP Mix:

    • For a 1:1 ratio, mix equal volumes of 10 mM dCTP and 10 mM this compound.

    • For other ratios, adjust the volumes accordingly. This mix will be used in the master mix.

  • Prepare the PCR Master Mix (for a 50 µL reaction):

    Component Volume Final Concentration
    10x Pwo Buffer with MgSO₄ 5 µL 1x
    10 mM dNTP mix (A, G, T) 1 µL 200 µM each
    dNTP/5-fluoro-dCTP Mix 1 µL 200 µM total (dCTP + this compound)
    Forward Primer (10 µM) 2.5 µL 0.5 µM
    Reverse Primer (10 µM) 2.5 µL 0.5 µM
    Template DNA 1 µL 1-10 ng
    Pwo DNA Polymerase (1-2.5 U/µL) 0.5 µL 0.5-1.25 U

    | Nuclease-free water | to 50 µL | |

  • Perform Thermal Cycling:

    Step Temperature Time Cycles
    Initial Denaturation 95°C 2 minutes 1
    Denaturation 95°C 30 seconds 25-35
    Annealing 55-68°C 30 seconds
    Extension 72°C 1 minute/kb
    Final Extension 72°C 5-10 minutes 1

    | Hold | 4°C | ∞ | |

  • Analyze the PCR Product:

    • Run a portion of the PCR product on an agarose gel to verify the size and purity of the amplicon.

Protocol 2: Downstream Analysis - Sanger Sequencing of PCR Products Containing 5-fluorocytosine

The success of Sanger sequencing of PCR products containing 5-fluorocytosine may depend on the polymerase used in the sequencing reaction and its tolerance for this modification. It is advisable to perform a pilot experiment.

Materials:

  • Purified PCR product containing 5-fluorocytosine

  • Sequencing Primer (forward or reverse)

  • Sanger sequencing reaction mix (e.g., BigDye™ Terminator)

  • Sequencing instrument

Procedure:

  • Purify the PCR Product:

    • Purify the PCR product from the previous protocol to remove excess primers and dNTPs using a commercial PCR purification kit.

  • Set up the Sequencing Reaction:

    • Follow the manufacturer's protocol for the Sanger sequencing kit. A typical reaction includes the purified PCR product, a single sequencing primer (either the forward or reverse primer from the PCR), and the sequencing reaction mix.

  • Perform Cycle Sequencing:

    • Carry out the cycle sequencing reaction in a thermal cycler according to the manufacturer's instructions.

  • Purify the Sequencing Product and Analyze:

    • Purify the sequencing product to remove unincorporated dye terminators.

    • Analyze the product on a capillary electrophoresis-based DNA sequencer.

Note: If sequencing fails, consider designing sequencing primers that anneal to a region of the template that does not contain 5-fluorocytosine, if possible.

Visualizations

PCR_Workflow cluster_prep Reaction Setup cluster_pcr Thermal Cycling cluster_analysis Downstream Analysis master_mix Prepare Master Mix (Buffer, dNTPs, this compound, Primers) template Add Template DNA master_mix->template polymerase Add DNA Polymerase template->polymerase denaturation Denaturation (95°C) polymerase->denaturation annealing Annealing (55-68°C) denaturation->annealing 25-35 cycles extension Extension (72°C) annealing->extension 25-35 cycles extension->denaturation 25-35 cycles gel Agarose Gel Electrophoresis extension->gel sequencing Sanger Sequencing extension->sequencing ligation Cloning/Ligation extension->ligation

Caption: General workflow for PCR incorporating this compound.

Fluoropyrimidine_Pathway cluster_activation Metabolic Activation cluster_effects Cellular Effects FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP OPRT FdUMP FdUMP FU->FdUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA_synthesis Inhibition of RNA Synthesis FUTP->RNA_synthesis DNA_synthesis Inhibition of DNA Synthesis (Thymidylate Synthase) FdUMP->DNA_synthesis FdUTP FdUTP FdUDP->FdUTP DNA_incorporation Incorporation into DNA FdUTP->DNA_incorporation Cytotoxicity Cytotoxicity RNA_synthesis->Cytotoxicity DNA_synthesis->Cytotoxicity DNA_incorporation->Cytotoxicity

Caption: Simplified metabolic pathway of fluoropyrimidines leading to cytotoxicity.[2][4]

References

Application of 5-fluoro-dCTP in SELEX for Aptamer Selection

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is a powerful in vitro selection technique used to identify nucleic acid aptamers with high affinity and specificity for a wide range of targets. Standard DNA and RNA aptamers, however, are often susceptible to degradation by nucleases present in biological fluids, limiting their therapeutic and diagnostic applications. To overcome this limitation, chemically modified nucleotides are increasingly being incorporated into the SELEX process.

This document focuses on the application of 5-fluoro-dCTP, a 2'-fluoro-modified pyrimidine analog, in the selection of nuclease-resistant DNA aptamers. The incorporation of 2'-fluoro modifications into the sugar backbone of oligonucleotides has been shown to significantly enhance their stability against nuclease degradation while often improving their binding affinity to the target molecule.[1][2][3] This modification is well-tolerated by certain DNA polymerases, making it suitable for inclusion in the SELEX workflow.[4]

Advantages of Using this compound in SELEX

The use of this compound and other 2'-fluoro-modified nucleotides in SELEX offers several key advantages:

  • Enhanced Nuclease Resistance: The 2'-fluoro group protects the phosphodiester backbone from cleavage by endo- and exonucleases, significantly increasing the in vivo half-life of the resulting aptamers.[2]

  • Improved Binding Affinity: The fluorine modification can lead to aptamers with higher binding affinities (lower dissociation constants, Kd) for their targets compared to their unmodified counterparts. This may be due to the altered sugar pucker conformation favoring a structure conducive to target binding.

  • Increased Structural Diversity: The incorporation of modified nucleotides expands the chemical diversity of the nucleic acid library, potentially allowing for the selection of aptamers with unique three-dimensional structures and improved target recognition capabilities.

Data Presentation: Quantitative Comparison of Modified vs. Unmodified Aptamers

The following tables summarize representative quantitative data from studies investigating the impact of 2'-fluoro modifications on aptamer properties. It is important to note that direct side-by-side comparisons of the exact same aptamer sequence with and without this compound modification are not always available in the literature. The data presented here is a compilation from various studies to illustrate the general trends observed with 2'-fluoro modifications.

Table 1: Comparison of Binding Affinities (Kd)

Aptamer TargetAptamer TypeModificationDissociation Constant (Kd)Reference
HIV-1 Reverse TranscriptaseRNA Aptamer2'-F pyrimidinesStronger inhibition observed
Viral Frameshift ElementMirror-image RNA Aptamer2'-F pyrimidines~1.6 µM
ThrombinDNA Aptamer2'-F ANA50-100 pM

Table 2: Nuclease Resistance

Oligonucleotide TypeModificationSerum ConditionHalf-life / StabilityReference
Control Oligonucleotide2'-fluoroFresh human serum< 10 hours
SL 2-B AptamerUnmodified10% Fetal Bovine Serum50% degradation within 24 hours
SL 2-B AptamerPhosphorothioate modified10% Fetal Bovine Serum>90% intact after 72 hours

Note: While phosphorothioate modification is different from 2'-fluoro modification, this data is included to provide context on the degree of nuclease resistance achievable with chemical modifications.

Experimental Protocols

Protocol 1: SELEX with this compound

This protocol outlines a general workflow for the selection of DNA aptamers using a library containing this compound in place of dCTP.

1. Library Design and Synthesis:

  • Design a single-stranded DNA (ssDNA) library consisting of a central random region (typically 20-80 nucleotides) flanked by constant regions for primer annealing during PCR amplification.

  • The initial library can be synthesized commercially.

2. SELEX Cycle:

  • a. Incubation:

    • Incubate the ssDNA library with the target molecule in a suitable binding buffer. The concentration of the library and target, as well as the incubation time and temperature, should be optimized for the specific target.

  • b. Partitioning:

    • Separate the target-bound aptamers from the unbound sequences. Common methods include nitrocellulose filter binding, magnetic bead-based separation, or capillary electrophoresis.

  • c. Washing:

    • Wash the complexes to remove non-specifically bound sequences. The stringency of the washing steps can be increased in later rounds of selection.

  • d. Elution:

    • Elute the bound aptamers from the target. This can be achieved by changing the pH, temperature, or by using a denaturing agent.

  • e. PCR Amplification with this compound:

    • Amplify the eluted sequences using PCR. The dNTP mix should contain dATP, dGTP, dTTP, and this compound.

    • It is crucial to use a DNA polymerase that can efficiently incorporate 2'-fluoro-modified nucleotides. Suitable enzymes include Pfu (exo-), Vent (exo-), Deep Vent (exo-), and UlTma DNA polymerase. A standard PCR reaction mix would be:

      • 1X PCR Buffer

      • 200 µM each of dATP, dGTP, dTTP

      • 200 µM this compound

      • 0.5 µM each of forward and reverse primers

      • 1-2.5 units of a suitable DNA polymerase

      • Template DNA (eluted aptamers)

    • Perform 15-25 cycles of PCR.

  • f. Generation of ssDNA:

    • Separate the sense strand from the antisense strand of the PCR product to generate the ssDNA pool for the next round of selection. Methods for ssDNA generation include asymmetric PCR, enzymatic digestion of one strand, or separation using streptavidin beads and a biotinylated primer.

  • g. Monitoring Enrichment:

    • After several rounds of selection (typically 8-15), monitor the enrichment of the aptamer pool by assessing its binding affinity to the target.

3. Sequencing and Characterization:

  • Once significant enrichment is observed, clone and sequence the final aptamer pool to identify individual aptamer candidates.

  • Characterize the binding affinity (e.g., using surface plasmon resonance or fluorescence polarization) and specificity of the selected aptamers.

Protocol 2: Nuclease Resistance Assay

This protocol can be used to evaluate the stability of this compound modified aptamers in the presence of nucleases.

1. Incubation:

  • Incubate a known amount of the 5'-radiolabeled or fluorescently labeled aptamer (both modified and an unmodified control) in a solution containing nucleases. For a biologically relevant assessment, use human serum. A typical reaction would be:

    • Aptamer (e.g., 10 pmol)

    • 40% (v/v) human serum in a suitable buffer (e.g., PBS)

    • Incubate at 37°C.

  • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

2. Analysis:

  • Stop the reaction by adding a denaturing loading buffer (e.g., containing formamide and EDTA).

  • Separate the intact aptamer from the degradation products using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the bands using autoradiography or fluorescence imaging.

3. Quantification:

  • Quantify the band intensity of the intact aptamer at each time point.

  • Calculate the percentage of intact aptamer remaining over time and determine the half-life of the aptamer in the presence of nucleases.

Mandatory Visualization

SELEX_Workflow cluster_SELEX_Cycle SELEX Cycle (Iterative) cluster_Post_SELEX Post-SELEX Analysis Start Initial ssDNA Library (with this compound) Incubation Incubation with Target Start->Incubation Partitioning Partitioning (Bound vs. Unbound) Incubation->Partitioning Washing Washing Partitioning->Washing Elution Elution of Bound Aptamers Washing->Elution PCR PCR Amplification (with this compound) Elution->PCR ssDNA_Gen ssDNA Generation PCR->ssDNA_Gen Next_Round Enriched ssDNA Pool for Next Round ssDNA_Gen->Next_Round Sequencing Cloning and Sequencing Next_Round->Sequencing Characterization Aptamer Characterization (Binding Affinity, Specificity) Sequencing->Characterization

Caption: Workflow for SELEX using this compound.

Nuclease_Resistance_Assay cluster_assay Nuclease Resistance Assay Start Labeled Aptamer (Modified and Unmodified) Incubation Incubation with Serum (e.g., 37°C) Start->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling Denature Stop Reaction & Denature Samples Sampling->Denature PAGE Denaturing PAGE Denature->PAGE Analysis Visualize and Quantify Intact Aptamer PAGE->Analysis HalfLife Determine Half-life Analysis->HalfLife

Caption: Protocol for Nuclease Resistance Assay.

Conclusion

The incorporation of this compound into the SELEX process is a valuable strategy for the development of aptamers with enhanced stability and, in many cases, improved binding affinity. These modified aptamers hold great promise for a variety of in vivo applications, including therapeutics, diagnostics, and targeted drug delivery. The protocols and data presented in these application notes provide a foundation for researchers to design and implement SELEX experiments using this compound to generate novel and robust aptamer-based tools.

References

Application Notes and Protocols for the Use of 5-fluoro-dCTP in DNA Sequencing by Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-2'-deoxycytidine 5'-triphosphate (5-fluoro-dCTP) is a synthetic analog of the natural deoxynucleotide, dCTP. The substitution of a fluorine atom at the C5 position of the cytosine base introduces unique chemical properties that can be leveraged in various molecular biology applications, including DNA sequencing by synthesis (SBS). These application notes provide a comprehensive overview of the principles, protocols, and potential applications of incorporating this compound into DNA for sequencing and other research purposes. The fluorine atom can alter the local DNA structure and its interactions with DNA-binding proteins, making it a valuable tool for studying DNA-protein interactions and for the development of novel therapeutic and diagnostic agents.

Principle of Sequencing by Synthesis (SBS) with this compound

Sequencing by Synthesis is a powerful technology that determines the sequence of a DNA template by iteratively incorporating fluorescently labeled nucleotides and imaging the emitted signal. The general workflow for SBS using a modified nucleotide like this compound involves the following key steps:

  • Incorporation: A DNA polymerase incorporates a single this compound, tagged with a fluorescent dye and a reversible terminator, onto the 3' end of a primer hybridized to the DNA template.

  • Imaging: The incorporated nucleotide is identified by detecting its fluorescent signal.

  • Cleavage: The fluorescent dye and the reversible terminator are chemically cleaved from the incorporated nucleotide. This step is crucial to regenerate a free 3'-hydroxyl group, allowing for the next incorporation cycle.

  • Cycle Repetition: The process is repeated, adding one nucleotide at a time, to determine the complete DNA sequence.

The incorporation of this compound into the growing DNA strand is dependent on the chosen DNA polymerase's ability to tolerate modifications at the C5 position of pyrimidines.

Properties and Characteristics of this compound

PropertyValue/CharacteristicReference
Molecular Formula C9H15FN3O13P3[1]
Molecular Weight 485.15 g/mol [1]
Solubility Soluble in water and DMSO (e.g., 10 mM in DMSO)[1]
Purity (typical) ≥ 95% (HPLC)
Storage Conditions Store at -20°C

Experimental Protocols

Protocol 1: Primer Extension Assay to Evaluate this compound Incorporation

This protocol allows for the qualitative and semi-quantitative assessment of this compound incorporation by a DNA polymerase.

Materials:

  • Single-stranded DNA template

  • 5'-fluorescently labeled primer complementary to the template

  • DNA Polymerase (e.g., Pwo polymerase, Klenow fragment (exo-), or a commercially available polymerase known to accept modified nucleotides)

  • 10X Polymerase Reaction Buffer

  • dATP, dGTP, dTTP solutions (10 mM each)

  • This compound solution (10 mM)

  • dCTP solution (10 mM, for control)

  • Nuclease-free water

  • Stop/Loading Buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • TBE Buffer

  • Fluorescence imager

Procedure:

  • Annealing:

    • In a PCR tube, mix:

      • 1 µL of 10 µM DNA template

      • 1 µL of 10 µM 5'-fluorescently labeled primer

      • 2 µL of 10X Polymerase Reaction Buffer

      • 16 µL of nuclease-free water

    • Heat the mixture to 95°C for 2 minutes, then cool slowly to room temperature to allow the primer to anneal to the template.

  • Primer Extension Reaction:

    • Prepare the following reaction mixes in separate tubes:

      • Control (all natural dNTPs): 1 µL dATP (10 mM), 1 µL dGTP (10 mM), 1 µL dTTP (10 mM), 1 µL dCTP (10 mM)

      • Test (with this compound): 1 µL dATP (10 mM), 1 µL dGTP (10 mM), 1 µL dTTP (10 mM), 1 µL this compound (10 mM)

    • To 5 µL of the annealed template-primer mix, add:

      • 1 µL of the respective dNTP mix

      • 1 µL of DNA Polymerase (concentration as recommended by the manufacturer)

      • 3 µL of nuclease-free water

    • Incubate at the optimal temperature for the chosen polymerase for 15-30 minutes.

  • Analysis:

    • Stop the reaction by adding an equal volume of Stop/Loading Buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Visualize the bands using a fluorescence imager. Successful incorporation of this compound will result in a full-length product band similar to the control reaction.

Primer_Extension_Workflow cluster_prep Template-Primer Preparation cluster_reaction Extension Reaction cluster_analysis Analysis Template ssDNA Template Anneal Annealing (95°C -> RT) Template->Anneal Primer 5'-Labeled Primer Primer->Anneal Extension Primer Extension Anneal->Extension dNTPs dNTPs (dATP, dGTP, dTTP) + dCTP or this compound dNTPs->Extension Polymerase DNA Polymerase Polymerase->Extension Denature Denaturation (95°C) Extension->Denature PAGE Denaturing PAGE Denature->PAGE Imaging Fluorescence Imaging PAGE->Imaging

Figure 1. Workflow for the primer extension assay to test this compound incorporation.
Protocol 2: General Workflow for a Single Cycle of Sequencing by Synthesis with this compound

This protocol outlines the key steps for a single SBS cycle. It is a generalized protocol and requires optimization for specific sequencing platforms, polymerases, and cleavable linker chemistries.

Materials:

  • Immobilized DNA template on a solid support (e.g., flow cell)

  • Sequencing primer

  • Engineered DNA polymerase compatible with reversible terminators

  • Incorporation buffer

  • A set of four reversible terminator nucleotides, with dCTP replaced by this compound, each labeled with a unique fluorophore (e.g., 3'-O-azidomethyl-5-fluoro-dCTP-Cy5)

  • Wash buffers

  • Cleavage solution (e.g., TCEP for disulfide linkers; specific chemistry depends on the linker)

  • Capping solution (to block any unextended 3'-OH groups)

Procedure:

  • Primer Hybridization: Hybridize the sequencing primer to the immobilized DNA templates.

  • Incorporation:

    • Introduce the engineered DNA polymerase and the four fluorescently labeled reversible terminator nucleotides (A, G, T, and 5-fluoro-C) in the incorporation buffer.

    • Allow the polymerase to incorporate the complementary nucleotide.

    • Wash away unincorporated nucleotides and the polymerase.

  • Imaging:

    • Excite the flow cell with appropriate lasers and capture the fluorescence signals to determine the identity of the incorporated base at each cluster.

  • Cleavage:

    • Introduce the cleavage solution to remove the fluorescent dye and the 3'-O-terminator group from the incorporated nucleotide.

    • This step regenerates a free 3'-OH group.

    • Wash away the cleavage reagents and cleaved products.

  • Capping (Optional but Recommended):

    • Treat the flow cell with a capping solution to block any primers that failed to incorporate a nucleotide in the previous step, preventing them from participating in subsequent cycles and causing dephasing.

  • Cycle Repetition: Repeat steps 2-5 for the desired number of cycles to read the DNA sequence.

SBS_Cycle Start Start Cycle (n) Incorporation 1. Incorporation (Polymerase + this compound-fluor-terminator) Start->Incorporation Wash1 Wash Incorporation->Wash1 Imaging 2. Imaging (Identify Base) Wash1->Imaging Cleavage 3. Cleavage (Remove fluor & terminator) Imaging->Cleavage Wash2 Wash Cleavage->Wash2 NextCycle Start Cycle (n+1) Wash2->NextCycle

Figure 2. A single cycle in Sequencing by Synthesis using a modified nucleotide.

Quantitative Data

The efficiency of incorporating modified nucleotides is crucial for successful SBS. The following table summarizes available kinetic data for the incorporation of this compound by different DNA polymerases.

DNA PolymeraseSubstrateApparent Km (µM)Reference
Calf Thymus DNA Polymerase αThis compound7.7[2]
Calf Thymus DNA Polymerase αdCTP(Comparable to natural substrate)[2]
Calf Thymus DNA Polymerase βThis compound8.8
Calf Thymus DNA Polymerase βdCTP(Comparable to natural substrate)
Pwo PolymeraseThis compoundSubstrate for primer extension

Downstream Applications and Biological Implications

The incorporation of 5-fluorocytosine into DNA has significant implications for its biological function and can be exploited for various applications.

Antifungal and Anticancer Therapy

5-fluorocytosine is a prodrug that is converted in fungal cells to 5-fluorouracil (5-FU), a potent anticancer agent. 5-FU is further metabolized into nucleotides that are incorporated into RNA and DNA, leading to disruption of nucleic acid and protein synthesis. The incorporation of the deoxy-form into DNA can lead to DNA damage and cell cycle arrest.

Flucytosine_MoA Flucytosine 5-Fluorocytosine (Flucytosine) FU 5-Fluorouracil (5-FU) Flucytosine->FU Cytosine Deaminase (in fungi) FUTP 5-Fluoro-UTP FU->FUTP FdUMP 5-Fluoro-dUMP FU->FdUMP RNA_Synth RNA Synthesis Disruption FUTP->RNA_Synth Thymidylate_Synthase Thymidylate Synthase FdUMP->Thymidylate_Synthase Inhibition DNA_Synth DNA Synthesis Inhibition Thymidylate_Synthase->DNA_Synth Required for

Figure 3. Simplified metabolic pathway and mechanism of action of 5-fluorocytosine.
Probing DNA-Protein Interactions

The fluorine atom is highly electronegative and can alter the electronic properties of the cytosine base. This can influence interactions with DNA-binding proteins, such as DNA methyltransferases and transcription factors. DNA containing 5-fluorocytosine can be used as a tool to study the recognition and binding of these proteins. For example, DNA substituted with 5-fluorocytosine has been shown to be a mechanism-based inhibitor of HhaI methylase.

Development of Novel Sequencing Technologies

The unique properties of this compound could be harnessed to develop novel sequencing applications. For instance, the fluorine atom could potentially be detected directly by certain nanopore sequencing platforms, offering a label-free sequencing approach.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no incorporation of this compound - Incompatible DNA polymerase.- Suboptimal reaction conditions (buffer, temperature).- Poor quality of this compound.- Screen different DNA polymerases, especially Family B polymerases.- Optimize MgCl2 concentration and reaction temperature.- Ensure the integrity of the this compound stock.
Incomplete cleavage of fluorophore/terminator - Inefficient cleavage chemistry for the specific linker.- Insufficient cleavage time or reagent concentration.- Optimize cleavage conditions (time, temperature, reagent concentration).- Consider alternative cleavable linker chemistries.
High signal-to-noise ratio in imaging - Non-specific binding of fluorescent nucleotides.- Incomplete washing.- Increase the stringency and duration of wash steps.- Include blocking agents in the buffers.
Short read lengths in SBS - Cumulative damage to DNA from repeated chemical cycles.- Inefficient incorporation or cleavage at each step.- Optimize all steps of the SBS cycle for maximum efficiency (>99%).- Use milder cleavage chemistries if possible.

Conclusion

This compound presents a valuable tool for researchers in DNA sequencing, drug development, and molecular biology. Its successful application in sequencing by synthesis requires careful optimization of the DNA polymerase and the reaction conditions for both the incorporation and cleavage steps. The ability to introduce a fluorine atom at a specific position in a DNA sequence opens up new avenues for studying DNA structure and function, as well as for the development of novel therapeutic and diagnostic strategies. Further research into engineering DNA polymerases specifically for the efficient incorporation of this compound and other modified nucleotides will undoubtedly expand the utility of this and other nucleotide analogs in high-throughput sequencing and synthetic biology.

References

Application Notes and Protocols: 5-fluoro-dCTP for Generating Nuclease-Resistant Aptamers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers are single-stranded DNA or RNA oligonucleotides capable of binding to a wide array of target molecules with high affinity and specificity, rivaling that of monoclonal antibodies.[1][2] Their production via an in vitro selection process known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment) allows for the development of ligands for various targets, including proteins, small molecules, and even whole cells.[1][3] However, a significant hurdle for the therapeutic and diagnostic application of unmodified DNA aptamers is their susceptibility to degradation by nucleases present in biological fluids.[4]

To overcome this limitation, chemical modifications are introduced into the oligonucleotide library prior to or during the SELEX process. One of the most effective strategies is the incorporation of fluorinated pyrimidine deoxynucleoside triphosphates, such as 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP). The fluorine modification at the 5-position of the cytosine base enhances the aptamer's resistance to nuclease digestion without significantly compromising the polymerase activity required for the amplification steps in SELEX. This modification strategy leads to the generation of highly stable aptamers with extended half-lives in vivo, making them superior candidates for drug development and diagnostic applications.

Application Notes

Advantages of Incorporating this compound

The use of this compound in the SELEX process, a method often referred to as modified-SELEX, offers several key advantages:

  • Enhanced Nuclease Resistance : The primary benefit is a marked increase in the stability of the resulting aptamers in serum and other biological matrices. This is crucial for in vivo applications where aptamers are exposed to various endo- and exonucleases.

  • Improved Target Affinity : The electronegativity of the fluorine atom can alter the charge distribution and conformational properties of the nucleic acid, potentially leading to stronger and more specific interactions with the target molecule. Some studies have reported that fluoro-modified aptamers exhibit binding affinities that are orders of magnitude higher than their unmodified counterparts.

  • Direct Selection of Stable Aptamers : By incorporating the modification into the initial library, the SELEX process directly selects for sequences that fold into functional, high-affinity structures in their modified state. This avoids the risk of post-SELEX modification disrupting the aptamer's pre-existing structure and function.

  • Compatibility with Polymerases : While not all polymerases can efficiently incorporate modified nucleotides, several commercially available enzymes, such as Pwo and KOD DNA polymerases, have been shown to be compatible with this compound.

Key Experimental Considerations
  • Polymerase Selection : The choice of DNA polymerase is critical for the success of modified-SELEX. The polymerase must be able to efficiently and faithfully amplify a DNA library where dCTP is partially or fully replaced by this compound. Family B polymerases like Pwo and KOD variants are often preferred.

  • SELEX Strategy Optimization : The stringency of the selection process may need to be adjusted. This includes optimizing the target concentration, incubation times, and the number and rigor of washing steps to favor the selection of high-affinity binders from the modified library.

  • Library Design : The initial oligonucleotide library should feature a central random region (typically 30-80 nt) flanked by constant primer binding sites for PCR amplification. The diversity of this library is paramount to the success of the selection.

Quantitative Data Summary

The following tables summarize key quantitative and qualitative data regarding this compound and its use in aptamer generation.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₅FN₃O₁₃P₃ (free acid)
Molecular Weight 485.15 g/mol (free acid)
Purity (Typical) ≥ 95% (HPLC)
λmax 271 nm (at pH 7.5)

| Molar Extinction Coeff. (ε) | 9,100 L·mol⁻¹·cm⁻¹ | |

Table 2: Polymerase Compatibility and Performance with Modified Nucleotides

Polymerase Modification Type Observation Reference
Pwo Polymerase This compound Can be used as a substrate for primer extension (PEX).
KOD DNA Polymerase 5-(N-substituted-carboxamide) dCTP Found to be a suitable substrate for SELEX.
KOD Dash Polymerase 5-aminoallyl-dUTP Highly tolerant of dUTP derivatives modified at the C5 position.
Taq DNA Polymerase Phosphorothioate dATP/dCTP Used to select ssDNA aptamers with full substitution.

| SFM4-3 (Evolved) | 2'-F purines | Enabled the selection of 2'-F purine aptamers. | |

Table 3: Impact of Fluoro-Modification on Aptamer Properties

Aptamer Target Modification Impact on Nuclease Resistance Impact on Binding Affinity (Kd) Reference
Thrombin 2'-F ANA Up to 7-fold higher resistance ~4-fold increased affinity
Keratinocyte Growth Factor 2'-fluoro vs. 2'-amino Similar nuclease resistance Fluoro analogs had 2 orders of magnitude better affinity
HIV-1 Reverse Transcriptase 2'-FANA RNase resistant Picomolar affinity achieved

| General | 2'-fluoropyrimidines | Increased resistance | Often improves affinity | |

Experimental Protocols

Protocol 1: Modified SELEX for Generating Nuclease-Resistant DNA Aptamers

This protocol outlines a general workflow for the in vitro selection of DNA aptamers using a library where dCTP is replaced with this compound.

1. Materials and Reagents:

  • ssDNA Library: Single-stranded DNA with a central randomized region of 'n' nucleotides (e.g., n=40) flanked by constant primer binding sites.

  • Primers: Forward and Reverse primers corresponding to the constant regions. The reverse primer may be biotinylated for ssDNA separation.

  • Target Molecule: Immobilized on a solid support (e.g., magnetic beads, microplate).

  • Modified Nucleotide: this compound solution (e.g., 100 mM).

  • Natural dNTPs: dATP, dGTP, dTTP.

  • DNA Polymerase: A proofreading polymerase compatible with this compound (e.g., Pwo or KOD DNA polymerase).

  • SELEX Buffer: e.g., 50 mM HEPES, 500 mM NaCl, 10 mM MgCl₂, pH 7.6.

  • Washing Buffer: Same as SELEX buffer.

  • Elution Buffer: e.g., High temperature (95°C) or chemical denaturant.

  • Streptavidin-coated Magnetic Beads (if using a biotinylated reverse primer).

  • NaOH solution (e.g., 0.2 M) for ssDNA separation.

2. SELEX Workflow:

A. Initial Library Preparation:

  • Resuspend the ssDNA library in SELEX buffer.

  • To ensure proper folding, heat the library at 85-95°C for 5-10 minutes, followed by cooling on ice or at room temperature for 10-15 minutes.

B. Selection Step (Round 1):

  • Incubate the folded ssDNA library with the immobilized target molecule at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow binding.

  • Partitioning: Remove the supernatant containing unbound sequences.

  • Wash the solid support multiple times (e.g., 3-5 times) with washing buffer to remove non-specifically bound sequences.

  • Elution: Elute the bound aptamer candidates from the target. Thermal elution (heating to 95°C for 5-10 min) is common. Collect the eluted ssDNA.

C. Amplification with this compound:

  • Set up a PCR reaction using the eluted ssDNA as a template.

  • The PCR master mix should contain the forward and reverse primers, a compatible DNA polymerase, and a dNTP mix consisting of dATP, dGTP, dTTP, and This compound (in place of dCTP).

  • Perform PCR for an optimized number of cycles (e.g., 15-25 cycles) to amplify the selected sequences. Monitor amplification by gel electrophoresis.

D. ssDNA Generation:

  • If using a biotinylated reverse primer, incubate the PCR product with streptavidin-coated magnetic beads to capture the dsDNA.

  • Wash the beads to remove PCR components.

  • Denature the dsDNA by incubating with a fresh 0.2 M NaOH solution for 10-15 minutes.

  • Collect the supernatant containing the non-biotinylated, enriched ssDNA pool. Neutralize the solution immediately.

E. Subsequent SELEX Rounds:

  • Use the enriched ssDNA pool as the input for the next round of selection (repeat from Step B).

  • Typically, 8-15 rounds of SELEX are performed.

  • Increase the selection stringency in later rounds by decreasing the target concentration, reducing incubation time, or increasing the number and volume of washes.

  • After the final round, the enriched pool can be cloned and sequenced to identify individual aptamer candidates.

Protocol 2: Nuclease Resistance Assay

This protocol is used to compare the stability of this compound modified aptamers against unmodified aptamers in the presence of nucleases or serum.

1. Materials and Reagents:

  • Unmodified aptamer and this compound modified aptamer.

  • Nuclease source: e.g., DNase I, Exo VII, or human serum (e.g., 40% v/v).

  • Reaction Buffer (e.g., D-PBS).

  • Stop Solution (e.g., EDTA to chelate Mg²⁺ and inactivate nucleases).

  • Polyacrylamide gel (denaturing or native) and electrophoresis equipment.

  • DNA stain (e.g., SYBR Gold or GelRed).

2. Procedure:

  • Incubate a fixed amount of the unmodified aptamer and the modified aptamer in separate tubes with the nuclease source (e.g., 40% human serum).

  • Set up reactions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction tube and immediately add stop solution to halt the degradation.

  • Store samples on ice or at -20°C until all time points are collected.

  • Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Stain the gel and visualize the DNA bands. The disappearance of the full-length aptamer band over time indicates degradation.

  • Compare the band intensity of the modified aptamer to the unmodified aptamer at each time point. A significantly more intense band for the modified aptamer at later time points demonstrates its enhanced nuclease resistance.

Visualizations

Caption: Modified SELEX workflow for generating nuclease-resistant aptamers.

Aptamer_Targeted_Therapy Aptamer-Mediated Targeted Drug Delivery cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Aptamer Nuclease-Resistant Aptamer (contains 5-F-dC) + Drug Receptor Cell Surface Receptor (e.g., PSMA, EGFR) Aptamer->Receptor 1. Specific Binding Internalization 2. Receptor-Mediated Endocytosis Receptor->Internalization Endosome 3. Endosome Formation Lysosome 4. Lysosomal Fusion & Aptamer Degradation Endosome->Lysosome Drug_Release 5. Drug Release Lysosome->Drug_Release Effect 6. Therapeutic Effect (e.g., Cytotoxicity) Drug_Release->Effect Internalization->Endosome

Caption: Pathway for targeted drug delivery using a nuclease-resistant aptamer.

References

Detecting the Incorporation of 5-Fluoro-dCTP into DNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of 5-fluoro-2'-deoxycytidine triphosphate (5-FdCTP) incorporation into DNA. The methods outlined are essential for researchers studying DNA replication, and repair, and for professionals in drug development evaluating the efficacy and mechanism of action of fluoropyrimidine-based therapeutic agents.

Introduction

5-Fluorocytosine and its deoxyribonucleoside derivatives are a class of compounds with significant applications in chemotherapy. Their mechanism of action often involves incorporation into DNA and RNA, leading to cytotoxicity in cancer cells and pathogenic organisms. Accurate and sensitive detection of 5-fluoro-dCTP (5-FdCTP) incorporation into DNA is crucial for understanding its biological effects, optimizing drug dosage, and developing new therapeutic strategies. This document details three primary methodologies for this purpose: Mass Spectrometry, Click Chemistry-based fluorescence labeling, and Immunoassays. A fluorescence-based enzymatic assay is also described as a complementary method.

Methods Overview

Several robust methods are available for the detection of 5-FdCTP incorporation into DNA, each with its own advantages in terms of sensitivity, specificity, and throughput.

  • Mass Spectrometry (MS): Offers the highest sensitivity and specificity for direct quantification of 5-fluorocytosine in DNA. It is considered a gold standard for absolute quantification.

  • Click Chemistry: A highly versatile and sensitive method that relies on the incorporation of a modified 5-FdCTP analog bearing a "clickable" functional group (e.g., an alkyne). This allows for covalent attachment of a reporter molecule, such as a fluorophore, for detection.

  • Immunoassay (ELISA-based): This method utilizes a specific antibody that recognizes and binds to 5-fluorocytosine within the DNA strand. Detection is typically achieved through a secondary antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal. The availability of a highly specific primary antibody is critical for this method.

  • Fluorescence-Based Enzymatic Assay: This is an indirect method that can be adapted to quantify the amount of 5-FdCTP in a sample by measuring its incorporation into a DNA template by a DNA polymerase, leading to a proportional increase in a fluorescent signal.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described methods to facilitate comparison.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)ThroughputKey AdvantagesKey Limitations
Mass Spectrometry 20 amol (for 5-chlorocytosine)[1]14 fmol (for 5-chlorocytosine)[1]Low to MediumHigh sensitivity and specificity, absolute quantification.Requires specialized equipment and expertise.
Click Chemistry Dependent on fluorophoreDependent on fluorophoreHighHigh sensitivity, high throughput, versatile.Requires a "clickable" analog of 5-FdCTP.
Immunoassay (ELISA) Picogram to nanogram rangePicogram to nanogram rangeHighHigh throughput, relatively simple procedure.Dependent on the availability and specificity of the primary antibody.
Fluorescence-Based Enzymatic Assay Sub-picomole to picomole rangePicomole rangeHighHigh throughput, does not require modified DNA.Indirect detection, potential for interference from other dNTPs.

Experimental Protocols

Mass Spectrometry for 5-Fluorocytosine Quantification in DNA

This protocol describes the general steps for quantifying 5-fluorocytosine incorporated into genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Genomic DNA containing 5-fluorocytosine

  • DNA hydrolysis enzymes (e.g., DNA Degradase Plus) or acid hydrolysis reagents (e.g., formic acid)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[2]

  • C18 reverse-phase LC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • 5-fluorodeoxycytidine standard

  • Internal standard (e.g., a stable isotope-labeled version of 5-fluorodeoxycytidine)

Protocol:

  • DNA Isolation: Isolate genomic DNA from cells or tissues of interest using a standard DNA extraction kit.

  • DNA Hydrolysis:

    • Enzymatic Hydrolysis: Digest 1-10 µg of DNA to individual nucleosides using a cocktail of DNA degradation enzymes according to the manufacturer's instructions.

    • Acid Hydrolysis: Alternatively, hydrolyze the DNA by heating in formic acid. This method is harsher and may lead to some degradation of the nucleosides.

  • Sample Preparation:

    • Following hydrolysis, centrifuge the sample to pellet any undigested material.

    • Transfer the supernatant containing the nucleosides to a new tube.

    • Add the internal standard to the sample.

    • Dry the sample under a vacuum.

    • Resuspend the sample in a small volume of mobile phase A.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the nucleosides using a C18 column with a gradient of mobile phase A and B.[2]

    • Detect the ions corresponding to 5-fluorodeoxycytidine and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2] The specific precursor and product ion transitions for 5-fluorodeoxycytidine will need to be optimized.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the 5-fluorodeoxycytidine standard.

    • Quantify the amount of 5-fluorodeoxycytidine in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis DNA_Isolation Isolate Genomic DNA DNA_Hydrolysis Hydrolyze DNA to Nucleosides DNA_Isolation->DNA_Hydrolysis Sample_Cleanup Prepare Sample for LC-MS/MS DNA_Hydrolysis->Sample_Cleanup LC_Separation LC Separation Sample_Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

Caption: Workflow for 5-fluorocytosine detection by Mass Spectrometry.

Click Chemistry-Based Fluorescence Detection

This protocol outlines the detection of an alkyne-modified 5-FdCTP analog incorporated into DNA using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction with a fluorescent azide.

Materials:

  • Cells treated with an alkyne-modified 5-FdCTP analog (e.g., 5-ethynyl-dCTP).

  • DNA isolation kit

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Culture and Labeling: Culture cells in the presence of the alkyne-modified 5-FdCTP analog to allow for its incorporation into newly synthesized DNA.

  • DNA Isolation: Isolate genomic DNA from the labeled cells.

  • Click Reaction:

    • Prepare the click reaction cocktail. For a 50 µL reaction, mix:

      • 1-5 µg of alkyne-labeled DNA

      • Fluorescent azide to a final concentration of 10-50 µM

      • CuSO4 to a final concentration of 100 µM

      • TBTA to a final concentration of 500 µM

      • Freshly prepared sodium ascorbate to a final concentration of 5 mM

      • Reaction buffer to a final volume of 50 µL

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • DNA Purification: Purify the fluorescently labeled DNA from the reaction components using a DNA cleanup kit or ethanol precipitation.

  • Detection:

    • Microscopy: Visualize the fluorescently labeled DNA in fixed and permeabilized cells using a fluorescence microscope.

    • Plate Reader: Quantify the fluorescence of the purified DNA solution using a fluorescence plate reader.

Click_Chemistry_Workflow cluster_labeling Labeling cluster_detection Detection Cell_Labeling Incorporate Alkyne-5-FdCTP DNA_Isolation Isolate Labeled DNA Cell_Labeling->DNA_Isolation Click_Reaction Click Reaction with Fluorescent Azide DNA_Isolation->Click_Reaction Purification Purify Labeled DNA Click_Reaction->Purification Fluorescence_Detection Fluorescence Detection Purification->Fluorescence_Detection

Caption: Workflow for Click Chemistry-based detection of 5-FdCTP incorporation.

Immunoassay for 5-Fluorocytosine (ELISA-based)

This protocol provides a general framework for an indirect ELISA to detect 5-fluorocytosine in DNA. The successful implementation of this protocol is contingent on the availability of a specific primary antibody against 5-fluorocytosine. While commercial kits exist for other DNA modifications like 5-methylcytosine (5-mC), a dedicated kit for 5-fluorocytosine may require custom antibody development.

Materials:

  • Genomic DNA containing 5-fluorocytosine

  • High-binding 96-well plate

  • Coating buffer

  • Denaturation solution (e.g., 0.5 M NaOH)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody specific for 5-fluorocytosine

  • HRP-conjugated secondary antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Protocol:

  • DNA Denaturation and Coating:

    • Denature the DNA sample by heating or chemical treatment to obtain single-stranded DNA.

    • Dilute the denatured DNA in coating buffer and add 100-200 ng to each well of a 96-well plate.

    • Incubate overnight at 4°C to allow the DNA to adsorb to the well surface.

  • Blocking:

    • Wash the plate twice with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the primary anti-5-fluorocytosine antibody in blocking buffer and add 100 µL to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer and add 100 µL to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a plate reader.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_detection_steps Detection DNA_Coating Coat Plate with ssDNA Blocking Block Non-specific Sites DNA_Coating->Blocking Primary_Ab Add Primary Antibody Blocking->Primary_Ab Secondary_Ab Add HRP-Secondary Antibody Primary_Ab->Secondary_Ab Substrate Add TMB Substrate Secondary_Ab->Substrate Read_Absorbance Read Absorbance Substrate->Read_Absorbance

Caption: General workflow for an ELISA-based detection of 5-fluorocytosine.

Fluorescence-Based Enzymatic Assay

This protocol is adapted from methods for quantifying natural dNTPs and can be used to determine the relative incorporation efficiency of 5-FdCTP. It relies on a DNA polymerase incorporating the limiting nucleotide (5-FdCTP) into a template, leading to a fluorescence signal.

Materials:

  • DNA polymerase (e.g., Taq polymerase)

  • Custom oligonucleotide template and primer designed to have a specific number of sites for dC incorporation.

  • The other three natural dNTPs (dATP, dGTP, dTTP)

  • 5-FdCTP standard of known concentration

  • DNA-intercalating dye (e.g., EvaGreen) or a TaqMan probe system.

  • Real-time PCR instrument or a fluorescence plate reader

  • Reaction buffer

Protocol:

  • Reaction Setup:

    • Prepare a master mix containing the reaction buffer, DNA template-primer, DNA polymerase, the three non-limiting dNTPs, and the fluorescent dye/probe.

    • In separate tubes or wells, add varying known concentrations of the 5-FdCTP standard to create a standard curve.

    • In other wells, add the unknown samples containing 5-FdCTP.

  • Enzymatic Reaction:

    • Initiate the polymerase reaction by placing the reaction plate in a real-time PCR instrument or a temperature-controlled fluorescence reader.

    • The polymerase will extend the primer, incorporating 5-FdCTP at the designated sites in the template. The extent of DNA synthesis will be proportional to the initial amount of 5-FdCTP.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence in real-time or at the end-point of the reaction. The fluorescence signal will be proportional to the amount of double-stranded DNA synthesized.

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence signal against the known concentrations of the 5-FdCTP standard.

    • Determine the concentration of 5-FdCTP in the unknown samples by interpolating their fluorescence values from the standard curve.

Enzymatic_Assay_Logic cluster_reaction Reaction Principle cluster_signal Signal Generation Limiting_5FdCTP Limiting 5-FdCTP Polymerase_Reaction DNA Polymerase Extension Limiting_5FdCTP->Polymerase_Reaction dsDNA_Product dsDNA Product Polymerase_Reaction->dsDNA_Product Fluorescence_Signal Fluorescence Signal dsDNA_Product->Fluorescence_Signal proportional to Fluorescent_Dye Intercalating Dye Fluorescent_Dye->Fluorescence_Signal

Caption: Logical relationship in the fluorescence-based enzymatic assay.

Conclusion

The choice of method for detecting 5-FdCTP incorporation into DNA will depend on the specific research question, available resources, and desired level of sensitivity and quantification. Mass spectrometry provides the most accurate and sensitive quantification, while click chemistry and immunoassays offer high-throughput capabilities suitable for screening and cellular imaging. The fluorescence-based enzymatic assay is a valuable tool for comparative studies of incorporation efficiency. By selecting the appropriate method and following the detailed protocols provided, researchers can gain valuable insights into the biological roles and therapeutic potential of 5-fluoropyrimidine compounds.

References

Application Notes and Protocols for 5-fluoro-dCTP in DNA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) is a modified pyrimidine nucleotide that serves as a substrate for various DNA polymerases, enabling its incorporation into DNA strands during enzymatic synthesis.[1][2] Unlike brightly fluorescent dNTP analogs, which are conjugated to large dye molecules, the modification in this compound is a single fluorine atom at the 5th position of the cytosine base. This substitution has subtle but significant effects on the properties of the nucleotide and the resulting DNA, making it a specialized tool for biophysical studies rather than a conventional fluorescent label for routine DNA detection.

The primary application of this compound is not in direct fluorescence-based detection assays due to its very low intrinsic fluorescence quantum yield.[3] Instead, it is a powerful probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of DNA structure, dynamics, and interactions.[4][5]

These notes provide a comprehensive overview of the properties of this compound, its primary applications, and detailed protocols for its use.

Data Presentation

Physicochemical and Spectroscopic Properties

The utility of a molecule in fluorescence assays is largely determined by its spectroscopic properties. While 5-fluorocytosine (the nucleobase of this compound) does exhibit intrinsic fluorescence, its efficiency as a fluorophore is extremely low.

PropertyValueReference
Molecular Formula C₉H₁₅FN₃O₁₃P₃
Molecular Weight 485.15 g/mol
Excitation Wavelength (λex) ~263 - 290 nm
Emission Wavelength (λem) Emission maximum not specified, but spectra recorded.
Fluorescence Quantum Yield (Φf) 0.005
Primary Application ¹⁹F NMR Probe for DNA/RNA Structure

Note on Fluorescence Quantum Yield: The fluorescence quantum yield of 5-fluorocytosine is approximately 60 times greater than that of natural cytosine, yet it remains very low (0.005). For comparison, common fluorescent dyes like fluorescein have quantum yields approaching 1.0. This low quantum yield makes this compound impractical for use as a direct fluorescent label in standard DNA detection assays that require high sensitivity.

Signaling Pathways and Experimental Workflows

The central "pathway" for this compound in the context of these applications is its enzymatic incorporation into a growing DNA strand by a DNA polymerase. This process allows the fluorine atom to be positioned within the DNA helix, where it can act as a sensitive probe.

enzymatic_incorporation cluster_process Process cluster_product Product Template DNA Template (with Guanine) Annealing Template-Primer Annealing Template->Annealing Primer Primer Primer->Annealing Polymerase DNA Polymerase (e.g., Pwo, Taq) Binding Polymerase Binding Polymerase->Binding dNTPs dATP, dGTP, dTTP Elongation Strand Elongation dNTPs->Elongation F_dCTP This compound Incorporation Incorporation of This compound F_dCTP->Incorporation Annealing->Binding Binding->Incorporation Incorporation->Elongation Modified_DNA ¹⁹F-Labeled DNA Elongation->Modified_DNA

Enzymatic incorporation of this compound into DNA.

Once incorporated, the ¹⁹F-labeled DNA can be analyzed, primarily via NMR, to probe its structural characteristics. The chemical shift of the fluorine atom is highly sensitive to its local environment.

NMR_Detection_Logic cluster_environments Conformational States cluster_signals Observed Signals Modified_DNA DNA containing 5-fluorocytosine State_A Conformation A (e.g., B-DNA) Modified_DNA->State_A Adopts different conformations State_B Conformation B (e.g., Z-DNA, Hairpin) Modified_DNA->State_B Adopts different conformations NMR ¹⁹F NMR Spectroscopy State_A->NMR State_B->NMR Signal_A Distinct NMR Signal A NMR->Signal_A Corresponds to Conformation A Signal_B Distinct NMR Signal B NMR->Signal_B Corresponds to Conformation B

Probing DNA conformation using ¹⁹F NMR of 5-fluorocytosine.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of ¹⁹F-Labeled DNA for NMR Studies

This protocol describes the synthesis of a DNA oligonucleotide containing 5-fluorocytosine at a specific position using primer extension for subsequent analysis by ¹⁹F NMR.

Materials:

  • DNA template (oligonucleotide containing a guanine at the desired incorporation site)

  • Primer (complementary to the 3' end of the template)

  • DNA Polymerase (e.g., Pwo DNA Polymerase, Taq Polymerase)

  • This compound solution (e.g., 10 mM)

  • Standard dNTP mix (dATP, dGTP, dTTP; without dCTP)

  • Reaction Buffer (appropriate for the chosen polymerase)

  • Nuclease-free water

  • DNA purification kit or method (e.g., spin columns, HPLC)

Methodology:

  • Template-Primer Annealing:

    • In a PCR tube, combine 10 µM of the DNA template and 12 µM of the primer in the polymerase reaction buffer.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing.

  • Primer Extension Reaction Setup:

    • Prepare the reaction mixture on ice. For a 50 µL final volume:

      • Annealed template-primer: 10 µL

      • 10x Polymerase Buffer: 5 µL

      • dNTP mix (dATP, dGTP, dTTP at 10 mM each): 1 µL

      • This compound (10 mM): 1 µL

      • DNA Polymerase (e.g., 1-2 units): 1 µL

      • Nuclease-free water: to 50 µL

    • Note: The ratio of this compound to other dNTPs may need optimization depending on the polymerase and sequence context.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 72°C for Taq polymerase) for 1-2 hours.

  • Purification of ¹⁹F-Labeled DNA:

    • Purify the resulting ¹⁹F-labeled DNA product from unincorporated nucleotides, primers, and enzyme using a suitable method. A spin column-based purification kit is often sufficient for removing small molecules. For higher purity required for NMR, HPLC purification is recommended.

  • Analysis:

    • Verify the product by denaturing polyacrylamide gel electrophoresis (PAGE).

    • The purified ¹⁹F-labeled DNA is now ready for analysis by ¹⁹F NMR spectroscopy to study its structural and dynamic properties.

Protocol 2: General Protocol for DNA Labeling using Fluorescently-Labeled dCTP (for comparison)

For applications requiring bright, direct fluorescence detection (e.g., FISH, microarrays), a dCTP analog covalently linked to a fluorophore is used. This protocol provides a general framework for such an experiment.

Materials:

  • Fluorescently-labeled dCTP (e.g., Cy3-dCTP, FAM-dCTP)

  • Unlabeled dATP, dGTP, dTTP, and dCTP

  • DNA Polymerase (e.g., Taq Polymerase)

  • Template DNA and primers

  • Reaction Buffer

  • Nuclease-free water

Methodology:

  • Reaction Setup:

    • Prepare a PCR master mix. For a typical 50 µL reaction:

      • 10x PCR Buffer: 5 µL

      • Template DNA: 1-10 ng

      • Forward Primer (10 µM): 1 µL

      • Reverse Primer (10 µM): 1 µL

      • Unlabeled dNTP mix (10 mM each of dATP, dGTP, dTTP): 1 µL

      • Unlabeled dCTP (10 mM): 0.5 µL

      • Fluorescently-labeled dCTP (1 mM): 1-2 µL

      • Taq DNA Polymerase (5 U/µL): 0.25 µL

      • Nuclease-free water: to 50 µL

    • Note: The ratio of labeled to unlabeled dCTP is critical and typically requires optimization. A common starting point is a 1:2 to 1:4 ratio.

  • PCR Amplification:

    • Perform PCR using standard cycling conditions:

      • Initial Denaturation: 95°C for 3-5 min

      • 30-35 Cycles:

        • Denaturation: 95°C for 30 sec

        • Annealing: 55-65°C for 30 sec

        • Extension: 72°C for 1 min/kb

      • Final Extension: 72°C for 5-10 min

  • Purification and Detection:

    • Purify the fluorescently labeled PCR product to remove unincorporated fluorescent dNTPs, which can cause high background signal.

    • Visualize the labeled DNA by running an aliquot on an agarose gel and imaging with a fluorescence gel scanner set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

Conclusion

This compound is a valuable reagent for the site-specific introduction of a fluorine atom into DNA. While its intrinsic fluorescence is too low for it to be used as a standard fluorescent marker, the incorporated ¹⁹F atom serves as a highly sensitive reporter for NMR-based studies of nucleic acid structure, conformation, and interactions. For applications requiring direct and sensitive fluorescence detection, researchers should opt for dCTP analogs that are conjugated to high quantum yield fluorophores.

References

Application Notes and Protocols for the Synthesis of Oligonucleotides with 5-Fluoro-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2'-deoxycytidine triphosphate (5-fluoro-dCTP) is a modified nucleoside triphosphate that serves as a valuable tool in molecular biology, diagnostics, and drug development. Its structural similarity to the natural deoxycytidine triphosphate (dCTP) allows for its incorporation into DNA strands through both chemical and enzymatic synthesis methods. The presence of the fluorine atom at the 5-position of the cytosine base introduces unique properties to the resulting oligonucleotide, making it a powerful probe for studying DNA-protein interactions, a tool for 19F NMR-based structural analysis, and a potential therapeutic agent. These application notes provide detailed protocols for the synthesis of oligonucleotides containing this compound via the phosphoramidite method for chemical synthesis and primer extension for enzymatic incorporation.

Data Presentation

Table 1: Quantitative Data for Chemical Synthesis of Oligonucleotides with this compound Phosphoramidite
ParameterValueNotes
Coupling Efficiency >99% (typical)The coupling efficiency for modified phosphoramidites, including this compound phosphoramidite, is generally high and comparable to standard phosphoramidites, although specific data for this particular modified base is not extensively published. Factors such as the purity of the phosphoramidite, activator, and anhydrous conditions are critical for achieving high efficiency.[1][2][3]
Stepwise Yield ~99%The stepwise yield is directly related to the coupling efficiency and is crucial for the synthesis of long oligonucleotides.
Overall Yield (for a 20-mer) ~82%Calculated as (0.99)^19. The overall yield decreases with increasing oligonucleotide length.
Table 2: Quantitative Data for Enzymatic Incorporation of this compound
DNA PolymeraseK_m (μM) for this compoundk_cat (s⁻¹)Incorporation Efficiency (k_cat/K_m) (μM⁻¹s⁻¹)Notes
Calf Thymus DNA Polymerase α7.7Not ReportedNot ReportedThe K_m value is comparable to that of the natural substrate dCTP, suggesting efficient binding to the polymerase.
Calf Thymus DNA Polymerase β8.8Not ReportedNot ReportedSimilar to DNA Polymerase α, this enzyme shows good affinity for this compound.
Klenow Fragment (exo-)Not ReportedNot ReportedHigher than dCTPStudies have shown that 5-methyldeoxycytidine triphosphate (a similar 5-substituted dCTP) can be incorporated more efficiently than the natural dCTP by the Klenow fragment (exo-), suggesting that some polymerases can readily accept 5-substituted pyrimidines.[4]
Pwo DNA PolymeraseSubstrateNot ReportedNot ReportedPwo polymerase is known to incorporate various modified nucleotides, including this compound, in primer extension reactions.[5]

Experimental Protocols

Protocol 1: Chemical Synthesis of Oligonucleotides with this compound via the Phosphoramidite Method

This protocol outlines the automated solid-phase synthesis of oligonucleotides containing a site-specific 5-fluorocytosine modification using the standard phosphoramidite chemistry.

Materials:

  • 5'-O-DMT-N4-acetyl-5-fluoro-2'-deoxycytidine-3'-CE Phosphoramidite

  • Standard DNA phosphoramidites (dA, dG, dT, dC)

  • Controlled Pore Glass (CPG) solid support

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping solution A (Acetic anhydride/Lutidine/THF) and Capping solution B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Acetonitrile (Anhydrous)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide)

  • Automated DNA synthesizer

Procedure:

  • Synthesizer Preparation: Prepare the automated DNA synthesizer according to the manufacturer's instructions. Ensure all reagents are fresh and anhydrous.

  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the recommended concentration. Install the vials on the synthesizer.

  • Synthesis Program: Program the desired oligonucleotide sequence, specifying the coupling of the this compound phosphoramidite at the desired position(s).

  • Synthesis Cycle: The synthesis proceeds in a series of automated cycles, with each cycle consisting of four steps for the addition of one nucleotide: a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support by treatment with the deblocking solution. b. Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in subsequent cycles. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the sequence until the full-length oligonucleotide is assembled.

  • Cleavage and Deprotection: Following the final cycle, the oligonucleotide is cleaved from the CPG solid support, and the protecting groups from the phosphate backbone and the nucleobases (including the acetyl group on 5-fluorocytosine) are removed by incubation with the cleavage and deprotection solution at elevated temperature.

  • Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

Protocol 2: Enzymatic Incorporation of this compound into Oligonucleotides via Primer Extension

This protocol describes the incorporation of this compound into a DNA strand using a DNA polymerase. This method is useful for generating probes or for studying the effects of the modification on DNA polymerase activity.

Materials:

  • This compound solution (e.g., 10 mM)

  • Natural dNTPs (dATP, dGTP, dTTP) solution (e.g., 10 mM each)

  • Template DNA oligonucleotide

  • Primer DNA oligonucleotide (complementary to the 3' end of the template)

  • DNA Polymerase (e.g., Pwo, Klenow Fragment (exo-), or Calf Thymus DNA Polymerase α/β)

  • 10x Polymerase Reaction Buffer

  • Nuclease-free water

  • Thermocycler

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Fluorescent or radioactive label for the primer (optional, for visualization)

Procedure:

  • Primer-Template Annealing:

    • In a PCR tube, mix the template DNA (1 pmol) and the primer DNA (1.5 pmol) in 1x polymerase reaction buffer.

    • Heat the mixture to 95°C for 5 minutes to denature the DNA.

    • Slowly cool the mixture to room temperature to allow the primer to anneal to the template.

  • Primer Extension Reaction:

    • Prepare the reaction mixture on ice by adding the following components to the annealed primer-template:

      • 10x Polymerase Reaction Buffer

      • dNTP mix (containing dATP, dGTP, dTTP, and this compound at desired concentrations)

      • DNA Polymerase (1-2 units)

      • Nuclease-free water to the final volume.

    • The final concentration of each dNTP should be optimized based on the polymerase and experimental goals. For full substitution, omit dCTP and use this compound.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the chosen DNA polymerase (e.g., 37°C for Klenow Fragment, 72°C for Pwo).

    • The incubation time will depend on the length of the desired product and the polymerase's processivity. A typical time is 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.

    • Heat the sample to 95°C for 5 minutes to denature the DNA.

  • Analysis:

    • Analyze the reaction products by denaturing PAGE to separate the extended primer from the unextended primer.

    • Visualize the products using autoradiography (for radiolabeled primers) or fluorescence imaging (for fluorescently labeled primers). The size of the extended product will indicate the successful incorporation of this compound.

Visualizations

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow cluster_synthesis Automated Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (this compound-P addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Final Cycle Start Start: CPG Solid Support Start->Deblocking Purification Purification (HPLC/PAGE) Cleavage->Purification FinalProduct Final Product: This compound Oligonucleotide Purification->FinalProduct

Caption: Workflow for the chemical synthesis of oligonucleotides containing this compound.

Enzymatic Incorporation Workflow

Enzymatic_Incorporation_Workflow cluster_reaction Primer Extension Reaction Annealing 1. Primer-Template Annealing Extension 2. Enzymatic Extension Annealing->Extension Termination 3. Reaction Termination Extension->Termination Analysis Analysis (Denaturing PAGE) Termination->Analysis Input Inputs: - Primer - Template - DNA Polymerase - dNTPs (with this compound) Input->Annealing Result Result: Incorporated this compound Oligonucleotide Analysis->Result

Caption: Workflow for the enzymatic incorporation of this compound into an oligonucleotide.

DNA Methyltransferase Inhibition Assay Workflow

DNMT_Inhibition_Assay cluster_assay DNMT Inhibition Assay Prepare_Substrate 1. Prepare Hemimethylated DNA Substrate with 5-FC Incubate_DNMT 2. Incubate with DNMT1 and S-adenosylmethionine Prepare_Substrate->Incubate_DNMT Restriction_Digest 3. Restriction Enzyme Digestion Incubate_DNMT->Restriction_Digest Analyze 4. Analyze Cleavage (Gel or Fluorescence) Restriction_Digest->Analyze Output Inhibition of Methylation Analyze->Output Cleavage Observed No_Inhibition Methylation Occurs Analyze->No_Inhibition No Cleavage Input_Oligo Oligonucleotide containing 5-Fluorocytosine (5-FC) Input_Oligo->Prepare_Substrate DNMT1 DNA Methyltransferase 1 (DNMT1) DNMT1->Incubate_DNMT

Caption: Workflow for a DNA methyltransferase inhibition assay using a 5-fluorocytosine-containing oligonucleotide.

References

Application Notes and Protocols for F-19 NMR Studies of DNA Structure Using 5-fluoro-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for investigating the structure, dynamics, and interactions of biological macromolecules, including DNA.[1][2] The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance, high gyromagnetic ratio (providing sensitivity approaching that of ¹H), and the absence of endogenous fluorine in most biological systems, make it an ideal probe for site-specific studies.[3][4] The large chemical shift dispersion of ¹⁹F is highly sensitive to the local chemical environment, allowing for the detection of subtle conformational changes in DNA structure.[3]

The incorporation of 5-fluoro-2'-deoxycytidine triphosphate (5-fluoro-dCTP) into synthetic oligonucleotides provides a minimally perturbing reporter group to probe DNA structure and function. Studies have shown that a single 5-fluoro substitution on a pyrimidine base has a negligible effect on the overall DNA duplex stability and conformation. This allows for the reliable use of this compound as a probe in ¹⁹F NMR studies to investigate a variety of DNA structures, including duplexes, G-quadruplexes, and i-motifs, as well as DNA-protein interactions and conformational transitions like the B-Z DNA transition.

These application notes provide detailed protocols for the incorporation of this compound into DNA via solid-phase synthesis and the subsequent analysis using ¹⁹F NMR spectroscopy.

Data Presentation: Quantitative ¹⁹F NMR Parameters of 5-fluoro-deoxycytidine in DNA

The following tables summarize key ¹⁹F NMR parameters for 5-fluoro-deoxycytidine (⁵FdC) incorporated into different DNA structures. These values can serve as a reference for interpreting ¹⁹F NMR spectra in structural studies.

DNA StructurePosition of ⁵FdC¹⁹F Chemical Shift (δ) in ppmReference Compound
B-DNA DuplexInternal~ -164.1External CCl₃F
Z-DNA DuplexInternalUpfield shift from B-formExternal CCl₃F
B-DNA Duplex (stacked)Internal~ -86.2Trifluoroacetic acid (TFA)

Table 1: ¹⁹F Chemical Shifts of 5-fluoro-deoxycytidine in DNA Duplexes. The chemical shift is highly sensitive to the DNA conformation, as demonstrated by the significant upfield shift observed during the B- to Z-DNA transition.

Coupling NucleiCoupling Constant (J) in HzDNA/RNA Context
⁵J(¹⁹F, ¹H1')0.3 - 1.25-fluoropyrimidine in RNA
³J(¹⁹F, ¹H6)~7.35-fluoro-2'-deoxycytidine

Table 2: Representative ¹⁹F-¹H Coupling Constants. Coupling constants can provide valuable information about the glycosidic torsion angle and local geometry. The values presented here are for 5-fluoropyrimidines in RNA, which can serve as an approximation for DNA.

Note: Specific relaxation times (T1 and T2) for this compound in DNA are not widely reported in the literature but are influenced by molecular motion and can provide insights into DNA dynamics.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound Labeled Oligonucleotides

This protocol outlines the standard phosphoramidite chemistry for incorporating 5-fluoro-2'-deoxycytidine into a DNA oligonucleotide using an automated solid-phase synthesizer. A key consideration is the use of a suitable protecting group for the exocyclic amine of 5-fluorocytosine, such as N-acetyl, which is stable under acidic conditions and can be readily removed during deprotection.

Materials:

  • 5'-O-(4,4'-Dimethoxytrityl)-N⁴-acetyl-5-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

  • Standard DNA phosphoramidites (dA, dG, T)

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Concentrated aqueous ammonium hydroxide (28%)

  • Automated DNA synthesizer

Procedure:

  • Synthesizer Setup: Prepare the DNA synthesizer with fresh reagents and solvents according to the manufacturer's instructions.

  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and standard DNA phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

  • Sequence Programming: Program the desired DNA sequence into the synthesizer, specifying the coupling position for the this compound phosphoramidite.

  • Automated Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition: a. Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by the deblocking solution. b. Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 60 seconds) can be beneficial for modified phosphoramidites. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Cleavage and Deprotection: a. After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support and the protecting groups are removed by incubation in concentrated aqueous ammonium hydroxide at 55°C for 14 hours. b. Cool the solution and transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Purification: The crude oligonucleotide is purified using standard methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: ¹⁹F NMR Data Acquisition for DNA Structural Studies

This protocol provides general guidelines for acquiring one-dimensional ¹⁹F NMR spectra of this compound labeled DNA. Specific parameters should be optimized for the instrument and sample being used.

Materials:

  • Purified this compound labeled oligonucleotide

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • D₂O for locking

  • NMR spectrometer equipped with a fluorine probe

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the lyophilized oligonucleotide in the NMR buffer to the desired concentration (typically in the micromolar to low millimolar range). Add D₂O to a final concentration of 5-10% for the field-frequency lock.

  • Spectrometer Setup: a. Tune and match the probe for the ¹⁹F frequency. b. Lock the spectrometer on the D₂O signal. c. Shim the magnetic field to obtain optimal resolution.

  • Acquisition Parameters (starting points for optimization):

    • Pulse Program: A standard one-pulse experiment is usually sufficient for 1D spectra.

    • Spectral Width: A wide spectral width (e.g., 200-300 ppm) is recommended initially to locate the ¹⁹F signal, which can then be narrowed for better resolution. The chemical shift of this compound in DNA is typically in the range of -160 to -170 ppm relative to CCl₃F.

    • Transmitter Offset: Set the transmitter offset to the approximate chemical shift of the this compound resonance.

    • Acquisition Time: 0.5 - 1.0 seconds.

    • Relaxation Delay: 1.0 - 2.0 seconds.

    • Number of Scans: Dependent on the sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature (e.g., 25°C) throughout the experiment.

  • Data Processing: a. Apply an exponential window function to the free induction decay (FID) to improve the signal-to-noise ratio. b. Perform a Fourier transform. c. Phase the spectrum. d. Reference the chemical shift to an appropriate internal or external standard (e.g., trifluoroacetic acid).

Visualizations

Experimental Workflow for ¹⁹F NMR Studies of DNA Structure

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Structural Analysis synthesis Solid-Phase Synthesis (Incorporation of this compound) deprotection Cleavage & Deprotection synthesis->deprotection purification HPLC or PAGE Purification deprotection->purification qc Quality Control (Mass Spec, UV-Vis) purification->qc sample_prep NMR Sample Preparation qc->sample_prep data_acq 19F NMR Data Acquisition sample_prep->data_acq processing Data Processing & Analysis data_acq->processing interpretation Interpretation of Chemical Shifts, Coupling Constants, and Dynamics processing->interpretation structure DNA Structure & Conformational Changes interpretation->structure

Caption: Workflow for ¹⁹F NMR studies of DNA using this compound.

B-Z DNA Conformational Transition Monitored by ¹⁹F NMR

bz_transition B_DNA B-DNA Conformation Right-handed helix 19F Chemical Shift: ~ -164.1 ppm Intermediate Intermediate State (Unwinding at ends) B_DNA->Intermediate + High Salt Concentration Z_DNA Z-DNA Conformation Left-handed helix 19F Chemical Shift: Upfield Shifted Intermediate->Z_DNA + Higher Salt Concentration

Caption: B-Z DNA transition monitored by changes in ¹⁹F chemical shift.

References

Application of 5-fluoro-dCTP in Single-Molecule Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-dCTP is a synthetic analog of deoxycytidine triphosphate where the hydrogen at the 5th position of the cytosine base is replaced by a fluorine atom. This modification has been utilized in various biochemical and cellular studies. In the context of single-molecule biophysics, this compound serves as a valuable tool for probing the structure, dynamics, and interactions of DNA and DNA-binding proteins. Its primary application in this domain is not as an intrinsic fluorophore, due to its low quantum yield, but as a strategic site for the enzymatic incorporation of a probe into a DNA molecule. The fluorine substitution is minimal enough to be accepted by various DNA polymerases, allowing for site-specific labeling of DNA.

This document provides detailed application notes and protocols for the proposed use of this compound in single-molecule studies, particularly focusing on Single-Molecule Förster Resonance Energy Transfer (smFRET) and its application in studying DNA-protein interactions and DNA sequencing by synthesis.

Core Applications

The primary utility of this compound in single-molecule fluorescence studies is as a substrate for DNA polymerases to introduce a site-specific modification. This modification can then be used in several ways:

  • FRET Acceptor/Donor Attachment: A fluorescent dye can be chemically conjugated to the 5-position of the cytosine base (often via a linker arm attached to the fluorine or an amino-propargyl group at the 5-position, for which this compound can be a precursor). This allows for the creation of a custom-labeled DNA strand for smFRET experiments to study:

    • Conformational dynamics of DNA (e.g., hairpin folding, Holliday junction dynamics).

    • DNA-protein interactions, by measuring the distance between a labeled site on the DNA and a labeled protein.

    • Enzyme kinetics, such as the movement of DNA polymerases or helicases along the DNA track.

  • DNA Sequencing by Synthesis (SBS): Fluorescently labeled this compound can be used as a component in next-generation sequencing methods. The unique spectral properties of the attached fluorophore would signal the incorporation of a cytosine analog.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a fluorescently labeled this compound analog (e.g., Cy3-5-fluoro-dCTP). These values are representative and should be experimentally determined for each specific system.

Table 1: Hypothetical Photophysical Properties of a Cy3-labeled this compound

PropertyValueNotes
Excitation Maximum (λ_exc)~550 nmDependent on the attached fluorophore (Cy3 in this case).
Emission Maximum (λ_em)~570 nmDependent on the attached fluorophore (Cy3 in this case).
Quantum Yield (Φ)> 0.1A high quantum yield is crucial for single-molecule detection.
Photobleaching Lifetime> 30 secondsUnder typical single-molecule imaging conditions.
Förster Radius (R₀) with Cy5~5.4 nmThe distance at which FRET efficiency is 50% with a Cy5 acceptor.

Table 2: Hypothetical Kinetic Parameters for Enzymatic Incorporation of Cy3-5-fluoro-dCTP

DNA PolymeraseK_m (μM)k_cat (s⁻¹)k_cat/K_m (μM⁻¹s⁻¹)Notes
Klenow Fragment (exo-)5 - 200.5 - 50.1 - 0.25Lower efficiency compared to natural dCTP.
Taq Polymerase10 - 501 - 100.1 - 0.2Tolerates base modifications.
Phi29 DNA Polymerase1 - 105 - 200.5 - 2Highly processive and good for single-molecule studies.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of Fluorescently Labeled this compound for smFRET

This protocol describes the preparation of a DNA substrate labeled with an acceptor fluorophore (e.g., Cy5) at a specific location using a fluorescently labeled this compound (e.g., Cy3-5-fluoro-dCTP as a donor).

Materials:

  • Single-stranded DNA template

  • DNA primer with a 5'-biotin modification for surface immobilization

  • Cy3-labeled this compound (custom synthesis or commercial source)

  • Unlabeled dATP, dGTP, dTTP

  • DNA Polymerase (e.g., Klenow Fragment exo-)

  • 10x Polymerase Reaction Buffer

  • Nuclease-free water

  • Streptavidin-coated microscope slides

  • TIRF (Total Internal Reflection Fluorescence) microscope

Procedure:

  • Primer-Template Annealing:

    • Mix the DNA template and the 5'-biotinylated primer in a 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl, pH 8.0, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature over 1 hour to allow for proper annealing.

  • Enzymatic Incorporation Reaction:

    • Prepare the reaction mixture on ice:

      • 5 µL 10x Polymerase Reaction Buffer

      • 1 µL annealed primer-template (10 µM)

      • 1 µL dATP, dGTP, dTTP mix (100 µM each)

      • 1 µL Cy3-5-fluoro-dCTP (10 µM)

      • 1 µL Klenow Fragment (exo-) (5 U/µL)

      • Nuclease-free water to a final volume of 50 µL.

    • Incubate the reaction at 37°C for 30 minutes.

    • Purify the labeled DNA using a spin column or ethanol precipitation to remove unincorporated nucleotides.

  • Surface Immobilization:

    • Prepare a streptavidin-coated flow cell.

    • Incubate the flow cell with a dilute solution of the biotinylated, fluorescently labeled DNA (~100 pM) for 5 minutes.

    • Wash the flow cell with imaging buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, and an oxygen scavenging system) to remove unbound DNA.

  • Single-Molecule Imaging:

    • Image the surface-immobilized DNA molecules using a TIRF microscope.

    • Use a laser line appropriate for the donor fluorophore (e.g., 532 nm for Cy3) and collect emission from both the donor and acceptor channels simultaneously.

    • Record movies with a time resolution appropriate for the dynamic process being studied (e.g., 100 ms per frame).

  • Data Analysis:

    • Identify single-molecule spots and extract the fluorescence intensity trajectories for the donor and acceptor.

    • Calculate the FRET efficiency (E_FRET) for each time point: E_FRET = I_A / (I_D + I_A), where I_A and I_D are the acceptor and donor intensities, respectively.

    • Analyze the FRET trajectories to identify conformational states and transition kinetics.

Protocol 2: Single-Molecule DNA Sequencing by Synthesis (SBS) using Fluorescently Labeled this compound

This protocol outlines a conceptual workflow for using a fluorescently labeled this compound in a simplified, single-molecule SBS experiment.

Materials:

  • Immobilized single-stranded DNA templates

  • Sequencing primer

  • DNA Polymerase

  • Fluorescently labeled dNTPs (e.g., Cy3-dATP, Cy5-dGTP, ATTO647N-dTTP, and a custom AF488-5-fluoro-dCTP )

  • Washing and imaging buffers

Procedure:

  • Primer Annealing: Anneal the sequencing primer to the immobilized DNA templates.

  • Nucleotide Incorporation:

    • Introduce a single type of fluorescently labeled dNTP (e.g., AF488-5-fluoro-dCTP ) in the presence of DNA polymerase.

    • Allow the polymerase to incorporate the nucleotide at the complementary position.

  • Washing: Wash away unincorporated nucleotides.

  • Imaging:

    • Image the surface with a TIRF microscope using the appropriate laser for the incorporated nucleotide (e.g., 488 nm for AF488).

    • The presence of a fluorescent spot indicates the incorporation of the specific nucleotide.

  • Cleavage (if using reversible terminators): If the fluorophore and a 3'-terminator are cleavable, perform a chemical cleavage step to remove them, allowing for the next incorporation cycle.

  • Repeat: Repeat steps 2-5 for each of the four fluorescently labeled dNTPs to determine the DNA sequence one base at a time.

Visualizations

Experimental_Workflow_smFRET cluster_prep DNA Substrate Preparation cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis p1 Primer-Template Annealing p2 Enzymatic Incorporation of Cy3-5-fluoro-dCTP p1->p2 p3 Purification p2->p3 i1 Surface Immobilization p3->i1 Labeled DNA i2 TIRF Microscopy i1->i2 a1 Extract Intensity Trajectories i2->a1 Raw Data a2 Calculate FRET Efficiency a1->a2 a3 Kinetic Analysis a2->a3

Caption: Workflow for smFRET using enzymatically incorporated fluorescent this compound.

SBS_Workflow start Immobilized Primer-Template DNA incorp Incorporate AF488-5-fluoro-dCTP start->incorp wash1 Wash incorp->wash1 image1 Image (488 nm laser) wash1->image1 cleave Cleave Fluorophore (if applicable) image1->cleave repeat Repeat with next fluorescent dNTP cleave->repeat

Caption: A simplified workflow for single-molecule Sequencing by Synthesis (SBS).

DNA_Protein_Interaction cluster_states Conformational States dna DNA with incorporated Cy3-5-fluoro-dC unbound Unbound State (Low FRET) dna->unbound protein Protein labeled with Cy5 protein->unbound bound Bound State (High FRET) unbound->bound Binding bound->unbound Dissociation

Caption: Probing DNA-protein interactions using smFRET with labeled this compound.

Probing DNA Repair Mechanisms with 5-fluoro-dCTP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-dCTP (5-F-dCTP) is a fluorinated analog of deoxycytidine triphosphate that serves as a valuable tool for investigating the intricacies of DNA repair mechanisms, particularly base excision repair (BER). When incorporated into DNA, the fluorine substitution at the 5th position of the cytosine base creates a lesion that is recognized and processed by cellular DNA repair machinery. This allows researchers to track and quantify the efficiency of these repair pathways, providing insights into cancer biology, drug resistance, and the development of novel therapeutic strategies. This document provides detailed application notes and experimental protocols for utilizing this compound to probe DNA repair.

Principle of the Approach

The central premise of using this compound as a probe lies in its enzymatic incorporation into DNA, followed by the cell's natural response to this modified nucleotide. DNA polymerases can incorporate this compound during replication or repair synthesis. Once incorporated, the resulting 5-fluorocytosine (5-FC) in the DNA is recognized as a lesion by DNA glycosylases, primarily Uracil-DNA Glycosylase (UNG), which initiates the BER pathway. By monitoring the fate of this lesion—its recognition, excision, and subsequent repair—researchers can elucidate the kinetics and efficiency of the BER pathway in various cellular contexts.

Applications

  • Screening for Inhibitors of DNA Repair: this compound can be used in high-throughput screening assays to identify small molecules that inhibit specific steps in the BER pathway.

  • Assessing DNA Repair Capacity in Cancer Cells: The ability of cancer cells to repair DNA damage is a critical determinant of their response to chemotherapy. Assays using this compound can quantify the DNA repair capacity of different cancer cell lines.

  • Investigating Mechanisms of Drug Resistance: Understanding how cancer cells develop resistance to fluoropyrimidine-based drugs like 5-fluorouracil (5-FU) is crucial for improving treatment outcomes. This compound can be used to study the role of DNA repair in this resistance.

  • Basic Research into DNA Repair Mechanisms: This nucleotide analog provides a means to introduce a specific type of DNA lesion, facilitating detailed studies of the individual enzymes and protein complexes involved in the BER pathway.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of fluoropyrimidines on DNA damage and repair.

Table 1: Cellular Deoxynucleotide Triphosphate (dNTP) Pool Perturbations by Fluoropyrimidines

Cell LineTreatmentdATP (pmol/10^6 cells)dCTP (pmol/10^6 cells)dGTP (pmol/10^6 cells)dTTP (pmol/10^6 cells)
HT-29 (Human Colon Cancer) Control25.3 ± 2.118.7 ± 1.58.9 ± 0.735.1 ± 2.9
10 µM 5-FU (24h)30.1 ± 2.515.2 ± 1.37.5 ± 0.610.2 ± 0.9
10 µM 5-FU + 500 U/ml IFN (24h)28.9 ± 2.414.8 ± 1.27.1 ± 0.62.5 ± 0.2

Data adapted from a study on the effect of interferon on 5-fluorouracil-induced perturbations in dNTP pools. Note the significant depletion of dTTP pools, which can lead to misincorporation of other nucleotides, including fluorinated analogs.[1]

Table 2: Quantification of DNA Double-Strand Breaks (DSBs) Induced by Fluoropyrimidines

Cell LineTreatmentDNA DSBs (Gy equivalent)
HT-29 (Human Colon Cancer) Control0.05 ± 0.01
10 µM 5-FU (24h)0.12 ± 0.03
10 µM 5-FU + 500 U/ml IFN (24h)0.74 ± 0.12

This table illustrates the increase in DNA double-strand breaks, a severe form of DNA damage, following treatment with 5-FU, and the potentiation of this damage by interferon.[1]

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing fluorinated nucleotide analogs to probe DNA repair. While these protocols are often described for 5-FU or FdUrd, they can be adapted for studies involving the direct incorporation of this compound in in vitro assays or by introducing it into cells via methods like electroporation or microinjection.

Protocol 1: In Vitro Base Excision Repair Assay using a 5-FC-containing Fluorescent Probe

This protocol describes a fluorescence-based assay to measure the activity of DNA glycosylases that recognize and excise 5-fluorocytosine from a DNA duplex.

Materials:

  • Custom-synthesized dual-labeled oligonucleotide probe: a short DNA duplex (e.g., 30-40 bp) containing a single 5-fluorocytosine residue. The 5' end is labeled with a fluorophore (e.g., FAM) and the 3' end with a quencher (e.g., Dabcyl). In its intact hairpin or duplex form, the fluorescence is quenched.

  • Cell or nuclear extracts containing active DNA repair enzymes.

  • BER reaction buffer (50 mM HEPES-KOH pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare Cell Extracts:

    • Culture cells of interest to 80-90% confluency.

    • Harvest cells and prepare nuclear extracts using a standard nuclear extraction protocol.

    • Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

  • Set up the Reaction:

    • In a 96-well black microplate, prepare the reaction mixture in triplicate for each sample.

    • Per well, add:

      • 10 µL of 2x BER reaction buffer.

      • X µL of nuclear extract (e.g., 5-10 µg of total protein).

      • X µL of nuclease-free water to a final volume of 19 µL.

  • Initiate the Reaction:

    • Add 1 µL of the 5-FC-containing fluorescent probe (final concentration, e.g., 100 nM) to each well to start the reaction.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure fluorescence intensity (e.g., excitation at 485 nm and emission at 520 nm for FAM) every 2 minutes for a total of 60-120 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no extract) from all readings.

    • Plot the fluorescence intensity against time. The initial rate of the reaction (the slope of the linear phase) is proportional to the DNA glycosylase activity.

Protocol 2: Cellular DNA Damage and Repair Analysis using the Comet Assay

The Comet Assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks in individual cells. This protocol can be used to assess the DNA damage induced by the incorporation of this compound and the subsequent repair.

Materials:

  • Cells treated with an agent that leads to the incorporation of 5-FC into DNA (e.g., 5-FU or FdUrd, or direct introduction of this compound).

  • Comet assay kit (or individual reagents: low melting point agarose, lysis solution, alkaline electrophoresis buffer).

  • Microscope slides.

  • Electrophoresis tank.

  • Fluorescence microscope with appropriate filters.

  • DNA stain (e.g., SYBR Green, propidium iodide).

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the desired concentration of the fluoropyrimidine for a specified time. Include a negative control (untreated cells) and a positive control (e.g., cells treated with H₂O₂).

    • To measure repair, treat cells, wash away the drug, and incubate in fresh medium for various time points (e.g., 0, 2, 4, 8, 24 hours) before harvesting.

    • Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation:

    • Mix a small volume of the cell suspension with molten low melting point agarose (at 37°C).

    • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Allow the agarose to solidify on a cold plate.

  • Cell Lysis:

    • Carefully remove the coverslip and immerse the slides in lysis solution (typically containing high salt and detergents) at 4°C for at least 1 hour.

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.

    • Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining:

    • Neutralize the slides by washing with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

    • Stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the amount of DNA damage using image analysis software. The percentage of DNA in the comet tail is a measure of the extent of DNA damage. A decrease in tail DNA over time indicates DNA repair.

Visualizations

Signaling Pathway

DNA_Repair_Pathway cluster_incorporation Incorporation of this compound cluster_ber Base Excision Repair (BER) Pathway 5_fluoro_dCTP This compound DNA_Polymerase DNA Polymerase 5_fluoro_dCTP->DNA_Polymerase DNA DNA with 5-fluorocytosine DNA_Polymerase->DNA UNG Uracil-DNA Glycosylase (UNG) DNA->UNG Recognition & Excision AP_Site AP Site UNG->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision SSB Single-Strand Break APE1->SSB PARP1 PARP1 SSB->PARP1 Sensing Pol_beta DNA Polymerase β SSB->Pol_beta Gap Filling Ligase_III DNA Ligase III Pol_beta->Ligase_III Ligation Repaired_DNA Repaired DNA Ligase_III->Repaired_DNA Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays DNA Damage & Repair Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Culture Cancer Cells Treatment Treat with Fluoropyrimidine (e.g., 5-FU) Cell_Culture->Treatment Harvest Harvest Cells at Time Points Treatment->Harvest Comet_Assay Comet Assay Harvest->Comet_Assay Fluorescence_Assay In Vitro Repair Assay Harvest->Fluorescence_Assay Western_Blot Western Blot for Repair Proteins Harvest->Western_Blot Quantification Quantify DNA Damage (% Tail DNA) Comet_Assay->Quantification Kinetics Determine Repair Kinetics Fluorescence_Assay->Kinetics Protein_Levels Analyze Protein Expression Western_Blot->Protein_Levels Interpretation Correlate Repair Capacity with Cell Viability Quantification->Interpretation Kinetics->Interpretation Protein_Levels->Interpretation

References

Application Notes and Protocols for In Situ Labeling of Cellular DNA with 5-fluoro-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of DNA replication is fundamental to understanding cell proliferation, a process central to development, tissue homeostasis, and cancer. In situ labeling of newly synthesized DNA using nucleoside analogs is a powerful tool for studying these processes. While methods utilizing 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU) are well-established, the use of other halogenated nucleotides such as 5-fluoro-dCTP presents an alternative approach for monitoring DNA synthesis.[1][2][3][4]

This compound is a fluorinated pyrimidine deoxynucleoside triphosphate that can be incorporated into DNA by cellular polymerases during the S-phase of the cell cycle. This incorporation provides a tag for identifying cells that are actively replicating their DNA. Subsequent detection of the incorporated 5-fluorocytosine allows for the quantification and visualization of proliferative cells within a population. This technique has potential applications in various research areas, including oncology, developmental biology, and toxicology.

This document provides detailed protocols for the in situ labeling of cellular DNA with this compound, including methods for cell culture, labeling, and detection. It also presents quantitative data on the cytotoxicity of related fluoropyrimidines to guide experimental design and discusses the advantages and limitations of this technique compared to established methods.

Principle of the Method

The in situ labeling of cellular DNA with this compound is based on the following principles:

  • Incorporation: this compound is supplied to living cells and is transported into the nucleus. During DNA replication, DNA polymerases incorporate 5-fluorocytosine into the newly synthesized DNA strands as a substitute for deoxycytidine triphosphate (dCTP).

  • Detection: After a labeling period, cells are fixed and permeabilized to allow for the detection of the incorporated 5-fluorocytosine. Detection can be achieved using specific antibodies that recognize the fluorinated base.

  • Analysis: The labeled cells can then be analyzed using various techniques, such as fluorescence microscopy or flow cytometry, to quantify the proportion of cells in S-phase and to assess the level of DNA synthesis.

Data Presentation

Table 1: Cytotoxicity of Fluoropyrimidines in Human Cancer Cell Lines

The decision to use a specific concentration of a labeling reagent should be informed by its potential cytotoxic effects. While direct IC50 values for this compound in a proliferation assay context are not widely published, the data for the related and widely studied compound 5-fluorouracil (5-FU) provides a valuable reference for the potential toxicity of fluoropyrimidines. The cytotoxicity of 5-FU is attributed to the inhibition of thymidylate synthase and incorporation into RNA and DNA.

Cell LineCompoundIC50 (µM)Exposure Time (h)Assay
A4315-Fluorouracil (5-FU)>100048MTT
HT295-Fluorouracil (5-FU)>100048MTT
HeLa5-Fluorouracil (5-FU)19.3 ± 0.492 µg/mL (~148 µM)48MTT
HeLa5-Fluorouracil (5-FU)43.34 ± 2.7748Not Specified

Data is expressed as mean ± SD where available.

Table 2: Recommended Concentration Ranges for Common DNA Labeling Reagents

For comparative purposes, the following table provides the generally recommended concentration ranges for the established DNA labeling reagents, BrdU and EdU. The optimal concentration for this compound would need to be empirically determined and may fall within a similar range, with careful consideration of potential cytotoxicity.

ReagentTypical Concentration Range (µM)Labeling TimeDetection Method
5-bromo-2'-deoxyuridine (BrdU)10 - 10030 min - 24 hAntibody-based
5-ethynyl-2'-deoxyuridine (EdU)1 - 1030 min - 24 hClick Chemistry

Experimental Protocols

Protocol 1: In Situ Labeling of Adherent Cells with this compound

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against 5-fluorocytosine

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI, Hoechst)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed adherent cells on sterile coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Labeling:

    • Prepare a working solution of this compound in complete cell culture medium. The final concentration should be optimized, starting with a range of 1-10 µM.

    • Remove the existing medium from the cells and add the this compound-containing medium.

    • Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator. The incubation time will depend on the cell cycle length.

  • Fixation:

    • Remove the labeling medium and wash the cells twice with PBS.

    • Add the fixation solution and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add the permeabilization solution and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Immunostaining:

    • Add blocking solution and incubate for 1 hour at room temperature.

    • Dilute the primary antibody against 5-fluorocytosine in the blocking solution according to the manufacturer's instructions.

    • Remove the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in the blocking solution.

    • Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Staining and Mounting:

    • Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. Cells that have incorporated this compound will exhibit fluorescence from the secondary antibody.

Protocol 2: Flow Cytometry Analysis of this compound Labeled Suspension Cells

Materials:

  • Suspension cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation/Permeabilization Buffer (e.g., commercial Cytofix/Cytoperm™ solution)

  • Primary antibody against 5-fluorocytosine

  • Fluorescently labeled secondary antibody

  • DNA content stain (e.g., Propidium Iodide, DAPI)

  • Flow cytometer

Procedure:

  • Cell Culture and Labeling:

    • Culture suspension cells to a density that ensures logarithmic growth.

    • Add this compound to the culture medium to a final optimized concentration (e.g., 1-10 µM).

    • Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Harvest and Fixation/Permeabilization:

    • Harvest the cells by centrifugation.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in the Fixation/Permeabilization buffer and incubate according to the manufacturer's protocol.

    • Wash the cells with a perm/wash buffer.

  • Immunostaining:

    • Resuspend the cells in a blocking solution (e.g., 1% BSA in perm/wash buffer) and incubate for 30 minutes.

    • Add the primary antibody against 5-fluorocytosine at the recommended dilution and incubate for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells twice with perm/wash buffer.

    • Add the fluorescently labeled secondary antibody and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with perm/wash buffer.

  • DNA Staining and Analysis:

    • Resuspend the cells in a solution containing a DNA content stain (e.g., PI/RNase staining buffer).

    • Incubate for 15-30 minutes at room temperature.

    • Analyze the cells on a flow cytometer. The fluorescence from the secondary antibody will identify the S-phase population, while the DNA content stain will allow for cell cycle profiling.

Visualization of Workflows and Pathways

Experimental_Workflow_Microscopy cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_processing Cell Processing cluster_staining Immunostaining cluster_analysis Analysis seed_cells Seed Cells on Coverslips log_growth Culture to Logarithmic Growth seed_cells->log_growth add_5FdCTP Add this compound (1-10 µM) log_growth->add_5FdCTP incubate_label Incubate (1-4 hours) add_5FdCTP->incubate_label wash_pbs1 Wash with PBS incubate_label->wash_pbs1 fix_pfa Fix with 4% PFA wash_pbs1->fix_pfa permeabilize Permeabilize with Triton X-100 fix_pfa->permeabilize block Block with 1% BSA permeabilize->block primary_ab Primary Antibody (anti-5-fluorocytosine) block->primary_ab secondary_ab Fluorescent Secondary Antibody primary_ab->secondary_ab dapi Nuclear Counterstain (DAPI) secondary_ab->dapi mount Mount Coverslip dapi->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for in situ labeling and detection of this compound in adherent cells via immunofluorescence microscopy.

Metabolic_Pathway cluster_uptake Cellular Uptake and Metabolism cluster_incorporation DNA Replication (S-Phase) cluster_detection Detection ext_5FdCTP Extracellular this compound int_5FdCTP Intracellular this compound ext_5FdCTP->int_5FdCTP Transport dna_polymerase DNA Polymerase int_5FdCTP->dna_polymerase new_dna Newly Synthesized DNA (containing 5-fluorocytosine) dna_polymerase->new_dna Incorporation fixed_dna Fixed and Permeabilized DNA new_dna->fixed_dna Fixation & Permeabilization primary_ab Primary Antibody fixed_dna->primary_ab Binding secondary_ab Fluorescent Secondary Antibody primary_ab->secondary_ab Binding signal Fluorescent Signal secondary_ab->signal

Caption: Conceptual metabolic pathway for the incorporation and detection of this compound in cellular DNA.

Discussion

The use of this compound for in situ labeling of DNA is a potential alternative to more established methods. However, several factors should be considered:

  • Cytotoxicity: Fluoropyrimidines are known for their cytotoxic effects, which could influence the experimental outcome by altering cell cycle progression or inducing cell death. It is crucial to perform dose-response experiments to determine a concentration of this compound that provides adequate labeling without significant toxicity.

  • Antibody Specificity: The success of this method relies on the availability of a highly specific antibody that can distinguish 5-fluorocytosine from the natural cytosine base within the DNA structure.

  • Comparison to Other Methods:

    • BrdU: Similar to BrdU, the detection of this compound would likely require an antibody-based approach. BrdU detection often necessitates a harsh DNA denaturation step (e.g., acid or heat treatment) to expose the incorporated base, which can damage the sample. It is possible that this compound detection would require similar conditions.

    • EdU: The EdU-based method utilizes click chemistry for detection, which is a bio-orthogonal and highly efficient reaction that does not require DNA denaturation. This preserves cellular morphology and allows for easier multiplexing with other fluorescent probes. This compound does not possess a functional group amenable to click chemistry.

Conclusion

In situ labeling of cellular DNA with this compound offers a potential method for assessing cell proliferation. The protocols provided here offer a framework for implementing this technique. However, careful optimization of the labeling concentration and validation of the detection antibody are essential for obtaining reliable and reproducible results. Researchers should weigh the potential benefits of this alternative approach against the well-characterized and robust nature of established methods like EdU labeling. Further research is needed to fully explore the applications and limitations of this compound in the study of DNA replication and cell proliferation.

References

Application Notes and Protocols for 5-Fluoro-dCTP Labeled Probes in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Analysis of cell cycle progression and proliferation is fundamental in many areas of biomedical research and drug development. Flow cytometry offers a high-throughput method for single-cell analysis of these processes. The incorporation of labeled nucleoside analogs into newly synthesized DNA during the S-phase is a cornerstone of proliferation assays. 5-fluoro-dCTP (5-F-dCTP) is a halogenated analog of deoxycytidine triphosphate that can be incorporated into DNA by cellular polymerases. This application note details the principles and protocols for using 5-F-dCTP labeled probes in flow cytometry to assess cell proliferation and cell cycle status.

The detection of incorporated 5-F-dCTP can be achieved through two primary methodologies, analogous to the well-established BrdU and EdU assays:

  • Immunodetection: This method requires a specific antibody that recognizes the incorporated 5-fluorocytidine within the DNA.

  • Click Chemistry: This approach utilizes a modified 5-F-dCTP containing a bioorthogonal handle (e.g., an alkyne group). This allows for the covalent attachment of a fluorescent azide probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as "click chemistry".[1][2][3]

This document provides detailed protocols for both hypothetical approaches, with a focus on the click chemistry method for which analogous protocols are well-established.[4]

Principle of the Assay

Cells actively synthesizing DNA will incorporate 5-F-dCTP into their genomic DNA. Following incorporation, cells are fixed and permeabilized to allow for the detection reagent to access the nucleus.

  • In the immunodetection method , a primary antibody specific for 5-fluorocytidine binds to the incorporated nucleoside, and a fluorescently labeled secondary antibody provides the detectable signal.

  • In the click chemistry method , a fluorescent azide reacts with the alkyne-modified 5-F-dCTP in a highly specific and efficient manner.

The fluorescence intensity of the labeled cells is then measured by flow cytometry. This allows for the quantification of the percentage of cells in the S-phase of the cell cycle and can be combined with a DNA content stain (e.g., DAPI or Propidium Iodide) to provide a comprehensive cell cycle profile.[5]

Data Presentation

The following tables summarize key quantitative parameters and reagent concentrations for a typical cell proliferation assay using a 5-F-dCTP analog.

Table 1: Recommended Reagent Concentrations for Click Chemistry Protocol

ReagentStock ConcentrationWorking ConcentrationNotes
Alkyne-modified 5-F-dCTP10 mM in DMSO1 - 20 µMOptimal concentration should be determined empirically for each cell type. A typical starting point is 10 µM.
Fluorescent Azide (e.g., AF488-Azide)10 mM in DMSO2 - 10 µMEnsure the fluorophore is compatible with the available lasers and filters on the flow cytometer.
CuSO₄100 mM in H₂O1 mMPart of the click reaction catalyst.
Ascorbic Acid1 M in H₂O50 mMActs as a reducing agent to maintain copper in the Cu(I) state. Freshly prepared solution is recommended.
DNA Stain (e.g., DAPI)1 mg/mL1 µg/mLFor simultaneous cell cycle analysis.

Table 2: Example Cell Cycle Analysis Data

Cell PopulationTreatment% G0/G1 Phase% S Phase (5-F-dCTP Positive)% G2/M Phase
HeLaControl (Untreated)55.2%30.5%14.3%
HeLaDrug X (Cell Cycle Inhibitor)75.8%8.1%16.1%
JurkatControl (Untreated)48.9%38.2%12.9%
JurkatMitogen Y35.1%52.6%12.3%

Experimental Protocols

Protocol 1: Cell Proliferation Analysis using Click Chemistry

This protocol is based on the use of an alkyne-modified 5-F-dCTP and a fluorescent azide for detection.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Alkyne-modified 5-F-dCTP (e.g., 5-ethynyl-dCTP)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click Reaction Buffer (containing CuSO₄, fluorescent azide, and a reducing agent like ascorbic acid)

  • DNA stain solution (e.g., DAPI or PI with RNase A)

  • Flow cytometer tubes

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Plate cells at a density that allows for logarithmic growth.

    • Add the alkyne-modified 5-F-dCTP to the culture medium to a final concentration of 1-20 µM.

    • Incubate for 1-4 hours under standard cell culture conditions. The optimal incubation time depends on the cell cycle length.

  • Cell Harvesting and Fixation:

    • Harvest cells (using trypsin for adherent cells or by centrifugation for suspension cells).

    • Wash the cells once with 1X PBS.

    • Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature, protected from light.

    • Wash the cells twice with 1X PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.

    • Wash the cells once with 1X PBS.

  • Click Reaction:

    • Prepare the Click Reaction Buffer immediately before use. For a 100 µL reaction, mix the fluorescent azide, CuSO₄, and ascorbic acid in PBS to their final working concentrations.

    • Resuspend the permeabilized cell pellet in the Click Reaction Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells once with a wash buffer (e.g., PBS with 1% BSA).

  • DNA Staining (Optional, for Cell Cycle Analysis):

    • Resuspend the cell pellet in the DNA stain solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of PBS.

    • Analyze the samples on a flow cytometer.

    • Use appropriate gating strategies to exclude debris and doublets.

    • Quantify the percentage of 5-F-dCTP positive cells (S-phase) and analyze the cell cycle distribution if a DNA stain was used.

Protocol 2: Cell Proliferation Analysis using Immunodetection (Hypothetical)

This protocol assumes the availability of a specific primary antibody against 5-fluorocytidine and a fluorescently labeled secondary antibody.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-F-dCTP

  • PBS

  • Fixation Buffer

  • Permeabilization Buffer

  • DNA Denaturation Buffer (e.g., 2N HCl)

  • Neutralization Buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

  • Primary Antibody (anti-5-fluorocytidine)

  • Fluorescently-labeled Secondary Antibody

  • DNA stain solution

  • Flow cytometer tubes

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Follow step 1 as in Protocol 1, using unmodified 5-F-dCTP.

  • Cell Harvesting and Fixation:

    • Follow step 2 as in Protocol 1.

  • Permeabilization:

    • Follow step 3 as in Protocol 1.

  • DNA Denaturation:

    • Resuspend the permeabilized cells in DNA Denaturation Buffer and incubate for 30 minutes at room temperature.

    • Immediately neutralize the reaction by adding Neutralization Buffer and centrifuge.

    • Wash the cells twice with PBS.

  • Immunostaining:

    • Resuspend the cell pellet in Blocking Buffer and incubate for 30 minutes.

    • Add the primary anti-5-fluorocytidine antibody at the manufacturer's recommended dilution and incubate for 1 hour at room temperature.

    • Wash the cells twice with wash buffer.

    • Resuspend the cells in the fluorescently-labeled secondary antibody solution and incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with wash buffer.

  • DNA Staining and Flow Cytometry Analysis:

    • Follow steps 5 and 6 as in Protocol 1.

Visualizations

G cluster_workflow Experimental Workflow for 5-F-dCTP Click Chemistry Assay A 1. Cell Culture & Labeling (Incorporate Alkyne-5-F-dCTP) B 2. Harvest & Fix Cells A->B C 3. Permeabilize Cells B->C D 4. Click Reaction (Add Fluorescent Azide) C->D E 5. DNA Staining (Optional) D->E F 6. Flow Cytometry Analysis E->F

Figure 1. Experimental workflow for detecting cell proliferation.

G cluster_pathway Cell Cycle Progression and 5-F-dCTP Incorporation cluster_incorporation G1 G1 Phase S S Phase (DNA Synthesis) G1->S Enters S Phase G2 G2 Phase S->G2 DNA Replicated Probe 5-F-dCTP is incorporated into new DNA strands S->Probe M M Phase (Mitosis) G2->M M->G1

Figure 2. 5-F-dCTP is incorporated during the S phase of the cell cycle.

Troubleshooting and Considerations

  • Optimization of Labeling: The concentration of 5-F-dCTP and the labeling time should be optimized for each cell type to ensure sufficient signal without inducing cytotoxicity.

  • Antibody Specificity (Immunodetection): Ensure the primary antibody is specific for 5-fluorocytidine and does not cross-react with other nucleotides.

  • Click Reaction Efficiency: Use freshly prepared reagents for the click reaction, especially the reducing agent, to ensure high efficiency.

  • Controls: Always include unstained cells, cells stained only with the DNA dye, and single-color controls for the fluorescent probe to set up proper compensation and gating.

  • Multiplexing: When combining with other antibodies for immunophenotyping, ensure that the chosen fluorophores have minimal spectral overlap. For the click chemistry protocol, perform the click reaction before staining with antibodies that are sensitive to copper.

Conclusion

The use of this compound labeled probes provides a powerful tool for the analysis of cell proliferation and cell cycle by flow cytometry. The click chemistry-based detection method, in particular, offers a robust and highly specific alternative to traditional BrdU assays, with milder reaction conditions that better preserve cellular epitopes for multiplex analysis. These protocols provide a framework for researchers to effectively integrate 5-F-dCTP based assays into their studies for a deeper understanding of cellular dynamics in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation Efficiency of 5-fluoro-dCTP in PCR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low incorporation efficiency of 5-fluoro-dCTP in Polymerase Chain Reaction (PCR).

I. Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound less efficient than dCTP in my PCR?

A1: The lower incorporation efficiency of this compound primarily stems from the structure of the DNA polymerase active site. Most DNA polymerases have evolved to be highly selective for their natural substrates (dATP, dCTP, dGTP, dTTP). The addition of a fluorine atom at the C5 position of the cytosine base introduces steric and electronic changes that can hinder its acceptance by the polymerase. The bulky fluorine atom can clash with amino acid residues in the enzyme's active site, leading to a poorer fit compared to the natural dCTP. This concept is often referred to as the "steric gate" mechanism, which polymerases use to discriminate against modified or incorrect nucleotides.

Q2: Which type of DNA polymerase is best suited for incorporating this compound?

A2: While many standard DNA polymerases like Taq can incorporate this compound to some extent, their efficiency is often low. High-fidelity polymerases with 3'-5' exonuclease (proofreading) activity, such as Pfu and KOD polymerase, may exhibit even lower efficiency due to their stringent active sites that can recognize and excise the modified nucleotide. Some studies suggest that certain DNA polymerases, like Pwo polymerase, can be used for incorporating this compound in primer extension reactions[1][2]. Additionally, engineered or mutant DNA polymerases are being developed with modified active sites to better accommodate and incorporate unnatural nucleotides.

Q3: Can I simply replace dCTP with this compound in my standard PCR protocol?

A3: Directly replacing dCTP with this compound in a standard PCR protocol without optimization is likely to result in low or no product yield. The concentration of this compound, the ratio of modified to natural dCTP, the type and concentration of DNA polymerase, and the cycling conditions often need to be carefully optimized to achieve successful amplification.

Q4: How does the concentration of this compound affect PCR efficiency?

A4: The optimal concentration of this compound may differ from that of standard dNTPs. A common strategy is to use a mix of dCTP and this compound. Starting with a partial substitution (e.g., 10-50% of the total dCTP concentration) and empirically determining the optimal ratio is recommended. Very high concentrations of the modified nucleotide can be inhibitory to some polymerases.

Q5: What are the downstream applications of incorporating this compound into PCR products?

A5: Incorporating this compound into DNA can be useful for various applications in drug development and molecular biology. The fluorine atom can be used as a probe for NMR spectroscopy to study DNA structure and dynamics. Fluorinated DNA can also have altered biological properties, such as increased resistance to nucleases, which is beneficial for therapeutic applications. Additionally, it can be used to study the effects of fluorinated nucleoside analogues, which are a class of anticancer and antiviral drugs.

II. Troubleshooting Guide

This guide addresses common issues encountered when using this compound in PCR and provides systematic steps for optimization.

Problem 1: No or Very Low PCR Product Yield

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal DNA Polymerase The chosen DNA polymerase may have poor acceptance of this compound. Test different DNA polymerases. Consider using a polymerase known for better incorporation of modified nucleotides, such as Pwo polymerase, or a commercially available engineered polymerase. High-fidelity proofreading polymerases (e.g., Pfu, KOD) may be less efficient; consider using a non-proofreading polymerase like Taq or a blend.
Incorrect this compound Concentration The concentration of this compound is critical. Start with a partial substitution for dCTP (e.g., 10%, 25%, 50%) and perform a titration to find the optimal ratio. A 1:1 or 1:3 ratio of this compound to dCTP is a good starting point for many applications.
Inappropriate Annealing Temperature (Ta) The presence of this compound in the template can slightly alter its melting temperature (Tm). Optimize the annealing temperature by performing a gradient PCR. Start with a Ta 3-5°C below the calculated Tm of the primers and test a range of temperatures.
Insufficient Magnesium Concentration (Mg²⁺) Magnesium ions are crucial for polymerase activity. The optimal Mg²⁺ concentration can change with the use of modified nucleotides. Perform a Mg²⁺ titration, typically in the range of 1.5 to 3.0 mM.
Suboptimal Cycling Conditions Increase the number of PCR cycles (e.g., up to 40) to compensate for lower amplification efficiency. Also, consider increasing the extension time to allow the polymerase more time to incorporate the modified nucleotide.
Presence of PCR Inhibitors Ensure the template DNA is of high purity. Inhibitors carried over from DNA extraction can significantly reduce PCR efficiency.
Problem 2: Non-Specific PCR Products or Primer-Dimers

Possible Causes and Solutions:

CauseRecommended Solution
Low Annealing Temperature A low Ta can lead to non-specific primer binding. Increase the annealing temperature in 1-2°C increments.
Suboptimal Primer Design Ensure primers are specific to the target sequence and have a GC content between 40-60%. Avoid complementarity at the 3' ends to prevent primer-dimer formation.
Excessive Primer Concentration High primer concentrations can promote the formation of non-specific products and primer-dimers. Use primers at a final concentration of 0.1-0.5 µM.
High DNA Polymerase Concentration Too much enzyme can lead to non-specific amplification. Use the manufacturer's recommended concentration or perform a titration to find the optimal amount.

III. Experimental Protocols

Protocol 1: Gel-Based Assay for Estimating this compound Incorporation Efficiency

This protocol provides a semi-quantitative method to assess the relative incorporation efficiency of this compound compared to dCTP.

1. PCR Setup:

  • Prepare a master mix for your PCR reaction. Aliquot the master mix into separate tubes.

  • To one set of tubes, add a standard dNTP mix containing dATP, dGTP, dTTP, and dCTP.

  • To another set of tubes, add a modified dNTP mix where a certain percentage (e.g., 10%, 25%, 50%, 100%) of dCTP is replaced with this compound.

  • Add your template DNA and primers to all tubes.

  • Include a negative control (no template).

2. PCR Amplification:

  • Perform PCR using your optimized cycling conditions. It is recommended to run a gradient PCR to determine the optimal annealing temperature for the modified reaction.

3. Gel Electrophoresis:

  • Run the PCR products on an agarose gel.[3][4]

  • Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Safe).

4. Analysis:

  • Visualize the gel under UV light and capture an image.

  • Compare the band intensities of the PCR products from the reactions with and without this compound. A significant decrease in band intensity in the presence of this compound indicates lower incorporation efficiency.

  • For a more quantitative analysis, use densitometry software to measure the band intensities. The relative incorporation efficiency can be estimated by the ratio of the band intensity of the modified product to the unmodified product.

Protocol 2: Real-Time PCR (qPCR) Assay for Quantifying Incorporation Efficiency

This method provides a more quantitative measure of how this compound affects PCR efficiency.

1. Standard Curve Preparation:

  • Prepare a serial dilution of your template DNA (e.g., 10-fold dilutions over at least 5 logs).

2. qPCR Setup:

  • Prepare two sets of qPCR reactions using a DNA-binding dye like SYBR Green.

  • Set 1 (Control): Use a standard dNTP mix with natural dCTP.

  • Set 2 (Experimental): Use a dNTP mix where dCTP is fully or partially replaced with this compound.

  • Run each dilution of the standard curve in triplicate for both sets of reactions.

3. qPCR Run:

  • Perform the qPCR run on a real-time PCR instrument.

4. Data Analysis:

  • For each set of reactions, plot the Cq (quantification cycle) values against the logarithm of the template concentration to generate a standard curve.

  • The slope of the standard curve is used to calculate the PCR efficiency (E) using the formula: E = (10^(-1/slope)) - 1 .

  • An efficiency of 1.0 (or 100%) indicates that the amount of product doubles in each cycle.

  • Compare the efficiency of the control reaction to the reaction with this compound. A lower efficiency in the experimental set indicates a reduced incorporation rate of the modified nucleotide.

IV. Visualizations

PCR_Troubleshooting_Workflow Start Low/No PCR Product with This compound Check_Polymerase Is the DNA Polymerase Suitable for Modified Nucleotides? Start->Check_Polymerase Optimize_Concentration Optimize Ratio of This compound to dCTP Check_Polymerase->Optimize_Concentration Yes Change_Polymerase Test Different Polymerases (e.g., Pwo, Engineered) Check_Polymerase->Change_Polymerase No Optimize_Ta Optimize Annealing Temperature (Gradient PCR) Optimize_Concentration->Optimize_Ta Optimize_Mg Optimize Mg²⁺ Concentration Optimize_Ta->Optimize_Mg Optimize_Cycling Increase Cycle Number and/or Extension Time Optimize_Mg->Optimize_Cycling Check_Purity Check Template DNA Purity Optimize_Cycling->Check_Purity Success Successful Amplification Check_Purity->Success Change_Polymerase->Optimize_Concentration

Caption: A troubleshooting workflow for low or no PCR product when using this compound.

Polymerase_Active_Site cluster_Polymerase DNA Polymerase Active Site Polymerase Active Site Pocket Template Strand Primer Strand Incorporation Successful Incorporation Polymerase->Incorporation Efficient Steric_Clash Steric Hindrance (Low Efficiency) Polymerase->Steric_Clash Inefficient dNTP Incoming dNTP dCTP dCTP (Natural) dNTP->dCTP Natural F_dCTP This compound (Modified) dNTP->F_dCTP Modified dCTP->Polymerase:f0 Good Fit F_dCTP->Polymerase:f0 Poor Fit

Caption: The steric effect of the fluorine atom on this compound hindering its entry and proper positioning within the DNA polymerase active site.

References

Optimizing DNA Polymerase Choice for 5-fluoro-dCTP: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and optimization of DNA polymerases for the incorporation of 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP). The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Which DNA polymerases can incorporate this compound?

A1: Several DNA polymerases have been shown to utilize this compound as a substrate. Notably, Pwo polymerase is effective for incorporating this modified nucleotide in primer extension (PEX) reactions[1]. Additionally, DNA polymerases alpha and beta from calf thymus have been shown to efficiently incorporate this compound during DNA synthesis[2]. While comprehensive comparative studies are limited, it is generally understood that many polymerases that tolerate other modified nucleotides may also incorporate this compound. It is always recommended to empirically test a few candidate polymerases for your specific application.

Q2: How does the incorporation efficiency of this compound compare to the natural dCTP?

A2: The incorporation efficiency of this compound can be comparable to that of its natural counterpart, dCTP, for some polymerases. For instance, the apparent Km values for this compound with DNA polymerases alpha and beta from calf thymus are in a similar range to those for dCTP, suggesting efficient incorporation[2]. However, the efficiency can be polymerase-dependent.

Q3: What is the fidelity of DNA polymerases when incorporating this compound?

Q4: How does the presence of 5-fluorocytosine in DNA affect downstream applications?

A4: The presence of 5-fluorocytosine can influence the interaction of proteins with the DNA, which may affect downstream applications. For example, the methylation-sensitive restriction endonuclease HpaII shows reduced cleavage activity on DNA containing 5-fluorocytosine within its recognition site, while MspI is only subtly affected[3]. The impact on other enzymes, such as those used in sequencing or cloning, should be considered and may require optimization.

Troubleshooting Guides

Low or No PCR Product Yield

Q: I am not getting any PCR product, or the yield is very low when using this compound. What should I do?

A: Low or no yield is a common issue when working with modified nucleotides. Here are several troubleshooting steps:

  • Optimize Magnesium Concentration: The optimal Mg²⁺ concentration can be a critical factor. It is recommended to perform a Mg²⁺ titration (e.g., in 0.2–1 mM increments) to find the optimal concentration for your specific primer-template combination and polymerase.

  • Adjust Annealing Temperature: The incorporation of this compound can affect the melting temperature (Tm) of the DNA. It may be necessary to optimize the annealing temperature by performing a gradient PCR.

  • Increase Polymerase Concentration: A higher concentration of DNA polymerase may be required to efficiently incorporate the modified nucleotide. Try increasing the enzyme concentration incrementally.

  • Check dNTP Concentrations: Ensure that the concentration of all dNTPs, including this compound, is sufficient and balanced. For some applications, a higher concentration of the modified nucleotide relative to the canonical dNTPs may be beneficial.

  • Consider a Different Polymerase: Not all polymerases are equally efficient at incorporating modified nucleotides. If optimization fails, consider testing a different DNA polymerase, particularly one known for its high processivity and tolerance for modified substrates.

  • Use a Hot-Start Polymerase: To prevent non-specific amplification and primer degradation, especially with proofreading polymerases that can degrade primers at lower temperatures, a hot-start polymerase is recommended[4].

Non-Specific PCR Products

Q: I am observing multiple non-specific bands in my PCR product when using this compound. How can I improve specificity?

A: Non-specific amplification can be addressed through several optimization steps:

  • Optimize Annealing Temperature: Increasing the annealing temperature can enhance the specificity of primer binding. A gradient PCR is the most effective way to determine the optimal annealing temperature.

  • Primer Design: Review your primer design to ensure they have high specificity for the target sequence and minimal potential for forming primer-dimers or secondary structures.

  • Reduce Primer Concentration: High primer concentrations can sometimes lead to non-specific amplification. Try reducing the primer concentration in your reaction.

  • Hot-Start PCR: Using a hot-start DNA polymerase can significantly reduce the formation of non-specific products by preventing primer extension at non-optimal, lower temperatures.

Data Presentation

Table 1: Apparent Michaelis-Menten Constants (Km) for this compound with Calf Thymus DNA Polymerases

DNA PolymeraseSubstrateApparent Km (μM)
DNA Polymerase αThis compound7.7
DNA Polymerase βThis compound8.8
DNA Polymerase αdCTP(Comparable to this compound)
DNA Polymerase βdCTP(Comparable to this compound)

Experimental Protocols

Protocol 1: Primer Extension Assay to Evaluate this compound Incorporation

This protocol is designed to qualitatively and semi-quantitatively assess the ability of a DNA polymerase to incorporate this compound.

Materials:

  • DNA polymerase of choice

  • 10X reaction buffer for the chosen polymerase

  • 5' radiolabeled or fluorescently labeled primer

  • DNA template with a known sequence

  • dNTP mix (dATP, dGTP, dTTP)

  • dCTP

  • This compound

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7 M urea)

  • TBE buffer

Procedure:

  • Reaction Setup: Prepare separate reaction mixes for the control (with dCTP) and the experiment (with this compound). For a 20 µL reaction:

    • 2 µL 10X Reaction Buffer

    • 1 µL Labeled Primer (10 µM)

    • 1 µL DNA Template (100 nM)

    • 1 µL dNTP mix (without dCTP) (10 mM each)

    • 1 µL dCTP or this compound (10 mM)

    • X µL DNA Polymerase (as recommended by the manufacturer)

    • Nuclease-free water to 20 µL

  • Incubation: Incubate the reactions at the optimal temperature for the chosen DNA polymerase for a set time (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding an equal volume of stop solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel until the dyes have migrated sufficiently to resolve the expected product sizes.

  • Visualization: Visualize the results using autoradiography (for radiolabeled primers) or a fluorescence imager (for fluorescently labeled primers). Compare the intensity and length of the extension products between the control and experimental lanes to assess the incorporation of this compound.

Mandatory Visualizations

Experimental_Workflow Workflow for Evaluating this compound Incorporation cluster_prep Preparation cluster_reaction Primer Extension Reaction cluster_analysis Analysis Primer_Labeling 5' Primer Labeling (Radioactive or Fluorescent) Reaction_Setup Set up Control (dCTP) and Experimental (this compound) Reactions Primer_Labeling->Reaction_Setup Template_Prep Template DNA Preparation Template_Prep->Reaction_Setup Incubation Incubate at Optimal Polymerase Temperature Reaction_Setup->Incubation Gel_Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Incubation->Gel_Electrophoresis Visualization Visualize Bands (Autoradiography or Fluorescence) Gel_Electrophoresis->Visualization Data_Analysis Compare Product Length and Intensity Visualization->Data_Analysis

Caption: Workflow for Primer Extension Assay.

Troubleshooting_Logic Troubleshooting Logic for Low PCR Yield with this compound Start Low or No PCR Product Check_Mg Optimize Mg2+ Concentration Start->Check_Mg Check_Annealing Optimize Annealing Temperature (Gradient PCR) Check_Mg->Check_Annealing No Improvement Success Successful Amplification Check_Mg->Success Improvement Check_Polymerase Increase Polymerase Concentration Check_Annealing->Check_Polymerase No Improvement Check_Annealing->Success Improvement Check_dNTPs Check dNTP Concentrations Check_Polymerase->Check_dNTPs No Improvement Check_Polymerase->Success Improvement Change_Polymerase Try a Different DNA Polymerase Check_dNTPs->Change_Polymerase No Improvement Check_dNTPs->Success Improvement Change_Polymerase->Success Improvement

Caption: Troubleshooting PCR Low Yield.

References

Troubleshooting failed synthesis of 5-fluoro-dCTP modified oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-fluoro-dCTP modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound modified oligonucleotides?

A1: this compound modified oligonucleotides are valuable tools in molecular biology and drug development. The fluorine atom at the 5-position of cytosine can enhance the thermal stability of DNA duplexes. These modified oligonucleotides are often used as probes for studying DNA/RNA structure and interactions using 19F NMR. They also find application in antisense therapy and diagnostics due to their unique hybridization properties.

Q2: What are the main challenges encountered during the synthesis of this compound modified oligonucleotides?

A2: The primary challenges include lower coupling efficiency during solid-phase synthesis compared to standard phosphoramidites, and reduced incorporation efficiency by DNA polymerases in enzymatic synthesis.[1][2] These issues can lead to lower yields of the full-length modified oligonucleotide and an increased presence of truncated or unmodified sequences.

Q3: Which purification methods are recommended for this compound modified oligonucleotides?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying modified oligonucleotides.[3] Reverse-phase HPLC (RP-HPLC) is effective for separating the desired product from shorter failure sequences, especially if the oligonucleotide is synthesized with the dimethoxytrityl (DMT) group on ("trityl-on").[4] For longer oligonucleotides or those with complex secondary structures, polyacrylamide gel electrophoresis (PAGE) can provide higher resolution.[5]

Q4: How does the 5-fluoro modification affect the stability of the DNA duplex?

A4: The 5-fluoro modification on cytosine generally increases the thermodynamic stability of the DNA duplex. This is attributed to favorable electrostatic interactions and altered base stacking. The increased melting temperature (Tm) can be beneficial for applications requiring high-affinity binding.

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Oligonucleotide in Solid-Phase Synthesis

Low yield of the desired full-length product is a common issue in the synthesis of modified oligonucleotides. The following sections outline potential causes and troubleshooting steps.

The coupling efficiency of modified phosphoramidites can be lower than that of standard phosphoramidites. Even a small decrease in coupling efficiency per cycle can significantly reduce the final yield of a long oligonucleotide.

Troubleshooting Steps:

  • Increase Coupling Time: Extend the coupling time for the this compound phosphoramidite to allow for complete reaction. Standard coupling times of 30 seconds may be insufficient; consider increasing this to 2-5 minutes.

  • Use a More Active Activator: Employ a more potent activator such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) to enhance the reaction rate.

  • Check Reagent Quality: Ensure that the this compound phosphoramidite and all other synthesis reagents are fresh and anhydrous. Moisture is a primary cause of low coupling efficiency.

  • Monitor Coupling Efficiency: Utilize the trityl cation assay after each coupling step to monitor the efficiency. A significant drop in the orange color intensity after the introduction of the modified base indicates a coupling problem.

The 5-fluorocytosine base may be susceptible to degradation under certain chemical conditions used during synthesis and deprotection.

Troubleshooting Steps:

  • Use Mild Deprotection Conditions: If base-lability is suspected, use milder deprotection reagents such as "UltraMild" reagents (e.g., potassium carbonate in methanol) instead of concentrated ammonium hydroxide.

  • Minimize Depurination: Depurination, the loss of purine bases, can be an issue with prolonged exposure to acid during the detritylation step. Ensure the detritylation step is not excessively long.

Issue 2: Incomplete or Failed Enzymatic Incorporation of this compound

Enzymatic methods, such as primer extension or PCR, can also be used to generate this compound modified oligonucleotides. Failure to incorporate the modified nucleotide is a common problem.

Not all DNA polymerases can efficiently incorporate modified nucleotides. The polymerase's active site may not accommodate the modified base, leading to stalling or termination of synthesis.

Troubleshooting Steps:

  • Select a Suitable Polymerase: Use a DNA polymerase known to have high fidelity and the ability to incorporate modified nucleotides. Pwo DNA polymerase is a good candidate for incorporating this compound. Other options include Vent (exo-) DNA polymerase.

  • Optimize Enzyme Concentration: Titrate the concentration of the DNA polymerase to find the optimal amount for the reaction. Excess enzyme can sometimes lead to non-specific products.

The concentration of this compound, Mg²⁺, and other reaction components can significantly impact incorporation efficiency.

Troubleshooting Steps:

  • Optimize dNTP Concentrations: The ratio of this compound to the natural dCTP can be adjusted. A higher concentration of this compound may be necessary to outcompete the natural nucleotide. However, excessively high concentrations can inhibit the polymerase.

  • Titrate Mg²⁺ Concentration: The optimal Mg²⁺ concentration can differ for modified nucleotides. Perform a titration of MgSO₄ or MgCl₂ to determine the optimal concentration for your specific polymerase and template. Pwo polymerase, for instance, often performs better with MgSO₄.

  • Adjust Annealing and Extension Times/Temperatures: Optimize the PCR cycling parameters. A lower annealing temperature may be required to compensate for any changes in primer binding affinity due to the modification. Longer extension times may be necessary to allow the polymerase more time to incorporate the modified nucleotide.

Data Presentation

Table 1: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency

This table illustrates the dramatic effect of coupling efficiency on the theoretical final yield of oligonucleotides of different lengths. Even a small decrease in efficiency when incorporating a modified base can lead to a significant reduction in product.

Oligonucleotide LengthAverage Coupling Efficiency of 99.5%Average Coupling Efficiency of 98.5%
20mer90.7%78.2%
50mer78.0%52.0%
100mer60.7%26.9%

Table 2: General Comparison of Purification Methods for Modified Oligonucleotides

Purification MethodPurity RangeRecommended ForAdvantagesDisadvantages
Reverse-Phase HPLC (RP-HPLC) 90-98%Short to medium length oligos (<50 bases), hydrophobic modificationsHigh resolution, efficient removal of failure sequencesLower resolution for longer oligos, may not remove all n-1 species
Polyacrylamide Gel Electrophoresis (PAGE) 95-99%Long oligonucleotides (>50 bases), high purity applicationsExcellent resolution for long oligos, high purityMore labor-intensive, lower recovery
Desalting >80%Short, unmodified oligos for non-critical applications (e.g., PCR primers)Removes salts and small moleculesDoes not remove failure sequences

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a this compound Modified Oligonucleotide

This protocol outlines the general steps for incorporating a this compound phosphoramidite into an oligonucleotide using an automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dG, dT)

  • 5-fluoro-dC phosphoramidite

  • Activator solution (e.g., 0.25 M DCI in acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Methodology:

  • Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer, specifying the cycle for the incorporation of the 5-fluoro-dC phosphoramidite.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain with the deblocking solution.

    • Coupling: The 5-fluoro-dC phosphoramidite is activated by the activator and coupled to the 5'-hydroxyl of the growing chain. Note: Extend the coupling time for this step to at least 2 minutes.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solutions to prevent the formation of deletion sequences.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester.

  • Repeat Cycles: The synthesis cycle is repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using the cleavage and deprotection solution at an elevated temperature (e.g., 55°C for 8-12 hours).

  • Purification: The crude oligonucleotide is purified using RP-HPLC.

Protocol 2: Enzymatic Incorporation of this compound via Primer Extension

This protocol describes the incorporation of this compound into a specific position of a DNA strand using a DNA polymerase.

Materials:

  • Template DNA strand containing the sequence complementary to the desired product.

  • Primer oligonucleotide that anneals upstream of the desired incorporation site.

  • Pwo DNA Polymerase

  • 10x Pwo Polymerase Buffer with MgSO₄

  • dNTP mix (dATP, dGTP, dTTP)

  • This compound solution

  • Nuclease-free water

  • Thermocycler

Methodology:

  • Reaction Setup: On ice, prepare a 50 µL reaction mixture as follows:

    • 5 µL 10x Pwo Polymerase Buffer

    • 1 µL Template DNA (10 ng/µL)

    • 1 µL Primer (10 µM)

    • 1 µL dNTP mix (10 mM each of dATP, dGTP, dTTP)

    • 2 µL this compound (10 mM)

    • 1 µL Pwo DNA Polymerase (2.5 U/µL)

    • 39 µL Nuclease-free water

  • Thermocycling: Place the reaction tube in a thermocycler and run the following program:

    • Initial Denaturation: 95°C for 2 minutes

    • 25-30 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute per kb of product length

    • Final Extension: 72°C for 5 minutes

  • Analysis: Analyze the product by gel electrophoresis to confirm the incorporation of the modified nucleotide, which may result in a slight mobility shift. The product can be further purified and analyzed by mass spectrometry.

Visualizations

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking Deblocking Coupling Coupling Deblocking->Coupling Free 5'-OH Capping Capping Coupling->Capping Add next base Oxidation Oxidation Capping->Oxidation Block failures Oxidation->Deblocking Stabilize linkage Cleavage Cleavage & Deprotection Oxidation->Cleavage Completed Synthesis Purification Purification (HPLC/PAGE) Cleavage->Purification Analysis QC Analysis (MS/UV) Purification->Analysis Final_Product Final Modified Oligo Analysis->Final_Product

Caption: A simplified workflow for the solid-phase synthesis of modified oligonucleotides.

Troubleshooting_Low_Yield Start Low Yield of This compound Oligo Check_Coupling Check Coupling Efficiency (Trityl Monitoring) Start->Check_Coupling Coupling_OK Coupling Efficiency >98%? Check_Coupling->Coupling_OK Increase_Time Increase Coupling Time for 5-F-dCTP Coupling_OK->Increase_Time No Check_Deprotection Review Deprotection Conditions Coupling_OK->Check_Deprotection Yes Change_Activator Use Stronger Activator (e.g., DCI, ETT) Increase_Time->Change_Activator Check_Reagents Check Reagent Quality (Anhydrous, Fresh) Change_Activator->Check_Reagents Final_Product Improved Yield Check_Reagents->Final_Product Mild_Deprotection Use Milder Deprotection (e.g., UltraMild) Check_Deprotection->Mild_Deprotection Check_Purification Review Purification Data (HPLC/PAGE) Check_Deprotection->Check_Purification Mild_Deprotection->Final_Product Optimize_Purification Optimize Purification Gradient or Gel Conditions Check_Purification->Optimize_Purification Optimize_Purification->Final_Product

Caption: A decision tree for troubleshooting low yield in solid-phase synthesis.

Enzymatic_Incorporation_Pathway cluster_components Reaction Components cluster_process Enzymatic Reaction cluster_product Product Template DNA Template Annealing Primer Annealing Template->Annealing Primer Primer Primer->Annealing Polymerase Pwo Polymerase Binding Polymerase Binding Polymerase->Binding dNTPs dATP, dGTP, dTTP Elongation Strand Elongation dNTPs->Elongation F_dCTP This compound Incorporation Incorporation of This compound F_dCTP->Incorporation Annealing->Binding Binding->Incorporation Incorporation->Elongation Modified_Oligo 5-F-dCTP Modified Oligonucleotide Elongation->Modified_Oligo

Caption: The general pathway for enzymatic incorporation of this compound.

References

pH and buffer stability of 5-fluoro-dCTP solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-fluoro-dCTP solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of divalent cations. Like other deoxynucleoside triphosphates (dNTPs), this compound is susceptible to both acid-catalyzed hydrolysis of the N-glycosidic bond and hydrolysis of the triphosphate chain.

Q2: What is the optimal pH for storing this compound solutions?

A2: The optimal pH for storing dNTP solutions, including this compound, is in the slightly alkaline range of 7.5 to 8.2.[1][2] Acidic conditions (pH < 7) can lead to the rapid degradation of the molecule.

Q3: How should this compound solutions be stored for long-term and short-term use?

A3: For long-term storage, this compound solutions should be stored at -20°C in a non-frost-free freezer.[1] It is also advisable to aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1] For short-term use, solutions can be stored at 4°C for a limited period, though -20°C is always recommended for maintaining high quality.

Q4: How many freeze-thaw cycles can a this compound solution tolerate?

A4: To ensure the integrity of your this compound solution, it is best to minimize freeze-thaw cycles. As a general guideline for dNTPs, it is recommended to limit the number of freeze-thaw cycles to fewer than ten.[1] Aliquoting your stock solution is the most effective way to avoid repeated temperature fluctuations.

Q5: Can the buffer composition affect the stability of this compound?

A5: Yes, the buffer composition can impact stability. It is recommended to use a well-buffered solution within the optimal pH range of 7.5 to 8.2. Tris-HCl is a commonly used buffer for dNTP solutions. The presence of chelating agents, like EDTA, can help by sequestering divalent metal ions that can catalyze triphosphate chain hydrolysis.

Q6: What are the common degradation products of this compound?

A6: The degradation of this compound can occur through two primary pathways:

  • Hydrolysis of the triphosphate chain: This results in the formation of 5-fluoro-dCDP (diphosphate) and 5-fluoro-dCMP (monophosphate).

  • Hydrolysis of the N-glycosidic bond: This is more likely to occur under acidic conditions and results in the cleavage of the molecule into 5-fluorocytosine and a deoxyribose triphosphate moiety.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no yield in enzymatic assays (e.g., PCR, sequencing) Degradation of this compound due to improper storage (pH, temperature, or excessive freeze-thaw cycles).1. Verify the pH of your stock solution. If it is acidic, it is likely degraded.2. Use a fresh aliquot of this compound that has been stored correctly at -20°C and has undergone minimal freeze-thaw cycles.3. Perform a quality control check on your this compound stock using a reliable positive control experiment.
Inconsistent experimental results Partial degradation of this compound leading to a lower effective concentration.1. Quantify the concentration of your this compound stock using UV spectrophotometry.2. Assess the purity of the solution via HPLC to check for the presence of degradation products (5-fluoro-dCDP and 5-fluoro-dCMP).
Precipitate observed in the solution after thawing Precipitation of the salt form of this compound, which can occur with some salt forms (e.g., sodium salts of dGTP).1. Gently warm the solution to room temperature and vortex briefly to redissolve the precipitate.2. Ensure the solution is completely clear before use.3. Consider using lithium salt preparations of dNTPs as they are generally more resistant to precipitation upon freezing.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the general stability recommendations for dNTPs, which are applicable to this compound.

Parameter Condition Recommendation/Observation
pH 7.5 - 8.2Optimal for stability, minimizes acid-catalyzed hydrolysis.
< 7.0Increased rate of hydrolysis of the triphosphate chain and N-glycosidic bond.
Temperature -20°CRecommended for long-term storage.
4°CSuitable for short-term storage (up to a few weeks).
Room TemperatureNot recommended for storage; significant degradation can occur.
Freeze-Thaw Cycles Multiple cyclesShould be minimized; aliquotting is highly recommended.

Experimental Protocols

Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the separation and quantification of this compound from its potential degradation products, 5-fluoro-dCDP and 5-fluoro-dCMP.

Materials:

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase C18 column

  • Mobile phase A: 50 mM Ammonium Phosphate, pH 7.5

  • Mobile phase B: 50 mM Ammonium Phosphate, 1 M KCl, pH 7.5

  • This compound solution to be tested

  • Standards for this compound, 5-fluoro-dCDP, and 5-fluoro-dCMP (if available)

Methodology:

  • Sample Preparation: Dilute the this compound solution in mobile phase A to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Anion-Exchange):

    • Equilibrate the column with 100% mobile phase A.

    • Inject the diluted sample.

    • Run a linear gradient from 0% to 100% mobile phase B over 30 minutes.

    • Monitor the elution profile at 280 nm (the absorbance maximum for 5-fluorocytosine).

  • Data Analysis:

    • Identify the peaks corresponding to 5-fluoro-dCMP, 5-fluoro-dCDP, and this compound based on their retention times (dCMP will elute first, followed by dCDP, and then dCTP).

    • If standards are available, create a standard curve to quantify the amount of each species.

    • Calculate the percentage of intact this compound to assess the degree of degradation.

Visualizations

cluster_storage Storage and Handling cluster_qc Quality Control cluster_usage Experimental Use storage_temp Store at -20°C aliquot Aliquot into single-use volumes storage_temp->aliquot To minimize freeze-thaw hplc HPLC Analysis for Purity storage_temp->hplc For stability checks thaw Thaw on ice aliquot->thaw ph_buffer Maintain pH 7.5-8.2 in a suitable buffer (e.g., Tris-HCl) ph_buffer->storage_temp functional_assay Functional Assay (e.g., PCR with positive control) use_promptly Use promptly after thawing thaw->use_promptly use_promptly->functional_assay

Caption: Experimental workflow for handling this compound solutions.

cluster_triphosphate Triphosphate Hydrolysis cluster_glycosidic N-Glycosidic Bond Cleavage (Acid-Catalyzed) dCTP This compound dCDP 5-fluoro-dCDP dCTP->dCDP Hydrolysis base 5-Fluorocytosine dCTP->base Hydrolysis sugar Deoxyribose Triphosphate dCTP->sugar Hydrolysis dCMP 5-fluoro-dCMP dCDP->dCMP Hydrolysis

Caption: Potential degradation pathways of this compound.

References

Optimizing annealing temperature for primers containing 5-fluorocytosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing primers containing 5-fluorocytosine (5-FC). This resource provides essential guidance, troubleshooting protocols, and frequently asked questions to help you successfully incorporate these modified primers into your PCR and other molecular biology applications.

Frequently Asked Questions (FAQs)

Q1: How does incorporating 5-fluorocytosine (5-FC) into a primer affect its melting temperature (Tₘ)?

Direct quantitative data on the effect of 5-FC on DNA duplex melting temperature is not extensively documented in the provided literature. However, studies on similar cytosine modifications at the 5-position, such as 5-formylcytosine (5fC), have shown a destabilizing effect on the DNA duplex.[1][2] The incorporation of 5fC can weaken the G-C base pair, leading to a decrease in the overall melting temperature.[1][2] It is reasonable to hypothesize that 5-FC may have a similar, though not identical, effect. Therefore, the theoretical Tₘ calculated by standard software for an unmodified primer should be considered an overestimation. Empirical determination of the optimal annealing temperature is critical.

Q2: Can I use standard Tₘ calculators for my 5-FC containing primers?

Standard Tₘ calculators do not account for the thermodynamic effects of modified bases like 5-FC. Relying on their output will likely lead to choosing a suboptimal or incorrect annealing temperature. The most reliable method for determining the optimal annealing temperature (Tₐ) is to use a thermal cycler with a gradient feature.

Q3: What is a good starting point for my annealing temperature (Tₐ)?

A prudent starting point is to calculate the Tₘ of the unmodified primer sequence and then set your initial annealing temperature 5-10°C below that value.[3] For example, if your unmodified primer has a calculated Tₘ of 60°C, begin your optimization with a gradient ranging from 50°C to 60°C.

Q4: Which DNA polymerase should I use with 5-FC primers?

The compatibility of common DNA polymerases with 5-FC-containing primers is not well-documented. The fluorine atom at the 5-position may influence the polymerase's binding and extension efficiency.

  • Starting Point: Begin with a standard, high-quality Taq DNA polymerase.

  • High-Fidelity: If fidelity is critical, you may test a high-fidelity polymerase like Phusion or Q5, but be aware that their performance with modified bases can vary.

  • Troubleshooting: If you experience low or no yield, testing different polymerases is a valid troubleshooting step.

Q5: Are there any special considerations for primer design?

Beyond the uncertainty in Tₘ, standard primer design principles remain crucial.

  • Length: 18-30 nucleotides.

  • GC Content: 40-60%.

  • Tₘ Matching: The calculated Tₘ of the unmodified forward and reverse primers should be within 5°C of each other.

  • Secondary Structures: Avoid hairpins, self-dimers, and cross-dimers.

  • 3' End: A G or C at the 3' end can strengthen primer annealing at the site of extension.

Data Presentation: Effect of a C5-Position Modification on Duplex Stability

Disclaimer: The following data is for 5-formylcytosine (5fC) , not 5-fluorocytosine. It is presented to illustrate the potential impact of a modification at the cytosine 5-position. Researchers should expect a similar, but not identical, destabilizing effect with 5-FC.

Modification TypeObservationQuantitative ImpactReference
Single 5-formylcytosine (5fC)Destabilization of the dsDNA structure~2°C decrease in Tₘ
Single 5-formylcytosine (5fC)Weakening of the G-C base pair5-10 kJ mol⁻¹ decrease in ΔG°
Multiple 5-formylcytosine (5fC)Propagated destabilization effectReduced overall duplex stability

Experimental Protocols

Protocol: Determining Optimal Annealing Temperature (Tₐ) using Gradient PCR

This protocol provides a detailed method for empirically finding the optimal Tₐ for your 5-FC-containing primers.

1. Primer and Template Preparation:

  • Resuspend primers in sterile, nuclease-free water or TE buffer to a stock concentration of 100 µM.

  • Prepare working dilutions of 10 µM.

  • Ensure your DNA template is of high quality and free of inhibitors. Use 1 pg–10 ng for plasmid templates or 1 ng–1 µg for genomic templates.

2. Reaction Setup:

  • Prepare a master mix to ensure consistency across all reactions. For a single 25 µL reaction, typical components include:

    • 10X PCR Buffer: 2.5 µL

    • dNTPs (10 mM each): 0.5 µL

    • Forward Primer (10 µM): 1.25 µL

    • Reverse Primer (10 µM): 1.25 µL

    • Taq DNA Polymerase: 0.25 µL

    • DNA Template: Variable

    • Nuclease-Free Water: to 25 µL

  • Aliquot the master mix into 8 PCR tubes.

3. Thermal Cycler Programming:

  • Set up a thermal cycling program with a temperature gradient for the annealing step.

  • Calculate Tₘ: Use a standard Tₘ calculator for the unmodified versions of your primers.

  • Set Gradient: Program the gradient to span a range of at least 10-12°C, centered around 3-5°C below the lower of the two calculated Tₘ values. For example, if the lower Tₘ is 62°C, a gradient of 55°C to 67°C is appropriate.

  • Example Program:

    • Initial Denaturation: 95°C for 2 minutes.

    • Cycling (30-35 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55°C - 67°C Gradient for 30 seconds.

      • Extension: 72°C for 1 minute per kb of amplicon length.

    • Final Extension: 72°C for 5 minutes.

    • Hold: 4°C.

4. Analysis:

  • Run the entire volume of each PCR reaction on a 1-2% agarose gel stained with a DNA-binding dye.

  • Include a DNA ladder to determine the size of the amplicons.

  • The optimal annealing temperature is the one that produces the highest yield of the specific, correct-sized band with minimal or no non-specific products.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No PCR Product Annealing temperature (Tₐ) is too high: The 5-FC modification may have significantly lowered the primer Tₘ, preventing annealing.Run a gradient PCR with a lower temperature range. Start 5-10°C below the calculated Tₘ of the unmodified primer.
Incorrect Mg²⁺ concentration: Optimal magnesium concentration is critical for polymerase activity and primer binding.Optimize the Mg²⁺ concentration by testing a range (e.g., 1.5 mM to 4.0 mM in 0.5 mM increments).
Polymerase incompatibility: The DNA polymerase may not efficiently extend from a primer containing 5-FC.Try a different type of DNA polymerase (e.g., a different vendor's Taq or a high-fidelity enzyme).
Low Product Yield Suboptimal Tₐ: The annealing temperature is not at the optimal point for efficiency.Analyze the results of your gradient PCR to pinpoint the temperature that gives the highest yield.
Insufficient primer concentration: Primer concentration might be limiting the reaction.Test a range of primer concentrations, typically from 0.1 µM to 0.5 µM.
Poor template quality: Template DNA may be degraded or contain PCR inhibitors.Re-purify the DNA template. Assess quality using a spectrophotometer (A260/280 ratio).
Non-Specific Bands Tₐ is too low: Primers are annealing to off-target sites.Increase the annealing temperature. Use the results from your gradient PCR to select a higher temperature that maintains specific product yield while eliminating non-specific bands.
Primer design issues: Primers may have homology to other regions in the template.Redesign primers following standard guidelines. Consider using "hot-start" PCR to reduce non-specific amplification during reaction setup.
Excessive Mg²⁺ or primers: High concentrations can promote non-specific binding.Reduce the concentration of Mg²⁺ and/or primers in the reaction.

Visualizations

Optimizing_Ta_for_5FC_Primers cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Empirical Optimization cluster_2 Phase 3: Analysis & Final Protocol PD 1. Design Primers with 5-FC (Follow standard rules) CalcTm 2. Calculate Tm for UNMODIFIED Sequence PD->CalcTm Prep 3. Prepare Reagents & Master Mix CalcTm->Prep GradPCR 4. Run Gradient PCR (e.g., Tm-10°C to Tm) Prep->GradPCR Gel 5. Analyze on Agarose Gel GradPCR->Gel Decision 6. Identify Optimal Ta (Strongest specific band) Gel->Decision Success 7. Use Optimal Ta for All Future Experiments Decision->Success Clear Band Troubleshoot 8. Troubleshoot (See Guide) Decision->Troubleshoot No/Poor Result

Caption: Workflow for optimizing the annealing temperature of 5-FC primers.

Troubleshooting_Logic Start PCR Result Analysis NoProduct Problem: No Product Start->NoProduct LowYield Problem: Low Yield Start->LowYield NonSpecific Problem: Non-Specific Bands Start->NonSpecific Sol_LowerTa Action: Lower Ta Range in Gradient PCR NoProduct->Sol_LowerTa Sol_CheckMg Action: Optimize Mg2+ Concentration NoProduct->Sol_CheckMg Sol_ChangePoly Action: Test Different DNA Polymerase NoProduct->Sol_ChangePoly LowYield->Sol_CheckMg Sol_PinpointTa Action: Select Best T from Gradient PCR LowYield->Sol_PinpointTa Sol_IncreaseTa Action: Increase Ta NonSpecific->Sol_IncreaseTa Sol_HotStart Action: Use Hot-Start PCR NonSpecific->Sol_HotStart

Caption: Logic diagram for troubleshooting common PCR issues with 5-FC primers.

References

Technical Support Center: Utilizing 5-fluoro-dCTP in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-fluoro-dCTP. Our aim is to help you overcome common challenges and optimize your experiments involving this modified deoxynucleotide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (5-Fluoro-2'-deoxycytidine 5'-triphosphate) is a modified pyrimidine deoxynucleotide triphosphate. It is primarily used as a substrate for DNA polymerases to incorporate a fluorine-modified cytosine base into a DNA strand.[1][2] This modification can be useful for a variety of applications, including:

  • Introducing specific modifications into DNA sequences: For studying DNA-protein interactions, DNA structure, and as a tool in synthetic biology.

  • Antiviral and anticancer research: Fluorinated nucleosides can act as inhibitors of viral or cellular polymerases and are explored as therapeutic agents.[3][4][5]

Q2: Can any DNA polymerase incorporate this compound?

No, the ability to incorporate this compound is polymerase-dependent. Some polymerases, like Pwo polymerase, have been shown to utilize this compound as a substrate for primer extension. However, the efficiency of incorporation can vary significantly between different polymerases. It is crucial to select a polymerase that is known to be compatible with modified nucleotides. High-fidelity proofreading polymerases may be less efficient at incorporating modified nucleotides compared to non-proofreading polymerases.

Q3: Does this compound prevent polymerase stalling?

Current evidence does not support the idea that this compound prevents polymerase stalling. In fact, the incorporation of modified nucleotides can sometimes lead to polymerase stalling or dissociation, particularly if the polymerase is not well-suited for utilizing the modified substrate. Stalling is more likely to be caused by factors such as secondary structures in the DNA template, low dNTP concentrations, or the presence of inhibitors in the reaction.

Q4: What is the mechanism of action of 5-fluorocytosine-related compounds in biological systems?

In cellular systems, 5-fluorocytosine is converted into various metabolites, including 5-fluorouracil (5-FU). These metabolites can then be further processed into 5-fluoro-UTP and 5-fluoro-dUTP. 5-fluoro-UTP can be incorporated into RNA and disrupt protein synthesis, while 5-fluoro-dUMP can inhibit thymidylate synthetase, an enzyme crucial for DNA synthesis, by depleting the pool of thymidine nucleotides.

Troubleshooting Guide

Problem 1: No or Low Yield of PCR Product
Possible Cause Recommended Solution
Inappropriate DNA Polymerase Switch to a DNA polymerase known to be efficient at incorporating modified nucleotides, such as Pwo polymerase. If using a high-fidelity polymerase with proofreading activity, consider that it might be excising the modified nucleotide.
Suboptimal this compound Concentration The optimal concentration of this compound may differ from that of natural dCTP. Perform a titration experiment to determine the optimal concentration of this compound. You may need to adjust the ratio of this compound to dCTP.
Incorrect Annealing Temperature The presence of modified nucleotides can affect the melting temperature (Tm) of the DNA. Optimize the annealing temperature by performing a gradient PCR. A good starting point is 3-5°C below the calculated Tm of the primers.
Inhibitors in the Reaction Ensure the DNA template is pure and free from inhibitors. If inhibitors are suspected, consider using a DNA polymerase that is more resistant to them.
Incorrect Magnesium Concentration Magnesium ions are a critical cofactor for DNA polymerases. The optimal Mg2+ concentration can be affected by the presence of modified dNTPs. Titrate the MgCl2 concentration in your reaction, typically in the range of 1.5 to 3.0 mM.
Problem 2: Non-Specific PCR Products (Smears or Multiple Bands)
Possible Cause Recommended Solution
Annealing Temperature is Too Low Increase the annealing temperature in 1-2°C increments. This will increase the stringency of primer binding.
Primer Design Issues Ensure primers are specific to the target sequence and do not have significant self-complementarity or complementarity to each other, which can lead to primer-dimers.
Excess Primer Concentration Reduce the concentration of primers in the reaction.
Enzyme Activity at Low Temperatures Use a hot-start DNA polymerase to prevent non-specific amplification that can occur at lower temperatures during reaction setup.

Quantitative Data

Nucleotide AnalogPolymeraseObservationReference
This compoundPwo PolymeraseCan be used as a substrate for primer extension.
1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine triphosphate (FIACTP)Human Cytomegalovirus-induced DNA PolymeraseCompetitive inhibitor with respect to dCTP (Ki = 0.30 µM). Can be utilized as an alternative substrate.
1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine triphosphate (FIACTP)Cellular DNA Polymerase AlphaMuch less sensitive inhibitor compared to the viral polymerase (Ki = 3.10 µM). Not utilized as an alternative substrate.
4'-fluoro-uridine triphosphateRespiratory Syncytial Virus (RSV) and SARS-CoV-2 RNA-dependent RNA PolymeraseIncorporation leads to transcriptional stalling.

Experimental Protocols

General Protocol for PCR using this compound

This protocol provides a starting point for incorporating this compound into a PCR product. Optimization of each component is highly recommended.

1. Reaction Setup:

ComponentFinal ConcentrationExample (50 µL reaction)
5X Polymerase Buffer1X10 µL
dNTP mix (dATP, dGTP, dTTP)200 µM each1 µL of 10 mM stock
dCTP100 µM0.5 µL of 10 mM stock
This compound100 µM0.5 µL of 10 mM stock
Forward Primer0.5 µM2.5 µL of 10 µM stock
Reverse Primer0.5 µM2.5 µL of 10 µM stock
DNA Template1-100 ngX µL
DNA Polymerase (e.g., Pwo)1-2.5 units0.5 µL
Nuclease-free WaterUp to 50 µL

Note: The ratio of dCTP to this compound can be varied to achieve the desired level of incorporation. A 1:1 ratio is a good starting point.

2. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30 sec30-35
Annealing55-68°C*30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C

* The annealing temperature should be optimized for your specific primers and template.

Visualizations

experimental_workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis reagents Prepare Master Mix: - Buffer - dNTPs (A, G, T) - dCTP & this compound - Primers - Polymerase pcr Run PCR Protocol (Optimize Annealing Temp) reagents->pcr template Prepare DNA Template template->pcr gel Agarose Gel Electrophoresis pcr->gel sequencing DNA Sequencing (Optional) gel->sequencing

Caption: Workflow for PCR with this compound.

troubleshooting_flow start PCR with this compound Fails (No/Low Yield) check_poly Is the DNA Polymerase compatible with modified nucleotides? start->check_poly change_poly Switch to a compatible polymerase (e.g., Pwo) check_poly->change_poly No optimize_mg Optimize Mg2+ concentration check_poly->optimize_mg Yes change_poly->optimize_mg optimize_anneal Optimize annealing temperature (Gradient PCR) optimize_mg->optimize_anneal check_template Check template quality and for inhibitors optimize_anneal->check_template success Successful Amplification check_template->success Problem Solved

Caption: Troubleshooting logic for failed PCR with this compound.

polymerase_interaction polymerase DNA Polymerase Active Site elongation Successful Elongation polymerase->elongation Natural Substrate stalling Potential Stalling or Reduced Efficiency polymerase->stalling Modified Substrate template DNA Template template->polymerase:as dCTP dCTP dCTP->polymerase:as Efficient Incorporation fdCTP This compound fdCTP->polymerase:as May have altered binding/kinetics

References

Technical Support Center: Purifying DNA Containing 5-fluoro-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-fluoro-dCTP-modified DNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of DNA containing this modified nucleotide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (5-Fluoro-2'-deoxycytidine 5'-triphosphate) is a modified deoxycytidine triphosphate. It is used as a substrate in enzymatic DNA synthesis, such as polymerase chain reaction (PCR) and primer extension, to introduce 5-fluorocytosine into a DNA sequence.[1] This modification can be used for various applications, including the development of therapeutic oligonucleotides, probes for molecular diagnostics, and studies of DNA-protein interactions.

Q2: Can I use standard DNA purification kits for DNA containing this compound?

In many cases, standard silica-based spin column kits can be used for the purification of PCR products containing this compound.[1][2][3] The underlying principle of these kits is the binding of the DNA backbone to the silica membrane in the presence of chaotropic salts.[4] Since the fluorine modification on the cytosine base is small and does not significantly alter the overall charge of the DNA backbone, binding to the silica membrane is generally not inhibited. However, it is crucial to follow the manufacturer's protocol carefully, paying close attention to the binding and wash conditions.

Q3: Does the presence of this compound affect the efficiency of ethanol precipitation?

Ethanol precipitation is a standard method for concentrating and purifying DNA. The process relies on the principle that the negatively charged phosphate backbone of DNA is neutralized by salt, allowing the DNA to precipitate out of solution upon the addition of a less polar solvent like ethanol. The presence of 5-fluorocytosine is not expected to significantly alter the charge of the DNA backbone, and therefore, standard ethanol precipitation protocols should be effective. For efficient recovery, especially with low concentrations of DNA, the use of a carrier like linear polyacrylamide is recommended.

Q4: Are there any specific recommendations for purifying large DNA fragments containing this compound?

For larger DNA fragments (>10 kb), it is important to handle the DNA gently to avoid shearing. When using silica columns, ensure that the lysis and binding buffers are mixed by gentle inversion rather than vigorous vortexing. For elution of large plasmids, heating the elution buffer to 50°C and increasing the incubation time on the column to 5 minutes can improve yield.

Q5: How can I quantify DNA containing this compound?

Standard DNA quantification methods are generally applicable to DNA containing this compound.

  • UV Spectrophotometry: This method measures the absorbance of light at 260 nm. It is a quick and simple method but cannot distinguish between DNA and RNA.

  • Fluorescence-based methods: Using dyes like PicoGreen or SYBR Green that specifically bind to double-stranded DNA provides higher sensitivity and specificity compared to UV spectrophotometry.

  • Agarose Gel Electrophoresis: This method allows for both quantification (by comparing band intensity to a ladder with known concentrations) and assessment of the integrity and size of the DNA fragment.

  • Capillary Electrophoresis: This automated method provides high-resolution separation and quantification of DNA fragments.

Troubleshooting Guides

Low DNA Yield
Potential Cause Recommended Solution References
Incomplete Lysis Ensure complete resuspension of the cell pellet before adding lysis buffer. For tissues, ensure the sample is thoroughly homogenized.
Inefficient Binding to Silica Column Ensure the binding step is performed at room temperature, as temperature can affect the pH of the binding buffer. Confirm that ethanol has been added to the wash buffer as specified in the protocol.
Column Overloading Do not exceed the recommended starting material amount for the specific spin column used. Overloading can clog the membrane and reduce yield.
Incomplete Elution Ensure the elution buffer is applied directly to the center of the silica membrane. For larger DNA fragments, consider heating the elution buffer and increasing the incubation time. Performing a second elution can also increase the yield.
Over-drying of DNA Pellet (Ethanol Precipitation) Avoid over-drying the DNA pellet, as this can make it difficult to resuspend. Air-dry the pellet for a short period until it is translucent, not completely white and dry.
Low Concentration of Starting DNA For ethanol precipitation of low concentration samples, add a carrier such as linear polyacrylamide or glycogen to improve recovery.
Poor DNA Purity (Low A260/A280 or A260/A230 Ratios)
Potential Cause Recommended Solution References
Protein Contamination (Low A260/A280) Ensure complete lysis and protein denaturation. If using a silica column, make sure the wash steps are performed correctly to remove all proteins. For persistent issues, a phenol:chloroform extraction followed by ethanol precipitation can be performed.
Chaotropic Salt Carryover (Low A260/A230) Ensure the column is washed correctly with the recommended ethanol-containing wash buffer. Perform an additional wash step if necessary. After the final wash, centrifuge the empty column to remove any residual ethanol before elution.
Phenol Contamination (from Phenol:Chloroform Extraction) After phenol:chloroform extraction, perform an additional chloroform extraction to remove residual phenol. Ensure the aqueous phase is carefully removed without disturbing the interface. A second ethanol precipitation can also help remove remaining phenol.
RNA Contamination (High A260/A280) If RNA-free DNA is required, treat the sample with RNase A during the lysis step.

Experimental Protocols

Protocol 1: Purification of PCR Products Containing this compound using a Silica Spin Column

This protocol is a general guideline and should be adapted based on the specific manufacturer's instructions for the silica spin column kit being used.

  • Adjust Binding Conditions: Add 5 volumes of binding buffer (containing a chaotropic salt) to 1 volume of the PCR reaction mixture. Mix thoroughly by pipetting.

  • Bind DNA: Transfer the mixture to a silica spin column placed in a collection tube. Centrifuge at >10,000 x g for 1 minute. Discard the flow-through.

  • Wash: Add 700 µL of wash buffer (containing ethanol) to the column. Centrifuge at >10,000 x g for 1 minute. Discard the flow-through. Repeat this wash step.

  • Dry Column: Centrifuge the empty column at maximum speed for 2 minutes to remove any residual ethanol.

  • Elute DNA: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 30-50 µL of elution buffer or nuclease-free water directly to the center of the silica membrane. Incubate at room temperature for 2-5 minutes.

  • Collect DNA: Centrifuge at >10,000 x g for 1 minute to collect the purified DNA.

Protocol 2: Ethanol Precipitation of DNA Containing this compound
  • Add Salt: Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the DNA solution. Mix gently.

  • Add Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times until the DNA precipitates.

  • Incubate: Incubate the mixture at -20°C for at least 1 hour to overnight to precipitate the DNA.

  • Pellet DNA: Centrifuge at maximum speed in a microcentrifuge for 15-30 minutes at 4°C. Carefully decant the supernatant without disturbing the pellet.

  • Wash Pellet: Add 500 µL of room-temperature 70% ethanol to wash the pellet. Centrifuge at maximum speed for 5 minutes at 4°C. Carefully decant the ethanol.

  • Dry Pellet: Air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend DNA: Resuspend the DNA pellet in a suitable volume of sterile TE buffer or nuclease-free water.

Protocol 3: HPLC Purification of Oligonucleotides Containing this compound

High-Performance Liquid Chromatography (HPLC) is recommended for applications requiring highly pure modified oligonucleotides. Reverse-phase HPLC is a common method.

  • Sample Preparation: Dissolve the crude oligonucleotide in an appropriate buffer (e.g., 0.1 M Triethylammonium acetate).

  • HPLC System:

    • Column: A reverse-phase column (e.g., C8 or C18) suitable for oligonucleotide purification.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50).

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. The exact gradient will depend on the length and hydrophobicity of the oligonucleotide and may require optimization.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length modified oligonucleotide.

  • Post-Purification: Lyophilize the collected fraction to remove the volatile buffer. The purified oligonucleotide can then be resuspended in the desired buffer.

Visualizations

experimental_workflow cluster_synthesis DNA Synthesis cluster_purification Purification Options cluster_qc Quality Control synthesis PCR or Primer Extension with this compound silica Silica Spin Column synthesis->silica ethanol Ethanol Precipitation synthesis->ethanol hplc HPLC synthesis->hplc quant Quantification (UV Spec, Fluorescence) silica->quant ethanol->quant hplc->quant integrity Integrity Check (Agarose Gel) quant->integrity downstream downstream integrity->downstream Downstream Applications

Caption: Workflow for synthesis, purification, and quality control of DNA containing this compound.

troubleshooting_logic start Low DNA Yield? cause_binding Inefficient Binding? start->cause_binding Yes ok Yield OK start->ok No cause_elution Incomplete Elution? cause_binding->cause_elution No solution_binding Check Buffers & Temp cause_binding->solution_binding Yes cause_precipitation Precipitation Issue? cause_elution->cause_precipitation No solution_elution Heat Elution Buffer & Increase Incubation cause_elution->solution_elution Yes solution_precipitation Use Carrier & Avoid Over-drying cause_precipitation->solution_precipitation Yes

Caption: Troubleshooting logic for addressing low yield in this compound DNA purification.

References

Technical Support Center: The Impact of 5-fluoro-dCTP on DNA Melting Temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and experimenting with the effects of 5-fluoro-2'-deoxycytidine 5'-triphosphate (5-fluoro-dCTP) on DNA melting temperature (Tm).

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of incorporating this compound into a DNA duplex on its melting temperature (Tm)?

A1: The incorporation of this compound is expected to decrease the melting temperature of a DNA duplex, indicating a destabilization of the DNA structure. While direct studies on this compound are limited, research on the closely related 5-fluorodeoxyuridine (FdUrd) has shown that its substitution in a DNA duplex leads to destabilization. This is in contrast to 5-methylcytosine, which is known to increase DNA thermal stability.

Q2: What is the mechanism behind the destabilization of DNA by 5-fluorocytosine?

A2: The destabilization is attributed to less favorable stacking interactions. The highly electronegative fluorine atom at the 5-position of the cytosine ring can alter the electronic properties and conformation of the base, which in turn affects the stacking energy with adjacent bases in the DNA helix.

Q3: Can standard DNA polymerases incorporate this compound into a growing DNA strand?

A3: Yes, this compound can serve as a substrate for various DNA polymerases, including Pwo polymerase. However, the efficiency of incorporation may vary depending on the specific polymerase used. It is recommended to consult the manufacturer's data sheet for the chosen polymerase or perform pilot experiments to optimize incorporation efficiency.

Q4: Are there any special considerations when designing primers for PCR with this compound?

A4: Primer design principles remain the same as for standard PCR. However, since the incorporation of this compound is expected to lower the Tm of the final product, this should be considered in the experimental design, though it does not directly impact primer Tm calculation for the initial annealing steps.

Troubleshooting Guides

Section 1: Troubleshooting this compound Incorporation via PCR
Issue Possible Cause Recommended Solution
Low or no PCR product Inefficient incorporation of this compound by the DNA polymerase.- Use a DNA polymerase known to be compatible with modified nucleotides (e.g., Pwo polymerase). - Optimize the ratio of this compound to dCTP in the dNTP mix. A complete substitution might be inhibitory for some polymerases. - Increase the concentration of the DNA polymerase.
Suboptimal annealing temperature.Optimize the annealing temperature using a gradient PCR. Standard Tm calculators for primers are a good starting point.
Incorrect Mg2+ concentration.Optimize the Mg2+ concentration, as modified dNTPs can alter the optimal concentration required by the polymerase.
Non-specific PCR products Primer-dimer formation or non-specific primer binding.- Increase the annealing temperature. - Reduce the primer concentration. - Use a hot-start DNA polymerase to minimize non-specific amplification during reaction setup.
Contamination.Ensure a clean workspace and use dedicated reagents and equipment for PCR setup.
Section 2: Troubleshooting DNA Melting Curve Analysis with this compound Modified DNA
Issue Possible Cause Recommended Solution
Noisy or irregular melting curve Low DNA concentration or purity.- Purify the PCR product containing 5-fluorocytosine before melting curve analysis. - Ensure a sufficient concentration of the DNA sample.
Instrument calibration issues.Ensure the spectrophotometer or real-time PCR machine is properly calibrated for temperature and fluorescence readings.
Multiple peaks in the derivative plot Presence of non-specific PCR products or primer-dimers.Optimize the PCR reaction to obtain a single, specific product. Gel electrophoresis can be used to verify product purity.
Complex melting behavior of the DNA sequence.This can be sequence-dependent. Ensure your analysis software is correctly identifying the main transition peak.
Observed Tm is higher than expected High salt concentration in the buffer.Ensure the buffer composition is consistent across all experiments. High salt concentrations can shield the negative charges of the phosphate backbone and increase Tm.
Presence of DNA intercalating dyes at high concentrations.If using a fluorescent dye for detection, be aware that some dyes can stabilize the DNA duplex and increase the measured Tm.

Data Presentation

Table 1: Thermodynamic Impact of Cytosine Modifications on DNA Duplex Stability
Modification Effect on Melting Temperature (Tm) Change in Gibbs Free Energy (ΔΔG°37) Reference
5-FluorodeoxyuridineDestabilizing (Lower Tm)+0.3 kcal/mol[1]
5-FormylcytosineDestabilizing (Lower Tm)Not explicitly quantified in the same manner[2]
5-MethylcytosineStabilizing (Higher Tm)Negative (stabilizing)[3]

Note: A positive ΔΔG° indicates destabilization.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of this compound into a DNA Fragment via PCR
  • Reaction Setup:

    • On ice, prepare a 50 µL PCR reaction mixture in a thin-walled PCR tube.

    • Component Final Concentration
      10x PCR Buffer1x
      dNTP Mix (with this compound)200 µM of each dNTP (e.g., a mix of dATP, dGTP, dTTP, and a specific ratio of dCTP to this compound, or complete substitution)
      Forward Primer0.5 µM
      Reverse Primer0.5 µM
      DNA Template1-10 ng
      DNA Polymerase (e.g., Pwo)1-2.5 units
      Nuclease-free waterto 50 µL
    • Gently mix the components and centrifuge briefly to collect the contents at the bottom of the tube.

  • Thermal Cycling:

    • Step Temperature Time Cycles
      Initial Denaturation95°C2 min1
      Denaturation95°C30 sec30-35
      Annealing55-65°C (optimize)30 sec
      Extension72°C1 min/kb
      Final Extension72°C5 min1
      Hold4°C
  • Verification of Incorporation:

    • Analyze 5 µL of the PCR product on a 1-2% agarose gel to confirm the presence of a single band of the expected size.

    • Purify the remaining PCR product using a standard PCR purification kit.

Protocol 2: DNA Melting Temperature (Tm) Analysis by UV-Vis Spectrophotometry
  • Sample Preparation:

    • Dilute the purified PCR product (containing 5-fluorocytosine) and the corresponding unmodified control DNA to the same concentration (e.g., 0.2-1.0 µM) in a suitable melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Instrumentation Setup:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Set the wavelength to 260 nm.

    • Set the temperature ramp rate (e.g., 1°C/minute).

    • Set the temperature range (e.g., 25°C to 95°C).

  • Data Acquisition:

    • Place the samples in quartz cuvettes and load them into the spectrophotometer.

    • Blank the instrument with the melting buffer.

    • Start the temperature ramp and record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain the melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve.

    • For a more precise determination, calculate the first derivative of the melting curve (dA/dT). The peak of the first derivative plot corresponds to the Tm.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_pcr Enzymatic Incorporation cluster_tm Melting Analysis cluster_analysis Data Analysis A Design Primers for Target DNA Sequence B Prepare PCR Master Mix with this compound A->B C Perform PCR to Synthesize 5-fluorocytosine-containing DNA B->C D Verify PCR Product by Gel Electrophoresis C->D E Purify PCR Product D->E F Prepare Samples for Melting Analysis (Modified and Control DNA) E->F G Measure Absorbance vs. Temperature (UV-Vis Spectrophotometry) F->G H Plot Melting Curves G->H I Determine Tm (First Derivative) H->I J Compare Tm of Modified vs. Control DNA I->J

Caption: Experimental workflow for determining the impact of this compound on DNA melting temperature.

Factors_Affecting_Tm cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_modification Base Modifications Tm DNA Melting Temperature (Tm) GC_Content G-C Content GC_Content->Tm increases Length DNA Length Length->Tm increases Sequence Base Sequence (Stacking Interactions) Sequence->Tm Salt Salt Concentration (e.g., Na+) Salt->Tm increases pH pH pH->Tm affects Denaturants Denaturing Agents (e.g., Formamide) Denaturants->Tm decreases Fluoro_C 5-Fluorocytosine Fluoro_C->Tm decreases

Caption: Factors influencing DNA melting temperature (Tm).

References

Technical Support Center: Enhancing Long DNA Fragment Yield with 5-fluoro-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for utilizing 5-fluoro-dCTP to improve the amplification of long DNA fragments. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.

Troubleshooting Guide

This section addresses common issues encountered when using this compound in long-range PCR applications.

Issue Potential Cause Recommended Solution
Low or No PCR Product Suboptimal this compound Concentration: Incorrect ratio of this compound to dCTP.Titrate the concentration of this compound. Start with a 1:3 ratio of this compound to dCTP and perform a gradient to find the optimal concentration for your specific template and polymerase.
Polymerase Inhibition: The DNA polymerase used may not be efficient at incorporating modified nucleotides.Use a high-fidelity DNA polymerase with proofreading activity that is known to be compatible with modified dNTPs. Consult the polymerase manufacturer's guidelines.
Incorrect Annealing Temperature: The presence of this compound can slightly alter the melting temperature (Tm) of the DNA.Optimize the annealing temperature by performing a gradient PCR. Start with an annealing temperature 5°C below the calculated Tm of the primers.
Poor Template Quality: Long-range PCR is highly sensitive to template integrity.Use high-quality, intact genomic DNA. Avoid repeated freeze-thaw cycles and excessive vortexing.[1]
Non-Specific Bands or Smearing High Primer Concentration: Excess primers can lead to non-specific amplification.Reduce the primer concentration in the reaction. A final concentration of 0.2-0.5 µM for each primer is a good starting point.
High this compound Concentration: Too much modified nucleotide can sometimes lead to polymerase errors and non-specific products.Re-optimize the this compound:dCTP ratio, favoring a lower concentration of the modified nucleotide.
Magnesium Concentration Not Optimized: MgCl₂ concentration is critical for polymerase activity and primer annealing.Perform a magnesium chloride (MgCl₂) titration, typically in the range of 1.5 mM to 3.5 mM.
PCR Product is Shorter than Expected Polymerase Stalling: The polymerase may have difficulty incorporating this compound, leading to premature termination.Increase the extension time. For long fragments, an extension time of 1-2 minutes per kb is recommended. Also, try a two-step PCR protocol with a combined annealing/extension step at 68°C.[2]
Secondary Structures in Template: GC-rich regions or other complex structures can impede polymerase progression.The inclusion of this compound is intended to help with this. Also, consider adding PCR enhancers such as betaine (0.8-1.3 M) or DMSO (1-4%) to the reaction mix.[3]

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism by which this compound improves the yield of long DNA fragments?

While extensive quantitative data is still emerging, the primary proposed mechanism is the reduction of DNA secondary structures that can cause polymerase stalling. The fluorine atom at the C5 position of cytosine can alter the electronic properties of the base, which may disrupt the non-canonical hydrogen bonds that stabilize complex structures like hairpins and G-quadruplexes, particularly in GC-rich regions. This allows for more efficient processivity of the DNA polymerase over long distances. Studies have shown that single 5-fluoro substitutions have minimal impact on the overall thermodynamic stability of a standard DNA double helix.[4][5]

2. Which DNA polymerases are recommended for use with this compound in long-range PCR?

High-fidelity DNA polymerases with proofreading (3'→5' exonuclease) activity are recommended for long-range PCR to ensure accuracy. It is crucial to select a polymerase that is known to be robust and can accommodate modified nucleotides. Blends of a highly processive polymerase and a proofreading polymerase are often used for amplifying long DNA targets. Pwo polymerase has been noted for its ability to incorporate this compound during primer extension. Always consult the manufacturer's specifications for your chosen polymerase regarding its compatibility with modified dNTPs.

3. What is a good starting concentration for this compound in my PCR reaction?

A recommended starting point is to substitute a portion of the dCTP with this compound. A common starting ratio is 1 part this compound to 3 parts dCTP, with the total concentration of cytosine triphosphates remaining the same as the other dNTPs (typically 200-500 µM each). Optimization is key, and the optimal ratio will depend on the specific template, primers, and polymerase being used.

4. Can this compound be used in combination with other PCR enhancers?

Yes, this compound can be used with other common PCR additives like betaine and DMSO. These enhancers also help to resolve secondary structures and can have a synergistic effect with this compound. When combining additives, it is important to re-optimize the reaction conditions, as they can affect primer annealing and polymerase activity.

5. How does the use of this compound affect downstream applications?

DNA containing 5-fluorocytosine can be used in most standard downstream applications such as sequencing and cloning. However, it is important to consider that the presence of the modified base may affect the efficiency of certain enzymes, such as restriction endonucleases. It is advisable to check the sensitivity of any enzymes you plan to use on the modified DNA.

Experimental Protocols

Protocol 1: Long-Range PCR with this compound

This protocol provides a starting point for amplifying a long DNA fragment (e.g., >10 kb) from high-quality genomic DNA.

1. Reaction Setup:

Prepare the following reaction master mix on ice. The volumes are for a single 50 µL reaction.

Component Volume Final Concentration
10X High-Fidelity PCR Buffer5 µL1X
dNTP mix (10 mM each dATP, dGTP, dTTP)1 µL200 µM each
dCTP (10 mM)0.75 µL150 µM
This compound (10 mM)0.25 µL50 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Genomic DNA (50 ng/µL)2 µL100 ng
High-Fidelity DNA Polymerase (2 U/µL)0.5 µL1 U
Nuclease-Free Waterto 50 µL-

2. Thermal Cycling Conditions:

Step Temperature Time Cycles
Initial Denaturation94°C2 min1
Denaturation94°C15 sec30
Annealing60-68°C*30 sec
Extension68°C1 min/kb
Final Extension68°C10 min1
Hold4°C1

* Optimize the annealing temperature using a gradient PCR. A starting point is 3-5°C above the lower of the two primer Tms.

3. Post-PCR Analysis:

Analyze the PCR product by running 5-10 µL on a 0.8% agarose gel stained with a DNA-binding dye. A DNA ladder appropriate for the expected fragment size should be included.

Visualizations

Logical Workflow for Troubleshooting Low PCR Yield

G start Low or No PCR Product check_template Verify Template Quality (Integrity & Purity) start->check_template check_reagents Check Reagent Concentrations (Primers, dNTPs, MgCl2) check_template->check_reagents Template OK success Successful Amplification check_template->success Improved optimize_annealing Optimize Annealing Temperature (Gradient PCR) check_reagents->optimize_annealing Reagents OK check_reagents->success Improved optimize_extension Increase Extension Time optimize_annealing->optimize_extension Still Low Yield optimize_annealing->success Improved optimize_5fdCTP Titrate this compound: dCTP Ratio optimize_extension->optimize_5fdCTP Still Low Yield optimize_extension->success Improved change_polymerase Switch to a More Robust High-Fidelity Polymerase change_polymerase->success Problem Solved add_enhancers Add PCR Enhancers (Betaine, DMSO) add_enhancers->change_polymerase Still Low Yield add_enhancers->success Improved optimize_5fdCTP->add_enhancers Still Low Yield optimize_5fdCTP->success Improved

Caption: Troubleshooting workflow for low PCR product yield.

Signaling Pathway of this compound Incorporation

G cluster_0 PCR Reaction Mix cluster_1 DNA Amplification dCTP dCTP incorporation Incorporation into new DNA strand dCTP->incorporation fdCTP This compound fdCTP->incorporation dNTPs dATP, dGTP, dTTP dNTPs->incorporation template Long DNA Template (with secondary structures) template->incorporation polymerase High-Fidelity DNA Polymerase polymerase->incorporation reduction Potential Reduction of Secondary Structures incorporation->reduction This compound present elongation Improved Polymerase Processivity incorporation->elongation Standard dCTP reduction->elongation product Increased Yield of Long DNA Fragment elongation->product

References

Technical Support Center: 5-fluoro-dCTP in PCR Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5-fluoro-dCTP in their polymerase chain reaction (PCR) experiments. The information is tailored for scientists and professionals in research and drug development.

FAQs: General Questions

Q1: What is this compound and why is it used in PCR?

This compound (5-Fluoro-2'-deoxycytidine 5'-triphosphate) is a modified deoxycytidine triphosphate. It can be incorporated into a growing DNA strand during PCR by certain DNA polymerases. The fluorine modification can be useful for various applications, including structural biology studies, as a label for DNA visualization, or to alter the enzymatic recognition of the DNA.

Q2: Which polymerases can incorporate this compound?

While many DNA polymerases can incorporate modified nucleotides, their efficiency can vary. Pwo polymerase has been specifically mentioned for incorporating this compound in primer extension reactions[1]. For standard PCR, it is crucial to use a polymerase that is known to be compatible with modified nucleotides. High-fidelity proofreading polymerases can sometimes be inhibited by modified bases, so it is important to consult the manufacturer's recommendations for your specific polymerase. If you are experiencing low yield, consider testing different DNA polymerases.

Q3: How does the complete substitution of dCTP with this compound affect the PCR product?

Replacing dCTP with this compound will result in a PCR product where every guanine (G) is paired with a 5-fluorocytosine. This modification can alter the melting temperature (Tm) of the DNA, its susceptibility to certain enzymes, and its overall structure. For instance, studies with other 5-substituted dCTP analogs have shown that such modifications can increase the stability of the DNA duplex, which may require higher denaturation temperatures during PCR[2][3][4][5].

Troubleshooting Guide

Issue 1: No or Low PCR Product Yield

Possible Causes & Solutions

CauseRecommended Action
Suboptimal MgCl₂ Concentration Magnesium ions are a critical cofactor for DNA polymerase and also stabilize the DNA duplex. The optimal concentration can be affected by the presence of modified nucleotides. It is recommended to perform a MgCl₂ titration from 1.5 mM to 4.0 mM in 0.5 mM increments to find the optimal concentration for your specific primer-template combination with this compound.
Incorrect Annealing Temperature The incorporation of this compound may alter the melting temperature (Tm) of the primers and the newly synthesized DNA strands. It is advisable to perform a temperature gradient PCR to determine the optimal annealing temperature empirically. Start with an annealing temperature 5°C below the calculated Tm of your primers and test a range of +/- 5-10°C.
Incompatible Polymerase Not all DNA polymerases efficiently incorporate modified nucleotides. Ensure you are using a polymerase known for its compatibility with modified dNTPs. If using a proofreading polymerase, its exonuclease activity might be hindered by the modified base, leading to lower efficiency. Consider trying a non-proofreading polymerase like Taq or a polymerase specifically engineered for modified nucleotides.
Inhibitory Effects of Additives High concentrations of PCR additives like DMSO and betaine can inhibit the polymerase. If you are using these additives, try reducing their concentration or performing a titration to find the optimal balance for your reaction.
Degraded this compound Ensure the this compound stock solution is not degraded. Store it at -20°C and avoid repeated freeze-thaw cycles.
Issue 2: Non-Specific PCR Products (Extra Bands on Gel)

Possible Causes & Solutions

CauseRecommended Action
Suboptimal MgCl₂ Concentration Too high a concentration of MgCl₂ can reduce the stringency of primer annealing, leading to non-specific products. Try decreasing the MgCl₂ concentration in 0.5 mM increments.
Annealing Temperature Too Low A low annealing temperature allows for non-specific binding of primers. Increase the annealing temperature in 2°C increments. A gradient PCR is highly recommended to quickly find the optimal temperature.
High Concentration of Primers Excessive primer concentration can lead to the formation of primer-dimers and other non-specific products. Try reducing the primer concentration to the lower end of the recommended range (e.g., 0.1 - 0.5 µM).
High Concentration of Additives While DMSO and betaine can help with GC-rich templates, at certain concentrations they can also lower the annealing temperature too much, leading to non-specific amplification. If using these, try reducing their concentration or re-optimizing the annealing temperature in their presence.

Compatibility with PCR Additives: Summary Tables

The following tables provide general guidelines for using common PCR additives. Note that the optimal concentrations for use with this compound may differ from standard PCR and should be determined empirically.

Table 1: Magnesium Chloride (MgCl₂) Concentration

Concentration RangeExpected OutcomeTroubleshooting Tips
1.5 - 2.5 mM Standard starting range for many PCR reactions.If no product is observed, consider increasing the concentration as this compound may chelate Mg²⁺ differently than dCTP.
2.5 - 4.0 mM May be necessary for some templates or if inhibitors are present.High concentrations can lead to non-specific amplification. Use the lowest effective concentration.

Table 2: Dimethyl Sulfoxide (DMSO) Concentration

Concentration RangeExpected OutcomeTroubleshooting Tips
2 - 5% Often used to improve amplification of GC-rich templates by reducing secondary structures.DMSO can lower the annealing temperature of primers. It is recommended to perform a new annealing temperature gradient when adding DMSO.
> 5% Can inhibit Taq polymerase activity.Use with caution and only if lower concentrations are ineffective. May require increasing the polymerase concentration.

Table 3: Betaine Concentration

Concentration RangeExpected OutcomeTroubleshooting Tips
0.5 - 1.5 M Reduces the formation of secondary structures in GC-rich DNA, improving yield and specificity.High concentrations of betaine can be viscous and may require careful pipetting.
> 2.0 M May inhibit the PCR reaction.Titrate to find the optimal concentration for your specific target.

Experimental Protocols

Protocol 1: Basic PCR with this compound

This protocol provides a starting point for setting up a PCR reaction with complete substitution of dCTP with this compound. Optimization will be required.

Reaction Setup (50 µL total volume):

ComponentFinal ConcentrationVolume
5X PCR Buffer1X10 µL
dATP (10 mM)200 µM1 µL
dGTP (10 mM)200 µM1 µL
dTTP (10 mM)200 µM1 µL
This compound (10 mM)200 µM1 µL
Forward Primer (10 µM)0.5 µM2.5 µL
Reverse Primer (10 µM)0.5 µM2.5 µL
Template DNA1-100 ng1-5 µL
Taq DNA Polymerase (5 U/µL)1.25 units0.25 µL
Nuclease-free waterto 50 µL

Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30 sec30-35
AnnealingGradient (50-65°C)30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C

Note on Annealing Temperature: It is critical to perform a gradient PCR to determine the optimal annealing temperature.

Protocol 2: Workflow for Optimizing PCR with this compound and Additives

This workflow outlines a systematic approach to optimizing your PCR when incorporating this compound and additives.

PCR_Optimization_Workflow start Start: Standard PCR with This compound check_yield Check for PCR Product (Agarose Gel) start->check_yield optimize_mg Optimize MgCl₂ (1.5 - 4.0 mM gradient) check_yield->optimize_mg No/Low Yield optimize_annealing Optimize Annealing Temp (Gradient PCR) check_yield->optimize_annealing Non-specific Bands success Successful Amplification check_yield->success Clean, Correct Band check_mg_yield Check Yield and Specificity optimize_mg->check_mg_yield check_mg_yield->optimize_annealing Improved but not optimal check_mg_yield->success Optimized check_annealing_yield Check Yield and Specificity optimize_annealing->check_annealing_yield add_dmso_betaine Problematic Template? (e.g., GC-rich) Add DMSO or Betaine check_annealing_yield->add_dmso_betaine Still no/low yield check_annealing_yield->success Optimized optimize_additive_conc Optimize Additive Conc. (e.g., 2-8% DMSO or 0.5-2.0 M Betaine) add_dmso_betaine->optimize_additive_conc reoptimize_annealing Re-optimize Annealing Temp with Additive optimize_additive_conc->reoptimize_annealing final_check Final Check for Optimized Product reoptimize_annealing->final_check final_check->success Optimized

Caption: PCR optimization workflow.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationships in troubleshooting common PCR issues when using this compound.

Troubleshooting_Logic cluster_issues Common PCR Issues cluster_causes Potential Causes cluster_solutions Troubleshooting Steps no_product No PCR Product mg_conc Suboptimal MgCl₂ no_product->mg_conc anneal_temp Incorrect Annealing Temp. no_product->anneal_temp polymerase Incompatible Polymerase no_product->polymerase primer_design Poor Primer Design no_product->primer_design low_yield Low Yield low_yield->mg_conc low_yield->anneal_temp low_yield->polymerase additive_conc Suboptimal Additive Conc. low_yield->additive_conc nonspecific Non-specific Bands nonspecific->mg_conc nonspecific->anneal_temp nonspecific->additive_conc nonspecific->primer_design titrate_mg Titrate MgCl₂ mg_conc->titrate_mg gradient_pcr Run Gradient PCR anneal_temp->gradient_pcr change_pol Change Polymerase polymerase->change_pol titrate_add Titrate Additives additive_conc->titrate_add redesign_primers Redesign Primers primer_design->redesign_primers

Caption: Troubleshooting logic map.

References

Troubleshooting guide for SELEX using modified nucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing modified nucleotides in their SELEX (Systematic Evolution of Ligands by Exponential Enrichment) experiments. The information is tailored for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs)

Q1: My PCR amplification of the modified library is inefficient or failing. What are the common causes and solutions?

A1: Inefficient PCR amplification is one of the most significant hurdles in modified SELEX.[1] The primary reason is that standard DNA polymerases may not efficiently recognize and incorporate modified nucleotides, leading to truncated products or complete amplification failure.

Common Causes:

  • Polymerase Incompatibility: The polymerase used may have low fidelity or processivity for the specific modified nucleotide.

  • High Degree of Modification: A high density of modifications within the template strand can hinder polymerase activity.

  • Suboptimal PCR Conditions: Annealing temperatures, extension times, and magnesium concentrations may not be optimized for the modified templates.

  • Formation of By-products: Complex libraries with modified nucleotides can sometimes lead to the formation of non-specific PCR products.[2]

Troubleshooting Strategies:

  • Select a Compatible Polymerase: Utilize mutant or engineered polymerases known to accept modified nucleotides. Family B polymerases are often more effective than Family A polymerases for this purpose.[3]

  • Optimize PCR Conditions:

    • Temperature: Perform a temperature gradient PCR to find the optimal annealing temperature.

    • Extension Time: Increase the extension time to allow the polymerase more time to incorporate the modified nucleotides.

    • Magnesium Concentration: Titrate the MgCl₂ concentration, as it is a critical cofactor for polymerase activity.

  • Reduce PCR Bias: To minimize bias where shorter or less modified sequences are preferentially amplified, it is crucial to optimize the number of PCR cycles.[4][5] Over-amplification can lead to the loss of potentially high-affinity aptamers.

  • Consider Click-SELEX: If direct amplification is consistently failing, Click-SELEX is a powerful alternative. This method involves removing the modification before PCR and re-introducing it after amplification, thus bypassing the issue of polymerase incompatibility.

Q2: I am observing a low enrichment of binding sequences in my modified SELEX experiment. What could be the issue?

A2: Low enrichment suggests that the selection pressure is not effectively isolating high-affinity aptamers from the library. This can be due to a variety of factors related to both the modified library and the selection conditions.

Potential Issues:

  • Loss of Structural Diversity: The modifications, while offering new chemical functionalities, might restrict the conformational space of the oligonucleotides, leading to a library with lower structural diversity.

  • Inappropriate Selection Stringency: The washing and elution steps may be too harsh, leading to the loss of good binders, or too lenient, resulting in high background binding.

  • Target-Related Problems: The target molecule may be unstable, impure, or non-specifically binding to the library.

  • Counter-Selection Inefficiency: If a counter-selection step is used, it may not be effectively removing sequences that bind to the selection matrix or other non-target components.

Solutions:

  • Optimize Selection Stringency: In the initial rounds, use lower stringency (e.g., shorter wash times, milder wash buffers) to retain a diverse pool of potential binders. Gradually increase the stringency in later rounds to isolate the highest affinity aptamers.

  • Validate Target Integrity: Ensure the target is pure and correctly folded. Run control experiments with an unmodified library to assess baseline binding.

  • Refine Counter-Selection: If high background is an issue, optimize the counter-selection step by increasing the incubation time with the negative control matrix.

  • Monitor Enrichment: Use a quantitative method like qPCR to monitor the enrichment of target-bound sequences after each round. This allows for a more accurate assessment of selection progress.

Q3: How do I choose the right modified nucleotide for my SELEX experiment?

A3: The choice of modified nucleotide depends on the desired properties of the final aptamer and the specific target. The goal is often to enhance nuclease resistance, improve binding affinity, or introduce novel chemical functionalities.

Considerations for Choosing a Modification:

  • Nuclease Resistance: For in vivo applications, modifications at the 2'-position of the ribose sugar, such as 2'-Fluoro (2'-F), 2'-Amino (2'-NH₂), and 2'-O-Methyl (2'-OMe), are commonly used to increase stability against nucleases.

  • Increased Affinity and Specificity: Modifications can introduce new contact points with the target, potentially leading to higher affinity and specificity. For example, hydrophobic modifications can be beneficial for binding to proteins with hydrophobic pockets.

  • Enzymatic Compatibility: Ensure that the chosen modified nucleotide triphosphate (dNTP) is a substrate for a commercially available polymerase.

  • Post-SELEX Applications: If the aptamer is intended for a specific application, such as conjugation to a drug or a diagnostic label, a modification that facilitates this can be incorporated.

ModificationPrimary AdvantageConsiderations
2'-Fluoro (2'-F) High nuclease resistance, can improve binding affinity.Generally well-tolerated by polymerases.
2'-O-Methyl (2'-OMe) Excellent nuclease resistance, common post-SELEX modification.Can sometimes reduce binding affinity if not strategically placed.
**2'-Amino (2'-NH₂) **Nuclease resistance, provides a reactive amine group for conjugation.Can be more challenging for some polymerases to incorporate.
Base Modifications Introduces novel chemical functionalities for enhanced binding.May require specialized polymerases and can significantly alter DNA structure.

Experimental Protocols

Protocol 1: General Workflow for SELEX with Modified Nucleotides

This protocol outlines the key steps in a typical SELEX experiment incorporating modified nucleotides.

  • Library Preparation:

    • Synthesize a single-stranded DNA (ssDNA) or RNA library containing a randomized region flanked by constant primer binding sites.

    • For modified libraries, incorporate the desired modified nucleoside triphosphates during synthesis or through a primer extension reaction.

  • Target Incubation:

    • Immobilize the target molecule on a solid support (e.g., magnetic beads, nitrocellulose membrane).

    • Incubate the modified oligonucleotide library with the immobilized target in a suitable binding buffer.

  • Partitioning:

    • Wash the solid support to remove non-binding or weakly binding sequences. The stringency of the washes can be adjusted by altering the buffer composition, temperature, and wash duration.

  • Elution:

    • Elute the bound sequences from the target. This can be achieved by changing the pH, temperature, or by using a competitive binder.

  • Amplification:

    • Reverse transcribe the eluted RNA sequences to cDNA if applicable.

    • Amplify the eluted sequences using PCR with a polymerase compatible with the modified nucleotides.

  • Strand Separation:

    • Separate the amplified double-stranded DNA to generate a single-stranded pool for the next round of selection.

  • Repeat:

    • Repeat the selection cycle (steps 2-6) for multiple rounds, typically 8-15, to enrich for high-affinity aptamers.

Visualizations

SELEX_Workflow cluster_0 SELEX Cycle Initial Library Initial Library Binding Binding Initial Library->Binding Incubate with Target Partitioning Partitioning Binding->Partitioning Wash Elution Elution Partitioning->Elution Recover Binders Amplification Amplification Elution->Amplification PCR Enriched Pool Enriched Pool Amplification->Enriched Pool Next Round Enriched Pool->Binding Iterate Sequencing Sequencing Enriched Pool->Sequencing Analyze

Caption: A generalized workflow of the SELEX process for aptamer selection.

PCR_Troubleshooting Problem Inefficient PCR Amplification Cause1 Polymerase Incompatibility Problem->Cause1 Cause2 Suboptimal Conditions Problem->Cause2 Cause3 PCR Bias Problem->Cause3 Alternative Consider Click-SELEX Problem->Alternative Solution1 Use Engineered Polymerase Cause1->Solution1 Solution2 Optimize Temp, Time, Mg2+ Cause2->Solution2 Solution3 Limit Cycle Number Cause3->Solution3

Caption: Troubleshooting logic for inefficient PCR in modified SELEX.

Click_SELEX cluster_cycle Click-SELEX Cycle Selection Selection with Modified Library Removal Remove Modification Selection->Removal Amplification Standard PCR Removal->Amplification Reattachment Re-attach Modification (Click Chemistry) Amplification->Reattachment Reattachment->Selection Next Round

Caption: The workflow for the Click-SELEX method.

References

Technical Support Center: Optimizing dNTP Concentrations with 5-fluoro-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing enzymatic reactions involving 5-fluoro-dCTP. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on incorporating this modified nucleotide into your experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the specific challenges of working with this compound.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation efficiency of this compound compare to natural dCTP?

A1: The incorporation efficiency of this compound is highly dependent on the DNA polymerase used. For some DNA polymerases, such as DNA polymerase alpha and beta from calf thymus, the apparent Michaelis constant (Km) for this compound is comparable to that of the natural dCTP. This suggests that for these enzymes, this compound can be used at concentrations similar to dCTP without a significant loss of incorporation efficiency. However, for many common thermostable DNA polymerases used in PCR (e.g., Taq, Pfu, KOD), the relative incorporation efficiency may vary. It is generally recommended to empirically determine the optimal concentration for your specific polymerase and application.

Q2: Should I adjust the concentrations of the other dNTPs (dATP, dGTP, dTTP) when using this compound?

A2: Yes, it is advisable to maintain a balanced pool of all dNTPs, including this compound, to ensure optimal polymerase fidelity and processivity. If the incorporation efficiency of this compound is lower than dCTP for your chosen polymerase, you may need to increase its concentration relative to the other three dNTPs to achieve a more balanced incorporation rate. Conversely, if it is incorporated more efficiently, a lower relative concentration might be necessary. An imbalanced dNTP pool can lead to increased error rates and reduced PCR yield.

Q3: Can high concentrations of this compound inhibit the PCR reaction?

A3: Yes, as with other modified nucleotides, high concentrations of this compound can potentially inhibit DNA polymerases. This inhibition can occur through various mechanisms, including competition with the natural dNTPs at the active site or allosteric effects. If you observe a decrease in PCR product yield with increasing this compound concentration, it is likely that you have reached an inhibitory level. It is crucial to perform a concentration titration to find the optimal balance between efficient incorporation and minimal inhibition.

Q4: How does the use of this compound affect the optimal MgCl₂ concentration in my PCR?

A4: The optimal magnesium chloride (MgCl₂) concentration is critical for PCR success, as it influences primer annealing, template denaturation, and polymerase activity. dNTPs, including this compound, chelate Mg²⁺ ions. Therefore, any significant change in the total dNTP concentration will affect the amount of free Mg²⁺ available for the polymerase. When optimizing the this compound concentration, it is also recommended to co-optimize the MgCl₂ concentration. A general starting point is to maintain a slight molar excess of MgCl₂ over the total dNTP concentration.

Troubleshooting Guides

This section addresses common problems encountered when using this compound in PCR and other enzymatic assays.

Problem 1: Low or No PCR Product

Possible Cause Suggested Solution
Suboptimal this compound Concentration The concentration of this compound may be too low for efficient incorporation or too high, causing inhibition. Perform a titration of this compound concentration. See Protocol 1 for a detailed methodology.
Imbalanced dNTP Ratios An incorrect ratio of this compound to the other dNTPs can stall the polymerase. Start with an equimolar concentration of all four dNTPs (or this compound replacing dCTP) and then titrate the ratio of this compound to the other three.
Incorrect MgCl₂ Concentration The presence of this compound may alter the optimal MgCl₂ requirement. Perform a MgCl₂ titration in conjunction with your this compound concentration optimization. See Protocol 2 .
Incompatible DNA Polymerase Not all DNA polymerases efficiently incorporate modified nucleotides. Consult the manufacturer's literature for your polymerase or test different polymerases (e.g., Pwo polymerase has been cited for use with this compound).[1]
Suboptimal Annealing Temperature The presence of modified nucleotides can sometimes affect primer annealing. Optimize the annealing temperature using a gradient PCR.

Problem 2: Non-Specific PCR Products or Primer-Dimers

Possible Cause Suggested Solution
Suboptimal dNTP/5-fluoro-dCTP Concentration An imbalanced or excessively high dNTP concentration can lead to non-specific amplification. Re-optimize the dNTP concentrations as described in Protocol 1 .
Incorrect MgCl₂ Concentration Too high a concentration of MgCl₂ can reduce the stringency of primer annealing, leading to non-specific products. Optimize the MgCl₂ concentration (see Protocol 2 ).
Annealing Temperature is Too Low Increase the annealing temperature in increments of 1-2°C to improve primer specificity.
Poor Primer Design Ensure your primers are specific for the target sequence and are free of self-complementarity that can lead to primer-dimers.

Experimental Protocols

Protocol 1: Titration of this compound Concentration

This protocol provides a framework for determining the optimal concentration of this compound for your specific PCR conditions.

Materials:

  • DNA template

  • Forward and reverse primers

  • Thermostable DNA polymerase and corresponding reaction buffer

  • dATP, dGTP, dTTP solutions (10 mM each)

  • This compound solution (10 mM)

  • Nuclease-free water

Procedure:

  • Prepare a dNTP Master Mix (minus this compound): Create a mix containing dATP, dGTP, and dTTP at a concentration that will result in your desired final concentration in the PCR (e.g., for a final concentration of 200 µM each, the master mix should be appropriately concentrated).

  • Set up a Series of Reactions: Prepare a series of PCR tubes. In each tube, add the master mix, DNA template, primers, polymerase, and buffer.

  • Create a this compound Gradient: To each tube, add a different volume of the 10 mM this compound stock solution to achieve a range of final concentrations. It is recommended to test a broad range initially, for example: 50 µM, 100 µM, 200 µM, 400 µM, and 600 µM. Adjust the volume of nuclease-free water to ensure all reactions have the same final volume.

  • Perform PCR: Run the PCR using your standard cycling conditions.

  • Analyze Results: Analyze the PCR products by agarose gel electrophoresis. The optimal concentration of this compound is the one that gives the highest yield of the specific product with minimal non-specific bands.

Protocol 2: Co-optimization of this compound and MgCl₂ Concentrations

This protocol is for fine-tuning the reaction conditions by simultaneously optimizing the concentrations of this compound and MgCl₂.

Materials:

  • Same as Protocol 1, with the addition of a stock solution of MgCl₂ (e.g., 25 mM or 50 mM). Ensure your polymerase buffer does not already contain MgCl₂ if you wish to have full control over its concentration.

Procedure:

  • Set up a Matrix: Plan a matrix of reactions with varying concentrations of both this compound and MgCl₂. For example, you could test three concentrations of this compound (e.g., 100 µM, 200 µM, 400 µM) against three concentrations of MgCl₂ (e.g., 1.5 mM, 2.0 mM, 2.5 mM). This will result in a total of nine different reaction conditions.

  • Prepare Master Mixes: To simplify setup, prepare master mixes for each this compound concentration, containing all components except MgCl₂.

  • Aliquot and Add MgCl₂: Aliquot the master mixes into the corresponding PCR tubes and then add the varying amounts of the MgCl₂ stock solution. Adjust the final volume with nuclease-free water.

  • Perform PCR and Analyze: Run the PCR and analyze the results on an agarose gel. Identify the combination of this compound and MgCl₂ that provides the best amplification of your target.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_optimization Optimization Matrix cluster_analysis Analysis reagents Prepare Master Mix (Buffer, Polymerase, Primers, dATP, dGTP, dTTP, Template) f_dCTP Titrate this compound (e.g., 50-600 µM) reagents->f_dCTP Aliquot mgcl2 Titrate MgCl₂ (e.g., 1.5-3.0 mM) reagents->mgcl2 Aliquot pcr Perform PCR f_dCTP->pcr mgcl2->pcr gel Agarose Gel Electrophoresis pcr->gel results Identify Optimal Concentrations gel->results

Caption: Workflow for co-optimization of this compound and MgCl₂ concentrations.

troubleshooting_logic start Low or No PCR Product q1 Is this compound concentration optimized? start->q1 sol1 Perform this compound titration (Protocol 1) q1->sol1 No q2 Are dNTP ratios balanced? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Titrate this compound:dNTP ratio q2->sol2 No q3 Is MgCl₂ concentration optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Perform MgCl₂ titration (Protocol 2) q3->sol3 No q4 Is the polymerase compatible? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Consult literature or test other polymerases q4->sol4

Caption: Troubleshooting flowchart for low or no PCR product with this compound.

References

Validation & Comparative

A Head-to-Head Comparison: 5-fluoro-dCTP vs. EdU for Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring cell proliferation is fundamental to understanding cellular processes and evaluating the efficacy of therapeutic agents. This guide provides a comprehensive comparison of two key methods for assessing DNA synthesis: 5-fluoro-dCTP (FdCTP) and 5-ethynyl-2'-deoxyuridine (EdU).

The accurate measurement of de novo DNA synthesis is a cornerstone of cell proliferation analysis. Historically, methods relied on the incorporation of radiolabeled nucleosides or the thymidine analog bromodeoxyuridine (BrdU). However, these methods have significant drawbacks, including the handling of radioactive materials and harsh DNA denaturation steps for BrdU detection. More recently, EdU has emerged as a popular alternative, offering a streamlined and sensitive detection method based on click chemistry.[1] This guide delves into a comparison between EdU and another thymidine analog, this compound, to help researchers make an informed decision for their experimental needs.

Mechanism of Action: A Tale of Two Analogs

Both FdCTP and EdU are analogs of naturally occurring deoxynucleoside triphosphates that are incorporated into newly synthesized DNA during the S-phase of the cell cycle. However, their chemical modifications and subsequent detection methods differ significantly.

EdU (5-ethynyl-2'-deoxyuridine): EdU is a nucleoside analog of thymidine.[1] Once it is administered to cells, it is phosphorylated by cellular kinases to EdU-triphosphate and then incorporated into replicating DNA by DNA polymerases. The key feature of EdU is the presence of a terminal alkyne group. This alkyne group serves as a chemical handle for a highly specific and efficient bioorthogonal reaction known as "click chemistry."[1] Specifically, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is used to covalently attach a fluorescently labeled azide to the alkyne group of EdU.[2] This allows for robust and sensitive detection of proliferating cells without the need for DNA denaturation.

This compound (FdCTP): this compound is a fluorinated pyrimidine deoxynucleoside triphosphate. Similar to EdU, it is incorporated into newly synthesized DNA during replication. The fluorine atom at the 5th position of the cytosine base is the key modification. The detection of incorporated FdCTP would likely rely on methods that can specifically recognize this fluorine modification. This could potentially involve the use of specific antibodies that recognize fluorinated DNA or other advanced analytical techniques. However, a standardized, commercially available kit for a FdCTP-based cell proliferation assay with a straightforward detection protocol is not as widely documented or available as for EdU.

Performance Comparison: EdU Sets a High Bar

FeatureThis compound (FdCTP)5-ethynyl-2'-deoxyuridine (EdU)References
Principle of Detection Incorporation of a fluorinated nucleotide. Detection would likely rely on antibodies against fluorinated DNA or other analytical methods.Incorporation of a thymidine analog with an alkyne group, followed by a highly specific and efficient copper-catalyzed click reaction with a fluorescent azide.
Sensitivity Potentially high, but dependent on the specificity and affinity of the detection method (e.g., antibody).High sensitivity, with the ability to detect low levels of DNA synthesis.
Specificity Dependent on the specificity of the detection method for the fluorine modification.Very high due to the bioorthogonal nature of the click chemistry reaction.
Toxicity Data on the specific cytotoxicity of FdCTP for cell proliferation assays is limited. However, related fluoropyrimidines are known to be cytotoxic.Generally low at recommended concentrations for cell proliferation assays.
Protocol Simplicity A standardized protocol is not widely available, but would likely involve cell labeling, fixation, permeabilization, and a detection step (e.g., antibody incubation).Simple and fast protocol that does not require harsh DNA denaturation steps.
Multiplexing Compatibility Potentially compatible with other fluorescent markers, depending on the detection method.Highly compatible with multiplexing, including with fluorescent proteins and other cell markers.

Experimental Protocols: A Closer Look

EdU Cell Proliferation Assay Protocol (General)

This protocol is a generalized version based on commercially available kits.

  • Cell Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Add EdU to the cell culture medium at a final concentration of 10-20 µM.

    • Incubate the cells for a period appropriate for the cell type and experimental design (e.g., 1-2 hours for rapidly dividing cells).

  • Cell Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells with PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 20-30 minutes at room temperature.

    • Wash the cells with PBS.

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., ascorbic acid) in a reaction buffer.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells with PBS.

    • (Optional) Counterstain the nuclei with a DNA dye such as Hoechst 33342 or DAPI.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope or analyze by flow cytometry.

Hypothetical this compound Cell Proliferation Assay Protocol

As a standardized protocol for a FdCTP-based cell proliferation assay is not widely available, the following is a hypothetical workflow based on the principles of nucleotide analog incorporation and immunodetection.

  • Cell Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Add this compound to the cell culture medium at an optimized concentration.

    • Incubate the cells for a period sufficient for incorporation into newly synthesized DNA.

  • Cell Fixation and Permeabilization:

    • Remove the FdCTP-containing medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Detection of Incorporated FdCTP:

    • Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.

    • Incubate the cells with a primary antibody specific for 5-fluorocytosine or fluorinated DNA overnight at 4°C.

    • Wash the cells with blocking buffer.

    • Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells with PBS.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI or Hoechst.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope or analyze by flow cytometry.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using Graphviz (DOT language).

EdU_Workflow cluster_cell_culture Cell Culture cluster_fix_perm Fixation & Permeabilization cluster_detection Detection cluster_analysis Analysis start Plate Cells add_edu Add EdU (10-20 µM) start->add_edu incubate_edu Incubate add_edu->incubate_edu wash1 Wash (PBS) incubate_edu->wash1 fix Fix (Formaldehyde) wash1->fix wash2 Wash (PBS) fix->wash2 perm Permeabilize (Triton X-100) wash2->perm wash3 Wash (PBS) perm->wash3 click_reaction Click-iT® Reaction (Fluorescent Azide + Cu(I)) wash3->click_reaction wash4 Wash (PBS) click_reaction->wash4 counterstain Counterstain (Optional) wash4->counterstain analyze Imaging / Flow Cytometry counterstain->analyze

Caption: Experimental workflow for the EdU cell proliferation assay.

FdCTP_Workflow cluster_cell_culture Cell Culture cluster_fix_perm Fixation & Permeabilization cluster_detection Detection (Hypothetical) cluster_analysis Analysis start Plate Cells add_fdctp Add this compound start->add_fdctp incubate_fdctp Incubate add_fdctp->incubate_fdctp wash1 Wash (PBS) incubate_fdctp->wash1 fix Fix (Paraformaldehyde) wash1->fix wash2 Wash (PBS) fix->wash2 perm Permeabilize (Triton X-100) wash2->perm block Block perm->block primary_ab Primary Antibody (anti-5-fluorocytosine) block->primary_ab wash3 Wash primary_ab->wash3 secondary_ab Fluorescent Secondary Ab wash3->secondary_ab wash4 Wash secondary_ab->wash4 counterstain Counterstain (Optional) wash4->counterstain analyze Imaging / Flow Cytometry counterstain->analyze

Caption: Hypothetical workflow for a this compound cell proliferation assay.

Signaling Pathways and Incorporation Mechanisms

The underlying principle for both FdCTP and EdU is their incorporation into newly synthesized DNA during the S-phase of the cell cycle.

DNA_Synthesis_Incorporation cluster_uptake Cellular Uptake and Phosphorylation cluster_incorporation DNA Synthesis (S-Phase) cluster_detection Detection EdU EdU EdU_TP EdU-TP EdU->EdU_TP Cellular Kinases FdCTP_precursor 5-fluorodeoxycytidine (precursor to FdCTP) FdCTP This compound FdCTP_precursor->FdCTP Cellular Kinases DNA_Polymerase DNA Polymerase EdU_TP->DNA_Polymerase FdCTP->DNA_Polymerase Replicating_DNA Replicating DNA DNA_Polymerase->Replicating_DNA Labeled_DNA_EdU EdU-labeled DNA Replicating_DNA->Labeled_DNA_EdU Incorporation Labeled_DNA_FdCTP FdCTP-labeled DNA Replicating_DNA->Labeled_DNA_FdCTP Incorporation Click_Reaction Click Chemistry (Fluorescent Azide) Labeled_DNA_EdU->Click_Reaction Antibody_Detection Antibody Detection (anti-5-fluorocytosine) Labeled_DNA_FdCTP->Antibody_Detection Fluorescence_EdU Fluorescent Signal Click_Reaction->Fluorescence_EdU Fluorescence_FdCTP Fluorescent Signal Antibody_Detection->Fluorescence_FdCTP

Caption: Incorporation and detection of EdU and this compound.

Conclusion: EdU Leads the Way in Accessibility and Ease of Use

Based on the currently available information, EdU is the more established, accessible, and user-friendly method for cell proliferation assays. The availability of commercial kits with optimized protocols, coupled with the high sensitivity and specificity of the click chemistry detection method, makes it a robust choice for a wide range of applications. The mild reaction conditions of the EdU assay also preserve cellular morphology and allow for straightforward multiplexing with other fluorescent probes.

While this compound presents an interesting alternative as a DNA synthesis marker, the lack of standardized and readily available protocols and detection reagents for a cell proliferation assay format is a significant limitation. Further research and development would be needed to establish a reliable and quantitative FdCTP-based assay and to perform a direct, data-driven comparison with EdU. For researchers seeking a reliable and well-supported method for measuring cell proliferation, the EdU assay is the current method of choice.

References

The Decisive Edge: 5-Fluoro-dCTP in Aptamer Selection Elevates Performance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the superior advantages of 5-fluoro-dCTP over other modified deoxynucleoside triphosphates (dNTPs) in the selection of high-affinity, high-stability aptamers.

In the competitive landscape of aptamer development, the choice of modified nucleotides is a critical determinant of success. Among the various modifications available, the incorporation of this compound (5-F-dCTP) into the aptamer backbone during Systematic Evolution of Ligands by Exponential Enrichment (SELEX) has consistently demonstrated significant advantages. This guide provides an in-depth comparison of this compound with other commonly used modified dNTPs, supported by experimental data, detailed protocols, and visual workflows to inform your selection strategy.

Key Advantages of this compound

Aptamers modified with this compound exhibit a compelling combination of enhanced nuclease resistance and superior binding affinity, positioning them as a premier choice for therapeutic and diagnostic applications.

Enhanced Nuclease Resistance: The substitution of a hydrogen atom with a fluorine atom at the C5 position of deoxycytidine confers significant resistance to degradation by nucleases present in biological fluids. This increased stability translates to a longer in vivo half-life, a crucial attribute for therapeutic aptamers. While other modifications like 2'-amino and 2'-O-methyl also enhance nuclease resistance, 2'-fluoro modifications have been shown to provide a robust protective effect.[1]

Superior Binding Affinity: The electronegativity and small size of the fluorine atom can lead to favorable alterations in the aptamer's three-dimensional structure. This often results in a more rigid conformation that can engage with the target molecule with higher affinity and specificity.[2] Experimental evidence consistently shows that 2'-fluoro-modified aptamers can achieve dissociation constants (Kd) in the low nanomolar to picomolar range, often surpassing the binding affinities of aptamers with other modifications.[3][4] For instance, a comparison of aptamers targeting the same protein revealed that 2'-fluoro analogs exhibited affinities two orders of magnitude higher than their 2'-amino counterparts.[3]

Comparative Performance Data

The following tables summarize quantitative data from various studies, highlighting the performance of aptamers generated with different modified dNTPs.

Table 1: Comparison of Binding Affinity (Kd) for Aptamers with Different Modifications

Target ProteinModificationDissociation Constant (Kd)Reference
Keratinocyte Growth Factor2'-FluoroTwo orders of magnitude higher affinity than 2'-amino
Human Neutrophil Elastase2'-Fluoro20 - 40 nM
HIV-1 Integrase2'-Fluoroarabino nucleic acid (2'F-ANA)50 - 100 pM
Thrombin4'-Thio4.7 nM
Vascular Endothelial Growth Factor-165 (VEGF-165)Unnatural hydrophobic base (Ds)0.65 pM
Interferon-γ (IFN-γ)Unnatural hydrophobic base (Ds)0.038 nM
Interferon-γ (IFN-γ)2'-Amino1.8 nM
Interferon-γ (IFN-γ)2'-Fluoro6.8 nM

Table 2: Comparison of Nuclease Resistance for Modified Aptamers

ModificationNuclease Resistance (Half-life in Human Serum)Reference
2'-Amino80 hours
2'-Fluoro6 hours
2'-Fluoro/Amino Mixture48 hours
Unmodified20 seconds

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the SELEX workflow for generating 5-fluoro-modified aptamers and the logical advantages conferred by this modification.

SELEX_Workflow cluster_SELEX SELEX Cycle for 5-Fluoro-Modified Aptamers cluster_Analysis Post-SELEX Analysis Library Initial ssDNA Library (with random region) Incubation Incubation with Target (Protein, Cell, etc.) Library->Incubation Binding Partitioning Partitioning (Bound vs. Unbound) Incubation->Partitioning Elution Elution of Bound Aptamers Partitioning->Elution Amplification PCR Amplification (with 5-F-dCTP and biotinylated reverse primer) Elution->Amplification ssDNA_Generation ssDNA Generation (Streptavidin bead separation or λ-exonuclease digestion) Amplification->ssDNA_Generation ssDNA_Generation->Library Enriched Pool for Next Round Sequencing High-Throughput Sequencing ssDNA_Generation->Sequencing Characterization Aptamer Characterization (Binding Affinity, Nuclease Resistance) Sequencing->Characterization

Figure 1: SELEX workflow for generating 5-fluoro-modified aptamers.

Advantages_of_5F_dCTP cluster_Properties Enhanced Aptamer Properties cluster_Outcomes Favorable Therapeutic & Diagnostic Outcomes 5F_dCTP Incorporation of This compound in SELEX Nuclease_Resistance Increased Nuclease Resistance 5F_dCTP->Nuclease_Resistance Binding_Affinity Improved Binding Affinity 5F_dCTP->Binding_Affinity Half_Life Longer in vivo Half-life Nuclease_Resistance->Half_Life Efficacy Higher Efficacy & Potency Binding_Affinity->Efficacy Specificity Greater Target Specificity Binding_Affinity->Specificity

Figure 2: Logical advantages of incorporating this compound.

Detailed Experimental Protocols

This section provides a generalized protocol for the SELEX process using this compound, followed by standard assays for characterizing the selected aptamers.

SELEX Protocol for 5-Fluoro-Modified Aptamers
  • Library Design and Synthesis:

    • Design a single-stranded DNA (ssDNA) library consisting of a central random region (typically 20-80 nucleotides) flanked by constant primer binding sites.

    • Synthesize the DNA library.

  • Selection Step:

    • Binding: Incubate the ssDNA library with the target molecule (e.g., protein immobilized on magnetic beads, or whole cells) in a suitable binding buffer. The concentration of the library and target, as well as the incubation time and temperature, should be optimized for each specific target.

    • Partitioning: Separate the aptamer-target complexes from the unbound oligonucleotides. For immobilized targets, this involves washing the beads to remove non-binding sequences. For cell-based SELEX, centrifugation is used to pellet the cells with bound aptamers.

    • Elution: Elute the bound aptamers from the target. This can be achieved by heat denaturation, changing the pH, or using a competitive ligand.

  • Amplification Step:

    • PCR: Amplify the eluted aptamers using PCR. The PCR master mix should contain this compound in place of or in addition to natural dCTP. A biotinylated reverse primer is often used to facilitate the separation of the sense strand.

    • Polymerase Selection: Use a DNA polymerase that can efficiently incorporate modified nucleotides, such as KOD DNA polymerase or certain variants of Taq polymerase.

  • ssDNA Generation for the Next Round:

    • Streptavidin Bead Separation: If a biotinylated reverse primer was used, the PCR product can be incubated with streptavidin-coated magnetic beads. The biotinylated antisense strand will bind to the beads, and the non-biotinylated, 5-fluoro-modified sense strand can be eluted by alkaline denaturation (e.g., with NaOH).

    • λ-Exonuclease Digestion: Alternatively, if the forward primer is phosphorylated, λ-exonuclease can be used to selectively digest the antisense strand, leaving the single-stranded sense aptamer.

  • Iterative Rounds: Repeat the selection, amplification, and ssDNA generation steps for multiple rounds (typically 8-15 rounds), progressively increasing the stringency of the selection conditions (e.g., by decreasing the target concentration or increasing the washing stringency) to enrich for high-affinity aptamers.

  • Sequencing and Analysis: After the final round, the enriched aptamer pool is cloned and sequenced, or subjected to high-throughput sequencing to identify individual aptamer candidates.

Nuclease Resistance Assay
  • Incubate a fixed amount of the 5'-radiolabeled modified aptamer and an unmodified control aptamer in human serum or a solution containing a specific nuclease (e.g., DNase I) at 37°C.

  • Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Stop the reaction by adding a quenching buffer (e.g., containing EDTA and formamide).

  • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the bands by autoradiography and quantify the amount of intact aptamer at each time point to determine the degradation rate and half-life.

Binding Affinity Assay (Filter Binding Assay)
  • Incubate a constant, low concentration of 5'-radiolabeled aptamer with varying concentrations of the target protein in binding buffer.

  • After reaching equilibrium, pass the mixture through a nitrocellulose membrane (which binds proteins) stacked on top of a nylon membrane (which binds nucleic acids) in a dot-blot apparatus.

  • Wash the membranes with binding buffer.

  • Quantify the radioactivity on both membranes using a phosphorimager.

  • Plot the fraction of bound aptamer against the protein concentration and fit the data to a saturation binding equation to determine the dissociation constant (Kd).

Conclusion

The incorporation of this compound during aptamer selection offers a powerful strategy to generate aptamers with enhanced stability and binding affinity. The evidence strongly supports the superiority of this modification for developing robust aptamers suitable for a wide range of research, diagnostic, and therapeutic applications. By understanding the comparative advantages and employing optimized experimental protocols, researchers can significantly increase the probability of selecting high-performance aptamers tailored to their specific needs.

References

Validating PCR Products Containing 5-fluoro-dCTP: A Comparative Guide to Sequencing and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of PCR products containing modified nucleotides is crucial for the integrity of downstream applications. This guide provides a comprehensive comparison of sequencing-based and alternative methods for the validation of PCR products incorporating 5-fluoro-deoxycytidine triphosphate (5-fluoro-dCTP), complete with experimental considerations and detailed protocols.

The incorporation of modified nucleotides like this compound into PCR products offers unique functionalities for various molecular biology applications, including the development of therapeutic oligonucleotides and diagnostic probes. However, the presence of these modifications can pose challenges for standard validation techniques. This guide explores the utility of Sanger sequencing, Next-Generation Sequencing (NGS), and alternative methods for confirming the sequence and integrity of these specialized PCR products.

Sequencing-Based Validation: A Head-to-Head Comparison

Sanger sequencing and NGS are the gold standards for DNA sequence validation. However, the presence of 5-fluorocytosine can influence the performance of DNA polymerases and the interpretation of sequencing data.

FeatureSanger SequencingNext-Generation Sequencing (NGS)
Principle Chain-termination method using dideoxynucleotides to generate fragments of varying lengths, which are then separated by capillary electrophoresis.Massively parallel sequencing of millions of short DNA fragments simultaneously.
Read Length Typically 500-1000 base pairs.Varies by platform (e.g., Illumina: 50-300 bp; PacBio/Oxford Nanopore: >10 kb).
Accuracy High per-base accuracy (>99.9%).High consensus accuracy, but individual read accuracy can be lower.
Throughput Low throughput, suitable for single samples or a small number of amplicons.High throughput, ideal for analyzing many samples or complex libraries.
Cost Higher cost per base for large-scale sequencing.Lower cost per base for large-scale sequencing.
Challenges with this compound The 5-fluoro modification may affect the processivity and incorporation fidelity of the DNA polymerase used in the cycle sequencing reaction, potentially leading to premature termination or misincorporation. This can result in noisy chromatograms and ambiguous base calls.During library preparation, polymerases used for amplification steps may exhibit altered fidelity and efficiency with 5-fluorocytosine-containing templates. Ligation efficiencies of adapters to modified DNA may also be affected. The impact on signal detection varies by sequencing chemistry.
Best Suited For Validating the sequence of individual, purified PCR products of known size. Confirming the presence and location of the 5-fluorocytosine modification if a shift in electrophoretic mobility can be detected.High-throughput validation of multiple PCR products. Assessing the overall fidelity of this compound incorporation across a population of molecules. Detecting low-frequency mutations or off-target amplification.

Alternative Validation Methods

Beyond sequencing, other techniques can provide valuable information about the integrity and composition of PCR products containing this compound.

MethodPrincipleInformation ProvidedAdvantagesDisadvantages
Restriction Enzyme Digestion Cleavage of DNA at specific recognition sequences by restriction endonucleases.Confirmation of expected restriction sites. The presence of 5-fluorocytosine within a recognition site can inhibit or alter cleavage by certain enzymes, providing indirect evidence of incorporation.[1]Simple, rapid, and cost-effective. Can be used to quickly screen for the presence of the modification at specific sites.Provides information only about specific recognition sites. Not all restriction enzymes are sensitive to this modification. Does not provide sequence information.
High-Resolution Melt (HRM) Analysis Measures the change in fluorescence as a DNA duplex melts. The melting temperature (Tm) is dependent on the sequence and GC content.The presence of 5-fluorocytosine can alter the melting temperature of the PCR product compared to an unmodified control.Rapid, and can be performed in the same instrument as qPCR.Indirect method; does not provide sequence information. The magnitude of the Tm shift may be small and require sensitive instrumentation.
Mass Spectrometry (e.g., MALDI-TOF) Measures the mass-to-charge ratio of molecules. The incorporation of this compound results in a predictable mass shift compared to dCTP.Precise mass of the PCR product, confirming the incorporation of the expected number of modified nucleotides.Highly accurate and quantitative. Can detect incomplete or heterogeneous incorporation.Requires specialized equipment. Does not provide sequence information.

Experimental Protocols

I. Sanger Sequencing of PCR Products Containing this compound

1. PCR Product Purification:

  • It is critical to remove unincorporated dNTPs (including this compound) and primers from the PCR reaction. Use a reliable PCR purification kit (e.g., column-based or enzymatic).

  • Quantify the purified PCR product using a fluorometric method (e.g., Qubit or PicoGreen) for accuracy.

2. Cycle Sequencing Reaction:

  • Template and Primer:

    • Use 20-50 ng of the purified PCR product.

    • Use 3.2 pmol of either the forward or reverse PCR primer.

  • Sequencing Mix:

    • Use a high-quality sequencing kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit).

    • Consider optimizing the enzyme concentration or reaction conditions to improve performance with the modified template. It may be necessary to test different DNA polymerases compatible with modified templates.

  • Thermal Cycling:

    • Initial denaturation: 96°C for 1 minute.

    • 25-30 cycles of:

      • 96°C for 10 seconds

      • 50°C for 5 seconds

      • 60°C for 4 minutes

    • Hold at 4°C.

3. Post-Sequencing Cleanup:

  • Remove unincorporated dye terminators using a standard method (e.g., ethanol/EDTA precipitation or a cleanup kit).

4. Capillary Electrophoresis:

  • Analyze the purified sequencing products on an automated DNA sequencer.

5. Data Analysis:

  • Carefully inspect the chromatogram for any signs of increased background noise, peak broadening, or ambiguous base calls, particularly at and around the sites of 5-fluorocytosine incorporation.

II. NGS Library Preparation of PCR Products Containing this compound (Illumina Platform)

1. PCR Product Fragmentation and End Repair:

  • Fragment the purified PCR product to the desired size for the chosen NGS platform using enzymatic or mechanical methods.

  • Perform end-repair and A-tailing using a standard library preparation kit. Pay close attention to the efficiency of these steps, as the modified nucleotide may affect enzyme activity.

2. Adapter Ligation:

  • Ligate platform-specific adapters to the DNA fragments. The efficiency of ligation may be influenced by the presence of 5-fluorocytosine at the ends of the fragments.

3. Library Amplification:

  • Amplify the adapter-ligated library using a high-fidelity DNA polymerase that is known to be tolerant of modified bases.

  • Minimize the number of PCR cycles to reduce potential biases introduced by the modified template.

4. Library Quantification and Sequencing:

  • Quantify the final library and sequence it on an Illumina instrument.

III. Validation by Restriction Enzyme Digestion

1. In Silico Analysis:

  • Identify restriction enzyme recognition sites within your PCR product sequence.

  • Research the sensitivity of the chosen restriction enzymes to C5-modified cytosine. Some enzymes are known to be inhibited by such modifications.[1]

2. Digestion Reaction:

  • Set up parallel digestions of the PCR product containing this compound and an unmodified control PCR product.

  • Reaction Mix:

    • Purified PCR product: ~200-500 ng

    • 10X Restriction Buffer: 2 µL

    • Restriction Enzyme: 1 µL

    • Nuclease-free water to a final volume of 20 µL.

  • Incubate at the optimal temperature for the enzyme for 1-2 hours.

3. Gel Electrophoresis:

  • Analyze the digestion products on an agarose gel.

  • Compare the banding patterns of the modified and unmodified PCR products. Inhibition of cleavage at a specific site in the modified product provides evidence of 5-fluorocytosine incorporation at that location.

Workflow and Pathway Diagrams

PCR_Validation_Workflow cluster_pcr PCR Amplification cluster_purification Purification cluster_validation Validation Methods cluster_analysis Data Analysis pcr PCR with this compound purify Purify PCR Product pcr->purify sanger Sanger Sequencing purify->sanger ngs Next-Generation Sequencing purify->ngs restriction Restriction Digestion purify->restriction other Other Methods (HRM, MS) purify->other seq_analysis Sequence Confirmation sanger->seq_analysis ngs->seq_analysis digest_analysis Fragment Analysis restriction->digest_analysis other_analysis Tm Shift / Mass Shift other->other_analysis

Caption: Workflow for the validation of PCR products containing this compound.

Sanger_vs_NGS cluster_sanger Sanger Sequencing cluster_ngs Next-Generation Sequencing product PCR Product (with this compound) sanger_cycle Cycle Sequencing product->sanger_cycle ngs_lib Library Preparation product->ngs_lib sanger_ce Capillary Electrophoresis sanger_cycle->sanger_ce sanger_result Single Read (Long) sanger_ce->sanger_result ngs_seq Massively Parallel Sequencing ngs_lib->ngs_seq ngs_result Millions of Reads (Short) ngs_seq->ngs_result

Caption: Comparison of Sanger and NGS workflows for modified PCR products.

References

The Art of Precision: A Comparative Analysis of Polymerases for Incorporating Modified Nucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of nucleic acid modifications, selecting the optimal polymerase is a critical step that dictates the success of downstream applications. This guide provides a comprehensive comparison of commonly used DNA polymerases, evaluating their efficiency and fidelity in incorporating modified nucleotides. The information presented herein is supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.

The enzymatic incorporation of modified nucleotides is a cornerstone of numerous biotechnological and therapeutic applications, from next-generation sequencing and diagnostics to the development of nucleic acid-based drugs. The choice of DNA polymerase is paramount, as each enzyme exhibits unique characteristics in terms of its ability to accept non-natural substrates, its fidelity, and its processivity. This guide delves into a comparative analysis of several key polymerases, offering a clear overview of their performance with modified nucleotides.

Performance Overview: A Head-to-Head Comparison

The efficiency of incorporating modified nucleotides is highly dependent on both the polymerase and the nature of the modification. Factors such as the size and position of the modification on the nucleobase, sugar, or phosphate moiety can significantly influence recognition and catalysis by the polymerase's active site. Below is a summary of the performance of several widely used polymerases.

Polymerase FamilyPolymeraseKey Characteristics for Modified Nucleotide Incorporation
Family A Taq DNA PolymeraseTolerant to some base modifications, particularly at the C5 position of pyrimidines and C7 of 7-deazapurines.[1][2] However, it lacks proofreading activity, leading to higher error rates.[3]
Klenow Fragment (of E. coli DNA Pol I)Similar to Taq, it can incorporate a variety of modified nucleotides.[4][5] Its 3'→5' exonuclease (proofreading) activity can be present or absent depending on the variant, affecting fidelity.
Family B Pfu DNA PolymerasePossesses 3'→5' exonuclease proofreading activity, resulting in high fidelity. Generally more adept at incorporating nucleobase-modified nucleotides than Family A polymerases. Engineered variants of Pfu have shown improved incorporation of nucleotides with bulky modifications.
Vent and Deep Vent PolymerasesThese hyperthermophilic archaeal polymerases exhibit high fidelity due to their proofreading activity. Vent polymerase has been shown to be effective in the multiple incorporation of modified nucleotides, particularly those with propynyl substitutions. Engineered mutants can display enhanced incorporation of nucleotide analogs.
Phusion DNA PolymeraseA high-fidelity polymerase created by fusing a Pyrococcus-like enzyme with a processivity-enhancing domain. It has a very low error rate, significantly lower than Taq and Pfu polymerases.
Other Terminal Deoxynucleotidyl Transferase (TdT)A template-independent polymerase that can incorporate a wide variety of modified nucleotides at the 3'-terminus of a DNA strand. Its substrate tolerance makes it valuable for 3'-end labeling and modification.
Reverse Transcriptases (e.g., M-MuLV, AMV)These enzymes synthesize DNA from an RNA template and can incorporate modified ribonucleotides. The efficiency and fidelity of incorporation can be influenced by the specific modification and the reverse transcriptase used.

Quantitative Data Summary

The following tables provide a quantitative comparison of the error rates and kinetic parameters of different polymerases. It is important to note that these values can vary depending on the specific modified nucleotide, template sequence, and reaction conditions.

Table 1: Comparative Error Rates of DNA Polymerases

PolymeraseReported Error Rate (errors per base pair per duplication)Fidelity Relative to TaqReference
Taq DNA Polymerase~1 x 10⁻⁴ to 2 x 10⁻⁵1x
Pfu DNA Polymerase~1.3 x 10⁻⁶~10-20x higher
Phusion DNA Polymerase~4.4 x 10⁻⁷~50x higher
KOD DNA PolymeraseIntermediate between Taq and Pfu~4x higher

Table 2: Kinetic Parameters for Nucleotide Incorporation by Vent DNA Polymerase

NucleotideKd (µM)kpol (s⁻¹)
dCTP1385
ddCTP130.5
rCTP11000.16

Source: Adapted from Gardner et al., 2004. These data illustrate the discrimination of Vent DNA polymerase against ribonucleotides (rCTP) and dideoxynucleotides (ddCTP) compared to the natural deoxyribonucleotide (dCTP).

Experimental Workflows and Methodologies

Accurate assessment of polymerase performance with modified nucleotides requires robust experimental design. Below are diagrams and protocols for common assays.

Experimental_Workflow cluster_prep Template-Primer Preparation cluster_reaction Incorporation Reaction cluster_analysis Analysis Template Design & Synthesize Template and Primer Annealing Anneal Primer to Template Template->Annealing Reaction_Setup Set up reaction with: - Polymerase - Template-Primer - Modified dNTPs - Buffer Annealing->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation PAGE Denaturing PAGE Incubation->PAGE Imaging Phosphorimaging or Fluorescence Scan PAGE->Imaging Quantification Quantify Product Formation Imaging->Quantification

Caption: Workflow for a single-nucleotide incorporation assay.

Key Experimental Protocols

1. Single-Nucleotide Incorporation Assay

This assay is used to determine the efficiency of a single modified nucleotide incorporation event.

  • Materials:

    • 5'-radiolabeled or fluorescently labeled primer

    • DNA template with a known sequence

    • DNA polymerase

    • Modified deoxynucleoside triphosphate (dNTP)

    • Reaction buffer specific to the polymerase

    • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

    • Phosphorimager or fluorescence scanner

  • Methodology:

    • Anneal the labeled primer to the DNA template.

    • Set up the reaction mixture containing the primer-template duplex, DNA polymerase, and a specific concentration of the modified dNTP in the appropriate reaction buffer.

    • Initiate the reaction by adding the polymerase and incubate for a defined period at the optimal temperature for the enzyme.

    • Quench the reaction by adding a stop solution (e.g., EDTA and formamide).

    • Denature the DNA by heating.

    • Separate the products on a denaturing polyacrylamide gel.

    • Visualize and quantify the amount of extended primer using a phosphorimager or fluorescence scanner.

2. Steady-State Kinetic Analysis

This method is employed to determine the kinetic parameters (Km and kcat) of modified nucleotide incorporation.

  • Methodology:

    • Perform single-nucleotide incorporation assays as described above, varying the concentration of the modified dNTP.

    • Measure the initial velocity of the reaction at each dNTP concentration.

    • Plot the initial velocity against the dNTP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

    • The incorporation efficiency is often expressed as kcat/Km.

Logical_Relationship Polymerase Polymerase Properties Efficiency Incorporation Efficiency Polymerase->Efficiency Fidelity Fidelity / Error Rate Polymerase->Fidelity Modification Nucleotide Modification Modification->Efficiency Modification->Fidelity Application Downstream Application Success Efficiency->Application Fidelity->Application

Caption: Factors influencing the success of modified nucleotide incorporation.

Conclusion and Future Perspectives

The selection of a DNA polymerase for the incorporation of modified nucleotides is a multifaceted decision that requires careful consideration of the specific modification, the desired fidelity, and the downstream application. While high-fidelity proofreading polymerases like Pfu and Phusion are often preferred for applications requiring sequence accuracy, non-proofreading enzymes like Taq and specialized polymerases like TdT offer unique advantages in certain contexts.

The ongoing efforts in protein engineering are continually expanding the toolkit of available polymerases. Directed evolution and rational design are leading to the development of novel polymerase variants with enhanced capabilities for incorporating a wider range of modified and unnatural nucleotides. These advancements promise to further broaden the scope of nucleic acid-based technologies and therapeutics. This guide serves as a foundational resource to aid researchers in navigating the current landscape and making optimal choices for their experimental needs.

References

A Comparative Guide to 5-Fluoro-dCTP and 5-Methyl-dCTP in PCR Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key Modified Deoxycytidine Triphosphates for PCR

In the realm of molecular biology and diagnostics, the polymerase chain reaction (PCR) stands as a cornerstone technique. The use of modified deoxynucleoside triphosphates (dNTPs) in PCR has opened up new avenues for studying DNA structure, function, and interactions. This guide provides a comprehensive comparison of two such modified nucleotides: 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) and 5-methyl-2'-deoxycytidine-5'-triphosphate (5-methyl-dCTP), with a focus on their application in PCR.

At a Glance: Key Differences and Applications

FeatureThis compound5-Methyl-dCTP
Modification Fluorine atom at the C5 position of cytosineMethyl group at the C5 position of cytosine
Primary Application Incorporation of a fluorine label for structural and interaction studies.Generation of methylated DNA for epigenetic research.
Impact on DNA Stability Expected to have a minor impact on duplex stability.Increases the melting temperature (Tm) of DNA.[1][2]
PCR Performance Can be incorporated by some DNA polymerases.Readily incorporated by various DNA polymerases, but can inhibit PCR with some enzymes if not optimized.[3][4]
Key PCR Optimization Requires careful selection of polymerase and optimization of reaction conditions.Often requires a higher denaturation temperature.[3]

Introduction to this compound and 5-Methyl-dCTP

Both this compound and 5-methyl-dCTP are analogs of the natural deoxycytidine triphosphate (dCTP). The modification at the 5th position of the cytosine base imparts unique properties to the DNA synthesized using these analogs, making them valuable tools for specific research applications.

This compound introduces a highly electronegative fluorine atom. This modification can be used as a sensitive probe for NMR-based structural studies of DNA and its interactions with proteins. The fluorine atom can also influence the enzymatic recognition and processing of the modified DNA.

5-Methyl-dCTP is a key molecule in the field of epigenetics. The methylation of cytosine at the C5 position is a crucial epigenetic mark in many organisms, playing a significant role in gene regulation. Incorporating 5-methyl-dCTP into PCR products allows for the in vitro synthesis of methylated DNA, which can be used to study the effects of methylation on DNA-protein interactions, chromatin structure, and gene expression.

Performance in PCR Applications

The successful incorporation of modified nucleotides in PCR depends on their acceptance as substrates by DNA polymerases and the impact of the modification on the properties of the amplified DNA.

Polymerase Compatibility and Incorporation Efficiency

This compound: Limited quantitative data is available on the PCR performance of this compound. However, it is known to be a substrate for certain DNA polymerases, such as Pwo polymerase, in primer extension (PEX) reactions. The efficiency of incorporation can be polymerase-dependent, and some polymerases may exhibit lower efficiency or be inhibited by the presence of the fluorine modification.

5-Methyl-dCTP: 5-methyl-dCTP is readily incorporated by a variety of DNA polymerases, including Taq, Vent, and high-fidelity enzymes like Q5. Studies have shown that Q5 High-Fidelity DNA Polymerase can incorporate 5-methyl-dCTP as efficiently as the natural dCTP. This makes it a suitable choice for applications requiring both methylation and high sequence accuracy.

Impact on PCR Efficiency and Optimization

This compound: Due to the limited information on the effect of 5-fluorocytosine on DNA melting temperature, optimizing PCR protocols for this compound can be challenging. The electronegativity of the fluorine atom may influence primer annealing and DNA denaturation steps. Therefore, empirical optimization of annealing and denaturation temperatures is crucial for successful amplification.

5-Methyl-dCTP: The presence of the methyl group on cytosine increases the thermal stability of the DNA duplex, leading to a higher melting temperature (Tm). This increased stability can inhibit the denaturation step of PCR, especially in GC-rich regions. Consequently, when completely substituting dCTP with 5-methyl-dCTP, it is often necessary to use a higher denaturation temperature (e.g., 100°C) to ensure complete strand separation.

Experimental Protocols

Detailed and optimized protocols are essential for the successful use of modified dNTPs in PCR.

General PCR Protocol using Modified dCTP

This protocol serves as a starting point and may require optimization depending on the specific application, template, and polymerase used.

PCR_Workflow cluster_prep Reaction Setup cluster_pcr Thermocycling cluster_cycle Per Cycle cluster_analysis Analysis reagents Assemble Reaction Mix: - DNA Polymerase Buffer - dNTPs (dATP, dGTP, dTTP) - Modified dCTP (this compound or 5-methyl-dCTP) - Forward & Reverse Primers - DNA Template - DNA Polymerase mix Mix and Centrifuge reagents->mix denaturation Initial Denaturation (e.g., 98°C for 30s) mix->denaturation cycling Cycling (30-35 cycles) denaturation->cycling final_ext Final Extension (e.g., 72°C for 2 min) cycling->final_ext hold Hold (4°C) final_ext->hold gel Agarose Gel Electrophoresis hold->gel cycle_denature Denaturation (e.g., 98°C for 10s) cycle_anneal Annealing (e.g., 60-72°C for 30s) cycle_extend Extension (e.g., 72°C for 20-30s/kb) purification PCR Product Purification gel->purification

General PCR workflow using modified dCTPs.

Protocol for PCR with 5-Methyl-dCTP using Q5® High-Fidelity DNA Polymerase:

This protocol is adapted from the manufacturer's recommendations for the Q5® High-Fidelity DNA Polymerase and is suitable for the complete substitution of dCTP with 5-methyl-dCTP.

Reaction Setup (25 µL):

ComponentVolumeFinal Concentration
5X Q5 Reaction Buffer5 µL1X
10 mM dATP0.5 µL200 µM
10 mM dGTP0.5 µL200 µM
10 mM dTTP0.5 µL200 µM
10 mM 5-methyl-dCTP0.5 µL200 µM
10 µM Forward Primer1.25 µL0.5 µM
10 µM Reverse Primer1.25 µL0.5 µM
Template DNAvariable< 1000 ng
Q5 High-Fidelity DNA Polymerase0.25 µL0.02 U/µL
Nuclease-Free Waterto 25 µL-

Thermocycling Conditions:

StepTemperatureTime
Initial Denaturation98°C30 seconds
30-35 Cycles98°C10 seconds
60-72°C*30 seconds
72°C20-30 seconds/kb
Final Extension72°C2 minutes
Hold4°C

*Use of the NEB Tm Calculator is highly recommended to determine the optimal annealing temperature.

Note on Denaturation for other polymerases: When using polymerases other than Q5, such as Taq or Vent, with complete substitution of 5-methyl-dCTP, the initial and cycling denaturation temperatures may need to be increased to 100°C to ensure efficient amplification.

Protocol for PCR with this compound:

Reaction Setup (50 µL):

ComponentVolumeFinal Concentration
10X Polymerase Buffer5 µL1X
10 mM dATP1 µL200 µM
10 mM dGTP1 µL200 µM
10 mM dTTP1 µL200 µM
10 mM this compound1 µL200 µM
10 µM Forward Primer2.5 µL0.5 µM
10 µM Reverse Primer2.5 µL0.5 µM
Template DNAvariable1-100 ng
DNA Polymerase (e.g., Pwo)1-2 units-
Nuclease-Free Waterto 50 µL-

Thermocycling Conditions (Starting Point):

StepTemperatureTime
Initial Denaturation95°C2 minutes
30-35 Cycles95°C30 seconds
55-65°C30 seconds
72°C1 minute/kb
Final Extension72°C5 minutes
Hold4°C

Optimization is key: The annealing temperature should be optimized based on the primer melting temperatures. The denaturation temperature and time may also need adjustment. It is recommended to perform a temperature gradient PCR to determine the optimal annealing temperature.

Downstream Applications

The choice between this compound and 5-methyl-dCTP is dictated by the intended downstream application of the PCR product.

Downstream_Applications cluster_fluoro This compound Applications cluster_methyl 5-Methyl-dCTP Applications PCR_Product PCR Product with Modified dCTP NMR NMR Spectroscopy for Structural Analysis PCR_Product->NMR Protein_Interaction Protein-DNA Interaction Studies (e.g., using 19F-NMR) PCR_Product->Protein_Interaction Epigenetics Epigenetic Studies PCR_Product->Epigenetics Methyl_Binding Methyl-Binding Protein Analysis Epigenetics->Methyl_Binding Restriction_Analysis Restriction Enzyme Sensitivity Assays Epigenetics->Restriction_Analysis Gene_Regulation In Vitro Gene Regulation Assays Epigenetics->Gene_Regulation

Downstream applications of PCR products containing modified dCTPs.

PCR products containing 5-fluorocytosine are primarily used in biophysical and structural biology studies. The fluorine atom serves as a sensitive NMR probe to investigate DNA conformation, dynamics, and interactions with other molecules.

PCR products containing 5-methylcytosine are invaluable for a wide range of epigenetic research. They serve as substrates to study the binding of methyl-CpG-binding proteins, to investigate the effect of DNA methylation on transcription factor binding, and to analyze the methylation sensitivity of restriction enzymes.

Conclusion

Both this compound and 5-methyl-dCTP are powerful tools for generating modified DNA via PCR. The choice between them depends entirely on the specific research question. While 5-methyl-dCTP is well-characterized for its role in epigenetic studies and its impact on PCR, further research is needed to fully elucidate the optimal conditions and performance of this compound in a broader range of PCR applications. For researchers venturing into the use of these modified nucleotides, careful consideration of polymerase choice and thorough optimization of PCR conditions are paramount for achieving reliable and reproducible results.

References

A Head-to-Head Comparison: Fluorinated vs. Non-Fluorinated dNTPs in Enzymatic DNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of deoxynucleoside triphosphates (dNTPs) is a critical parameter influencing the outcome of various molecular biology applications. While standard, non-fluorinated dNTPs are the workhorses of PCR and sequencing, their fluorinated counterparts offer unique properties that can be advantageous in specific experimental contexts. This guide provides an objective comparison of fluorinated and non-fluorinated dNTPs, supported by experimental data, to aid in the selection of the appropriate building blocks for your research needs.

Performance at a Glance: A Quantitative Comparison

The incorporation efficiency of dNTPs by DNA polymerases is a key determinant of their utility. The following tables summarize the kinetic parameters for the incorporation of 2'-fluorinated dNTPs compared to their non-fluorinated counterparts by various DNA polymerases.

dNTP DNA Polymerase K_m_ (µM) Relative V_max_ Incorporation Efficiency (V_max_/K_m_)
dCTPHuman DNA Polymerase α0.6[1]--
2'-F-dCTP (dCflTP)Human DNA Polymerase α7000[1]--
dCTPAMV Reverse Transcriptase0.14[1]--
2'-F-dCTP (dCflTP)AMV Reverse Transcriptase7[1]--
dFdCTPHuman DNA Polymerase αApparent K_m_ ratio (dFdCTP/dCTP) = 21.8[2]--
dFdCTPHuman DNA Polymerase εApparent K_m_ ratio (dFdCTP/dCTP) = 22.9--

Table 1: Kinetic Parameters for the Incorporation of Fluorinated and Non-Fluorinated Cytidine Triphosphates. This table presents a comparison of the Michaelis constant (K_m_) for the natural dCTP and its 2'-fluorinated analogs with different DNA polymerases. A higher K_m_ value indicates a lower binding affinity of the enzyme for the substrate.

dNTP DNA Polymerase Incorporation Notes
2'-FdATPHuman DNA Polymerase αNot incorporated
2'-FdATPHuman DNA Polymerase γIncorporated
2'-FdUTPHuman DNA Polymerase α & γIncorporated
2'-FdCTPHuman DNA Polymerase α & γIncorporated
2'-FdGTPHuman DNA Polymerase α & γIncorporated

Table 2: Qualitative Incorporation of 2'-Fluorinated dNTPs by Human DNA Polymerases. This table summarizes the ability of human DNA polymerases α and γ to incorporate various 2'-fluorinated dNTPs.

The Fluorine Advantage: Enhanced Stability and Unique Properties

The introduction of a fluorine atom at the 2' position of the deoxyribose sugar imparts several beneficial properties to the nucleotide and the resulting nucleic acid polymer.

  • Increased Nuclease Resistance: The electronegative fluorine atom at the 2' position provides steric hindrance and alters the sugar pucker, rendering the phosphodiester backbone more resistant to cleavage by nucleases. This increased stability is particularly valuable in applications where degradation of nucleic acids is a concern, such as in aptamer development and therapeutic oligonucleotide design.

  • Altered Duplex Conformation: The 2'-fluoro modification influences the sugar conformation, favoring an A-form helical structure, which is characteristic of RNA. This property can be exploited to modulate the binding affinity and specificity of nucleic acid probes and aptamers.

  • Utility in SELEX: In the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for generating aptamers, the use of 2'-fluorinated pyrimidines (2'-F-dCTP and 2'-F-dUTP) is a common strategy to produce nuclease-resistant RNA aptamers with enhanced stability in biological fluids.

Experimental Protocols: Assessing dNTP Incorporation

The following are detailed methodologies for key experiments used to compare the incorporation of fluorinated and non-fluorinated dNTPs.

Single-Nucleotide Incorporation Assay

This assay is used to determine the kinetic parameters (K_m_ and V_max_) of a single nucleotide incorporation event by a DNA polymerase.

1. Reagent Preparation:

  • Primer-Template DNA: Design and anneal a primer to a longer template DNA. The template sequence should have a known nucleotide at the position immediately downstream of the 3' end of the primer. The primer is typically 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye for visualization.
  • DNA Polymerase: Purify the DNA polymerase of interest to a known concentration.
  • dNTPs: Prepare stock solutions of the fluorinated and non-fluorinated dNTPs of interest at various concentrations.
  • Reaction Buffer: Prepare a buffer optimal for the activity of the chosen DNA polymerase (e.g., containing Tris-HCl, MgCl₂, KCl, and DTT).
  • Quench Solution: Prepare a solution to stop the reaction, typically containing EDTA and a denaturing agent like formamide.

2. Reaction Setup:

  • On ice, prepare reaction mixtures containing the reaction buffer, primer-template DNA, and DNA polymerase.
  • Initiate the reaction by adding the dNTP solution and immediately transferring the reaction to the optimal temperature for the polymerase.

3. Time Course and Quenching:

  • At specific time points (e.g., 15, 30, 60, 120 seconds), stop the reaction by adding an aliquot of the reaction mixture to the quench solution.

4. Product Analysis:

  • Separate the reaction products (extended primer) from the unextended primer using denaturing polyacrylamide gel electrophoresis (PAGE).
  • Visualize the bands using autoradiography or fluorescence imaging.
  • Quantify the intensity of the unextended and extended primer bands to determine the fraction of primer extended at each time point and dNTP concentration.

5. Data Analysis:

  • Plot the initial reaction velocity (fraction of extended primer per unit time) against the dNTP concentration.
  • Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ for each dNTP.

Primer Extension Assay

This assay provides a qualitative or semi-quantitative measure of the ability of a polymerase to incorporate a specific dNTP and extend the DNA strand.

1. Reagent Preparation:

  • Prepare primer-template DNA, DNA polymerase, dNTPs (both fluorinated and non-fluorinated), and reaction buffer as described for the single-nucleotide incorporation assay.

2. Reaction Setup:

  • Set up parallel reactions, each containing a different dNTP (e.g., one with dCTP and another with 2'-F-dCTP).
  • Initiate the reactions by adding the DNA polymerase and incubating at the optimal temperature.

3. Reaction Termination:

  • After a fixed time period (e.g., 10-30 minutes), stop the reactions by adding the quench solution.

4. Product Analysis:

  • Analyze the reaction products by denaturing PAGE.

5. Interpretation:

  • The presence and length of the extended primer products indicate whether the polymerase can incorporate the respective dNTP and continue synthesis. The intensity of the product bands can provide a semi-quantitative comparison of the incorporation efficiency.

Visualizing the Workflow: SELEX with Fluorinated Pyrimidines

The following diagram illustrates the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process, a powerful technique for identifying high-affinity nucleic acid aptamers. The use of 2'-fluorinated pyrimidines is often employed to enhance the stability of the selected RNA aptamers.

SELEX_Workflow cluster_Preparation Library Preparation cluster_Selection Selection cluster_Amplification Amplification & Modification cluster_Analysis Analysis ssDNA_Library ssDNA Library (Randomized Region) PCR_Amp PCR Amplification ssDNA_Library->PCR_Amp Incubation Incubation with Target Molecule PCR_Amp->Incubation Partitioning Partitioning: Remove Unbound Incubation->Partitioning Elution Elution of Bound Oligonucleotides Partitioning->Elution RT_PCR Reverse Transcription (if RNA library) Elution->RT_PCR for RNA aptamers PCR_Enrich PCR Enrichment Elution->PCR_Enrich InVitro_Tx In Vitro Transcription (with 2'-F-Pyrimidines) RT_PCR->InVitro_Tx InVitro_Tx->Incubation Next Round PCR_Enrich->Incubation Next Round Cloning Cloning PCR_Enrich->Cloning Sequencing Sequencing Cloning->Sequencing Char Aptamer Characterization Sequencing->Char

Caption: SELEX workflow for aptamer selection using modified nucleotides.

Conclusion

The choice between fluorinated and non-fluorinated dNTPs is application-dependent. For routine applications like standard PCR and Sanger sequencing, non-fluorinated dNTPs remain the cost-effective and efficient choice. However, for specialized applications requiring enhanced nuclease resistance, altered duplex conformation, and improved stability of the resulting nucleic acid, 2'-fluorinated dNTPs offer a distinct advantage. Understanding the kinetic parameters of their incorporation by different polymerases is crucial for optimizing experimental conditions and achieving desired outcomes. The data and protocols presented in this guide provide a foundation for making informed decisions in the selection and utilization of these modified nucleotides in your research endeavors.

References

Cross-Validating SELEX-Derived Aptamers Containing 5-fluoro-dCTP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key methodologies for the cross-validation of aptamers developed using Systematic Evolution of Ligands by Exponential Enrichment (SELEX) with the modified nucleotide 5-fluoro-dCTP. This modification can enhance nuclease resistance and binding affinity, making rigorous validation of binding characteristics essential.

The inclusion of this compound in the SELEX process yields aptamers with potentially superior stability and binding properties. However, it is crucial to independently verify the binding affinity and specificity of these modified aptamers using orthogonal methods. This guide details and compares several widely-used cross-validation techniques: Fluorescence Anisotropy (FA), Surface Plasmon Resonance (SPR), Nitrocellulose Filter Binding Assays, and Flow Cytometry for cell-based targets.

Data Presentation: Comparative Analysis of Binding Affinity (Kd)

The following table summarizes typical quantitative data obtained from various cross-validation methods for a hypothetical this compound modified aptamer. Such a comparative analysis is crucial for a comprehensive understanding of the aptamer's binding characteristics.

Cross-Validation MethodPrincipleTypical Kd RangeThroughputLabel RequiredKey Insights
Fluorescence Anisotropy (FA) Measures changes in the tumbling rate of a fluorescently labeled aptamer upon binding to its target.Low nM to µMHighYes (Fluorophore)Homogeneous assay, provides equilibrium dissociation constant (Kd).[1][2][3]
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface as the aptamer binds to an immobilized target.pM to µMMediumNoReal-time kinetics (kon, koff), equilibrium analysis (Kd), label-free.[4][5]
Nitrocellulose Filter Binding Separates aptamer-target complexes from unbound aptamers based on the principle that proteins bind to nitrocellulose filters.Low nM to µMLow to MediumYes (Radiolabel or Fluorophore)Heterogeneous assay, provides equilibrium dissociation constant (Kd).
Flow Cytometry Measures the fluorescence of labeled aptamers bound to target molecules on the surface of cells.nM to µMHighYes (Fluorophore)Cell-specific binding, target expression analysis, apparent Kd on whole cells.

A study on 2'-fluoro-pyrimidine-modified RNA aptamers specific for murine lipopolysaccharide-binding protein (LBP) reported Kd values in the range of 200 to 800 nM, with the best binder having a Kd of 270 nM as determined by nitrocellulose filter-binding experiments.

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and the underlying principles of the validation techniques, the following diagrams are provided.

SELEX_Workflow cluster_SELEX SELEX with this compound Initial Library Initial Library Incubation Incubation Initial Library->Incubation ssDNA with 5-F-dCTP Partitioning Partitioning Incubation->Partitioning Bind to Target Amplification Amplification Partitioning->Amplification Elute Binders Amplification->Incubation Repeat Cycles (8-15x) Sequencing Sequencing Amplification->Sequencing Final Pool

Figure 1: SELEX workflow for generating this compound modified aptamers.

Cross_Validation_Logic cluster_methods Orthogonal Binding Assays SELEX Output Putative Aptamer Clones Cross-Validation Cross-Validation SELEX Output->Cross-Validation FA Fluorescence Anisotropy Cross-Validation->FA SPR Surface Plasmon Resonance Cross-Validation->SPR FilterBinding Filter Binding Assay Cross-Validation->FilterBinding FlowCyto Flow Cytometry (Cell-based targets) Cross-Validation->FlowCyto Confirmed Aptamer Validated Aptamer FA->Confirmed Aptamer SPR->Confirmed Aptamer FilterBinding->Confirmed Aptamer FlowCyto->Confirmed Aptamer

Figure 2: Logic diagram for cross-validation of SELEX results.

Experimental Protocols

Detailed methodologies for the key cross-validation experiments are outlined below.

Fluorescence Anisotropy (FA)

Principle: This technique measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently tagged aptamer tumbles rapidly in solution, leading to low anisotropy. When bound to a larger protein target, the complex tumbles more slowly, resulting in an increase in anisotropy. This change can be used to determine the binding affinity (Kd).

Protocol:

  • Aptamer Preparation: Synthesize the this compound modified aptamer with a 5' or 3' fluorescent label (e.g., 6-FAM). Resuspend the aptamer in a suitable binding buffer (e.g., PBS with 1 mM MgCl2).

  • Binding Reaction: Prepare a series of dilutions of the target protein in the binding buffer. Add a fixed, low concentration of the fluorescently labeled aptamer (e.g., 10 nM) to each protein dilution in a low-volume, black microplate.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence anisotropy using a plate reader equipped with polarizing filters. Excite the fluorophore with vertically polarized light and measure the emission intensity in both the vertical and horizontal planes.

  • Data Analysis: Plot the change in anisotropy as a function of the target protein concentration. Fit the data to a one-site binding model to calculate the equilibrium dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures biomolecular interactions in real-time. It detects changes in the refractive index on the surface of a sensor chip. One molecule (ligand, e.g., the target protein) is immobilized on the chip, and the other (analyte, e.g., the aptamer) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the change in mass on the sensor surface.

Protocol:

  • Chip Preparation and Ligand Immobilization: Activate a sensor chip (e.g., CM5) and covalently immobilize the target protein to the surface. A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding.

  • Aptamer Preparation: Prepare a series of dilutions of the this compound modified aptamer in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the different concentrations of the aptamer over the ligand and reference surfaces. Monitor the association phase in real-time.

  • Dissociation Measurement: After the association phase, flow the running buffer over the chip to monitor the dissociation of the aptamer-target complex.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound aptamer and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal from the experimental channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Nitrocellulose Filter Binding Assay

Principle: This assay relies on the property that proteins bind to nitrocellulose membranes, while nucleic acids generally do not. When a labeled aptamer is bound to its protein target, the complex will be retained on the filter.

Protocol:

  • Aptamer Labeling: Label the this compound modified aptamer with a radioactive isotope (e.g., ³²P) at the 5' end using T4 polynucleotide kinase or with a fluorophore.

  • Binding Reaction: Incubate a fixed, low concentration of the labeled aptamer with varying concentrations of the target protein in a binding buffer.

  • Filtration: After incubation to reach equilibrium, pass the binding reactions through a nitrocellulose membrane under vacuum. Wash the filter with a small volume of cold binding buffer to remove unbound aptamer.

  • Quantification: For radiolabeled aptamers, quantify the amount of radioactivity retained on the filter using a scintillation counter. For fluorescently labeled aptamers, an imaging system can be used.

  • Data Analysis: Plot the fraction of bound aptamer against the protein concentration. The Kd is the concentration of protein at which 50% of the aptamer is bound.

Flow Cytometry

Principle: This method is used to assess the binding of aptamers to cell-surface targets. Cells expressing the target of interest are incubated with a fluorescently labeled aptamer. A flow cytometer then measures the fluorescence intensity of individual cells, allowing for the quantification of aptamer binding.

Protocol:

  • Aptamer Labeling and Cell Preparation: Label the this compound modified aptamer with a fluorophore. Harvest the target cells and control cells (lacking the target) and wash them with a binding buffer (e.g., PBS with MgCl2 and BSA).

  • Aptamer Folding: Heat the aptamer to 85-95°C for 5 minutes and then cool it to room temperature to ensure proper folding.

  • Incubation: Incubate the cells (e.g., 250,000 cells per sample) with varying concentrations of the fluorescently labeled aptamer on ice for 30-60 minutes to prevent internalization.

  • Washing: Wash the cells with cold binding buffer to remove unbound aptamer.

  • Analysis: Resuspend the cells in buffer and analyze them using a flow cytometer. The mean fluorescence intensity of the cell population is measured.

  • Data Analysis: Subtract the background fluorescence from control cells. Plot the mean fluorescence intensity against the aptamer concentration and fit the data to a saturation binding curve to determine the apparent Kd.

References

The Performance of 5-fluoro-dCTP in High-Fidelity PCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance their high-fidelity PCR applications, the use of modified deoxynucleoside triphosphates (dNTPs) presents both opportunities and challenges. This guide provides a comparative analysis of 5-fluoro-dCTP, a fluorinated analog of dCTP, and its performance in high-fidelity PCR, with a focus on its incorporation by various DNA polymerases and the implications for fidelity and efficiency.

While direct quantitative comparisons of this compound against its canonical counterpart, dCTP, in high-fidelity PCR applications remain limited in publicly available research, this guide synthesizes existing data on the fidelity of relevant polymerases and the general principles of modified nucleotide incorporation to provide a framework for its potential use.

High-Fidelity DNA Polymerases: A Fidelity Overview

The foundation of high-fidelity PCR lies in the selection of a DNA polymerase with a low error rate. Several commercially available enzymes are renowned for their proofreading capabilities, which significantly reduce the number of misincorporated nucleotides during amplification. The fidelity of these polymerases is typically expressed as an error rate, which is the number of errors per base incorporated per duplication.

DNA PolymeraseProofreading ActivityReported Error Rate (errors per base per duplication)Relative Fidelity vs. Taq
TaqNo~8.0 x 10-6[1]1x
PfuYes~1.3 x 10-6[1]~6x higher than Taq
PhusionYes~4.4 x 10-7 (in HF Buffer)[2][3]~50x higher than Taq[3]
KODYesIntermediate between Taq and Pfu/Phusion-
PwoYes>10x higher than Taq>10x

Note: Error rates can vary depending on the assay method and reaction conditions.

Incorporation of this compound by High-Fidelity Polymerases

The successful use of this compound in PCR hinges on its efficient and accurate incorporation by the DNA polymerase. While comprehensive studies are not widely available, existing research indicates that certain high-fidelity polymerases can utilize fluorinated nucleotide analogs. For instance, 5-fluoro-dUTP has been shown to be incorporated by Human DNA Polymerase β, suggesting that the fluorine modification at the 5-position of the pyrimidine ring can be accommodated within the active site of some polymerases.

Pwo DNA polymerase, a high-fidelity enzyme with an error rate more than 10 times lower than Taq polymerase, has been specifically mentioned as being capable of catalyzing the incorporation of this compound in primer extension reactions. This suggests that Pwo polymerase is a promising candidate for PCR applications involving this modified nucleotide. However, the impact of this incorporation on the enzyme's intrinsic error rate and the overall efficiency of the PCR reaction requires further empirical investigation.

Experimental Protocols

Researchers wishing to evaluate the performance of this compound in their own high-fidelity PCR applications can adapt standard protocols. The following provides a general framework based on protocols for high-fidelity polymerases like Phusion and Pfu.

General High-Fidelity PCR Protocol

This protocol can be used as a starting point and should be optimized for the specific template and primers.

Reaction Setup:

Component50 µL ReactionFinal Concentration
5X High-Fidelity Buffer10 µL1X
dNTP Mix (10 mM each of dATP, dGTP, dTTP)1 µL200 µM
dCTP or this compound (10 mM)1 µL200 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNAvariable< 250 ng
High-Fidelity DNA Polymerase (e.g., Pwo, Phusion)0.5 µL1.0-2.5 units
Nuclease-Free Waterto 50 µL

Thermocycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec25-35
AnnealingSee Note30 sec
Extension72°C15-30 sec/kb
Final Extension72°C5-10 min1
Hold4°C

Note on Annealing Temperature: The optimal annealing temperature is dependent on the primer sequences and should be calculated using a reliable Tm calculator. For high-fidelity polymerases, it is often recommended to use an annealing temperature slightly higher than the calculated Tm.

Fidelity Assessment using a lacZ-based Assay

A common method to assess PCR fidelity is through a lacZ-based blue/white screening assay. This involves amplifying a template containing the lacZα gene, cloning the PCR product into a suitable vector, and transforming into an E. coli strain that allows for blue/white colony selection. A higher frequency of white colonies indicates a higher error rate of the polymerase, as mutations in the lacZα gene can disrupt its function.

Experimental Workflow for lacZ Fidelity Assay:

Fidelity_Assay_Workflow cluster_pcr PCR Amplification cluster_cloning Cloning and Transformation cluster_screening Screening and Analysis pcr Amplify lacZα gene with High-Fidelity Polymerase (with dCTP or this compound) digest Digest PCR product and vector pcr->digest Purify PCR Product ligate Ligate insert into vector digest->ligate transform Transform E. coli ligate->transform plate Plate on selective media with X-gal and IPTG transform->plate count Count blue and white colonies plate->count calculate Calculate error rate count->calculate Performance_Comparison_Workflow cluster_setup Experimental Setup cluster_analysis Performance Analysis cluster_metrics Metrics setup Identical PCR reactions with: - Standard dNTP mix (Control) - dNTP mix with this compound gel Agarose Gel Electrophoresis setup->gel Run PCR fidelity_assay Fidelity Assay (e.g., lacZ or NGS) setup->fidelity_assay Run PCR yield PCR Product Yield gel->yield Quantify Bands error_rate Error Rate fidelity_assay->error_rate Analyze Results

References

A Comparative Guide to 2'-Fluoro and 5-Fluoro Oligonucleotide Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oligonucleotide therapeutics, chemical modifications are paramount for enhancing stability, binding affinity, and overall efficacy. Among the myriad of available modifications, fluorination has emerged as a particularly valuable strategy. This guide provides an objective comparison of two common fluorine modifications: 2'-fluoro (2'-F) on the sugar moiety and 5-fluoro (5-F) on the pyrimidine base. This comparison is supported by a summary of experimental data and detailed methodologies for key experiments.

Introduction to 2'-Fluoro and 5-Fluoro Modifications

2'-Fluoro (2'-F) modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom. This modification confers an RNA-like C3'-endo sugar pucker, which pre-organizes the oligonucleotide into an A-form helical geometry, favorable for binding to target RNA.[1]

5-Fluoro (5-F) modification entails the introduction of a fluorine atom at the 5th position of pyrimidine nucleobases, creating 5-fluorouracil (5-FU) or 5-fluorocytosine (5-FC). This modification primarily influences the electronic properties of the nucleobase and its base-pairing characteristics.

While both modifications leverage the unique properties of fluorine, their placement on the nucleotide results in distinct effects on the physicochemical and biological properties of oligonucleotides.

Head-to-Head Performance Comparison

Direct comparative studies exhaustively detailing the performance of 2'-F versus 5-F modifications across all parameters are limited in the public domain. However, by collating data from independent studies on each modification, we can construct a comparative overview. The following tables summarize the known effects of these modifications on key oligonucleotide properties.

Table 1: Physicochemical and Binding Properties
Property2'-Fluoro (2'-F) Modification5-Fluoro (5-F) Pyrimidine Modification
Thermal Stability (Tm) Increases Tm by approximately +1.3°C to +1.8°C per modification when hybridized to an RNA target.[1][2]Substitution of thymine with 5-fluorodeoxyuridine (5-F-dU) can lead to more stable base pairs with adenine (A) and guanine (G) compared to A:T and G:T mismatches, respectively.[3]
Binding Affinity (to RNA) Significantly enhances binding affinity due to the pre-organized A-form helical structure.[1]Can enhance binding affinity, particularly in the context of triple-helix formation where 5-F-dU shows higher affinity for CG base pairs than thymine.
Conformation Induces a strong C3'-endo (North) sugar pucker, favoring an A-form duplex geometry.Minimal distortion of the DNA duplex conformation has been observed with the incorporation of 5-fluoro-2'-deoxycytidine.
Table 2: Biological Properties
Property2'-Fluoro (2'-F) Modification5-Fluoro (5-F) Pyrimidine Modification
Nuclease Resistance Confers a degree of nuclease resistance, which is further enhanced when combined with phosphorothioate (PS) linkages.Data on nuclease resistance conferred solely by 5-F modification is not as extensively documented as for 2'-F modifications.
RNase H Activation Duplexes of 2'-F-RNA and a target RNA do not typically support RNase H activity. However, chimeric designs with a central DNA gap can activate RNase H.Oligonucleotides containing 5-fluoropyrimidines within a DNA backbone are expected to support RNase H activity.
In Vivo Efficacy Has been shown to improve the in vivo efficacy of siRNAs.Used in various biological studies, but comprehensive in vivo efficacy data as a general oligonucleotide modification is less available.
Toxicity Some studies have reported potential hepatotoxicity with certain 2'-F modified gapmer antisense oligonucleotides, possibly due to increased protein binding.5-Fluorouracil is a well-known chemotherapeutic agent, and its incorporation into oligonucleotides may have distinct toxicological profiles that require careful evaluation.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols for key characterization assays are provided below.

Experimental Protocol 1: Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex, which is a measure of its thermal stability.

Materials:

  • Lyophilized oligonucleotides (modified and unmodified)

  • Nuclease-free water

  • 10x Melting Buffer (e.g., 1 M NaCl, 100 mM sodium phosphate, 1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller (Peltier)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Oligonucleotide Preparation: Resuspend lyophilized single-stranded oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM).

  • Duplex Annealing:

    • In a microcentrifuge tube, combine the sense and antisense oligonucleotides to a final concentration of 1-5 µM each in 1x melting buffer.

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature over several hours to facilitate proper duplex formation.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Program a temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C or 1°C per minute).

  • Data Acquisition:

    • Blank the spectrophotometer with 1x melting buffer at the starting temperature.

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the temperature-controlled cell holder.

    • Initiate the temperature ramp and record the absorbance at 260 nm at regular temperature intervals.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature.

    • The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is most accurately calculated as the peak of the first derivative of the melting curve.

Experimental Protocol 2: Nuclease Resistance Assay

Objective: To evaluate the stability of modified oligonucleotides against degradation by nucleases.

Materials:

  • Modified and unmodified oligonucleotides

  • Nuclease source (e.g., fetal bovine serum (FBS), snake venom phosphodiesterase)

  • Nuclease-free water

  • Reaction buffer (specific to the nuclease used)

  • Quenching solution (e.g., EDTA to chelate divalent cations required by nucleases)

  • Polyacrylamide gel electrophoresis (PAGE) system or HPLC

  • Gel loading buffer

  • Staining agent (e.g., SYBR Gold) or radiolabeling reagents (e.g., 32P)

Procedure:

  • Oligonucleotide Labeling (Optional but Recommended): For visualization, oligonucleotides can be labeled at the 5' end with a fluorescent dye or a radioisotope like 32P.

  • Nuclease Digestion:

    • In a microcentrifuge tube, incubate a fixed amount of the oligonucleotide (e.g., 1 µM) with the nuclease source (e.g., 10% FBS) in the appropriate reaction buffer.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the digestion in the withdrawn aliquots by adding a quenching solution (e.g., EDTA) and/or by heat inactivation.

  • Analysis:

    • PAGE: Mix the quenched aliquots with a denaturing loading buffer, heat, and load onto a high-resolution denaturing polyacrylamide gel. Run the gel to separate the full-length oligonucleotide from its degradation products. Visualize the bands by fluorescence imaging or autoradiography.

    • HPLC: Analyze the aliquots by ion-exchange or reverse-phase HPLC to quantify the amount of full-length oligonucleotide remaining over time.

  • Data Interpretation: Compare the rate of disappearance of the full-length oligonucleotide band/peak for the modified versus the unmodified sequences. A slower rate of degradation indicates higher nuclease resistance.

Visualizing the Mechanism of Action: RNase H-Mediated Degradation

For antisense applications, a common mechanism of action is the recruitment of RNase H to the DNA/RNA heteroduplex, leading to the cleavage of the target RNA. The following diagram illustrates this pathway.

RNaseH_Pathway ASO Antisense Oligonucleotide (ASO) (DNA gap) Duplex ASO:mRNA Heteroduplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex Cleavage mRNA Cleavage Duplex->Cleavage Recruitment RNaseH RNase H1 RNaseH->Cleavage Fragments mRNA Fragments Cleavage->Fragments Degradation Further Degradation Fragments->Degradation Exonucleases Cellular Exonucleases Exonucleases->Degradation Translation Translation Blocked Degradation->Translation Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation Oligo_Unmod Unmodified Oligo Tm_Analysis Thermal Melting (Tm) Analysis Oligo_Unmod->Tm_Analysis Nuclease_Assay Nuclease Resistance Assay Oligo_Unmod->Nuclease_Assay Oligo_2F 2'-F Modified Oligo Oligo_2F->Tm_Analysis Oligo_2F->Nuclease_Assay Oligo_5F 5-F Modified Oligo Oligo_5F->Tm_Analysis Oligo_5F->Nuclease_Assay Data_Analysis Data Analysis & Comparison Tm_Analysis->Data_Analysis Cell_Culture Cell-Based Assays (e.g., Gene Knockdown) Nuclease_Assay->Cell_Culture Cell_Culture->Data_Analysis

References

Validating the Specificity of 5-fluoro-dCTP Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-fluoro-dCTP incorporation into DNA, supported by experimental data, to assist researchers in evaluating its suitability for their applications. The focus is on validating the specificity of its incorporation by DNA polymerases, a critical factor for its use in various molecular biology and drug development contexts.

Executive Summary

This compound is a modified deoxycytidine triphosphate that can be enzymatically incorporated into a growing DNA strand. Its primary advantage lies in the introduction of a fluorine atom at the 5th position of the cytosine base, which can be used for various applications, including as a probe for DNA-protein interactions, for selecting aptamers with enhanced binding properties, or in the development of therapeutic oligonucleotides. The validation of its specific incorporation, meaning it is correctly inserted opposite a guanine base in the template strand, is paramount for these applications.

Experimental evidence demonstrates that this compound is an efficient substrate for DNA polymerases, with binding affinities comparable to the natural dCTP. This suggests a high degree of specificity in its incorporation, making it a reliable tool for the site-specific modification of DNA.

Performance Comparison: this compound vs. dCTP

The specificity of this compound incorporation can be quantitatively assessed by comparing its binding affinity (Km) to that of the natural nucleotide, dCTP, for a given DNA polymerase. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Data from studies using DNA polymerases α and β from calf thymus show that the apparent Km values for this compound are comparable to those for dCTP, indicating that it is recognized and incorporated with similar efficiency and specificity.[1]

NucleotideDNA PolymeraseApparent Km (µM)
This compound α7.7[1]
dCTPαComparable to this compound[1]
This compound β8.8[1]
dCTPβComparable to this compound[1]

Table 1: Comparison of apparent Michaelis constants (Km) for this compound and dCTP with DNA polymerases α and β. The data indicates that this compound is an efficient substrate for these polymerases.

Experimental Protocols

To validate the specific incorporation of this compound, a primer extension assay is a fundamental and widely used method. This assay allows for the direct observation and quantification of nucleotide incorporation at a specific site in a template DNA strand.

Key Experiment: Primer Extension Assay to Determine Incorporation Specificity

Objective: To determine if this compound is specifically incorporated opposite a guanine residue in a template DNA strand by a DNA polymerase.

Methodology:

  • Template-Primer Design: A single-stranded DNA template is designed with a known sequence, including a specific position for a guanine residue where the incorporation of this compound will be assessed. A shorter, complementary primer (often fluorescently or radioactively labeled for detection) is annealed to the template, with its 3' end positioned just before the target guanine.

  • Reaction Setup: Separate reaction mixtures are prepared.

    • Control Reaction: Contains the template-primer duplex, a DNA polymerase (e.g., DNA polymerase α or β), and all four natural dNTPs (dATP, dGTP, dTTP, and dCTP).

    • Test Reaction: Contains the template-primer duplex, the same DNA polymerase, dATP, dGTP, dTTP, and this compound (in place of dCTP).

    • Misincorporation Controls: Reactions can be set up where this compound is the only nucleotide added to test for non-specific incorporation.

  • Enzymatic Reaction: The reactions are incubated at the optimal temperature for the DNA polymerase, allowing for the extension of the primer.

  • Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).

    • The labeled primer will migrate to a certain position on the gel.

    • In the control and test reactions, successful incorporation of a nucleotide will result in a longer DNA fragment, which will migrate slower.

    • The size of the extended product confirms that a nucleotide has been added. The specificity is confirmed if the extension only occurs when the template base is guanine and the provided cytosine analog is this compound.

  • Quantitative Analysis (Optional): By running the reactions for a fixed time with varying concentrations of this compound or dCTP, the kinetics of the incorporation reaction (Vmax and Km) can be determined.

Visualizations

Experimental Workflow for Validating this compound Incorporation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Template Design & Synthesize Template-Primer Label Label Primer (Fluorescent/Radioactive) Template->Label Mix Prepare Reaction Mixes (Control & Test) Label->Mix Incubate Incubate with DNA Polymerase Mix->Incubate PAGE Denaturing PAGE Incubate->PAGE Detect Detect Labeled Products PAGE->Detect Compare Compare Product Sizes (Control vs. Test) Detect->Compare

Caption: Workflow for a primer extension assay to validate this compound incorporation.

Signaling Pathway: Mechanism of this compound Incorporation

G Polymerase DNA Polymerase ActiveSite Polymerase Active Site Polymerase->ActiveSite Template Template DNA (with Guanine) Template->ActiveSite Primer Primer Primer->ActiveSite dCTP dCTP (Natural) dCTP->ActiveSite Binds with high affinity F_dCTP This compound (Alternative) F_dCTP->ActiveSite Binds with comparable affinity Incorporation Incorporation & Phosphodiester Bond Formation ActiveSite->Incorporation ExtendedDNA Extended DNA Strand (with 5-fluorocytosine) Incorporation->ExtendedDNA

Caption: Enzymatic incorporation of this compound into a DNA strand.

References

A Comparative Guide to the Quantitative Analysis of 5-Fluoro-dCTP Incorporation: Mass Spectrometry vs. Fluorescence-Based Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of modified nucleotides, such as 5-fluoro-2'-deoxycytidine triphosphate (5-fluoro-dCTP), incorporated into DNA is critical for understanding the mechanisms of action of fluoropyrimidine-based chemotherapeutic agents and for the development of novel diagnostic and therapeutic strategies. This guide provides an objective comparison of two primary analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a fluorescence-based enzymatic assay. We present a summary of their performance, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Method Comparison

FeatureMass Spectrometry (LC-MS/MS)Fluorescence-Based Assay
Principle Direct detection and quantification of the mass-to-charge ratio of 5-fluorodeoxycytidine (5-FdC) following enzymatic digestion of DNA.Indirect quantification based on the incorporation of a limiting dNTP into a DNA template, leading to a fluorescent signal.
Specificity Very High (distinguishes between isotopes and isobars).High (relies on enzyme specificity).
Sensitivity (LOD) High (low fmol to amol range).[1]High (pmol to fmol range).[2]
Dynamic Range Wide (typically 3-5 orders of magnitude).Moderate (typically 2-3 orders of magnitude).[2]
Accuracy High.Good, can be compared with LC-MS/MS.[2]
Precision High (CV < 10-15%).[3]Good (Intra-assay CV < 5%, Inter-assay CV < 10%).
Throughput Moderate to High (depends on LC runtime).High (96-well plate format).
Instrumentation LC system coupled to a tandem mass spectrometer.Fluorescence plate reader or real-time PCR instrument.
Cost High (instrument purchase and maintenance).Moderate (instrument and reagent costs).
Sample Prep More complex (DNA extraction, digestion, and purification).Simpler for dNTPs; requires adaptation for incorporated nucleotides.

Methodologies in Detail

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and highly specific technique that allows for the direct detection and quantification of modified nucleosides within a complex biological matrix. The general workflow involves the enzymatic digestion of DNA containing the incorporated this compound to its constituent deoxynucleosides, followed by chromatographic separation and mass spectrometric detection of 5-fluorodeoxycytidine (5-FdC).

1. DNA Extraction and Purification:

  • Extract genomic DNA from cells or tissues using a standard DNA isolation kit or protocol (e.g., phenol-chloroform extraction followed by ethanol precipitation).

  • Treat the extracted DNA with RNase A to remove any contaminating RNA.

  • Quantify the purified DNA using a spectrophotometer or a fluorometric method.

2. Enzymatic Digestion of DNA:

  • To 1-10 µg of purified DNA, add a digestion master mix containing:

    • Nuclease P1 (to digest DNA to 3'-mononucleotides).

    • Snake Venom Phosphodiesterase (to digest oligonucleotides to 5'-mononucleotides).

    • Alkaline Phosphatase (to dephosphorylate mononucleotides to deoxynucleosides).

  • Incubate the reaction at 37°C for 2-4 hours or overnight.

  • The enzymatic digestion breaks down the DNA into individual nucleosides, including the incorporated 5-fluorodeoxycytidine.

3. Sample Cleanup:

  • After digestion, remove the enzymes to prevent interference with the LC-MS/MS analysis. This can be achieved by:

    • Protein precipitation with a cold organic solvent (e.g., acetonitrile).

    • Solid-phase extraction (SPE) using a C18 cartridge.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a reverse-phase C18 column for separation of the nucleosides.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for 5-fluorodeoxycytidine would be specific mass-to-charge ratios of the precursor ion and a characteristic product ion.

5. Quantification:

  • Generate a standard curve using known concentrations of a 5-fluorodeoxycytidine analytical standard.

  • Spike an internal standard (e.g., a stable isotope-labeled version of 5-fluorodeoxycytidine) into both the standards and the samples to correct for variations in sample preparation and instrument response.

  • Quantify the amount of 5-fluorodeoxycytidine in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification DNA_Extraction DNA Extraction & Purification Enzymatic_Digestion Enzymatic Digestion to Nucleosides DNA_Extraction->Enzymatic_Digestion Sample_Cleanup Sample Cleanup (SPE or Precipitation) Enzymatic_Digestion->Sample_Cleanup LC_Separation LC Separation Sample_Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Fluorescence_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay cluster_quantification Quantification DNA_Extraction DNA Extraction & Purification Enzymatic_Digestion Enzymatic Digestion to Nucleosides DNA_Extraction->Enzymatic_Digestion Reaction_Setup Reaction Setup in 96-well Plate Enzymatic_Digestion->Reaction_Setup Fluorescence_Measurement Fluorescence Measurement Reaction_Setup->Fluorescence_Measurement Data_Analysis Data Analysis & Quantification Fluorescence_Measurement->Data_Analysis Signaling_Pathway 5-FU 5-FU 5-FUMP 5-FUMP 5-FU->5-FUMP 5-FdUMP 5-FdUMP 5-FU->5-FdUMP RR 5-FUDP 5-FUDP 5-FUMP->5-FUDP 5-FdUDP 5-FdUDP 5-FdUMP->5-FdUDP 5-FdUTP 5-FdUTP 5-FdUDP->5-FdUTP This compound This compound 5-FdUTP->this compound CTP Synthetase DNA DNA This compound->DNA DNA Polymerase DNA_Damage DNA_Damage DNA->DNA_Damage Cell_Death Cell_Death DNA_Damage->Cell_Death

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5-fluoro-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocol

Before beginning any disposal procedure, it is crucial to handle 5-fluoro-dCTP with the appropriate safety measures. Always consult your institution's specific safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A lab coat should be worn at all times.

Handling:

  • Avoid inhalation of any aerosols or dust.

  • Prevent contact with skin and eyes.

  • Work in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Procedure for this compound

This protocol outlines the systematic steps for the safe collection and disposal of this compound waste.

  • Waste Identification and Segregation:

    • All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be treated as hazardous waste.

    • Segregate halogenated waste, such as that containing this compound, from non-halogenated waste streams to ensure proper disposal by your institution's environmental health and safety (EHS) department.[1]

  • Waste Collection:

    • Use a designated, leak-proof, and puncture-resistant waste container.[1] The container must be chemically compatible with the waste. Polypropylene or other resistant plastics are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and any solvents present. Do not use acronyms.[1]

  • Aqueous Waste:

    • For aqueous solutions containing this compound, transfer the liquid to the designated hazardous waste container.

    • Do not dispose of solutions containing this compound down the drain.

  • Solid Waste:

    • Collect all contaminated solid waste, such as gloves, weighing paper, and plasticware, in the designated hazardous waste container.[1]

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Request:

    • Once the container is full or reaches the accumulation time limit set by your institution, arrange for pickup and disposal through your institution's EHS or equivalent department.

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative guidelines for the accumulation and disposal of chemical waste, based on general laboratory safety protocols. Always adhere to your institution's specific limits.

ParameterGuideline
Waste Accumulation Limit (Volume) Do not exceed 25 gallons of total chemical waste per laboratory before removal.
Reactive Acute Hazardous Waste Limit Accumulate no more than one (1) quart of reactive acutely hazardous chemical waste.
Waste Pickup Frequency Chemical waste MUST be picked up within 60 days of the accumulation start date.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

start Start: Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Halogenated Waste ppe->segregate collect_liquid Collect Aqueous Waste in Designated Labeled Container segregate->collect_liquid collect_solid Collect Contaminated Solid Waste in Designated Labeled Container segregate->collect_solid store Store Waste Container Securely (Closed, Ventilated Area) collect_liquid->store collect_solid->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: Waste Disposed by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and responsibility in the laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-fluoro-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): Your First Line of Defense

The minimum personal protective equipment required for handling 5-fluoro-dCTP is outlined below. It is imperative that all personnel are trained in the proper donning and doffing of PPE to prevent contamination.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.Protects against accidental splashes and airborne particles.
Skin Protection - Gloves: Double gloving with nitrile gloves is required. Change gloves immediately if contaminated. - Lab Coat: A clean, buttoned lab coat must be worn. - Clothing: Long pants and closed-toe shoes are mandatory.Prevents skin contact with the potentially hazardous compound. Double gloving provides an extra layer of protection.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet.Reduces the risk of inhalation of airborne particles.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to minimizing risk.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport the unopened package to the designated laboratory area.

  • Store this compound at -20°C in a clearly labeled, dedicated, and secure location away from incompatible materials.[1]

  • Maintain an accurate inventory of the compound.

2. Preparation and Use:

  • All handling of this compound, including solution preparation and aliquoting, must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.

  • Before beginning work, ensure that a spill kit and emergency contact information are readily accessible.

  • When preparing solutions, handle the compound carefully to avoid generating dust or aerosols.

  • Clearly label all solutions with the compound name, concentration, date of preparation, and your initials.

3. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • For minor spills, use an appropriate chemical spill kit, following the manufacturer's instructions. Wear the prescribed PPE during cleanup.

  • For major spills, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) office immediately.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All waste contaminated with this compound must be segregated as hazardous chemical waste.

  • This includes, but is not limited to:

    • Empty vials and containers.

    • Used pipette tips.

    • Contaminated gloves, lab coats, and other disposable PPE.

    • Spill cleanup materials.

2. Waste Containment and Labeling:

  • Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the start date of waste accumulation.

  • Store the waste container in a designated and secure satellite accumulation area within the laboratory.

3. Final Disposal:

  • Do not dispose of this compound waste down the drain or in the regular trash.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Disposal must be handled by a licensed hazardous waste disposal company.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling and Experimentation cluster_disposal Disposal Receive_and_Inspect Receive and Inspect Package Store_Compound Store at -20°C in a Secure Location Receive_and_Inspect->Store_Compound Don_PPE Don Appropriate PPE Store_Compound->Don_PPE Work_in_Hood Prepare Solutions in Fume Hood/BSC Don_PPE->Work_in_Hood Perform_Experiment Perform Experiment Work_in_Hood->Perform_Experiment Spill_Response Spill Response Protocol Perform_Experiment->Spill_Response Segregate_Waste Segregate Contaminated Waste Perform_Experiment->Segregate_Waste Spill_Response->Segregate_Waste Cleanup Materials Label_Waste Label Hazardous Waste Container Segregate_Waste->Label_Waste Store_Waste Store in Satellite Accumulation Area Label_Waste->Store_Waste EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup

Safe handling and disposal workflow for this compound.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and EHS office for additional requirements.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.